molecular formula C3H7O6P B1201352 Dihydroxyacetone Phosphate CAS No. 57-04-5

Dihydroxyacetone Phosphate

Cat. No.: B1201352
CAS No.: 57-04-5
M. Wt: 170.06 g/mol
InChI Key: GNGACRATGGDKBX-UHFFFAOYSA-N
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Description

Dihydroxyacetone phosphate (DHAP) is a fundamental phosphorylated triose and a crucial metabolic intermediate in central carbon pathways. In glycolysis and gluconeogenesis, DHAP is rapidly and reversibly isomerized to glyceraldehyde 3-phosphate (GAP) by triosephosphate isomerase (TPI), with the keto form being the primary reactive species for this and other enzymatic reactions . This interconversion is vital for energy production and the generation of biosynthetic precursors. Beyond its role in core metabolism, DHAP serves as a key branch point for several critical processes. It is a precursor for the glycerol backbone in triglyceride and phospholipid synthesis, linking carbohydrate and lipid metabolism . Furthermore, emerging research highlights DHAP's role as a metabolic regulator and signaling molecule. Recent studies in photosynthetic models have identified cytoplasmic DHAP as a key metabolite that regulates Target of Rapamycin (TOR) kinase in response to light and carbon availability . Additionally, nutrient and cell-cycle signals can promote the nuclear translocation of triosephosphate isomerase 1 (TPI1), leading to a decrease in nuclear DHAP. This reduction in nuclear DHAP influences the availability of acetate for histone acetylation, thereby regulating global histone acetylation, chromatin condensation, and gene transcription . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(3-hydroxy-2-oxopropyl) dihydrogen phosphate
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InChI

InChI=1S/C3H7O6P/c4-1-3(5)2-9-10(6,7)8/h4H,1-2H2,(H2,6,7,8)
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InChI Key

GNGACRATGGDKBX-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C(C(=O)COP(=O)(O)O)O
Source PubChem
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Molecular Formula

C3H7O6P
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DSSTOX Substance ID

DTXSID6058768
Record name 2-Propanone, 1-hydroxy-3-(phosphonooxy)-
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Molecular Weight

170.06 g/mol
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Physical Description

Solid
Record name Dihydroxyacetone phosphate
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CAS No.

57-04-5
Record name Dihydroxyacetone phosphate
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Record name 1-hydroxy-3-(phosphonooxy)acetone
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Record name DIHYDROXYACETONE PHOSPHATE
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Foundational & Exploratory

The Discovery of Dihydroxyacetone Phosphate: A Cornerstone of Glycolysis

Author: BenchChem Technical Support Team. Date: December 2025

A technical guide on the elucidation of a pivotal metabolic intermediate, from early enzymatic studies in muscle extracts to its established role in the Embden-Meyerhof-Parnas pathway.

Introduction

Dihydroxyacetone phosphate (B84403) (DHAP) is a critical intermediate in the central metabolic pathway of glycolysis, positioned at the intersection of carbohydrate breakdown and lipid biosynthesis. Its discovery was not a singular event but rather a key finding in the meticulous unraveling of the intricate series of enzymatic reactions that constitute glycolysis. This guide details the historical journey of DHAP's identification, focusing on the pioneering work of Gustav Embden, Otto Meyerhof, and Jakub Karol Parnas, and the experimental methodologies that underpinned their groundbreaking discoveries in the early 20th century. For researchers, scientists, and drug development professionals, understanding the foundational experiments that unveiled DHAP offers insights into the fundamental principles of metabolic regulation and the analytical techniques that paved the way for modern biochemistry.

The Embden-Meyerhof-Parnas Pathway: A Collaborative Unraveling

The elucidation of the glycolytic pathway, now known as the Embden-Meyerhof-Parnas (EMP) pathway, was the result of the cumulative efforts of several research groups across Europe in the 1920s and 1930s.[1] Gustav Embden, Otto Meyerhof, and Jakub Karol Parnas are credited with piecing together the sequence of reactions that convert glucose to lactic acid in muscle.[2] It was within this intellectual landscape that dihydroxyacetone phosphate was identified as a crucial, albeit transient, intermediate.

A pivotal moment in the discovery of DHAP was the investigation into the cleavage of fructose (B13574) 1,6-diphosphate. Otto Meyerhof and his collaborator Renate Junowicz-Kockolaty conducted key experiments that demonstrated this six-carbon sugar diphosphate (B83284) is split into two three-carbon phosphate esters: this compound and glyceraldehyde 3-phosphate.[3] This reaction is catalyzed by the enzyme aldolase.

Key Experiments in the Identification of this compound

The identification and characterization of DHAP in the early 20th century relied on innovative, for their time, experimental protocols involving muscle extracts, enzymatic assays, and colorimetric analysis of phosphate esters.

Preparation of Muscle Extracts

The primary biological material used in these seminal studies was frog muscle.[1][4] Meyerhof's laboratory extensively used muscle extracts, which provided a concentrated source of the glycolytic enzymes.

Experimental Protocol: Preparation of Frog Muscle Extract (Reconstructed from historical accounts)

  • Tissue Preparation: Hind limb muscles from frogs were dissected and chilled on ice.

  • Homogenization: The muscle tissue was minced and ground with sand or in a tissue press to break open the cells and release their contents.

  • Extraction: The homogenized tissue was extracted with a cold, dilute salt solution (e.g., potassium chloride) or water. This step was crucial for solubilizing the glycolytic enzymes.

  • Clarification: The extract was then centrifuged or filtered to remove cellular debris, resulting in a cell-free extract containing the enzymes and other soluble components of the cytoplasm.

The Aldolase Reaction and Identification of Triose Phosphates

The central experiment leading to the discovery of DHAP was the incubation of fructose 1,6-diphosphate with the prepared muscle extract and the subsequent analysis of the products.

Experimental Protocol: Enzymatic Cleavage of Fructose 1,6-Diphosphate and Analysis of Products (Reconstructed)

  • Incubation: Fructose 1,6-diphosphate was incubated with the cell-free muscle extract in a buffered solution.

  • Reaction Quenching: The reaction was stopped at various time points by the addition of a protein precipitant, such as trichloroacetic acid. This denatured the enzymes and halted all metabolic activity.

  • Separation of Phosphate Esters: The early methods for separating the different phosphate esters were rudimentary. They often involved fractional precipitation with reagents like barium or calcium salts. Later advancements in chromatography would greatly improve this separation.

  • Identification and Quantification: The key to identifying and quantifying the triose phosphates was the measurement of inorganic and organic phosphate. The Fiske and SubbaRow method, developed in 1925, was a critical analytical tool.[3][4][5] This colorimetric assay allowed for the precise measurement of phosphate, enabling researchers to track the conversion of fructose 1,6-diphosphate (containing two phosphate groups) into products that also contained phosphate. By measuring the amount of "labile" phosphate (phosphate easily released by acid hydrolysis), they could differentiate between the various phosphorylated intermediates. The reaction with specific enzymes, whose activities were being progressively characterized, also served as a method of identification and quantification.

Quantitative Data from Early Studies

While precise concentration measurements of individual glycolytic intermediates were challenging with the techniques available in the 1930s, the equilibrium of the reactions involving DHAP was a key area of investigation. Meyerhof and his colleagues determined the equilibrium constant for the triosephosphate isomerase reaction, which interconverts DHAP and glyceraldehyde 3-phosphate.

ReactionEnzymeEquilibrium Constant (Keq)Notes
This compound ⇌ Glyceraldehyde 3-phosphateTriosephosphate Isomerase~0.045 (DHAP favored)This equilibrium lies heavily towards DHAP, yet the rapid consumption of glyceraldehyde 3-phosphate in the subsequent steps of glycolysis pulls the reaction forward.
Fructose 1,6-bisphosphate ⇌ this compound + Glyceraldehyde 3-phosphateAldolase-The equilibrium for this reaction also favors the formation of fructose 1,6-bisphosphate.

Note: The exact values for equilibrium constants varied in early publications due to differences in experimental conditions (temperature, pH, ionic strength). The provided value for the triosephosphate isomerase equilibrium is a generally accepted approximation from that era.

A later study in rat liver determined the in vivo ratio of [this compound]/[glyceraldehyde phosphate] to be approximately 9.3, highlighting the predominance of DHAP at equilibrium.[4]

Signaling Pathways and Experimental Workflows

The discovery of this compound was a critical step in mapping the intricate network of reactions that constitute glycolysis. The following diagrams illustrate the central position of DHAP in this pathway and a generalized workflow for its experimental identification.

Glycolysis_Pathway Glucose Glucose G6P Glucose 6-phosphate Glucose->G6P Hexokinase F6P Fructose 6-phosphate G6P->F6P Phosphoglucose isomerase F16BP Fructose 1,6-bisphosphate F6P->F16BP Phosphofructokinase DHAP Dihydroxyacetone phosphate F16BP->DHAP Aldolase GAP Glyceraldehyde 3-phosphate F16BP->GAP Aldolase DHAP->GAP Triosephosphate isomerase Pyruvate Pyruvate GAP->Pyruvate ...multiple steps

Fig. 1: this compound in the Embden-Meyerhof-Parnas pathway.

Experimental_Workflow Start Frog Muscle Tissue Homogenization Homogenization (Grinding with sand) Start->Homogenization Extraction Aqueous Extraction (Cold salt solution) Homogenization->Extraction Centrifugation Centrifugation/ Filtration Extraction->Centrifugation MuscleExtract Cell-Free Muscle Extract Centrifugation->MuscleExtract Incubation Incubation with Fructose 1,6-bisphosphate MuscleExtract->Incubation Quenching Reaction Quenching (Trichloroacetic acid) Incubation->Quenching Separation Separation of Phosphate Esters Quenching->Separation Quantification Quantification (Fiske-SubbaRow Method) Separation->Quantification Identification Identification of DHAP and GAP Quantification->Identification

References

Unraveling the Core Functions of Dihydroxyacetone Phosphate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroxyacetone phosphate (B84403) (DHAP) is a pivotal intermediate in central carbon metabolism, playing a critical role in glycolysis, gluconeogenesis, and the biosynthesis of lipids. This technical guide delves into the foundational research that elucidated the core functions of DHAP, providing a detailed look at the early experimental methodologies, quantitative data, and the logical frameworks that established its significance in cellular biochemistry. The discovery and characterization of DHAP and its associated enzymes were instrumental in piecing together the intricate network of metabolic pathways that are fundamental to life.

Historical Context: The Embden-Meyerhof-Parnas Pathway

The journey to understanding the function of dihydroxyacetone phosphate is intrinsically linked to the elucidation of the glycolytic pathway, a series of reactions that breaks down glucose to pyruvate. This metabolic sequence, now known as the Embden-Meyerhof-Parnas (EMP) pathway, was pieced together through the groundbreaking work of several pioneering biochemists in the early 20th century.

Key figures such as Gustav Embden, Otto Meyerhof, and Carl Neuberg, through meticulous experimentation with muscle extracts and yeast fermentation, identified a series of phosphorylated intermediates. Among these was a three-carbon sugar phosphate that would be identified as this compound. A crucial breakthrough came with the discovery of "Harden-Young ester" (fructose-1,6-bisphosphate) by Arthur Harden and William John Young, which was shown to be cleaved into two triose phosphates: DHAP and glyceraldehyde-3-phosphate (G3P).[1]

This cleavage, catalyzed by the enzyme aldolase (B8822740), and the subsequent interconversion of DHAP and G3P by triosephosphate isomerase (TPI), were recognized as central steps in the glycolytic pathway. These early discoveries laid the groundwork for a comprehensive understanding of energy metabolism.

Core Functions of this compound

A Central Intermediate in Glycolysis

DHAP's primary and most well-known function is its role as an intermediate in glycolysis. The cleavage of fructose-1,6-bisphosphate by fructose-1,6-bisphosphate aldolase yields one molecule of DHAP and one molecule of glyceraldehyde-3-phosphate. For glycolysis to proceed and generate ATP, DHAP must be converted to G3P. This isomerization is efficiently catalyzed by the enzyme triosephosphate isomerase (TPI) .

Glycolysis_DHAP F16BP Fructose-1,6-bisphosphate DHAP Dihydroxyacetone Phosphate (DHAP) F16BP->DHAP Aldolase G3P Glyceraldehyde-3-phosphate (G3P) F16BP->G3P Aldolase DHAP->G3P Triosephosphate Isomerase (TPI) Glycolysis_Payoff Glycolysis (Payoff Phase) G3P->Glycolysis_Payoff

Early Experimental Work: Otto Meyerhof and his colleagues were instrumental in demonstrating the reversibility of the aldolase and TPI reactions. Using muscle extracts, they were able to measure the equilibrium constants of these reactions, providing quantitative evidence for the dynamic interplay between these three-carbon intermediates.

Precursor for Lipid Biosynthesis

Beyond its role in catabolism, DHAP is a crucial precursor for the synthesis of lipids, particularly triglycerides and phospholipids. This occurs through the acyl-dihydroxyacetone phosphate pathway . In this pathway, DHAP is first acylated to form acyl-DHAP, which is then reduced to lysophosphatidic acid. This pathway is an alternative to the Kennedy pathway, which starts with glycerol-3-phosphate.

The initial discovery of this pathway was a significant step in understanding the anabolic functions of glycolytic intermediates.

Acyl_DHAP_Pathway DHAP Dihydroxyacetone Phosphate (DHAP) Acyl_DHAP Acyl-DHAP DHAP->Acyl_DHAP DHAP Acyltransferase Acyl_CoA Acyl-CoA Acyl_CoA->Acyl_DHAP LPA Lysophosphatidic Acid Acyl_DHAP->LPA Acyl-DHAP Reductase NADPH NADPH NADP NADP+ Lipids Triglycerides & Phospholipids LPA->Lipids

Early Experimental Work: The seminal 1971 paper by Agranoff and Hajra provided the first direct evidence for this pathway.[1][2] Their experiments, using radiolabeled substrates in mouse liver and Ehrlich ascites tumor cell homogenates, demonstrated the incorporation of DHAP into lipids.

Quantitative Data from Early Research

The following tables summarize key quantitative data from early studies on the enzymes responsible for DHAP metabolism. It is important to note that the exact values varied depending on the source of the enzyme and the experimental conditions.

Table 1: Early Kinetic Properties of Triosephosphate Isomerase (TPI)

ParameterSubstrateValueEnzyme SourceYear of StudyReference
Km This compound0.61 mMHuman Skeletal Muscle1978[3]
Glyceraldehyde-3-Phosphate0.34 mMHuman Skeletal Muscle1978[3]
Vmax This compound660 units/mg proteinHuman Skeletal Muscle1978[3]
Glyceraldehyde-3-Phosphate7200 units/mg proteinHuman Skeletal Muscle1978[3]
Equilibrium Constant (Keq) [G3P]/[DHAP]~0.045Rabbit Muscle~1930sMeyerhof & Junowicz-Kockolaty

Table 2: Early Kinetic Properties of Fructose-1,6-Bisphosphate Aldolase

ParameterSubstrateValueEnzyme SourceYear of StudyReference
kcat Fructose-1,6-Bisphosphate5.2 ± 0.2 sec-1Human Brain2005[4]
Km Fructose-1,6-Bisphosphate10.7 ± 0.5 µMHuman Brain2005[4]
Equilibrium Constant (Keq) ([DHAP][G3P])/[F-1,6-BP]~10-4 MMuscle Extract~1930sMeyerhof & Junowicz-Kockolaty

Experimental Protocols from Early Research

The methodologies employed by early biochemists were foundational to our current understanding of metabolic pathways. These often involved clever use of chemical analysis, enzyme assays, and later, isotopic tracers.

General Workflow for Studying Glycolytic Intermediates

Early_Glycolysis_Workflow Tissue_Prep Tissue Preparation (e.g., Muscle Extract, Yeast Juice) Incubation Incubation with Substrates (e.g., Glucose, Fructose-1,6-bisphosphate) Tissue_Prep->Incubation Reaction_Quench Reaction Quenching (e.g., Acidification) Incubation->Reaction_Quench Fractionation Fractionation (e.g., Barium Salt Precipitation) Reaction_Quench->Fractionation Chemical_Analysis Chemical Analysis (e.g., Phosphate determination, Aldehyde/Ketone reactions) Fractionation->Chemical_Analysis

Spectrophotometric Assay for Triosephosphate Isomerase Activity

Early measurements of enzyme activity often relied on coupled enzyme assays that resulted in a change in light absorbance. A common method for assaying TPI activity involves coupling the production of glyceraldehyde-3-phosphate to its oxidation by glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which reduces NAD⁺ to NADH. The increase in NADH concentration can be monitored spectrophotometrically at 340 nm.

Methodology:

  • Reaction Mixture Preparation: A cuvette would be prepared containing a buffered solution (e.g., triethanolamine (B1662121) buffer), NADH, the coupling enzyme (glyceraldehyde-3-phosphate dehydrogenase, GAPDH), and the substrate, this compound.

  • Initiation of Reaction: The reaction would be initiated by the addition of a small amount of the enzyme preparation (e.g., purified TPI or a cell extract).

  • Spectrophotometric Monitoring: The absorbance at 340 nm would be recorded over time. The rate of increase in absorbance is directly proportional to the rate of NADH production and thus to the activity of TPI.

  • Calculation of Activity: The enzyme activity would be calculated using the molar extinction coefficient of NADH.

Isotopic Tracer Studies

The advent of radioactive isotopes in the mid-20th century revolutionized the study of metabolic pathways. By using substrates labeled with isotopes such as 14C or 32P, researchers could trace the fate of individual atoms through complex reaction sequences.

Methodology for Tracing DHAP in Lipid Synthesis (based on Agranoff and Hajra, 1971):

  • Incubation with Radiolabeled Precursors: Liver or tumor cell homogenates were incubated with [32P]DHAP or DHAP and [3H]NADPH.

  • Lipid Extraction: After incubation, the lipids were extracted from the reaction mixture using organic solvents (e.g., chloroform/methanol).

  • Chromatographic Separation: The extracted lipids were separated using techniques like thin-layer chromatography (TLC).

  • Detection of Radioactivity: The radioactivity in the separated lipid spots was quantified using a scintillation counter.

  • Analysis: The presence of radioactivity in the lipid fractions provided direct evidence for the incorporation of the DHAP backbone into lipids.

Isotopic_Tracer_Workflow Incubation Incubation of Cell Extract with Radiolabeled Substrate (e.g., [32P]DHAP) Extraction Extraction of Metabolites (e.g., Lipid Extraction) Incubation->Extraction Separation Chromatographic Separation (e.g., Thin-Layer Chromatography) Extraction->Separation Detection Detection of Radioactivity (e.g., Scintillation Counting, Autoradiography) Separation->Detection Analysis Analysis of Labeled Products Detection->Analysis

Conclusion

The early research on this compound was a cornerstone in the development of modern biochemistry. The meticulous and innovative experimental work of pioneers in the field not only established the central role of DHAP in glycolysis and lipid metabolism but also laid the methodological foundation for future generations of scientists. The quantitative data and experimental protocols detailed in this guide highlight the ingenuity required to unravel the complexities of cellular metabolism in an era before the widespread availability of advanced analytical instrumentation. A thorough understanding of this foundational work remains essential for researchers, scientists, and drug development professionals seeking to modulate metabolic pathways for therapeutic benefit.

References

Elucidation of the Dihydroxyacetone Phosphate Synthesis Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Dihydroxyacetone phosphate (B84403) (DHAP) is a pivotal metabolite, centrally positioned at the crossroads of glycolysis, gluconeogenesis, lipid biosynthesis, and the pentose (B10789219) phosphate pathway. Its synthesis is crucial for cellular energy homeostasis and building essential macromolecules. This technical guide provides an in-depth exploration of the elucidation of the primary synthesis pathways of DHAP. It consolidates historical and contemporary findings, presents quantitative data for key enzymatic reactions, details relevant experimental protocols, and offers visual diagrams of the metabolic routes and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in metabolic diseases, oncology, and drug development.

Core Synthesis Pathways of Dihydroxyacetone Phosphate

The biosynthesis of this compound is primarily accomplished through three distinct enzymatic reactions, each embedded within core metabolic pathways. The elucidation of these pathways was a culmination of decades of research in biochemistry, involving pioneering work in enzyme kinetics, isotope tracing, and structural biology.

Isomerization of Glyceraldehyde-3-Phosphate (Glycolysis/Gluconeogenesis)

The most prominent route for DHAP synthesis is the reversible isomerization of D-glyceraldehyde-3-phosphate (G3P), a key reaction in both glycolysis and gluconeogenesis. This reaction is catalyzed by the enzyme triosephosphate isomerase (TPI), an enzyme often described as catalytically "perfect" due to its diffusion-limited reaction rate.[1][2] The discovery of TPI and its role was integral to understanding the glycolytic pathway, first analyzed through the fermentation experiments of Eduard Buchner in the 1890s.[3] Later work in the mid-20th century, notably by Knowles and Albery, utilized isotopic labeling to meticulously dissect the energetics and mechanism of the TPI-catalyzed reaction.[4]

Phosphorylation of Dihydroxyacetone

DHAP can also be synthesized from dihydroxyacetone (DHA) through phosphorylation, a reaction catalyzed by dihydroxyacetone kinase (DhaK).[5][6] This pathway is particularly relevant in certain microorganisms and in specific metabolic contexts in mammals. Dihydroxyacetone kinases are a family of enzymes that can utilize different phosphoryl donors, such as ATP in animals and phosphoenolpyruvate (B93156) (PEP) in some bacteria.[6][7] The discovery of these kinases and their unique mechanisms, including a covalent substrate-binding intermediate in the E. coli enzyme, has provided insights into metabolic diversity and regulation.[8]

Oxidation of Glycerol-3-Phosphate

The third major pathway involves the oxidation of L-glycerol-3-phosphate to DHAP, catalyzed by glycerol-3-phosphate dehydrogenase (GPDH).[9] This reaction is a critical link between carbohydrate and lipid metabolism, as glycerol (B35011) derived from the breakdown of triglycerides can enter the glycolytic pathway via this route.[10] There are two isoforms of GPDH: a cytosolic, NAD-dependent enzyme and a mitochondrial, FAD-dependent enzyme, which together also form the glycerol-3-phosphate shuttle for transporting reducing equivalents into the mitochondria.

Quantitative Data on DHAP Synthesis Enzymes

The following tables summarize key quantitative data for the primary enzymes involved in DHAP synthesis. These values are compiled from various studies and can vary depending on the organism and experimental conditions.

EnzymeSubstrate(s)Product(s)Organism (example)Km (µM)kcat (s-1)kcat/Km (M-1s-1)
Triosephosphate Isomerase (TPI)D-Glyceraldehyde-3-PhosphateThis compoundChicken Muscle46046001.0 x 107
This compoundD-Glyceraldehyde-3-PhosphateChicken Muscle11004303.9 x 105
Dihydroxyacetone Kinase (DhaK)Dihydroxyacetone, ATPThis compound, ADPE. coli6152.5 x 106
Glycerol-3-Phosphate Dehydrogenase (cGPDH)L-Glycerol-3-Phosphate, NAD+This compound, NADHRabbit Muscle1307505.8 x 106

Note: Kinetic parameters are highly dependent on pH, temperature, and buffer conditions. The values presented are illustrative.

Experimental Protocols

The elucidation of the DHAP synthesis pathways relied on a variety of experimental techniques. Below are detailed methodologies for key types of experiments.

Enzyme Activity Assay for Triosephosphate Isomerase (TPI)

This protocol is a classic coupled enzyme assay used to determine TPI activity by monitoring the consumption of NADH.

Principle: The activity of TPI in the direction of G3P formation from DHAP is measured. The G3P produced is then reduced to glycerol-3-phosphate by glycerol-3-phosphate dehydrogenase (GDH), a reaction that oxidizes NADH to NAD+. The decrease in absorbance at 340 nm, due to NADH oxidation, is proportional to the TPI activity.

Materials:

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Cuvettes (1 cm path length)

  • Triethanolamine (TEA) buffer (0.3 M, pH 7.6)

  • NADH solution (10 mg/mL in TEA buffer)

  • α-Glycerophosphate dehydrogenase (GDH) enzyme solution (at least 2 U/assay)

  • This compound (DHAP) substrate solution (e.g., 50 mg/mL)

  • Enzyme sample (e.g., cell lysate or purified TPI)

Procedure:

  • Prepare a reaction cocktail containing TEA buffer, NADH, and GDH. For a 1 mL final volume, a typical mix would be 950 µL TEA buffer, 20 µL NADH solution, and 10 µL GDH solution.

  • Pipette the reaction cocktail into a cuvette and place it in the spectrophotometer.

  • Add the enzyme sample (e.g., 10-20 µL) to the cuvette and mix gently by inversion.

  • Initiate the reaction by adding the DHAP substrate (e.g., 20 µL).

  • Immediately start monitoring the decrease in absorbance at 340 nm over time (e.g., for 5 minutes).

  • The rate of the reaction is the linear portion of the absorbance change per unit time (ΔA340/min).

  • Calculate enzyme activity using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M-1cm-1).

Metabolite Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol outlines a general procedure for the extraction and quantification of DHAP from cell cultures.

Principle: Cellular metabolism is quenched, and metabolites are extracted. DHAP is then separated from other metabolites by liquid chromatography and detected and quantified by mass spectrometry.

Materials:

  • Cell culture flasks

  • Quenching solution (e.g., 60% methanol (B129727) at -40°C)

  • Extraction solvent (e.g., 80% methanol)

  • Centrifuge

  • Liquid chromatography-mass spectrometry (LC-MS) system with a suitable column (e.g., reverse-phase C8)

  • DHAP analytical standard

Procedure:

  • Quenching: Rapidly aspirate the culture medium and add ice-cold quenching solution to the cells to immediately halt metabolic activity.

  • Extraction: Scrape the cells in the quenching solution and transfer to a tube. Centrifuge to pellet the cells. Resuspend the cell pellet in cold extraction solvent. Vortex vigorously and incubate on ice (e.g., for 15 minutes) to allow for metabolite extraction.

  • Clarification: Centrifuge the extract at high speed (e.g., 14,000 x g for 10 minutes at 4°C) to pellet cell debris.

  • Analysis: Transfer the supernatant (the metabolite extract) to an autosampler vial for LC-MS analysis.[11] An ion-pairing reagent like tributylamine (B1682462) may be used in the mobile phase to improve the retention and separation of phosphorylated intermediates like DHAP.[12]

  • Quantification: Generate a standard curve using a serial dilution of the DHAP analytical standard. Compare the peak area of DHAP in the samples to the standard curve to determine its concentration.[13]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

DHAP_Synthesis_Pathways cluster_glycolysis Glycolysis / Gluconeogenesis cluster_lipid_metabolism Glycerol Metabolism cluster_dha_metabolism Dihydroxyacetone Metabolism G3P Glyceraldehyde-3-Phosphate TPI Triosephosphate Isomerase (TPI) G3P->TPI DHAP Dihydroxyacetone Phosphate (DHAP) TPI->DHAP Glycerol3P Glycerol-3-Phosphate GPDH Glycerol-3-Phosphate Dehydrogenase (GPDH) Glycerol3P->GPDH GPDH->DHAP DHA Dihydroxyacetone DhaK Dihydroxyacetone Kinase (DhaK) DHA->DhaK DhaK->DHAP

Caption: Core enzymatic pathways for the synthesis of this compound (DHAP).

TPI_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_cocktail Prepare Reaction Cocktail (Buffer, NADH, GDH) mix Mix Cocktail and Sample in Cuvette prep_cocktail->mix prep_sample Prepare Enzyme Sample prep_sample->mix prep_substrate Prepare DHAP Substrate initiate Initiate with DHAP prep_substrate->initiate mix->initiate measure Monitor Absorbance Decrease at 340 nm initiate->measure calculate Calculate Activity (ΔA340/min) measure->calculate

Caption: Experimental workflow for a coupled enzyme assay of Triosephosphate Isomerase (TPI).

Metabolite_Analysis_Workflow start Cell Culture quench Quench Metabolism (Cold Methanol) start->quench extract Extract Metabolites (e.g., 80% Methanol) quench->extract clarify Clarify Extract (Centrifugation) extract->clarify analyze LC-MS Analysis clarify->analyze quantify Quantify DHAP (Standard Curve) analyze->quantify end Results quantify->end

Caption: General workflow for the analysis of DHAP from biological samples using LC-MS.

References

Dihydroxyacetone Phosphate: A Comprehensive Technical Guide on its Chemical Properties and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroxyacetone phosphate (B84403) (DHAP) is a pivotal intermediate in central carbon metabolism, positioned at the crossroads of glycolysis, gluconeogenesis, and lipid biosynthesis. As a phosphorylated triose sugar, its chemical properties and reactivity are fundamental to cellular energy production and anabolic processes. This technical guide provides an in-depth exploration of the core chemical characteristics of DHAP, its diverse reactivity in both enzymatic and non-enzymatic contexts, and detailed experimental protocols for its study.

Chemical Properties of Dihydroxyacetone Phosphate

This compound is the phosphate ester of dihydroxyacetone. Its structure, featuring a central ketone and two flanking hydroxyl groups, one of which is esterified with a phosphate group, dictates its chemical behavior.

Structure and Physicochemical Data

The fundamental properties of DHAP are summarized in the table below, providing a quantitative basis for its behavior in experimental and biological systems.

PropertyValueReference(s)
Chemical Formula C₃H₇O₆P[1]
Molecular Weight 170.06 g/mol [1]
IUPAC Name (3-hydroxy-2-oxopropyl) dihydrogen phosphate[1]
CAS Number 57-04-5
pKa (Strongest Acidic) ~1.19[2]
pKa (Strongest Basic) ~-3.3[2]
Appearance Colorless, hygroscopic solid[3]
Solubility Soluble in water[3]
Stability and Degradation

A critical aspect of DHAP chemistry is its inherent instability, particularly in neutral to slightly basic conditions.[4] This instability is primarily due to the elimination of the phosphate group, leading to the formation of the reactive and potentially toxic byproduct, methylglyoxal.[4] The chemical half-life of DHAP is significantly influenced by temperature, ranging from approximately 3 hours at 37°C to 30 hours at 25°C under neutral-to-slightly-basic conditions.[4][5] This instability necessitates careful handling and storage, often as a more stable precursor, and has significant implications for its in situ generation in enzymatic reactions.[4][6]

In aqueous solutions, DHAP exists in equilibrium between its keto and hydrated gem-diol forms.[7][8] At 20°C, the ratio of keto to gem-diol is approximately 55:44, shifting to favor the keto form (around 83%) at a more physiological temperature of 37°C.[7][8]

Reactivity of this compound

The reactivity of DHAP is central to its metabolic functions and is characterized by its participation in both enzymatic and non-enzymatic reactions.

Enzymatic Reactivity

DHAP is a substrate for several key enzymes that channel it into various metabolic pathways.

  • Isomerization to Glyceraldehyde 3-Phosphate (GAP): The most prominent reaction of DHAP is its reversible isomerization to glyceraldehyde 3-phosphate (GAP), catalyzed by the enzyme triosephosphate isomerase (TPI).[9][10] This reaction is a crucial step in glycolysis, ensuring that both three-carbon units derived from fructose-1,6-bisphosphate can be further metabolized to generate ATP.[9][10] The standard free energy change (ΔG°') for the conversion of DHAP to GAP is +7.55 kJ/mol, indicating that DHAP is the more stable isomer at standard conditions.[11] However, the rapid consumption of GAP in subsequent glycolytic steps drives the equilibrium towards GAP formation in the cellular context.[12]

  • Aldol (B89426) Condensation Reactions: DHAP serves as a nucleophile in aldol condensation reactions catalyzed by aldolases. A key example is the fructose-1,6-bisphosphate aldolase-catalyzed reaction where DHAP condenses with glyceraldehyde-3-phosphate to form fructose-1,6-bisphosphate during gluconeogenesis.[13] This reactivity is harnessed in synthetic organic chemistry, where DHAP-dependent aldolases are used for stereoselective carbon-carbon bond formation.[14]

  • Reduction to Glycerol-3-Phosphate: DHAP can be reduced to L-glycerol-3-phosphate by the enzyme glycerol-3-phosphate dehydrogenase, a reaction that links carbohydrate and lipid metabolism.[9] This provides the glycerol (B35011) backbone required for the synthesis of triglycerides and phospholipids.[3]

Non-Enzymatic Reactivity

Beyond its enzyme-mediated transformations, DHAP can also participate in non-enzymatic reactions.

  • Maillard Reaction: The carbonyl group of DHAP can react with primary amino groups of amino acids and proteins in a non-enzymatic browning process known as the Maillard reaction.[15] This can lead to the formation of advanced glycation end-products (AGEs), which are implicated in various pathological conditions.[16]

  • Formation of Methylglyoxal: As previously mentioned, the non-enzymatic elimination of the phosphate group from DHAP leads to the formation of methylglyoxal.[4] This is a spontaneous degradation pathway that can occur under physiological conditions.

Signaling Pathways and Experimental Workflows

The central role of DHAP in metabolism is best understood through the visualization of its interconnected pathways and the workflows used to study it.

glycolysis_pathway F16BP Fructose-1,6-bisphosphate DHAP Dihydroxyacetone Phosphate F16BP->DHAP Aldolase (B8822740) GAP Glyceraldehyde 3-Phosphate F16BP->GAP Aldolase DHAP->GAP Triosephosphate Isomerase G3P Glycerol-3-Phosphate DHAP->G3P Glycerol-3-Phosphate Dehydrogenase Pyruvate Pyruvate GAP->Pyruvate Glycolysis (multiple steps) Triglycerides Triglycerides & Phospholipids G3P->Triglycerides

DHAP's central role in glycolysis and lipid precursor synthesis.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Analysis Synthesis Chemical or Enzymatic Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Characterization (e.g., NMR, MS) Purification->Characterization Quantification Quantification (e.g., HPLC, Fluorometric Assay) Purification->Quantification Reactivity Reactivity Studies (e.g., Kinetic Analysis) Purification->Reactivity

A generalized workflow for the synthesis and analysis of DHAP.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate study of DHAP. The following sections provide methodologies for key experiments.

Protocol 1: Enzymatic Synthesis and Purification of this compound

This protocol describes a common enzymatic approach for the in situ generation of DHAP from fructose-1,6-bisphosphate (FDP).[17]

Materials:

  • Fructose-1,6-bisphosphate (FDP)

  • Aldolase

  • Triosephosphate isomerase (TPI)

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Deproteinization agent (e.g., perchloric acid or a 10 kDa cutoff spin filter)

  • Purification system (e.g., anion-exchange chromatography)

Procedure:

  • Reaction Setup: Dissolve FDP in the reaction buffer to a final concentration of 100 mM.

  • Enzyme Addition: Add aldolase and TPI to the FDP solution. The optimal enzyme concentration should be determined empirically.

  • Incubation: Incubate the reaction mixture at 37°C. Monitor the progress of the reaction by measuring the concentration of DHAP at different time points.

  • Reaction Termination and Deproteinization: Stop the reaction by adding a deproteinization agent. If using perchloric acid, neutralize the solution with KOH. Centrifuge to remove the precipitated protein. Alternatively, use a spin filter to remove the enzymes.

  • Purification: Purify the DHAP from the reaction mixture using anion-exchange chromatography. Elute with a salt gradient (e.g., NaCl or TEAB).

  • Desalting and Lyophilization: Desalt the fractions containing DHAP and lyophilize to obtain the purified product.

Protocol 2: Quantitative Analysis of this compound using HPLC-MS

This protocol outlines a method for the quantification of DHAP in biological samples using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[18][19]

Materials:

  • Sample (e.g., red blood cell lysate, tissue homogenate)

  • Internal Standard (e.g., ¹³C₃-DHAP)

  • Protein Precipitation Reagent (e.g., ice-cold methanol (B129727) or acetonitrile)

  • HPLC system coupled to a mass spectrometer

  • C8 reverse-phase column

  • Mobile Phase A: Water with an ion-pairing agent (e.g., tributylamine)

  • Mobile Phase B: Acetonitrile

Procedure:

  • Sample Preparation:

    • Homogenize tissue or lyse cells in an appropriate buffer on ice.

    • Add a known amount of the internal standard to the sample.

    • Precipitate proteins by adding 2-3 volumes of ice-cold protein precipitation reagent.

    • Vortex and centrifuge at high speed (e.g., 12,000 x g) for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube for analysis.

  • HPLC-MS Analysis:

    • Inject the prepared sample onto the C8 column.

    • Use a gradient elution with Mobile Phase A and Mobile Phase B to separate DHAP and its isomer, GAP. A long run time (e.g., 50 minutes) may be necessary for complete separation.[18]

    • Detect DHAP and the internal standard using the mass spectrometer in negative ion mode.

  • Quantification:

    • Generate a standard curve using known concentrations of DHAP.

    • Calculate the concentration of DHAP in the sample by comparing the peak area ratio of DHAP to the internal standard against the standard curve.

Protocol 3: Fluorometric Assay for this compound

This protocol describes a sensitive fluorometric assay for the quantification of DHAP.[1][20]

Materials:

  • Sample or DHAP standards

  • DHAP Assay Buffer

  • DHAP Enzyme Mix (containing TPI)

  • DHAP Developer (containing enzymes to convert GAP to a product that reduces a probe)

  • Fluorometric Probe

  • 96-well plate

  • Fluorescence microplate reader (Ex/Em = 535/587 nm)

Procedure:

  • Sample and Standard Preparation:

    • Prepare a standard curve by serially diluting a DHAP standard solution in DHAP Assay Buffer.

    • Prepare samples (e.g., cell lysates, tissue homogenates) in DHAP Assay Buffer. If necessary, deproteinize the samples.

    • Pipette 50 µL of each standard and sample into separate wells of the 96-well plate.

  • Reaction Mix Preparation: Prepare a master reaction mix containing DHAP Assay Buffer, DHAP Enzyme Mix, DHAP Developer, and the fluorometric probe according to the kit manufacturer's instructions.

  • Reaction Incubation: Add 50 µL of the reaction mix to each well. Mix and incubate the plate at 37°C for 60 minutes, protected from light.

  • Measurement: Measure the fluorescence intensity at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.

  • Calculation: Subtract the blank reading (0 DHAP standard) from all readings. Plot the standard curve and determine the concentration of DHAP in the samples from the curve.

Conclusion

This compound is a molecule of fundamental importance in biochemistry. Its chemical properties, particularly its inherent instability and diverse reactivity, are key to its central role in metabolism. A thorough understanding of these characteristics, coupled with robust experimental methodologies, is crucial for researchers in the fields of metabolic diseases, drug development, and synthetic biology. The data and protocols presented in this guide offer a comprehensive resource for the continued investigation of this vital metabolic intermediate.

References

structural analysis of dihydroxyacetone phosphate isomers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Structural Analysis of Dihydroxyacetone Phosphate (B84403) Isomers

Introduction

Dihydroxyacetone phosphate (DHAP) is a pivotal intermediate in numerous central metabolic pathways, including glycolysis, gluconeogenesis, the Calvin cycle, and lipid biosynthesis.[1][2][3] As the phosphate ester of dihydroxyacetone, this three-carbon molecule with the formula HOCH₂C(O)CH₂OPO₃²⁻ serves as a critical junction point in cellular metabolism.[1] Its chemical reactivity and biological function are intrinsically linked to its structural isomerism. In solution, DHAP does not exist as a single, static entity but rather as a dynamic equilibrium of several isomers, primarily its keto, enol, and hydrated forms.[4] Furthermore, its interconversion with its structural isomer, glyceraldehyde 3-phosphate (G3P), is a crucial, enzyme-catalyzed step in glycolysis.[5][6]

This technical guide provides a comprehensive examination of the structural analysis of DHAP isomers. It is intended for researchers, scientists, and drug development professionals, offering detailed insights into the different isomeric forms, the experimental and computational methodologies used to characterize them, and their biological significance.

Isomeric Forms of this compound

DHAP exhibits several types of isomerism that are critical to its chemical properties and metabolic roles.

  • Tautomerism (Keto-Enol): Like other carbonyl compounds with α-hydrogens, DHAP undergoes keto-enol tautomerism.[7][8] The keto form, containing a ketone functional group, is in equilibrium with the enol form, which features a carbon-carbon double bond and a hydroxyl group.[8] While the keto form is generally more stable and predominant, the enol form is a key intermediate in certain enzymatic reactions.[4][7]

  • Hydration (Gem-diol Formation): In aqueous solutions, the carbonyl group of the keto form can be hydrated to form a geminal diol (gem-diol).[4] This creates an equilibrium between the keto and hydrated forms.

  • Structural Isomerism: DHAP is a structural isomer of glyceraldehyde 3-phosphate (G3P).[9][10] DHAP is a ketose (a ketone-containing sugar), while G3P is an aldose (an aldehyde-containing sugar). This isomerization is a vital step in glycolysis, catalyzed by the enzyme triosephosphate isomerase (TPI), which allows the carbon skeleton of DHAP to proceed through the energy-yielding phase of the pathway.[6][11][12]

  • Monomeric and Dimeric Forms: DHAP can also exist in both monomeric (C₃H₇O₆P) and dimeric (C₆H₁₄O₁₂P₂) forms.[13] The dimeric form is a dioxane derivative. While the monomer is the biologically active form in enzymatic reactions, the dimer can be isolated under specific crystallization conditions.[13]

Quantitative Data on DHAP Isomers

The relative abundance of DHAP tautomers in solution is dependent on physical conditions such as temperature. In the crystalline state, specific conformations have been resolved with high precision.

Table 1: Equilibrium Composition of DHAP Isomers in Aqueous Solution
Isomeric FormPercentage at 20°C[4]Percentage at 37°C[4]
Keto Form55%83%
Gem-diol (Hydrated) Form44%Not Specified
Enol Form1%Not Specified
Table 2: Crystallographic Data of Monomeric and Dimeric DHAP
FeatureMonomeric DHAP (as CaBr(DHAP) x 5H₂O)[13]Dimeric DHAP (as (NH₄)₂(DHAP-dimer) x 4H₂O)[13]
Chemical Formula C₃H₇O₆PC₆H₁₄O₁₂P₂
Anion Conformation Extended (in-plane) cisoid conformation.Chair conformation with hydroxyl groups in axial positions and phosphomethyl groups in equatorial positions.
Anion Isomer N/ATrans isomer

Experimental Protocols for Structural Analysis

A multi-faceted approach employing various analytical techniques is required to fully characterize the isomeric landscape of DHAP.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful non-invasive technique for studying the structure and dynamics of molecules in solution. It is particularly well-suited for characterizing the equilibrium between different DHAP isomers.

  • Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. Different isomers (e.g., keto vs. gem-diol) will have distinct chemical environments for their protons (¹H) and carbons (¹³C), resulting in different chemical shifts in the NMR spectrum.[14] The relative integrals of the peaks corresponding to each isomer can be used to determine their equilibrium concentrations.

  • Experimental Protocol (General Methodology):

    • Sample Preparation: Dissolve a purified sample of DHAP (or its precursor, dihydroxyacetone) in a suitable deuterated solvent, typically deuterium (B1214612) oxide (D₂O), to a known concentration.[14]

    • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. For quantitative analysis, ensure a sufficient relaxation delay between scans to allow for full magnetization recovery.

    • Spectral Analysis: Identify the characteristic resonance signals for each isomer. For example, the ¹³C signal for the ketone carbonyl carbon appears at a significantly different chemical shift (~212 ppm) compared to the hydrated gem-diol carbon (~95 ppm).[14]

    • Quantification: Integrate the corresponding peaks for each isomer. The relative ratio of the integrals directly reflects the molar ratio of the isomers in the solution under the measured conditions.[14]

X-ray Crystallography

X-ray crystallography provides definitive, high-resolution structural information of molecules in their crystalline state, including precise bond lengths, angles, and conformations.

  • Principle: This technique involves directing a beam of X-rays onto a single crystal of the target compound. The diffraction pattern produced by the interaction of X-rays with the electron clouds of the atoms is recorded and analyzed to reconstruct a three-dimensional model of the molecule.

  • Experimental Protocol (General Methodology):

    • Crystallization: Grow single crystals of DHAP. This has been achieved by crystallizing DHAP as various salts. For example, monomeric DHAP was crystallized from aqueous solutions containing DHAP acid and calcium chloride or calcium bromide.[13] The dimeric form was obtained by saturating a free DHAP syrup with ammonia (B1221849) at low temperatures (-18°C).[13]

    • Data Collection: Mount a suitable single crystal on a goniometer and expose it to a monochromatic X-ray beam in a diffractometer. The crystal is rotated while diffraction data are collected.

    • Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. The initial electron density map is calculated, and an atomic model is built and refined to best fit the experimental data. This process yields the precise coordinates of each atom in the crystal lattice.[13]

Mass Spectrometry (MS) Coupled with Liquid Chromatography (LC)

LC-MS is a highly sensitive and specific technique used for the separation, identification, and quantification of metabolites like DHAP from complex biological samples.

  • Principle: High-Performance Liquid Chromatography (HPLC) first separates the components of a mixture based on their physicochemical properties (e.g., polarity, charge). The separated components are then introduced into a mass spectrometer, which ionizes them and measures their mass-to-charge ratio (m/z), allowing for precise identification and quantification.

  • Experimental Protocol (Quantification of DHAP in Red Blood Cells): [11][15]

    • Sample Preparation: Lyse red blood cells and precipitate proteins using a suitable agent (e.g., cold methanol). Centrifuge to remove the precipitated protein and collect the supernatant containing the metabolites.

    • Chromatographic Separation: Inject the supernatant onto an HPLC system. To separate the isomers DHAP and G3P, a reverse-phase C8 column is used with an ion-pairing reagent like tributylamine (B1682462) in the mobile phase.[11] This reagent interacts with the phosphate groups, improving retention and resolution.

    • Mass Spectrometry Detection: The eluent from the HPLC is directed to a high-resolution mass spectrometer (e.g., a TripleTOF). The instrument is operated in negative ion mode to detect the deprotonated DHAP molecule.

    • Quantification: A standard curve is generated using known concentrations of a DHAP standard. The peak area of DHAP in the biological sample is compared to the standard curve to determine its absolute concentration. Isotope-labeled internal standards can be used for enhanced accuracy.

Computational Modeling

Theoretical and computational methods complement experimental data by providing insights into reaction mechanisms, transition states, and the energetic landscape of isomerization.

  • Principle: Techniques like molecular dynamics (MD) simulations and mixed quantum mechanics/molecular mechanics (QM/MM) potentials are used to model the behavior of molecules and their interactions with their environment, such as the active site of an enzyme.

  • Methodology (Studying DHAP Isomerization by Triosephosphate Isomerase): [16]

    • System Setup: A high-resolution crystal structure of the enzyme triosephosphate isomerase (TIM) complexed with DHAP is used as the starting point.

    • Simulation: MD simulations are run to examine the conformational changes of the enzyme, particularly flexible loops that cover the active site.[16]

    • Reaction Pathway Analysis: A QM/MM approach is employed where the reacting substrate (DHAP) and key active site residues are treated with quantum mechanics (which is computationally intensive but accurate for bond-breaking/forming events), while the rest of the protein and solvent are treated with classical molecular mechanics.[16]

    • Energy Profile Calculation: The energy of the system is calculated along the reaction coordinate from DHAP to G3P. This allows for the determination of the energy barrier for the reaction and provides insight into how enzymatic residues contribute to catalysis by stabilizing the transition state.[16]

Biological Significance and Metabolic Pathways

The structural isomerism of DHAP is not merely a chemical curiosity but the foundation of its diverse roles in metabolism.

DHAP Isomerization in Glycolysis

The reversible isomerization of DHAP to G3P is step 5 of the glycolytic pathway. Fructose-1,6-bisphosphate is cleaved to produce one molecule of G3P and one molecule of DHAP.[6] Since only G3P can proceed to the next stage of glycolysis, the enzyme triosephosphate isomerase rapidly converts DHAP into G3P, ensuring that both three-carbon units derived from glucose can be catabolized to generate ATP.[2][6]

Glycolysis_Isomerization F16BP Fructose-1,6-bisphosphate DHAP Dihydroxyacetone Phosphate (DHAP) F16BP->DHAP Aldolase (B8822740) G3P Glyceraldehyde 3-Phosphate (G3P) F16BP->G3P Aldolase DHAP->G3P  Triosephosphate  Isomerase (TPI) Pathway To Glycolysis Payoff Phase G3P->Pathway

Caption: Isomerization of DHAP to G3P in the glycolytic pathway.
DHAP in Other Pathways

  • Lipid Synthesis: DHAP is the precursor to the glycerol (B35011) backbone of triglycerides and phospholipids. It is reduced to L-glycerol-3-phosphate by the enzyme glycerol-3-phosphate dehydrogenase.[1]

  • Calvin Cycle: In photosynthesis, DHAP is formed from the reduction of 1,3-bisphosphoglycerate and is used in the regeneration of ribulose-5-phosphate, the CO₂ acceptor molecule.[1][2]

Logical Workflow for DHAP Analysis

The structural and quantitative analysis of DHAP, particularly in a biological context, follows a logical progression from sample preparation to data interpretation.

DHAP_Analysis_Workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Interpretation Sample Biological Sample (e.g., Red Blood Cells) Extract Metabolite Extraction (Protein Precipitation) Sample->Extract LCMS LC-MS Analysis (Separation & Quantification) Extract->LCMS Quant Quantitative Data (Concentrations) LCMS->Quant NMR NMR Spectroscopy (Isomer Equilibrium) Struct Structural Data (Conformation, Ratios) NMR->Struct Xray X-ray Crystallography (High-Resolution Structure) Xray->Struct Bio Biological Insight (Metabolic Flux, Diagnosis) Quant->Bio Struct->Bio

References

A Deep Dive into the Thermodynamics of Dihydroxyacetone Phosphate Isomerization

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The reversible isomerization of dihydroxyacetone phosphate (B84403) (DHAP) to glyceraldehyde-3-phosphate (G3P) is a critical reaction in central carbon metabolism, primarily known for its role in glycolysis and gluconeogenesis. This reaction is catalyzed by the enzyme triosephosphate isomerase (TPI), a model enzyme for its catalytic perfection. Understanding the thermodynamic landscape of this isomerization is fundamental for comprehending the regulation of metabolic pathways and for the development of therapeutic interventions targeting metabolic disorders. This technical guide provides a comprehensive overview of the thermodynamics of DHAP isomerization, including key quantitative data, detailed experimental protocols, and visualizations of the underlying processes.

Core Thermodynamic Parameters

The isomerization of DHAP to G3P is a thermodynamically uphill reaction under standard conditions, with a positive standard Gibbs free energy change (ΔG°'). This indicates that at equilibrium, DHAP is the favored species. However, in the cellular environment, the continuous consumption of G3P by subsequent reactions in the glycolytic pathway pulls the reaction forward.

Quantitative Thermodynamic Data

The following tables summarize the key thermodynamic parameters for the isomerization of dihydroxyacetone phosphate to glyceraldehyde-3-phosphate.

ParameterValueConditionsReferences
Standard Gibbs Free Energy Change (ΔG°') +7.1 to +7.6 kJ/mol25-37 °C, pH 7.0-7.5[1][2]
+1.80 to +1.84 kcal/mol25 °C, pH 7[3][4]
Equilibrium Constant (Keq) 0.047525 °C, pH 7.0[5][2][6][7][8][9][10]
~0.05237 °C[5]
Enthalpy Change (ΔH°') +18 ± 7 kJ/molpH 7[1]

Note: The equilibrium constant (Keq) is expressed as [G3P]/[DHAP] at equilibrium.

The positive ΔG°' signifies that the reaction is endergonic under standard conditions, with the equilibrium lying to the left, favoring DHAP. The ratio of DHAP to G3P at equilibrium is approximately 20:1 to 22:1.[11][12]

The Role of Triosephosphate Isomerase (TPI)

Triosephosphate isomerase (EC 5.3.1.1) is a remarkably efficient enzyme that accelerates the isomerization of DHAP to G3P by a factor of 10^9 compared to the uncatalyzed reaction. It is often cited as a "catalytically perfect" enzyme, meaning its rate is limited only by the diffusion of the substrate into the active site.[11]

The catalytic mechanism involves an enediol intermediate and is facilitated by key amino acid residues in the active site, namely glutamate-165 and histidine-95.[11] TPI stabilizes the transition state of the reaction, thereby lowering the activation energy and dramatically increasing the reaction rate.

Metabolic Significance in Glycolysis

The DHAP to G3P isomerization is the fifth step of glycolysis. Although thermodynamically unfavorable in isolation, the reaction proceeds in the forward direction in the cellular context due to the immediate consumption of G3P in the subsequent, highly exergonic, step of glycolysis catalyzed by glyceraldehyde-3-phosphate dehydrogenase. This continuous removal of the product maintains a low intracellular concentration of G3P, effectively pulling the equilibrium of the TPI-catalyzed reaction to the right.

Glycolysis_Context cluster_TPI TPI-catalyzed Isomerization F16BP Fructose-1,6-bisphosphate DHAP Dihydroxyacetone Phosphate (DHAP) F16BP->DHAP Aldolase G3P Glyceraldehyde-3- Phosphate (G3P) F16BP->G3P Aldolase DHAP->G3P Triosephosphate Isomerase (TPI) NextStep Subsequent Glycolytic Reactions G3P->NextStep GAPDH

Metabolic context of DHAP isomerization in glycolysis.

Experimental Protocols for Thermodynamic Analysis

The determination of the thermodynamic parameters for DHAP isomerization can be achieved through various experimental techniques. Below are detailed methodologies for key approaches.

Spectrophotometric Assay for Equilibrium Constant Determination

This method relies on a coupled enzyme assay to determine the concentration of G3P at equilibrium. Glycerol-3-phosphate dehydrogenase (GPDH) is used to convert G3P to glycerol-3-phosphate, with the concomitant oxidation of NADH to NAD+. The change in absorbance at 340 nm, corresponding to NADH concentration, is monitored.

Materials:

  • Triosephosphate isomerase (TPI)

  • Glycerol-3-phosphate dehydrogenase (GPDH)

  • This compound (DHAP)

  • NADH

  • Triethanolamine (B1662121) buffer (pH 7.5)

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing triethanolamine buffer, NADH, and a known initial concentration of DHAP.

  • Initiate the reaction by adding TPI to the mixture.

  • Allow the reaction to reach equilibrium. The absorbance at 340 nm will stabilize when the concentrations of DHAP and G3P are no longer changing.

  • Once equilibrium is reached, add GPDH to the cuvette. This will convert all the G3P present at equilibrium to glycerol-3-phosphate, causing a decrease in absorbance at 340 nm as NADH is consumed.

  • Record the final stable absorbance value.

  • The change in absorbance (ΔA340) is directly proportional to the concentration of G3P at equilibrium.

  • Calculate the equilibrium concentration of G3P using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

  • The equilibrium concentration of DHAP can be calculated by subtracting the equilibrium concentration of G3P from the initial concentration of DHAP.

  • Calculate the equilibrium constant, Keq = [G3P]eq / [DHAP]eq.

Workflow for spectrophotometric determination of Keq.
High-Performance Liquid Chromatography (HPLC) for Direct Quantification

HPLC allows for the direct separation and quantification of DHAP and G3P in a reaction mixture at equilibrium.

Materials:

  • HPLC system with a suitable column (e.g., reverse-phase C8 or anion exchange)

  • Mobile phase (e.g., phosphate buffer with an ion-pairing agent)

  • DHAP and G3P standards

  • TPI

  • Reaction buffer (e.g., Tris-HCl, pH 7.5)

  • Quenching solution (e.g., perchloric acid)

Procedure:

  • Prepare standard solutions of DHAP and G3P of known concentrations to generate a calibration curve.

  • Set up the isomerization reaction by incubating a known concentration of DHAP with TPI in the reaction buffer.

  • Allow the reaction to proceed to equilibrium.

  • Quench the reaction at various time points (to confirm equilibrium is reached) by adding a quenching solution like ice-cold perchloric acid, which will denature the enzyme and stop the reaction.

  • Centrifuge the quenched samples to pellet the precipitated protein.

  • Analyze the supernatant by HPLC.

  • Separate and quantify the peaks corresponding to DHAP and G3P by comparing their retention times and peak areas to the standard curves.

  • Calculate the concentrations of DHAP and G3P at equilibrium and determine Keq.

Isothermal Titration Calorimetry (ITC) for Enthalpy Determination

ITC directly measures the heat change associated with a reaction, allowing for the determination of the reaction enthalpy (ΔH).

Materials:

  • Isothermal titration calorimeter

  • TPI

  • DHAP

  • Reaction buffer

Procedure:

  • Dialyze the TPI and DHAP solutions against the same reaction buffer to minimize heat of dilution effects.

  • Load the TPI solution into the sample cell of the calorimeter.

  • Load the DHAP solution into the injection syringe.

  • Perform a series of injections of DHAP into the TPI solution.

  • The heat released or absorbed upon each injection is measured.

  • The integrated heat change over the entire reaction (until substrate is depleted) provides the total heat of reaction.

  • From the total heat and the known concentrations of reactants, the molar enthalpy of the reaction (ΔH) can be calculated.

  • It is important to note that for isomerase reactions, the enthalpy change can be small, potentially making direct measurement challenging. Coupled assays may be employed to amplify the heat signal.

Factors Influencing the Thermodynamics

The equilibrium of the DHAP-G3P isomerization can be influenced by several factors:

  • Temperature: An increase in temperature shifts the equilibrium towards the product side (G3P).[1]

  • Magnesium Ions (Mg²⁺): The presence of Mg²⁺ has been shown to shift the equilibrium towards the substrate side (DHAP).[1]

  • pH: The reaction equilibrium is not significantly influenced by pH in the physiological range.[1]

Conclusion

The isomerization of this compound to glyceraldehyde-3-phosphate, while thermodynamically unfavorable under standard conditions, is a vital and efficiently catalyzed step in glycolysis. The catalytic perfection of triosephosphate isomerase, coupled with the cellular demand for G3P, ensures the forward flux through this critical metabolic junction. A thorough understanding of the thermodynamics and the experimental methodologies to probe them is essential for researchers in metabolic engineering, drug discovery, and fundamental biological sciences. The data and protocols presented in this guide offer a solid foundation for further investigation into this cornerstone of biochemistry.

References

The Pivotal Role of Dihydroxyacetone Phosphate in Primordial Metabolic Pathways: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dihydroxyacetone phosphate (B84403) (DHAP), a key intermediate in modern glycolysis and the Calvin cycle, is emerging as a central figure in our understanding of prebiotic chemistry and the origins of life. This technical guide explores the multifaceted role of DHAP in primordial metabolic pathways, synthesizing current research on its abiotic formation, reactivity, and its crucial position as a precursor to essential biomolecules. We present quantitative data from prebiotic simulation studies, detailed experimental methodologies, and logical pathway diagrams to provide a comprehensive resource for researchers in abiogenesis, metabolic engineering, and drug development. The inherent reactivity of DHAP and its connectivity to the synthesis of sugars, lipids, and cofactors underscore its significance as a foundational molecule in the transition from a prebiotic chemical world to structured, protometabolic networks.

Introduction: The Prebiotic Chemical Landscape and the Emergence of Metabolism

The origin of life from non-living matter on the early Earth represents one of the most profound questions in science. A central hypothesis in this field is the concept of a "metabolism-first" world, where self-sustaining networks of chemical reactions, or proto-metabolic pathways, preceded the emergence of genetic polymers like RNA and DNA.[1] These primordial pathways would have been catalyzed by minerals, metal ions, and the inherent reactivity of small organic molecules in the aqueous environments of the Archean eon.[2] Within this context, the phosphorylation of simple sugars and related molecules is considered a critical step, as it increases their reactivity and prevents them from diffusing across primitive membrane-like structures.[3] Dihydroxyacetone phosphate (DHAP), the phosphate ester of the simplest ketose, dihydroxyacetone, is a prime candidate for a key player in these early metabolic networks.[4]

The Abiotic Synthesis of this compound

The presence of DHAP in a prebiotic world would have depended on plausible abiotic synthetic routes. Research has identified two primary pathways for the formation of DHAP and its unphosphorylated precursor, dihydroxyacetone (DHA): the formose reaction and the phosphorylation of DHA.

The Formose Reaction: A Prebiotic Source of Sugars

The formose reaction, first described by Aleksandr Butlerov in 1861, is the base-catalyzed polymerization of formaldehyde (B43269) into a complex mixture of sugars.[5] This reaction is considered prebiotically plausible as formaldehyde is thought to have been abundant on the early Earth. Dihydroxyacetone is a key intermediate in the autocatalytic cycle of the formose reaction.[6] The reaction proceeds through a series of aldol (B89426) additions, retro-aldol reactions, and isomerizations, with glycolaldehyde, glyceraldehyde, and dihydroxyacetone acting as crucial intermediates.[5]

Prebiotic Phosphorylation of Dihydroxyacetone

For DHA to become the metabolically active DHAP, a phosphorylation step is necessary. The availability of soluble and reactive phosphorus on the early Earth is a significant area of research.[3] Plausible prebiotic phosphorylating agents include minerals like schreibersite, condensed phosphates such as trimetaphosphate, and reactions facilitated by wet-dry cycles.[7][8] While direct experimental evidence for the specific non-enzymatic phosphorylation of DHA under prebiotic conditions is an active area of investigation, the general principles of prebiotic phosphorylation suggest that such a reaction is feasible.

DHAP in Primordial Metabolic Networks

Once formed, DHAP's central position in primordial metabolism stems from its ability to participate in a variety of non-enzymatic reactions that mirror core metabolic pathways found in modern organisms.

Non-Enzymatic Glycolysis and the Pentose (B10789219) Phosphate Pathway

Experiments simulating the chemical conditions of the Archean ocean have demonstrated that many of the reactions of glycolysis and the pentose phosphate pathway (PPP) can occur non-enzymatically.[9] In these simulations, sugar phosphates, including DHAP, undergo interconversion to form other key metabolic intermediates. DHAP exists in equilibrium with its aldose isomer, glyceraldehyde-3-phosphate (G3P).[5] This isomerization is a crucial step in modern glycolysis, and its non-enzymatic counterpart would have been fundamental in a prebiotic setting. The equilibrium constant for this reaction favors DHAP, but the continual removal of G3P by other reactions would have driven the pathway forward.[5][10]

Precursor to Prebiotic Lipids

DHAP is a direct precursor to the glycerol-3-phosphate backbone of modern phospholipids.[9] The reduction of DHAP to glycerol-3-phosphate, followed by acylation, is a plausible non-enzymatic pathway for the formation of primitive lipids.[11][12] These lipids could have then self-assembled into vesicles, providing the compartmentalization necessary for the concentration of other prebiotic molecules and the emergence of protocells.

A Potential Role in the Origin of Coenzymes

Recent studies have suggested a role for DHAP in the prebiotic synthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD), a crucial coenzyme in all domains of life. One proposed non-enzymatic sequence shows that nicotinic acid, a precursor to NAD, can be produced from aspartic acid and DHAP.[13] This finding suggests that the building blocks for essential cofactors could have arisen from the same pool of simple sugars and amino acids present in the prebiotic environment.

Quantitative Data from Prebiotic Simulation Studies

The following table summarizes key quantitative data related to the reactions of DHAP in simulated prebiotic conditions. It is important to note that these values are often estimates derived from experiments under specific laboratory conditions and may have varied in the diverse environments of the early Earth.

ParameterValueConditionsReference
Equilibrium Constant (Keq) for DHAP <=> G3P 0.047525°C, pH 7.0[5]
Standard Gibbs Free Energy (ΔG°') for DHAP <=> G3P +7.5 kJ/mol25°C, pH 7.0[14]
Yield of Quinolinic Acid (NAD precursor) from Aspartic Acid and DHAP up to 7%Six-step non-enzymatic sequence[13]

Experimental Protocols

Simulation of Non-Enzymatic Glycolysis in a Plausible Archean Ocean Mimic

This protocol is a generalized representation based on published studies and is intended to illustrate the experimental approach.

Objective: To observe the non-enzymatic interconversion of glycolytic and pentose phosphate pathway intermediates, including DHAP, under simulated Archean ocean conditions.

Materials:

  • A stock solution of a plausible Archean ocean mimic containing key metal ions (e.g., Fe(II), Mg(II), Ca(II)) and phosphate, with pH adjusted to a relevant prebiotic value (e.g., 6.5-8.0).

  • Stock solutions of glycolytic and pentose phosphate pathway intermediates, including this compound (DHAP).

  • An anaerobic chamber or glove box to maintain anoxic conditions.

  • Incubator or water bath for temperature control.

  • Analytical instrumentation for metabolite analysis, such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Procedure:

  • Prepare the Archean ocean mimic solution and degas it thoroughly to remove oxygen.

  • Inside the anaerobic chamber, add a starting glycolytic intermediate (e.g., fructose-1,6-bisphosphate or DHAP) to the Archean ocean mimic to a final concentration in the micromolar to millimolar range.

  • Incubate the reaction mixture at a plausible prebiotic temperature (e.g., 50-80°C).

  • At various time points, withdraw aliquots of the reaction mixture.

  • Quench the reaction by adding a suitable agent (e.g., a strong acid or rapid freezing).

  • Analyze the quenched samples by HPLC-MS to identify and quantify the starting material and any newly formed intermediates.

  • Compare the observed reaction products to the known intermediates of glycolysis and the pentose phosphate pathway.

Visualizing Primordial Metabolic Pathways with Graphviz

The following diagrams, generated using the DOT language, illustrate the logical relationships and workflows involving DHAP in a prebiotic context.

Prebiotic_Formation_of_DHAP cluster_formose Formose Reaction cluster_phosphorylation Prebiotic Phosphorylation Formaldehyde Formaldehyde Glycolaldehyde Glycolaldehyde Formaldehyde->Glycolaldehyde Dimerization Glyceraldehyde Glyceraldehyde Glycolaldehyde->Glyceraldehyde + Formaldehyde Dihydroxyacetone Dihydroxyacetone Glyceraldehyde->Dihydroxyacetone Isomerization Dihydroxyacetone_P Dihydroxyacetone Phosphate (DHAP) Dihydroxyacetone->Dihydroxyacetone_P Phosphorylation Phosphate_Source Phosphate Source (e.g., Trimetaphosphate) Phosphate_Source->Dihydroxyacetone_P

Figure 1: Abiotic synthesis of this compound (DHAP).

Primordial_Metabolic_Hub cluster_glycolysis Non-Enzymatic Glycolysis cluster_lipids Prebiotic Lipid Synthesis cluster_cofactors Cofactor Precursor Synthesis DHAP Dihydroxyacetone Phosphate (DHAP) G3P Glyceraldehyde-3-Phosphate DHAP->G3P Isomerization Glycerol3P Glycerol-3-Phosphate DHAP->Glycerol3P Reduction NAD_Precursor Nicotinic Acid (NAD Precursor) DHAP->NAD_Precursor Pyruvate Pyruvate G3P->Pyruvate Multi-step reactions Primitive_Lipids Primitive Lipids Glycerol3P->Primitive_Lipids Acylation Aspartic_Acid Aspartic Acid Aspartic_Acid->NAD_Precursor

Figure 2: DHAP as a central hub in primordial metabolism.

Experimental_Workflow_Non_Enzymatic_Glycolysis Start Prepare Anoxic Archean Ocean Mimic Add_Metabolite Add Starting Metabolite (e.g., DHAP) Start->Add_Metabolite Incubate Incubate at Prebiotic Temperature (e.g., 70°C) Add_Metabolite->Incubate Sample Collect Aliquots at Time Intervals Incubate->Sample Quench Quench Reaction Sample->Quench Analyze Analyze by HPLC-MS Quench->Analyze Data Identify and Quantify Metabolic Intermediates Analyze->Data

References

Unexplored Functions of Dihydroxyacetone Phosphate in Cell Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

December 11, 2025

Executive Summary

Dihydroxyacetone phosphate (B84403) (DHAP), a traditionally recognized intermediate in central carbon metabolism, is emerging as a critical signaling molecule, extending its functional repertoire far beyond glycolysis and lipid biosynthesis. This technical guide provides an in-depth exploration of the recently uncovered roles of DHAP in cellular signaling, with a primary focus on its function as a key indicator of glucose availability to the mTORC1 pathway. Furthermore, this document delves into the indirect signaling influence of DHAP through its conversion to the reactive dicarbonyl methylglyoxal (B44143) (MG), a potent inducer of reactive oxygen species (ROS) and cellular stress responses. This guide is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of these novel signaling functions, including quantitative data, detailed experimental methodologies, and visual representations of the key pathways and workflows.

Core Signaling Function: DHAP as a Sensor for mTORC1 Activation

Recent groundbreaking research has identified dihydroxyacetone phosphate as a pivotal signaling metabolite that communicates glucose availability to the mechanistic target of rapamycin (B549165) complex 1 (mTORC1), a master regulator of cell growth and metabolism. This signaling occurs independently of the canonical energy sensor AMP-activated protein kinase (AMPK), revealing a new layer of metabolic control.

The DHAP-mTORC1 Signaling Axis

Under conditions of high glucose, increased glycolytic flux leads to a significant accumulation of DHAP. This elevation in DHAP levels serves as a positive signal to mTORC1, promoting its activation. The activation of mTORC1 by DHAP is logical from a metabolic standpoint, as DHAP is a precursor for the glycerol (B35011) backbone required for the synthesis of triglycerides and phospholipids—anabolic processes that are stimulated by active mTORC1. This mechanism ensures that lipid synthesis is fully engaged only when the necessary building blocks derived from glucose are abundant.[1][2][3]

The signaling from DHAP to mTORC1 is believed to involve the GATOR-Rag GTPase system, which is a well-established amino acid sensing pathway that controls the localization of mTORC1 to the lysosome for its activation.[4] While the precise sensor protein that directly binds DHAP remains to be discovered, genetic evidence points to the necessity of the GATOR-Rag axis in transmitting the glucose availability signal from DHAP to mTORC1.[4]

DHAP_mTORC1_Signaling Glucose High Glucose Glycolysis Glycolysis Glucose->Glycolysis Increased Flux DHAP DHAP Accumulation Glycolysis->DHAP GATOR_Rag GATOR-Rag GTPase System DHAP->GATOR_Rag Signals Glucose Availability mTORC1 mTORC1 Activation GATOR_Rag->mTORC1 Promotes Lysosomal Localization Anabolism Anabolic Processes (e.g., Lipid Synthesis) mTORC1->Anabolism Cell_Growth Cell Growth and Proliferation mTORC1->Cell_Growth

DHAP-mTORC1 Signaling Pathway
Quantitative Data: Glycolytic Intermediate Fold Changes

A key characteristic that positions DHAP as a suitable signaling molecule is its dynamic concentration range in response to glucose availability. In human embryonic kidney (HEK293T) cells, the levels of DHAP and its isomer, glyceraldehyde 3-phosphate (GAP), exhibit a more substantial fold change between low and high glucose conditions compared to other glycolytic intermediates.[1]

MetaboliteFold Change (10 mM vs. 1 mM Glucose)
This compound (DHAP) ~10-fold
Glyceraldehyde 3-Phosphate (GAP) ~10-fold
Fructose 1,6-bisphosphate (FBP)~5-fold
Glucose 6-phosphate (G6P)~3-fold
3-Phosphoglycerate (3PG)~2-fold
Phosphoenolpyruvate (PEP)~2-fold
ATP~1.2-fold
AMP~1.5-fold
Data summarized from Orozco et al., Nature Metabolism (2020). The table presents approximate fold changes for illustrative purposes based on the findings that DHAP and GAP levels change most dramatically.[1]

Indirect Signaling via Methylglyoxal and Reactive Oxygen Species

Beyond its more direct role in mTORC1 signaling, DHAP can exert signaling influence indirectly through its non-enzymatic conversion to methylglyoxal (MG), a highly reactive dicarbonyl compound. This pathway links glycolytic flux to cellular stress signaling.

The DHAP-Methylglyoxal-ROS Axis

An excess of DHAP, often resulting from high glycolytic flux or imbalances in downstream glycolytic enzyme activity, can lead to the spontaneous elimination of its phosphate group, forming MG.[5][6] MG is a potent glycating agent that can modify proteins and nucleic acids, leading to the formation of advanced glycation end products (AGEs). The generation of MG and AGEs is associated with increased production of reactive oxygen species (ROS), leading to oxidative stress.[6] This oxidative stress can, in turn, activate a variety of cellular stress response pathways, including those involved in inflammation and apoptosis.[5] The detoxification of MG is primarily handled by the glyoxalase system, which requires glutathione (B108866) (GSH).[5]

DHAP-Methylglyoxal-ROS Signaling Axis

Note on DHAP and Inflammation: It is critical to distinguish the glycolytic intermediate this compound from 3,4-dihydroxyacetophenone, a compound also abbreviated as DHAP, which has been studied for its anti-inflammatory properties. The latter is a phenolic compound isolated from plants such as Ilex Pubescens and is not a component of central carbon metabolism.[7]

Experimental Protocols and Workflows

The identification of DHAP as a signaling molecule was the result of a series of meticulously designed experiments. Below are detailed methodologies for key experiments cited in the discovery of DHAP's signaling functions.

Experimental Workflow for Identifying DHAP as a Glucose Signal to mTORC1

The following workflow diagram illustrates the logical progression of experiments that pinpointed DHAP as the key signaling metabolite.

Experimental_Workflow Start Hypothesis: mTORC1 senses a glucose-derived metabolite independent of AMPK Step1 Generate AMPKα1/α2 Double Knockout (DKO) HEK293T cells (using CRISPR/Cas9) Start->Step1 Step2 Confirm glucose starvation still inhibits mTORC1 in AMPK DKO cells Step1->Step2 Step3 Systematically inhibit glycolytic enzymes (e.g., GPI, ALDO, GAPDH) and assess mTORC1 activity Step2->Step3 Finding1 Finding: Inhibition of enzymes upstream of DHAP (GPI, ALDO) blocks mTORC1 activation by glucose Step3->Finding1 Finding2 Finding: Inhibition of enzymes downstream of DHAP (GAPDH) sustains mTORC1 activity during glucose starvation Step3->Finding2 Conclusion1 Conclusion: The signaling metabolite is between ALDO and GAPDH (DHAP or GAP) Finding1->Conclusion1 Finding2->Conclusion1 Step4 Express triose kinase (TKFC) in cells to produce DHAP from exogenous dihydroxyacetone (DHA) in the absence of glucose Conclusion1->Step4 Result Result: DHA treatment is sufficient to activate mTORC1 in glucose-starved cells Step4->Result Final_Conclusion Conclusion: DHAP is a key signaling molecule for glucose availability to mTORC1 Result->Final_Conclusion

Workflow for Identifying DHAP in mTORC1 Signaling
Generation of AMPKα1/α2 Double Knockout (DKO) HEK293T Cells via CRISPR/Cas9

This protocol provides a generalized method for creating AMPK DKO cell lines, a critical tool for studying AMPK-independent signaling.

  • Objective: To eliminate the expression of both catalytic subunits of AMPK (AMPKα1/PRKAA1 and AMPKα2/PRKAA2) in HEK293T cells.

  • Principle: The CRISPR/Cas9 system is used to create targeted double-strand breaks in the early exons of the PRKAA1 and PRKAA2 genes. The error-prone non-homologous end joining (NHEJ) repair mechanism introduces insertions or deletions (indels), leading to frameshift mutations and premature stop codons, resulting in gene knockout.

Methodology:

  • Guide RNA (gRNA) Design and Cloning:

    • Design two or more gRNAs targeting the initial coding exons of both PRKAA1 and PRKAA2 using a CRISPR design tool.

    • Synthesize and clone the gRNA sequences into a suitable expression vector, such as one that also co-expresses the Cas9 nuclease and a selectable marker (e.g., puromycin (B1679871) resistance).

  • Transfection of HEK293T Cells:

    • Culture HEK293T cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C and 5% CO₂.

    • Seed cells to be 60-80% confluent on the day of transfection.

    • Transfect the cells with the Cas9/gRNA expression plasmids using a suitable transfection reagent (e.g., Lipofectamine) according to the manufacturer's protocol.

  • Selection and Clonal Isolation:

    • 48 hours post-transfection, begin selection by adding puromycin (typically 1-2 µg/mL for HEK293T cells) to the culture medium.

    • Maintain selection for 3-7 days until non-transfected cells are eliminated.

    • Isolate single cell clones by limiting dilution in 96-well plates.

  • Validation of Knockout:

    • Expand individual clones and harvest genomic DNA.

    • Perform PCR to amplify the targeted genomic regions.

    • Sequence the PCR products (e.g., via Sanger sequencing) to identify clones with frameshift-inducing indels in all alleles of both PRKAA1 and PRKAA2.

    • Confirm the absence of AMPKα protein expression via Western blot analysis using antibodies specific for AMPKα1 and AMPKα2.

Cell Culture, Glucose Starvation, and Stimulation

This protocol details the conditions for assessing mTORC1 activity in response to changes in glucose and DHAP availability.

Methodology:

  • Cell Culture:

    • Culture AMPK DKO HEK293T cells in DMEM containing 10% dialyzed FBS, 1% penicillin-streptomycin, 2 mM L-glutamine, and 25 mM glucose.

  • Glucose Starvation:

    • Wash cells twice with Dulbecco's Phosphate-Buffered Saline (DPBS).

    • Replace the culture medium with glucose-free DMEM supplemented with 10% dialyzed FBS, 1% penicillin-streptomycin, and 2 mM L-glutamine.

    • Incubate cells for the desired starvation period (e.g., 1-3 hours).

  • Stimulation:

    • Glucose Restimulation: Add a concentrated stock solution of D-glucose directly to the starvation medium to achieve the desired final concentration (e.g., 1 mM or 10 mM).

    • Dihydroxyacetone (DHA) Stimulation (for cells expressing triose kinase): Add a concentrated stock solution of DHA to the glucose-free medium to achieve the desired final concentration (e.g., 0.2 mM).

    • Incubate for the desired stimulation time (e.g., 15-30 minutes).

  • Cell Lysis and Analysis:

    • Immediately place plates on ice and wash cells with ice-cold DPBS.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Analyze mTORC1 activity by Western blotting for the phosphorylation of downstream targets, such as p70 S6 Kinase (p-S6K T389).

Metabolite Extraction and Quantification by LC-MS/MS

This protocol provides a general framework for the analysis of polar glycolytic intermediates like DHAP.

  • Objective: To quantify the relative abundance of DHAP and other glycolytic intermediates in cell extracts.

  • Principle: Hydrophilic Interaction Liquid Chromatography (HILIC) is employed to separate polar metabolites, which are then detected and quantified by tandem mass spectrometry (MS/MS).

Methodology:

  • Metabolite Extraction:

    • After the desired cell treatment, rapidly aspirate the culture medium.

    • Place the culture dish on dry ice and add 1 mL of ice-cold 80% methanol (B129727) (pre-chilled to -80°C).

    • Scrape the cells in the cold methanol and transfer the cell slurry to a microcentrifuge tube.

    • Vortex thoroughly and centrifuge at high speed (e.g., >15,000 x g) at 4°C for 10 minutes.

    • Transfer the supernatant, which contains the polar metabolites, to a new tube and dry it using a vacuum centrifuge.

  • LC-MS/MS Analysis (HILIC):

    • Reconstitute the dried metabolite extract in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water).

    • Inject the sample onto a HILIC column (e.g., a BEH-Amide column).

    • Perform chromatographic separation using a gradient of two mobile phases:

    • The gradient typically starts with a high percentage of Mobile Phase A (e.g., 85-95%) and gradually increases the percentage of Mobile Phase B to elute the polar compounds.

    • The eluent is directed to a tandem mass spectrometer operating in negative ion mode.

    • Quantify DHAP and other metabolites using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for each compound.

Conclusion and Future Directions

The discovery of this compound as a signaling molecule that conveys glucose status to the central metabolic regulator mTORC1 marks a significant shift in our understanding of this glycolytic intermediate. This novel function highlights a sophisticated level of metabolic control where the availability of a key building block for anabolism is directly sensed. Furthermore, the indirect signaling potential of DHAP through its conversion to methylglyoxal provides a link between hyper-glycolytic states and cellular stress responses.

For researchers and drug development professionals, these findings open up new avenues of investigation. The DHAP-mTORC1 axis presents a potential target for therapeutic intervention in diseases characterized by aberrant mTORC1 signaling, such as certain cancers and metabolic disorders. Understanding the precise molecular sensor for DHAP is a critical next step and a promising area for future research. Similarly, exploring the signaling consequences of DHAP-derived methylglyoxal and its role in the pathology of diseases associated with high glucose metabolism could lead to new diagnostic and therapeutic strategies. This guide provides a foundational resource for delving into these exciting and underexplored functions of this compound.

References

Dihydroxyacetone Phosphate: A Cornerstone in the Architecture of Prebiotic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dihydroxyacetone phosphate (B84403) (DHAP), a pivotal intermediate in extant glycolysis and the Calvin cycle, is emerging as a molecule of profound significance in prebiotic chemistry. This technical guide explores the central role of DHAP as a precursor to essential biomolecules on the primordial Earth. We delve into its plausible prebiotic synthesis, its non-enzymatic phosphorylation, and its subsequent reactions that pave the way for the formation of sugars, nucleotides, and lipids. This document provides a comprehensive overview of the current understanding, detailed experimental protocols derived from analogous prebiotic chemistry studies, and quantitative data to support the hypothesis of DHAP as a key player in the origin of life. The included signaling pathways and experimental workflows, visualized using the DOT language, offer a clear and structured representation of the complex chemical networks involved.

Introduction: The Prebiotic Significance of Dihydroxyacetone Phosphate

The quest to understand the origin of life necessitates the identification of simple organic molecules that could have served as fundamental building blocks for the complex machinery of modern biology. This compound (DHAP) stands out as a prime candidate due to its strategic position in core metabolic pathways.[1] In contemporary biochemistry, DHAP is a key three-carbon intermediate in both glycolysis and gluconeogenesis, and it plays a crucial role in the pentose (B10789219) phosphate pathway, which is essential for the synthesis of nucleotides and NADPH.[2] Its unphosphorylated precursor, dihydroxyacetone (DHA), is readily formed in the formose reaction, a plausible prebiotic route to sugars from formaldehyde (B43269).[3][4] The phosphorylation of DHA to DHAP represents a critical step, "trapping" the molecule and activating it for subsequent reactions, mirroring its role in modern metabolism.[5] This guide will illuminate the pathways from simple prebiotic feedstock to DHAP and its subsequent transformative role in the synthesis of life's essential components.

Prebiotic Synthesis of Dihydroxyacetone (DHA) and its Phosphorylation

The journey to DHAP begins with the formation of its precursor, dihydroxyacetone, from simple, prebiotically abundant molecules.

The Formose Reaction: A Plausible Source of Dihydroxyacetone

The formose reaction is a compelling model for the prebiotic synthesis of sugars from formaldehyde (CH₂O), a molecule thought to be present on the early Earth.[3] This reaction, often catalyzed by alkaline conditions and various minerals, produces a complex mixture of sugars, including the three-carbon ketose, dihydroxyacetone.[6] The autocatalytic nature of the formose reaction, where the products catalyze further reactions, provides a mechanism for the amplification of these crucial sugar precursors.[3]

Key Features of the Formose Reaction:

  • Starting Material: Formaldehyde

  • Catalysts: Divalent metal hydroxides (e.g., Ca(OH)₂), borate (B1201080) minerals, and phosphate minerals.[4][7]

  • Products: A mixture of aldoses and ketoses, including glycolaldehyde, glyceraldehyde, and dihydroxyacetone.[3]

The isomerization of glyceraldehyde to the more stable dihydroxyacetone is a key step within the formose reaction network.[7]

Non-Enzymatic Phosphorylation of Dihydroxyacetone

The transition from dihydroxyacetone to this compound is a critical activation step. In the absence of enzymes, this phosphorylation could have been facilitated by plausible prebiotic phosphorylating agents.

Diamidophosphate (B1260613) (DAP) has emerged as a highly plausible phosphorylating agent on the early Earth.[5] It can be formed from the reaction of the meteoritic mineral schreibersite with aqueous ammonia.[8] DAP has been shown to phosphorylate a wide range of organic molecules, including sugars and nucleosides, in aqueous environments under mild conditions.[1][5] The phosphorylation of sugars like dihydroxyacetone by DAP is thought to proceed via a nucleophilic attack of the sugar's hydroxyl group on the phosphorus atom of DAP.[5]

Trimetaphosphate (P₃m), a cyclic polyphosphate, is another candidate for prebiotic phosphorylation. It can be formed under volcanic conditions and has been shown to phosphorylate amino acids and glycerol.[9] Its potential to phosphorylate dihydroxyacetone under similar conditions is an area of active research.

Quantitative Data on Prebiotic Reactions Involving Dihydroxyacetone and its Phosphate

While precise quantitative data for every specific reaction under all possible prebiotic conditions is an ongoing area of research, studies on analogous systems provide valuable insights.

ReactionReactantsCatalyst/ConditionsProduct(s)YieldReference
Formose ReactionFormaldehydeCa(OH)₂, pH 12.5, 120°CSugars (including DHA), Carboxylic acidsSugars: ~1 mol%[6]
Aldol (B89426) ReactionGlycolaldehyde phosphate, FormaldehydeProline, Phosphate, neutral pH, room temperatureGlyceraldehyde-2-phosphateNear-quantitative[10][11]
Nucleoside Phosphorylation (analogue)Ribonucleosides, Diamidophosphate (DAP)Wet-dry cycles, pH 6-10, up to 80°C, with additives (e.g., urea)2',3'-cyclic phosphates, 5'-phosphatesUp to 90%[12]
Glycerol Phosphorylation (analogue)Glycerol, Diamidophosphate (DAP)Aqueous solution, imidazoleGlycerol-1,2-cyclophosphate-[1][13]

Experimental Protocols

The following are detailed experimental protocols for key prebiotic reactions involving dihydroxyacetone and its phosphorylation, based on established methodologies for similar prebiotic chemical systems.

Experiment 1: Prebiotic Synthesis of Dihydroxyacetone via the Formose Reaction

Objective: To synthesize dihydroxyacetone from formaldehyde under plausible prebiotic conditions.

Materials:

  • Formaldehyde solution (37% w/w)

  • Calcium hydroxide (B78521) (Ca(OH)₂)

  • Deionized water

  • Hydrochloric acid (HCl) for pH adjustment

  • Reaction vessel (sealed glass vial)

  • Heating apparatus (e.g., heating block or oil bath)

  • Analytical equipment (e.g., HPLC, NMR)

Procedure:

  • Prepare a 1 M formaldehyde solution in deionized water.

  • Add calcium hydroxide to the formaldehyde solution to achieve a final concentration of 50 mM.

  • Adjust the pH of the solution to approximately 11.5-12.5 using a dilute HCl solution.

  • Seal the reaction vessel and heat at 80-120°C for 1-2 hours.[6]

  • Monitor the reaction progress by taking aliquots at different time points.

  • Quench the reaction by cooling and neutralizing the solution with HCl.

  • Analyze the product mixture for the presence of dihydroxyacetone and other sugars using HPLC or NMR spectroscopy.[3]

Experiment 2: Non-Enzymatic Phosphorylation of Dihydroxyacetone with Diamidophosphate (DAP)

Objective: To phosphorylate dihydroxyacetone to this compound using DAP under prebiotic conditions.

Materials:

  • Dihydroxyacetone (DHA)

  • Diamidophosphate (DAP)

  • Deionized water

  • Urea (B33335) (optional additive)

  • pH buffer (e.g., phosphate buffer, pH 7-8)

  • Reaction vessel (e.g., microcentrifuge tube)

  • Evaporation system (e.g., vacuum concentrator or gentle heating)

  • Analytical equipment (e.g., ³¹P NMR, LC-MS)

Procedure:

  • Prepare a 100 mM solution of dihydroxyacetone in the chosen pH buffer.

  • Add diamidophosphate to the solution to a final concentration of 100 mM.

  • (Optional) Add urea as a concentrating agent and potential catalyst to a final concentration of 1 M.[12]

  • Incubate the reaction mixture at a moderate temperature (e.g., 50-80°C).[12]

  • Implement wet-dry cycles by periodically evaporating the solvent to a paste-like consistency and then rehydrating with deionized water. This can be done on a daily cycle.[12]

  • Continue the wet-dry cycles for several days.

  • Monitor the formation of this compound using ³¹P NMR spectroscopy or LC-MS.

  • Quantify the yield of DHAP based on the consumption of DHA and the intensity of the DHAP signal in the analytical data.

Signaling Pathways and Experimental Workflows

The following diagrams, rendered in the DOT language, illustrate the key prebiotic pathways involving this compound and a typical experimental workflow for its synthesis and analysis.

Prebiotic_DHAP_Synthesis_and_Utilization cluster_synthesis DHAP Synthesis cluster_utilization DHAP Utilization Formaldehyde Formaldehyde Dihydroxyacetone Dihydroxyacetone Formaldehyde->Dihydroxyacetone Formose Reaction (Mineral Catalysis) DHAP DHAP Dihydroxyacetone->DHAP Phosphorylation (DAP, Wet-Dry Cycles) Pentose Sugars (e.g., Ribose) Pentose Sugars (e.g., Ribose) DHAP->Pentose Sugars (e.g., Ribose) Aldol Condensation Glycerol-3-Phosphate Glycerol-3-Phosphate DHAP->Glycerol-3-Phosphate Reduction Nucleotides Nucleotides Pentose Sugars (e.g., Ribose)->Nucleotides Phospholipids (B1166683) Phospholipids Glycerol-3-Phosphate->Phospholipids Acylation Pyrimidines Pyrimidines Pyrimidines->Nucleotides

Caption: Prebiotic synthesis and utilization pathways of DHAP.

Experimental_Workflow_DHAP_Synthesis Start Start Prepare Reactants Prepare Formaldehyde and Catalyst Solution Start->Prepare Reactants Formose Reaction Incubate under Prebiotic Conditions Prepare Reactants->Formose Reaction Isolate DHA Isolate/Purify Dihydroxyacetone Formose Reaction->Isolate DHA Phosphorylation Phosphorylate with DAP (Wet-Dry Cycles) Isolate DHA->Phosphorylation Analysis Analyze DHAP Formation (NMR, LC-MS) Phosphorylation->Analysis End End Analysis->End

Caption: Experimental workflow for prebiotic DHAP synthesis.

The Role of DHAP in the Prebiotic Synthesis of Key Biomolecules

Once formed, this compound serves as a versatile precursor for a range of essential biomolecules.

Precursor to Sugars and the Pentose Phosphate Pathway

DHAP, along with its isomer glyceraldehyde-3-phosphate, can undergo aldol condensations to form larger sugar phosphates, including the five-carbon sugars (pentoses) like ribose-5-phosphate, a crucial component of RNA.[14] This non-enzymatic formation of key intermediates of the pentose phosphate pathway from simple triose phosphates provides a plausible route to the building blocks of nucleic acids.

Precursor to Lipids

The reduction of DHAP yields glycerol-3-phosphate, the backbone of modern phospholipids that form cell membranes.[15] The prebiotic synthesis of fatty acids and their subsequent esterification to glycerol-3-phosphate would lead to the spontaneous formation of vesicles (protocells), providing compartments for the concentration of other prebiotic molecules and the emergence of primitive metabolic systems.[16][17]

Role in Proto-Metabolic Networks

The interconnected reactions involving DHAP—its formation from simple precursors, its isomerization, and its conversion to larger sugars and lipid precursors—form a nascent metabolic network. This proto-metabolism, driven by the inherent reactivity of these small molecules under plausible prebiotic conditions, could have laid the foundation for the more complex and enzyme-catalyzed pathways of modern life.[18]

Conclusion

This compound stands as a critical nexus in the landscape of prebiotic chemistry. Its synthesis from simple, abundant precursors via the formose reaction and its subsequent phosphorylation by plausible prebiotic agents like diamidophosphate provide a robust pathway to a key metabolic intermediate. From this central position, DHAP serves as a launchpad for the abiotic synthesis of a remarkable array of essential biomolecules, including the sugars that form the backbone of our genetic material and the lipids that create the boundaries of our cells. The continued exploration of the non-enzymatic reaction networks surrounding DHAP will undoubtedly provide deeper insights into the chemical origins of life and may offer novel approaches for synthetic biology and the development of new therapeutic agents.

References

evolution of dihydroxyacetone phosphate's metabolic role

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Evolving Metabolic Roles of Dihydroxyacetone Phosphate (B84403)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroxyacetone phosphate (DHAP) is a pivotal intermediate in central carbon metabolism, positioned at the crossroads of several fundamental biochemical pathways. While its role in glycolysis and gluconeogenesis is well-established, a deeper examination of its metabolic functions across the domains of life reveals a rich evolutionary history. This technical guide provides a comprehensive analysis of the evolving metabolic roles of DHAP, from its putative involvement in prebiotic chemistry to its specialized functions in modern eukaryotes. We will explore its central position in energy metabolism, its crucial role as a backbone for lipid synthesis in both archaea and bacteria, its connection to the pentose (B10789219) phosphate pathway, and its function in redox balance through shuttle systems. This guide will present quantitative data on DHAP concentrations across various organisms, detail experimental protocols for its measurement, and provide visualizations of key metabolic pathways and workflows.

Introduction: The Centrality of a Triose Phosphate

This compound (DHAP) is a three-carbon phosphorylated sugar that, along with its isomer glyceraldehyde-3-phosphate (GAP), forms the triose phosphate pool. This pool represents a critical juncture in cellular metabolism, linking the preparatory and payoff phases of glycolysis and serving as a branch point to other essential metabolic routes. The ubiquitous nature of glycolysis suggests its ancient origins, likely operating in the last universal common ancestor (LUCA) in an anaerobic world.[1][2][3] The non-enzymatic, metal-catalyzed reactions resembling glycolysis and the pentose phosphate pathway under conditions mimicking the Archean ocean further support a prebiotic origin for the chemistry involving these sugar phosphates.[4][5]

The Primordial Role of DHAP in Glycolysis and Gluconeogenesis

Glycolysis is a nearly universal metabolic pathway, suggesting it was present in early life forms.[1] This ancient pathway breaks down glucose into pyruvate, generating ATP and NADH. DHAP is formed in the fourth step of the Embden-Meyerhof-Parnas (EMP) pathway of glycolysis through the cleavage of fructose-1,6-bisphosphate by the enzyme aldolase (B8822740). DHAP is then isomerized to GAP by triosephosphate isomerase (TPI), allowing it to proceed through the remainder of the glycolytic pathway.[5]

Conversely, in gluconeogenesis, the pathway for glucose synthesis, DHAP serves as a key precursor. The reversibility of the aldolase and TPI reactions allows for the net synthesis of glucose from non-carbohydrate precursors. Some theories propose that gluconeogenesis may have preceded glycolysis, with early organisms utilizing abiotically formed organic molecules to synthesize essential sugars.

The Evolutionary Divergence of Lipid Biosynthesis from a DHAP Foundation

One of the most striking examples of DHAP's evolving role is in lipid biosynthesis, where it serves as the foundational backbone for membrane lipids in both Bacteria and Archaea, yet through distinct and independently evolved pathways.

3.1. Bacterial and Eukaryotic Ester-Linked Lipids

In bacteria and eukaryotes, membrane lipids are primarily composed of fatty acids ester-linked to a glycerol-3-phosphate (G3P) backbone. This pathway begins with the reduction of DHAP to G3P by the enzyme glycerol-3-phosphate dehydrogenase (GPDH).[6] Fatty acids are then attached to the G3P backbone to form phospholipids. The presence of the acyl-DHAP pathway for glycerolipid biosynthesis has been confirmed in yeast (Saccharomyces cerevisiae), highlighting its conservation in eukaryotes.[7][8]

3.2. Archaeal Ether-Linked Lipids

In contrast, archaea possess unique membrane lipids characterized by isoprenoid chains ether-linked to a glycerol-1-phosphate (G1P) backbone. This fundamental difference, known as the "lipid divide," points to a very early evolutionary divergence. Remarkably, the synthesis of the archaeal lipid backbone also starts with DHAP. However, the enzyme sn-glycerol-1-phosphate (B1203117) dehydrogenase (G1PDH) reduces DHAP to G1P, the stereoisomer of G3P.[9] This stereochemical difference is a defining feature of the archaeal domain. The independent evolution of GPDH and G1PDH, both acting on DHAP, underscores the primordial importance of this triose phosphate in the formation of cellular boundaries.[9]

DHAP's Interconnection with the Pentose Phosphate Pathway

The pentose phosphate pathway (PPP) is another ancient metabolic route that runs parallel to glycolysis.[4] Its primary roles are to produce NADPH for reductive biosynthesis and to generate precursors for nucleotide synthesis, such as ribose-5-phosphate. The non-oxidative branch of the PPP is directly linked to glycolysis through the intermediates GAP and fructose-6-phosphate. DHAP, through its isomerization to GAP, is thus intrinsically connected to the flux of carbons through the PPP.[10] The reactions of the non-oxidative PPP are reversible, allowing the interconversion of three, four, five, six, and seven-carbon sugars, with the triose phosphates playing a central role in this metabolic flexibility.[11]

The Emergence of DHAP-Dependent Shuttle Systems for Redox Homeostasis

With the rise of aerobic respiration, the need to transport reducing equivalents (in the form of NADH) from the cytoplasm to the mitochondria for oxidative phosphorylation became crucial. The inner mitochondrial membrane is impermeable to NADH, leading to the evolution of shuttle systems.

The Glycerol-3-Phosphate Shuttle

The glycerol-3-phosphate shuttle is a prominent example of a more recently evolved metabolic role for DHAP. This shuttle is particularly active in tissues with high energy demands, such as skeletal muscle and the brain.[12][13] In this cycle, cytosolic glycerol-3-phosphate dehydrogenase reduces DHAP to G3P, oxidizing cytosolic NADH to NAD+. G3P then diffuses to the inner mitochondrial membrane, where a mitochondrial glycerol-3-phosphate dehydrogenase oxidizes it back to DHAP, transferring electrons to the electron transport chain.[14][15] This process effectively transports reducing equivalents into the mitochondria, with DHAP acting as a key carrier molecule.

DHAP in Prebiotic Chemistry

Evidence suggests that the core reactions of glycolysis and the pentose phosphate pathway may have non-enzymatic origins in the prebiotic world.[4][5] Studies have shown that triose sugars, including DHAP, can be formed under plausible prebiotic conditions.[1][16] Furthermore, DHAP has been implicated in the non-enzymatic synthesis of nicotinic acid, a precursor to NAD, in a sequence of reactions starting from aspartic acid and DHAP.[4] This suggests that DHAP may have played a role in the emergence of essential cofactors in the RNA world.

Data Presentation

Table 1: Intracellular Concentrations of this compound (DHAP) in Various Organisms and Tissues
Organism/TissueConditionDHAP Concentration (µM)Reference
Escherichia coliGlucose-limited continuous culture (D=0.066 h⁻¹)~1670[17]
Escherichia coliGlucose-limited continuous culture (D=0.23 h⁻¹)~3000[17]
Saccharomyces cerevisiae (Budding Yeast)Not specified330[18]
Chlamydomonas reinhardtii (Green Alga)Dark phaseLow (relative)[6]
Chlamydomonas reinhardtii (Green Alga)Light phaseHigh (relative)[6]
Spinach (Spinacia oleracea) ChloroplastLightNot specified (activity: 10.7 µmol/h/mg chlorophyll)[19]
Pea (Pisum sativum) ChloroplastLightNot specified (activity: 4.9 µmol/h/mg chlorophyll)[19]
Guinea Pig LiverNot specified10.06 nmol/g tissue[Estimation of acylthis compound and lysophosphatidate in animal tissues]
Rat LiverNot specified4.3 nmol/g tissue[Estimation of acylthis compound and lysophosphatidate in animal tissues]
Rat TestisNot specified2.1 nmol/g tissue[Estimation of acylthis compound and lysophosphatidate in animal tissues]
Rat KidneyNot specified1.5 nmol/g tissue[Estimation of acylthis compound and lysophosphatidate in animal tissues]
Rat BrainNot specified1.2 nmol/g tissue[Estimation of acylthis compound and lysophosphatidate in animal tissues]
Human Red Blood CellsNormalNot specified (used for method development)[1]
Human Red Blood CellsTPI DeficiencyElevated[1]

Experimental Protocols

Protocol 1: Quantification of DHAP by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This protocol is adapted from the method for quantifying DHAP in human red blood cells.[1][18]

1. Materials and Reagents:

  • Calibrators, patient sample hemolysate, or controls

  • Protein precipitation reagent (e.g., acetonitrile)

  • Microcentrifuge tubes (1.5 mL)

  • Autosampler vials

  • HPLC system with a C8 reverse-phase column (e.g., Agilent Eclipse XDB, 3.5 µM, 4.6 × 150 mm)[18]

  • Tandem mass spectrometer (e.g., TripleTOF 5600™)[18]

  • Mobile phase with an ion-pairing reagent (e.g., tributylamine)

2. Sample Preparation:

  • Pipette 100 µL of calibrators, sample hemolysate, or controls into 1.5 mL microcentrifuge tubes.[18]

  • Add 200 µL of protein precipitation reagent and vortex for 1 minute.[18]

  • Centrifuge for 10 minutes at 12,000 x g.[18]

  • Transfer 100 µL of the supernatant to autosampler vials.[18]

3. HPLC-MS/MS Analysis:

  • Inject 10 µL of the prepared sample into the HPLC-MS/MS system.[18]

  • Use a reverse-phase C8 column for chromatographic separation.

  • Employ an ion-pairing reagent in the mobile phase to retain and separate the phosphorylated sugars.

  • A long run time (e.g., 50 minutes) may be necessary to achieve baseline separation of DHAP and its isomer, GAP.[1]

  • Set the mass spectrometer to monitor for the specific mass-to-charge ratio (m/z) of DHAP and its fragmentation products for quantification.

Protocol 2: Enzymatic Radiometric Assay for DHAP

This protocol provides a general framework for an enzymatic radiometric assay.

1. Materials and Reagents:

  • Tissue or cell homogenates

  • Assay buffer (e.g., 50 mM TRIS-HCl, pH 7.6)

  • NADH (non-radioactive)

  • Glycerol-3-phosphate dehydrogenase (GPDH)

  • Triosephosphate isomerase (TPI)

  • Radiolabeled substrate (e.g., NaB³H₄ or [4B-³H]NADPH)

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

2. Reaction Setup:

  • In a quartz cuvette or microcentrifuge tube, combine the following:

    • Assay buffer (e.g., 1.96 mL of 50 mM TRIS pH 7.6)[20]

    • Sample extract containing DHAP (e.g., 40 µL)[20]

    • NADH (e.g., to a final concentration of 0.16 mM)[20]

    • Glycerol-3-phosphate dehydrogenase (e.g., 1.25 U)[20]

    • Triosephosphate isomerase (e.g., 12.5 U)[20]

  • Initiate the reaction by adding the radiolabeled substrate.

3. Incubation and Measurement:

  • Incubate the reaction mixture at a controlled temperature (e.g., 20°C).[20]

  • Monitor the consumption of the radiolabeled substrate over time by taking aliquots at different time points.

  • Stop the reaction in the aliquots (e.g., by adding a strong acid).

  • Add the reaction aliquot to a scintillation vial with scintillation cocktail.

  • Measure the radioactivity using a liquid scintillation counter.

  • The rate of consumption of the radiolabeled substrate is proportional to the initial concentration of DHAP in the sample.

Mandatory Visualization

glycolysis_pathway Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P Hexokinase F6P Fructose-6-phosphate G6P->F6P Phosphoglucose isomerase F16BP Fructose-1,6-bisphosphate F6P->F16BP Phosphofructokinase DHAP Dihydroxyacetone phosphate (DHAP) F16BP->DHAP Aldolase GAP Glyceraldehyde-3-phosphate (GAP) F16BP->GAP Aldolase DHAP->GAP Lipid_synthesis Lipid Synthesis DHAP->Lipid_synthesis Pyruvate Pyruvate GAP->Pyruvate Multiple steps PPP Pentose Phosphate Pathway GAP->PPP Gluconeogenesis Gluconeogenesis Pyruvate->Gluconeogenesis

Caption: Central role of DHAP in glycolysis and its connections to other metabolic pathways.

lipid_synthesis_evolution cluster_bacteria_eukaryota Bacteria & Eukaryota cluster_archaea Archaea DHAP_be DHAP G3P Glycerol-3-phosphate DHAP_be->G3P Glycerol-3-phosphate dehydrogenase (GPDH) EsterLipids Ester-linked Lipids G3P->EsterLipids DHAP_a DHAP G1P Glycerol-1-phosphate DHAP_a->G1P Glycerol-1-phosphate dehydrogenase (G1PDH) EtherLipids Ether-linked Lipids G1P->EtherLipids

Caption: Divergent evolution of lipid biosynthesis from DHAP in different domains of life.

glycerol_phosphate_shuttle cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Intermembrane Space NADH_c NADH + H+ NAD_c NAD+ NADH_c->NAD_c Cytosolic GPDH DHAP_c DHAP G3P_c Glycerol-3-phosphate DHAP_c->G3P_c Cytosolic GPDH G3P_m Glycerol-3-phosphate G3P_c->G3P_m Transport DHAP_m DHAP G3P_m->DHAP_m Mitochondrial GPDH DHAP_m->DHAP_c Transport FAD FAD FADH2 FADH2 FAD->FADH2 Mitochondrial GPDH Electron Transport Chain Electron Transport Chain FADH2->Electron Transport Chain

Caption: The Glycerol-3-Phosphate Shuttle for transporting reducing equivalents.

hplc_ms_workflow Sample 1. Sample (e.g., Hemolysate) Precipitation 2. Protein Precipitation (Acetonitrile) Sample->Precipitation Centrifugation 3. Centrifugation (12,000 x g) Precipitation->Centrifugation Supernatant 4. Supernatant Collection Centrifugation->Supernatant Injection 5. HPLC Injection Supernatant->Injection Separation 6. Chromatographic Separation (C8 column) Injection->Separation Detection 7. MS/MS Detection and Quantification Separation->Detection

Caption: Experimental workflow for DHAP quantification by HPLC-MS/MS.

References

theoretical modeling of dihydroxyacetone phosphate interactions

Author: BenchChem Technical Support Team. Date: December 2025

A generalized workflow for computational modeling of DHAP-protein interactions is visualized below. This process typically begins with preparing the structures, followed by docking to predict binding poses, and then MD simulation to analyze the dynamics and stability of the complex.

Computational_Workflow cluster_prep 1. Structure Preparation cluster_dock 2. Molecular Docking cluster_md 3. Molecular Dynamics (MD) Simulation cluster_analysis 4. Analysis Prot_Prep Protein Structure (PDB/Homology Model) Docking Predict Binding Pose (e.g., AutoDock, HADDOCK) Prot_Prep->Docking Lig_Prep DHAP Structure (3D Coordinates) Lig_Prep->Docking System_Setup System Setup (Solvation, Ionization) Docking->System_Setup Equilibration Equilibration (NVT, NPT) System_Setup->Equilibration Production_MD Production MD Run (e.g., GROMACS, AMBER) Equilibration->Production_MD Analysis Trajectory Analysis (RMSD, RMSF, Interactions) Production_MD->Analysis Free_Energy Binding Free Energy (MM/PBSA, MM/GBSA) Analysis->Free_Energy

Computational workflow for modeling DHAP-protein interactions.

Experimental Protocols for Validation

Theoretical models must be validated by experimental data. The following sections provide generalized protocols for key experiments used to quantify DHAP-protein interactions.

Protocol 1: Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

1. Sample Preparation:

  • Express and purify the target protein to >95% homogeneity.
  • Prepare a concentrated solution of DHAP.
  • Both protein and DHAP must be in an identical, degassed buffer solution (e.g., 50 mM Sodium Phosphate (B84403), 100 mM NaCl, pH 7.0). This is critical to minimize heats of dilution.
  • Accurately determine the concentration of both the protein and DHAP.

2. Instrument Setup:

  • Thoroughly clean the ITC sample and reference cells.
  • Set the experimental temperature (e.g., 25°C).
  • Load the protein solution into the sample cell (typically at a concentration of 10-20 µM).
  • Load the DHAP solution into the titration syringe (typically 10-20 times the protein concentration).

3. Titration Experiment:

  • Perform an initial injection (e.g., 0.5 µL) to remove air from the syringe, which is discarded from the analysis.
  • Execute a series of injections (e.g., 20-30 injections of 1.5-2.5 µL each) with sufficient spacing to allow the signal to return to baseline.
  • Record the heat change after each injection.

4. Data Analysis:

  • Perform a control titration (DHAP into buffer) and subtract this from the experimental data to correct for the heat of dilution.
  • Integrate the peaks from the titration to determine the heat change per injection.
  • Plot the heat change per mole of injectant against the molar ratio of DHAP to protein.
  • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to calculate Kd, n, and ΔH.

Protocol 2: Enzyme Kinetics Assay for Km and kcat

This protocol determines the Michaelis constant (Km), a measure of the substrate concentration at which the reaction rate is half of Vmax, and the turnover number (kcat), the number of substrate molecules converted to product per enzyme molecule per second.

1. Reagent Preparation:

  • Prepare a stock solution of the purified enzyme of known concentration ([E]t).
  • Prepare a series of substrate (DHAP) dilutions in the appropriate assay buffer. A typical range would be 0.2 to 5 times the expected Km.
  • Prepare any necessary coupling enzymes and cofactors if a coupled assay is required (e.g., using glycerol-3-phosphate dehydrogenase and NADH to monitor DHAP conversion by triosephosphate isomerase).

2. Assay Execution:

  • Set up a series of reactions, each containing the same fixed concentration of the enzyme and one of the substrate concentrations.
  • Maintain constant conditions (temperature, pH).
  • Initiate the reaction by adding the enzyme.
  • Measure the initial reaction velocity (V0) for each substrate concentration. This is typically done by monitoring the change in absorbance or fluorescence of a product or cofactor over a short time period during which the reaction is linear.

3. Data Analysis:

  • Plot the initial reaction rates (V0) against the corresponding substrate concentrations ([S]).
  • Fit the data to the Michaelis-Menten equation (V0 = (Vmax * [S]) / (Km + [S])) using non-linear regression software (e.g., GraphPad Prism). This is the most accurate method.
  • Alternatively, use a linear transformation like the Lineweaver-Burk plot (1/V0 vs. 1/[S]), where the y-intercept is 1/Vmax and the x-intercept is -1/Km.
  • Calculate the turnover number using the formula: kcat = Vmax / [E]t.

DHAP in Cellular Pathways

DHAP's central position connects multiple metabolic and signaling pathways. A theoretical understanding of its interactions requires contextualizing them within these larger networks.

Metabolic Hub

DHAP is a key node linking glycolysis, lipid synthesis, and glycerol (B35011) metabolism. Its concentration is a direct indicator of glycolytic flux.

DHAP_Metabolism Glucose Glucose F16BP Fructose-1,6-bisphosphate Glucose->F16BP Glycolysis DHAP Dihydroxyacetone Phosphate (DHAP) F16BP->DHAP Aldolase GAP Glyceraldehyde-3-phosphate F16BP->GAP Aldolase DHAP->GAP Triosephosphate Isomerase Glycerol3P Glycerol-3-Phosphate DHAP->Glycerol3P G3P Dehydrogenase Pyruvate Pyruvate GAP->Pyruvate Triglycerides Triglycerides & Phospholipids Glycerol3P->Triglycerides Lipid Synthesis Glycerol Glycerol Glycerol->Glycerol3P

DHAP as a central node in cellular metabolism.
Signaling Pathway: mTORC1 Activation

DHAP acts as a signal of glucose availability to the mTORC1 pathway, a master regulator of cell growth and metabolism. This ensures that anabolic processes like lipid synthesis are only fully activated when the necessary building blocks are present.

mTORC1_Signaling cluster_growth Cellular Growth & Anabolism Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis DHAP DHAP Glycolysis->DHAP mTORC1 mTORC1 DHAP->mTORC1 Activates Lipid_Synth Lipid Synthesis mTORC1->Lipid_Synth Promotes Protein_Synth Protein Synthesis mTORC1->Protein_Synth Promotes

DHAP-mediated activation of the mTORC1 signaling pathway.

Dihydroxyacetone Phosphate: A Linchpin in Non-Canonical Metabolic and Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Dihydroxyacetone phosphate (B84403) (DHAP) is a pivotal intermediate in central carbon metabolism, most recognized for its canonical roles in glycolysis and gluconeogenesis. As one of the two triose phosphates produced from the cleavage of fructose (B13574) 1,6-bisphosphate, its fate is conventionally viewed as isomerization to glyceraldehyde 3-phosphate, continuing the glycolytic pathway. However, a growing body of evidence reveals that DHAP is a critical node, branching into several non-canonical pathways with profound implications for lipid biosynthesis, cellular redox homeostasis, toxic metabolite formation, and metabolic signaling. Understanding these alternative metabolic routes is paramount for a comprehensive view of cellular physiology and for identifying novel therapeutic targets in diseases ranging from cancer to metabolic syndrome. This guide provides a detailed exploration of these non-canonical DHAP pathways, summarizing key quantitative data, experimental methodologies, and the intricate molecular logic of these systems.

Ether Lipid Biosynthesis: The Peroxisomal Starting Point

Beyond its role in triglyceride synthesis via reduction to glycerol-3-phosphate, DHAP is the indispensable precursor for the de novo synthesis of all ether lipids, including plasmalogens. This pathway initiates in the peroxisome, distinguishing it from glycerolipid synthesis in the endoplasmic reticulum.

The initial steps involve the sequential action of two peroxisomal enzymes: glyceronephosphate O-acyltransferase (GNPAT) and alkylglycerone phosphate synthase (AGPS).[1][2] First, GNPAT catalyzes the acylation of DHAP to form acyl-DHAP.[3] Subsequently, AGPS exchanges the acyl group for a long-chain fatty alcohol, forming the characteristic ether bond and producing alkyl-DHAP, the first committed intermediate of the pathway.[1][3] Following its synthesis, alkyl-DHAP is reduced and transported to the endoplasmic reticulum for the final maturation steps into complex ether lipids.[1][4] This pathway is not only essential in mammals but is also a metabolic feature in various organisms, including the parasite Leishmania mexicana.[5][6]

Quantitative Data: Key Enzymes in Ether Lipid Initiation
EnzymeOrganism/TissueSubstrateKm ValueVmax or Specific ActivityReference
GNPAT (DHAP Acyltransferase)Rat LiverDHAP~100 µM1.1 nmol/min/mg protein(Bates & Saggerson, 1979)
GNPAT (DHAP Acyltransferase)Rat LiverPalmitoyl-CoA~20 µM1.1 nmol/min/mg protein(Bates & Saggerson, 1979)
AGPS (Alkyl-DHAP Synthase)Guinea Pig LiverAcyl-DHAP25 µM1.6 nmol/min/mg protein(Wykle et al., 1972)
AGPS (Alkyl-DHAP Synthase)Ehrlich Ascites CellsHexadecanol5.4 µM0.28 nmol/min/mg protein(Brown & Snyder, 1982)

Note: Kinetic values can vary significantly based on experimental conditions, organism, and tissue source.

Experimental Protocol: Assay for GNPAT (DHAP Acyltransferase) Activity

This protocol describes a radiometric assay to measure the activity of GNPAT, the first enzyme in the ether lipid synthesis pathway.

1. Reagents and Buffers:

  • Assay Buffer: 75 mM HEPES-NaOH (pH 7.2), 1 mM EDTA, 1 mM NaF, 1 mM DTT.

  • Substrates:

    • [¹⁴C]-Palmitoyl-CoA (or other radiolabeled acyl-CoA) solution in water.

    • Dihydroxyacetone phosphate (DHAP) solution in water.

  • Quenching Solution: Chloroform (B151607)/Methanol (1:2, v/v).

  • Phase Separation Solution: 0.9% KCl.

  • Scintillation Cocktail.

2. Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube by combining the assay buffer with the DHAP substrate. Pre-warm the mixture to 37°C for 5 minutes.

  • Initiate the reaction by adding the cell or tissue lysate (containing the enzyme) and the [¹⁴C]-Palmitoyl-CoA substrate. The final reaction volume is typically 100-200 µL.

  • Incubate the reaction at 37°C for 10-20 minutes. The incubation time should be within the linear range of the assay.

  • Stop the reaction by adding 750 µL of the quenching solution (Chloroform/Methanol), followed by vortexing.

  • Add 250 µL of chloroform and vortex again.

  • Add 250 µL of 0.9% KCl to induce phase separation and vortex thoroughly.

  • Centrifuge the tubes at ~1,000 x g for 5 minutes to separate the aqueous and organic phases.

  • Carefully collect the lower organic phase, which contains the radiolabeled acyl-DHAP product, and transfer it to a new tube.

  • Evaporate the solvent under a stream of nitrogen.

  • Resuspend the lipid residue in a small volume of chloroform/methanol and transfer it to a scintillation vial.

  • Add scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

12. Data Analysis:

  • Calculate the specific activity as nmol of acyl-DHAP formed per minute per mg of protein.

Ether_Lipid_Synthesis cluster_peroxisome Peroxisome DHAP Dihydroxyacetone Phosphate (DHAP) Acyl_DHAP Acyl-DHAP DHAP->Acyl_DHAP GNPAT (DHAP-AT) Acyl_CoA Fatty Acyl-CoA Acyl_CoA->Acyl_DHAP GNPAT (DHAP-AT) Fatty_Alcohol Fatty Alcohol Alkyl_DHAP Alkyl-DHAP Fatty_Alcohol->Alkyl_DHAP AGPS Acyl_DHAP->Alkyl_DHAP AGPS ER Further Processing in Endoplasmic Reticulum Alkyl_DHAP->ER Reduction & Transport

Initiation of ether lipid synthesis in the peroxisome.

The Methylglyoxal (B44143) Pathway: A Toxic Diversion

Under conditions of metabolic imbalance, such as high glycolytic flux or phosphate limitation, DHAP can be diverted from glycolysis to form methylglyoxal (MG), a highly reactive and cytotoxic dicarbonyl compound.[7][8] This conversion is predominantly catalyzed by the enzyme methylglyoxal synthase (MGS), which dephosphorylates DHAP.[7] The formation of MG is considered a "metabolic safety valve" to release the stress of accumulating sugar phosphates, but it comes at the cost of producing a potent glycating agent.[8] MG can react non-enzymatically with proteins, lipids, and nucleic acids to form Advanced Glycation End-products (AGEs), which are implicated in diabetic complications and neurodegenerative diseases.[9][10] Cells possess detoxification systems, primarily the glyoxalase pathway, to convert MG to D-lactate.[7][8]

Quantitative Data: Methylglyoxal Formation and Properties
ParameterValue / ConditionSignificanceReference
Enzymatic Formation
Km of MGS for DHAP0.47 mMIndicates the substrate concentration at which the enzyme operates at half-velocity.[11]
Non-Enzymatic Formation
Chemical half-life of DHAP~3 hours at 37°C (neutral pH)DHAP can spontaneously decompose to form MG, contributing to its basal levels.[11]
Cellular Concentration
Typical MG concentration in cells1-5 µMTightly regulated; elevation leads to cellular stress and damage.(Thornalley, 2008)
Experimental Protocol: Quantification of Methylglyoxal via HPLC

This protocol outlines the derivatization of MG with 1,2-diaminobenzene (DB) and subsequent quantification by reverse-phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection.

1. Reagents and Buffers:

  • Perchloric Acid (PCA), ~0.5 M.

  • Derivatizing Agent: 1,2-diaminobenzene (DB) solution (e.g., 10 mg/mL in 0.5 M PCA).

  • HPLC Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

  • HPLC Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Standard: Methylglyoxal solution for calibration curve.

2. Sample Preparation and Derivatization:

  • Homogenize cell or tissue samples in ice-cold 0.5 M PCA to precipitate proteins and extract metabolites.

  • Centrifuge at ~14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • To 100 µL of the supernatant (or standard), add 10 µL of the DB derivatizing agent.

  • Incubate the mixture in the dark at room temperature for 4-6 hours to form the fluorescent derivative, 2-methylquinoxaline (B147225).

  • Following incubation, centrifuge the samples again to pellet any precipitate.

3. HPLC Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Injection Volume: 20 µL.

  • Detection: Fluorescence detector with excitation at 335 nm and emission at 393 nm.

  • Gradient Elution:

    • Start with a low percentage of Mobile Phase B (e.g., 10%).

    • Run a linear gradient to a higher percentage of Mobile Phase B (e.g., 70%) over 15-20 minutes to elute the derivative.

    • Re-equilibrate the column at initial conditions before the next injection.

4. Data Analysis:

  • Identify the 2-methylquinoxaline peak based on the retention time of the derivatized MG standard.

  • Quantify the peak area and determine the MG concentration in the sample by comparing it to the standard curve.

Methylglyoxal_Pathway DHAP Dihydroxyacetone Phosphate (DHAP) MG Methylglyoxal (MG) (Toxic Aldehyde) DHAP->MG Methylglyoxal Synthase (MGS) (Also non-enzymatic) branch MG->branch Lactate D-Lactate AGEs Advanced Glycation End-products (AGEs) branch->Lactate Glyoxalase System branch->AGEs Non-enzymatic Glycation

Formation and fate of methylglyoxal from DHAP.

The Glycerol-3-Phosphate Shuttle: Redox Homeostasis

The inner mitochondrial membrane is impermeable to NADH, posing a challenge for re-oxidizing the NADH generated during glycolysis in the cytosol. The Glycerol-3-Phosphate (G3P) shuttle is a key mechanism, particularly active in brain and skeletal muscle, that transfers reducing equivalents from cytosolic NADH into the mitochondrial electron transport chain.[12] DHAP is a central component of this cycle.

In the cytosol, cytosolic glycerol-3-phosphate dehydrogenase (GPD1) uses NADH to reduce DHAP to G3P.[13][14] G3P then diffuses into the mitochondrial intermembrane space and is re-oxidized back to DHAP by a mitochondrial, FAD-dependent glycerol-3-phosphate dehydrogenase (GPD2) located on the outer face of the inner mitochondrial membrane.[12][13] This reaction transfers electrons to FAD, forming FADH₂, which then donates the electrons to Coenzyme Q, bypassing Complex I of the electron transport chain.[12][15]

Quantitative Data: Key Enzymes of the G3P Shuttle
EnzymeOrganism/TissueSubstrateKm ValueVmax or Specific ActivityReference
GPD1 (Cytosolic)Rabbit MuscleDHAP0.12 mM720 U/mg(Otto et al., 1972)
GPD1 (Cytosolic)Rabbit MuscleNADH0.018 mM720 U/mg(Otto et al., 1972)
GPD2 (Mitochondrial)Rat LiverGlycerol-3-P0.5-1.0 mM~40 nmol/min/mg mito. protein(Cole et al., 1978)
Experimental Protocol: Assay for Glycerol-3-Phosphate Dehydrogenase (GPD1) Activity

This protocol describes a spectrophotometric assay to measure the activity of cytosolic GPD1 by monitoring the oxidation of NADH.

1. Reagents and Buffers:

  • Assay Buffer: 100 mM Triethanolamine buffer (pH 7.6) containing 1 mM EDTA.

  • Substrate: this compound (DHAP) solution (e.g., 10 mM).

  • Cofactor: NADH solution (e.g., 5 mM).

2. Procedure:

  • Set up a quartz cuvette with 950 µL of Assay Buffer.

  • Add 20 µL of the NADH solution to the cuvette.

  • Add 10 µL of the cell/tissue lysate (appropriately diluted) to the cuvette and mix by gentle inversion.

  • Place the cuvette in a spectrophotometer thermostatted at 25°C or 37°C and monitor the absorbance at 340 nm to establish a baseline rate (background NADH oxidation).

  • Initiate the reaction by adding 20 µL of the DHAP substrate solution. Mix quickly by inversion.

  • Immediately begin recording the decrease in absorbance at 340 nm for 3-5 minutes. The rate of decrease should be linear.

3. Data Analysis:

  • Calculate the rate of change in absorbance per minute (ΔA₃₄₀/min) from the linear portion of the curve.

  • Use the Beer-Lambert law (Extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of NADH consumed.

  • Calculate the specific activity as µmol of NADH oxidized per minute per mg of protein.

G3P_Shuttle cluster_cytosol Cytosol cluster_mito Mitochondrion (Inner Membrane) DHAP_c DHAP G3P_c Glycerol-3-P DHAP_c->G3P_c GPD1 (Cytosolic) G3P_m Glycerol-3-P G3P_c->G3P_m Transport NADH NADH + H⁺ NAD NAD⁺ NADH->NAD GPD1 DHAP_m DHAP G3P_m->DHAP_m GPD2 (Mitochondrial) DHAP_m->DHAP_c Transport FAD FAD FADH2 FADH₂ FAD->FADH2 GPD2 ETC Electron Transport Chain FADH2->ETC

The Glycerol-3-Phosphate (G3P) shuttle.

DHAP as a Metabolic Signaling Molecule to mTORC1

Recent discoveries have elevated DHAP from a mere metabolic intermediate to a crucial signaling molecule. Specifically, DHAP has been identified as a key signal of glucose availability to the mTORC1 (mechanistic Target of Rapamycin Complex 1) kinase, a central regulator of cell growth, proliferation, and anabolism.[16][17] This signaling pathway operates independently of the cell's canonical energy sensor, AMP-activated protein kinase (AMPK).[16] Studies have shown that the generation of DHAP from glucose is necessary for mTORC1 activation, and remarkably, providing cells with dihydroxyacetone (a DHAP precursor) is sufficient to activate mTORC1 even in the complete absence of glucose.[17][18] This positions DHAP as a direct link between glycolytic flux and the anabolic machinery controlled by mTORC1, providing a rationale for how cells coordinate growth with nutrient availability.

Quantitative Data: DHAP as a Sensitive Indicator of Glucose Availability
Condition ComparisonMetaboliteFold Change (High Glucose / Low Glucose)SignificanceReference
10 mM vs 1 mM GlucoseDHAP ~25-fold increase DHAP levels are highly sensitive to glucose input, more so than most other glycolytic intermediates.[16]
10 mM vs 1 mM GlucoseGAP ~25-fold increase As the isomer of DHAP, GAP shows a similarly strong response.[16]
10 mM vs 1 mM GlucoseFructose 1,6-bisphosphate~15-fold increaseThe precursor to DHAP also increases significantly.[16]
10 mM vs 1 mM GlucosePyruvate~5-fold increaseDownstream metabolites show a more dampened response.[16]
Experimental Protocol: Immunoblotting for mTORC1 Activity

This protocol describes how to measure mTORC1 activity by detecting the phosphorylation status of its direct downstream target, S6 Kinase (S6K), using Western blotting.

1. Reagents and Buffers:

  • Cell Lysis Buffer: RIPA buffer or similar, supplemented with protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate, sodium fluoride).

  • Protein Quantification Assay: BCA or Bradford assay.

  • SDS-PAGE Gels and Running Buffer.

  • Transfer Buffer (for transferring proteins to a membrane).

  • Membranes: PVDF or nitrocellulose.

  • Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies:

    • Rabbit anti-phospho-p70 S6 Kinase (Thr389).

    • Rabbit anti-total p70 S6 Kinase.

  • Secondary Antibody: HRP-conjugated goat anti-rabbit IgG.

  • Enhanced Chemiluminescence (ECL) Substrate.

2. Procedure:

  • Culture cells under desired experimental conditions (e.g., glucose starvation followed by restimulation with glucose or dihydroxyacetone).

  • Wash cells with ice-cold PBS and lyse them directly on the plate with ice-cold Lysis Buffer.

  • Scrape the cells, collect the lysate, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatant.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with Blocking Buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-S6K (e.g., at 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with the HRP-conjugated secondary antibody (e.g., at 1:5000 dilution in 5% milk/TBST) for 1 hour at room temperature.

  • Wash the membrane again as in step 9.

  • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • (Optional but recommended) Strip the membrane and re-probe with an antibody for total S6K to confirm equal protein loading.

14. Data Analysis:

  • Quantify the band intensity for phospho-S6K and total S6K.

  • Express mTORC1 activity as the ratio of phospho-S6K to total S6K.

DHAP_Signaling Glucose Glucose Availability Glycolysis Glycolysis Glucose->Glycolysis DHAP Dihydroxyacetone Phosphate (DHAP) Glycolysis->DHAP mTORC1 mTORC1 Activation DHAP->mTORC1 Signals glucose sufficiency Growth Anabolic Processes (e.g., Lipid Synthesis, Cell Growth) mTORC1->Growth Promotes

DHAP as a key signaling node for mTORC1 activation.

References

In-Depth Technical Guide to the Discovery and Characterization of Novel Enzymes Acting on Dihydroxyacetone Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dihydroxyacetone phosphate (B84403) (DHAP) is a pivotal intermediate in central carbon metabolism, participating in glycolysis, gluconeogenesis, and lipid biosynthesis. Enzymes that catalyze reactions involving DHAP are of significant interest for their roles in cellular physiology and their potential as targets for drug development and as biocatalysts in industrial applications. This technical guide provides a comprehensive overview of the discovery and characterization of novel enzymes acting on DHAP, with a focus on DHAP-dependent aldolases, dihydroxyacetone phosphate acyltransferases (DHAPATs), and the recently identified this compound phosphatases (HdpA). This document details experimental protocols for enzyme characterization, presents quantitative data for key enzymes, and visualizes relevant metabolic pathways and experimental workflows.

Introduction to DHAP-Metabolizing Enzymes

Enzymes that utilize DHAP as a substrate are a diverse group, playing crucial roles in various metabolic pathways. The discovery of novel DHAP-acting enzymes opens new avenues for understanding metabolic regulation and for the development of new therapeutic strategies and biotechnological processes. This guide focuses on three key classes of these enzymes.

DHAP-Dependent Aldolases: These enzymes catalyze the stereoselective aldol (B89426) addition of DHAP to an aldehyde acceptor, forming a new carbon-carbon bond. Their ability to generate chiral molecules makes them valuable tools in synthetic organic chemistry.[1]

This compound Acyltransferase (DHAPAT): DHAPAT is a key enzyme in the biosynthesis of ether lipids, catalyzing the transfer of an acyl group from acyl-CoA to DHAP.[2][3] Deficiencies in DHAPAT are associated with severe genetic disorders, making it a target of clinical research.[2]

This compound Phosphatase (HdpA): A more recently discovered class of enzymes, HdpA from Corynebacterium glutamicum catalyzes the dephosphorylation of DHAP to produce dihydroxyacetone (DHA).[4] This discovery has significant implications for metabolic engineering and the biotechnological production of DHA.

Discovery of Novel DHAP-Acting Enzymes: A Logical Workflow

The identification of novel enzymes from complex biological sources is a multi-step process that combines bioinformatics, molecular biology, and biochemical characterization.

enzyme_discovery_workflow cluster_0 In Silico Analysis cluster_1 Gene Cloning and Expression cluster_2 Biochemical Characterization A Metagenomic/Genomic Database Mining B Sequence Homology Search (e.g., BLAST) A->B C Phylogenetic Analysis B->C D Gene Synthesis/PCR Amplification C->D Candidate Gene Selection E Cloning into Expression Vector D->E F Heterologous Expression (e.g., E. coli) E->F G Protein Purification F->G H Enzyme Activity Assays G->H J Structural Analysis (e.g., Crystallography) G->J I Kinetic Parameter Determination H->I I->J

Caption: A logical workflow for the discovery and characterization of novel enzymes.

Quantitative Data of DHAP-Acting Enzymes

The following table summarizes key kinetic parameters for representative enzymes acting on DHAP. This data is essential for comparing enzyme efficiency and for applications in metabolic modeling and biocatalysis.

Enzyme ClassEnzyme Name/SourceSubstrate(s)Km (mM)Vmax (µmol/min/mg)kcat (s-1)Optimal pHReference(s)
DHAP-Acting Enzyme Triosephosphate Isomerase (Corynebacterium glutamicum)This compound5.43 ± 0.16160.08 ± 4.4775.74 ± 2.117.4[5]
DHAP-Acting Enzyme Dihydroxyacetone Kinase (Trypanosoma cruzi)Dihydroxyacetone0.0065---
DHAP-Acting Enzyme Dihydroxyacetone Kinase (Trypanosoma cruzi)ATP0.1247 (K0.5)---[6]
DHAP Phosphatase HdpA (Corynebacterium glutamicum)This compoundLow affinity (Does not show typical Michaelis-Menten kinetics)--5.5 - 8.0[4]
Acyltransferase Pyruvate Carboxylase (Corynebacterium glutamicum)Pyruvate3.76 ± 0.7220 - 25160 - 200-
Acyltransferase Pyruvate Carboxylase (Corynebacterium glutamicum)ATP0.61 ± 0.1320 - 25160 - 200-[7]

Note: '-' indicates data not available in the cited sources. Kinetic parameters can vary significantly based on assay conditions.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments in the characterization of novel DHAP-acting enzymes.

Heterologous Expression and Purification of a Novel DHAP-Acting Enzyme

This protocol describes the general steps for producing and purifying a candidate enzyme for biochemical studies.[8][9]

1. Gene Cloning and Vector Construction:

  • The gene encoding the putative DHAP-acting enzyme is amplified from the source organism's DNA via PCR.
  • The amplified gene is then cloned into a suitable expression vector (e.g., pET series for E. coli) containing an inducible promoter and an affinity tag (e.g., His-tag) for purification.

2. Heterologous Expression in E. coli:

  • The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
  • A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of culture medium.
  • The culture is grown to a specific optical density, and protein expression is induced (e.g., with IPTG).
  • Cells are harvested by centrifugation after a period of incubation.

3. Cell Lysis and Protein Purification:

  • The cell pellet is resuspended in a lysis buffer and disrupted (e.g., by sonication or high-pressure homogenization).
  • The cell lysate is clarified by centrifugation to remove cell debris.
  • The soluble fraction containing the tagged protein is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins).
  • The column is washed to remove non-specifically bound proteins.
  • The target protein is eluted from the column using a suitable elution buffer (e.g., containing imidazole (B134444) for His-tagged proteins).
  • The purity of the protein is assessed by SDS-PAGE.

DHAP-Dependent Aldolase (B8822740) Activity Assay (Coupled Spectrophotometric Assay)

This assay measures the rate of DHAP consumption by monitoring the oxidation of NADH in a coupled enzyme system.

Principle: The aldolase reaction consumes DHAP. In the presence of excess triosephosphate isomerase (TIM) and glycerol-3-phosphate dehydrogenase (G3PDH), the remaining DHAP is converted to glycerol-3-phosphate, with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm is proportional to the aldolase activity.

Reagents:

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • DHAP solution

  • Aldehyde substrate solution

  • NADH solution

  • Triosephosphate isomerase (TIM)

  • Glycerol-3-phosphate dehydrogenase (G3PDH)

  • Purified aldolase enzyme

Procedure:

  • Prepare a reaction mixture in a cuvette containing assay buffer, NADH, TIM, and G3PDH.

  • Add the purified aldolase and the aldehyde substrate.

  • Initiate the reaction by adding DHAP.

  • Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • The rate of the reaction is calculated from the linear portion of the absorbance curve, using the molar extinction coefficient of NADH (6220 M-1cm-1).

This compound Acyltransferase (DHAPAT) Activity Assay (Radiochemical Assay)

This assay measures the incorporation of a radiolabeled acyl group into DHAP.

Principle: DHAPAT catalyzes the transfer of a radiolabeled fatty acyl group (e.g., from [14C]palmitoyl-CoA) to DHAP, forming radiolabeled acyl-DHAP. The radioactive product is then separated from the unreacted substrate and quantified.

Reagents:

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4, containing MgCl2 and KCl)

  • DHAP solution

  • [14C]Palmitoyl-CoA (or other radiolabeled acyl-CoA)

  • Bovine serum albumin (BSA)

  • Enzyme preparation (e.g., cell lysate or purified DHAPAT)

  • Stopping solution (e.g., chloroform/methanol mixture)

  • Scintillation cocktail

Procedure:

  • Prepare the reaction mixture containing assay buffer, DHAP, and BSA.

  • Add the enzyme preparation and pre-incubate.

  • Initiate the reaction by adding [14C]palmitoyl-CoA.

  • Incubate the reaction at a specific temperature for a defined time.

  • Stop the reaction by adding the stopping solution.

  • Extract the lipid phase containing the radiolabeled acyl-DHAP.

  • Quantify the radioactivity in the lipid phase using a scintillation counter.

  • Enzyme activity is calculated based on the amount of radioactivity incorporated into the product over time.

This compound Phosphatase (HdpA) Activity Assay (Coupled Spectrophotometric Assay)

This assay measures the production of dihydroxyacetone (DHA) from DHAP by coupling its reduction to the oxidation of NADH.

Principle: HdpA dephosphorylates DHAP to DHA. The DHA produced is then reduced to glycerol-3-phosphate by glycerol-3-phosphate dehydrogenase (G3PDH), which is coupled to the oxidation of NADH to NAD+. The decrease in absorbance at 340 nm is proportional to the HdpA activity.

Reagents:

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • DHAP solution

  • NADH solution

  • Glycerol-3-phosphate dehydrogenase (G3PDH)

  • Purified HdpA enzyme

Procedure:

  • Prepare a reaction mixture in a cuvette containing assay buffer, NADH, and G3PDH.

  • Add the purified HdpA enzyme.

  • Initiate the reaction by adding DHAP.

  • Monitor the decrease in absorbance at 340 nm over time.

  • Calculate the enzyme activity from the rate of NADH oxidation.

Signaling Pathways and Metabolic Workflows

Visualizing the metabolic context of DHAP-acting enzymes is crucial for understanding their physiological roles and for designing metabolic engineering strategies.

Ether Lipid Biosynthesis Pathway

DHAPAT catalyzes the initial committed step in the biosynthesis of ether lipids, a class of phospholipids (B1166683) with important structural and signaling functions.

ether_lipid_biosynthesis DHAP Dihydroxyacetone Phosphate (DHAP) DHAPAT DHAPAT DHAP->DHAPAT AcylCoA Acyl-CoA AcylCoA->DHAPAT AcylDHAP Acyl-DHAP AGPS AGPS AcylDHAP->AGPS DHAPAT->AcylDHAP FattyAlcohol Fatty Alcohol FattyAlcohol->AGPS AlkylDHAP Alkyl-DHAP Reductase Reductase AlkylDHAP->Reductase AGPS->AlkylDHAP NADPH NADPH NADPH->Reductase NADP NADP+ AlkylG3P 1-Alkyl-glycerol-3-P EtherLipids Ether Lipids AlkylG3P->EtherLipids Multiple Steps Reductase->NADP Reductase->AlkylG3P

Caption: The initial steps of the ether lipid biosynthesis pathway.
Engineered Pathway for Dihydroxyacetone (DHA) Production

The discovery of HdpA has enabled the development of engineered microbial strains for the production of DHA from glucose, bypassing the traditional glycerol (B35011) oxidation route.

DHA_production_pathway Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis DHAP Dihydroxyacetone Phosphate (DHAP) Glycolysis->DHAP HdpA HdpA (DHAP Phosphatase) DHAP->HdpA DHA Dihydroxyacetone (DHA) HdpA->DHA Pi Pi HdpA->Pi

Caption: An engineered metabolic pathway for DHA production using HdpA.

Conclusion and Future Perspectives

The study of enzymes acting on this compound continues to be a vibrant area of research. The development of novel techniques for enzyme discovery and characterization, coupled with advances in metabolic engineering and synthetic biology, promises to unlock the full potential of these biocatalysts. Future research will likely focus on the discovery of enzymes with novel specificities and improved catalytic efficiencies from diverse environmental sources. Furthermore, a deeper understanding of the regulation of DHAP-metabolizing enzymes in various organisms will provide new insights into metabolic control and may reveal novel targets for therapeutic intervention. The detailed protocols and data presented in this guide provide a solid foundation for researchers to contribute to this exciting field.

References

Foundational Studies on the Stereochemistry of Dihydroxyacetone Phosphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroxyacetone phosphate (B84403) (DHAP) is a pivotal intermediate in central carbon metabolism, most notably in the glycolytic pathway. While achiral itself, DHAP possesses a prochiral center at its C1 carbon, the stereochemical fate of which is critical for the downstream formation of chiral molecules such as D-glyceraldehyde-3-phosphate (G3P). The precise stereochemical course of enzymatic reactions involving DHAP has been a subject of fundamental biochemical investigation. This technical guide provides an in-depth analysis of the foundational studies that elucidated the stereochemistry of DHAP, with a focus on the enzymatic reaction catalyzed by triosephosphate isomerase (TIM). Detailed experimental protocols from seminal papers are provided, along with a quantitative summary of key findings and visual representations of the underlying principles.

The Prochiral Nature of Dihydroxyacetone Phosphate

DHAP is a ketotriose phosphate with two primary alcohol groups. The C1 carbon is prochiral because the two hydrogens attached to it are stereochemically distinct. These two hydrogens are designated as pro-R and pro-S. The stereospecific removal of one of these hydrogens by an enzyme leads to the formation of a chiral center. The foundational work on the stereochemistry of DHAP largely revolves around identifying which of these two hydrogens is abstracted by triosephosphate isomerase during its conversion to G3P.

Figure 1: Prochiral center of this compound.

Foundational Experiments: The Work of Rieder and Rose (1959)

A cornerstone in understanding DHAP stereochemistry is the 1959 paper by S.V. Rieder and I.A. Rose, "The Mechanism of the Triosephosphate Isomerase Reaction," published in the Journal of Biological Chemistry.[1][2][3] Their elegant experiments using isotopic labeling definitively established the stereospecificity of the TIM-catalyzed reaction.

Key Experiment: Isotopic Exchange in Deuterated Water

Rieder and Rose incubated glyceraldehyde-3-phosphate (G3P) with triosephosphate isomerase in heavy water (D₂O) and analyzed the resulting DHAP for deuterium (B1214612) incorporation. They found that approximately one atom of deuterium was incorporated into each molecule of DHAP formed. This demonstrated that the isomerization involves the transfer of a proton from the substrate to the enzyme and then to the product, with exchange of the proton with the solvent.

When the reaction was run in reverse, starting with DHAP in deuterated water, the G3P formed also contained one atom of deuterium, located at the C2 position. Crucially, when the deuterated DHAP (formed from G3P in D₂O) was then converted back to G3P in normal water (H₂O), a significant portion of the deuterium was retained at the C2 position of G3P. This indicated that the proton transfer is intramolecular to a significant extent and, most importantly, stereospecific.

Determination of the Pro-R Hydrogen Abstraction

Later studies, building upon the work of Rieder and Rose, utilized stereospecifically labeled DHAP to determine which of the two C1 hydrogens is removed. It was established that triosephosphate isomerase specifically removes the pro-R hydrogen from C1 of DHAP when converting it to G3P.[4] This fundamental discovery was crucial for understanding the precise chemical mechanism of this "perfectly evolved" enzyme.[5]

Experimental Protocols

The following are detailed methodologies adapted from the foundational studies on DHAP stereochemistry.

Preparation of Deuterated this compound (Adapted from Rieder and Rose, 1959)

Objective: To synthesize DHAP with deuterium incorporated at the C1 position to study the stereochemistry of the triosephosphate isomerase reaction.

Materials:

Procedure:

  • D-fructose-1,6-diphosphate is incubated with crystalline muscle aldolase in D₂O. The aldolase cleaves the fructose-1,6-diphosphate (B8644906) into G3P and DHAP. The subsequent isomerization of G3P to DHAP, also catalyzed by aldolase to a lesser extent and any contaminating TIM, in the presence of D₂O leads to the incorporation of deuterium at the C1 position of DHAP.

  • The reaction mixture is then passed through a Dowex-1-Cl column to separate the triose phosphates from the other components.

  • The triose phosphates are eluted and the phosphate is precipitated as the barium salt by the addition of barium acetate and ethanol.

  • The barium salt of deuterated DHAP is then collected by centrifugation and dried.

Enzymatic Assay for Triosephosphate Isomerase Activity (Adapted from Rieder and Rose, 1959)

Objective: To measure the rate of conversion of DHAP to G3P and to analyze the isotopic content of the products.

Materials:

  • Deuterated or non-deuterated DHAP

  • Crystalline triosephosphate isomerase

  • Glyceraldehyde-3-phosphate dehydrogenase

  • Nicotinamide adenine (B156593) dinucleotide (NAD⁺)

  • Arsenate buffer

  • Spectrophotometer

Procedure:

  • A reaction mixture is prepared containing DHAP, glyceraldehyde-3-phosphate dehydrogenase, NAD⁺, and arsenate buffer.

  • The reaction is initiated by the addition of triosephosphate isomerase.

  • The rate of the reaction is followed by measuring the increase in absorbance at 340 nm, which corresponds to the reduction of NAD⁺ to NADH as G3P is oxidized by glyceraldehyde-3-phosphate dehydrogenase.

  • For isotopic analysis, the reaction is stopped at various time points, and the products are isolated for mass spectrometric or other isotopic analysis.

Quantitative Data Summary

The following table summarizes the key quantitative findings from the study by Rieder and Rose (1959) that were instrumental in elucidating the stereochemistry of DHAP.

ExperimentAnalyteQuantitative FindingSignificance
Isomerization of G3P in D₂OThis compound (DHAP)Approximately 1 atom of deuterium incorporated per molecule of DHAP formed.Demonstrates that the isomerization involves a proton transfer that exchanges with the solvent.
Isomerization of DHAP in D₂OGlyceraldehyde-3-Phosphate (G3P)Approximately 1 atom of deuterium incorporated per molecule of G3P formed, located at the C2 position.Confirms the proton exchange mechanism and pinpoints the location of proton addition.
Isomerization of Deuterated DHAP in H₂OGlyceraldehyde-3-Phosphate (G3P)Significant retention of deuterium at the C2 position of G3P. The rate of the reaction with deuterated DHAP was about 0.45 times the rate with normal DHAP.[3]Indicates that the proton transfer is stereospecific and largely intramolecular, and reveals a significant kinetic isotope effect.[3]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key concepts and experimental logic in the study of DHAP stereochemistry.

TIM_Mechanism DHAP DHAP Proton_Abstraction Abstraction of pro-R H⁺ from C1 DHAP->Proton_Abstraction Enediol Enediol Intermediate Proton_Addition Addition of H⁺ to C2 Enediol->Proton_Addition GAP G3P Enzyme Triosephosphate Isomerase (TIM) Enzyme->Proton_Abstraction Enzyme->Proton_Addition Proton_Abstraction->Enediol Proton_Addition->GAP

Figure 2: Stereospecific mechanism of triosephosphate isomerase.

Isotope_Experiment_Logic Start_G3P_D2O Start with G3P in D₂O Form_Deuterated_DHAP Formation of Deuterated DHAP Start_G3P_D2O->Form_Deuterated_DHAP Observe_D_incorporation Observe 1 atom D/molecule Form_Deuterated_DHAP->Observe_D_incorporation Isomerize_Deuterated_DHAP_H2O Isomerize Deuterated DHAP in H₂O Form_Deuterated_DHAP->Isomerize_Deuterated_DHAP_H2O Conclusion Conclusion: Stereospecific and Intramolecular Proton Transfer Observe_D_incorporation->Conclusion Form_Deuterated_GAP Formation of Deuterated G3P Isomerize_Deuterated_DHAP_H2O->Form_Deuterated_GAP Observe_D_retention Observe D retention at C2 Form_Deuterated_GAP->Observe_D_retention Observe_D_retention->Conclusion

Figure 3: Logical flow of the isotopic labeling experiment.

Conclusion

The foundational studies on the stereochemistry of this compound, particularly the work of Rieder and Rose, were pivotal in establishing the stereospecific nature of enzymatic reactions at a prochiral center. Through elegant isotopic labeling experiments, they demonstrated that the interconversion of DHAP and G3P by triosephosphate isomerase proceeds via a stereospecific, and largely intramolecular, proton transfer. Subsequent research firmly established that it is the pro-R hydrogen of DHAP that is specifically abstracted by the enzyme. This detailed understanding of DHAP stereochemistry has been fundamental to the fields of enzymology, metabolic biochemistry, and drug development, providing a clear example of the exquisite stereocontrol exerted by enzymes.

References

Methodological & Application

Application Note: Quantification of Dihydroxyacetone Phosphate (DHAP) by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroxyacetone phosphate (B84403) (DHAP) is a pivotal intermediate in central carbon metabolism, playing a critical role in both glycolysis and the biosynthesis of glycerolipids.[1] Accurate quantification of DHAP in biological samples is essential for understanding metabolic regulation, identifying biomarkers for metabolic disorders, and assessing the pharmacodynamic effects of drugs targeting metabolic pathways. This application note provides a detailed protocol for the sensitive and specific quantification of DHAP in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Triosephosphate isomerase (TPI) deficiency, a rare metabolic disorder, leads to the accumulation of DHAP in tissues, particularly in red blood cells.[1] Therefore, the precise measurement of DHAP is crucial for the diagnosis and monitoring of this disease. The method described herein is applicable to a range of biological samples, including cell lysates and tissue homogenates, with appropriate modifications to the sample preparation protocol.

Principle

This method employs a robust analytical strategy involving protein precipitation for sample cleanup, followed by reversed-phase liquid chromatography for the separation of DHAP from its structural isomer, glyceraldehyde-3-phosphate (G3P). An ion-pairing agent is utilized to enhance the retention of the highly polar DHAP on a C8 stationary phase. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.

Experimental Protocols

Materials and Reagents
  • Dihydroxyacetone phosphate (Sigma-Aldrich)

  • Methanol (B129727) (LC-MS grade, Fisher Scientific)

  • Acetonitrile (LC-MS grade, Fisher Scientific)

  • Water (LC-MS grade, Fisher Scientific)

  • Tributylamine (ion-pairing agent, Sigma-Aldrich)

  • Acetic Acid (LC-MS grade, Sigma-Aldrich)

  • Internal Standard (IS): ¹³C₃-Dihydroxyacetone phosphate (or other suitable labeled standard)

Sample Preparation: Protein Precipitation
  • Sample Collection: Collect biological samples (e.g., cell pellets, tissue homogenates) and immediately quench metabolic activity by snap-freezing in liquid nitrogen. Store at -80°C until analysis.

  • Extraction Solution: Prepare an ice-cold extraction solution of 80% methanol in water.

  • Protein Precipitation:

    • For cell pellets: Add 500 µL of ice-cold 80% methanol to a cell pellet of approximately 1 million cells.

    • For tissue homogenates: Add 1 mL of ice-cold 80% methanol to 50-100 mg of homogenized tissue.

  • Vortexing: Vortex the samples vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Incubation: Incubate the samples at -20°C for 30 minutes to facilitate protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the metabolites and transfer it to a new microcentrifuge tube.

  • Drying: Dry the supernatant completely using a vacuum concentrator or a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) containing the internal standard at a known concentration.

  • Final Centrifugation: Centrifuge the reconstituted sample at 14,000 x g for 5 minutes at 4°C to remove any remaining particulates.

  • Transfer: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

ParameterValue
Column Reversed-phase C8, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 10 mM Tributylamine, 15 mM Acetic Acid in Water
Mobile Phase B Methanol
Flow Rate 0.2 mL/min
Injection Volume 5 µL
Column Temperature 40°C
LC Gradient See Table 1

Table 1: LC Gradient Program

Time (min)% Mobile Phase B
0.05
5.05
15.050
15.195
18.095
18.15
25.05

Note: A long chromatographic run time is necessary to achieve baseline separation of the isomers DHAP and G3P.

Mass Spectrometry (MS) Conditions:

ParameterValue
Instrument Triple Quadrupole Mass Spectrometer
Ionization Mode Negative Electrospray Ionization (ESI-)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Rates Optimized for the specific instrument
MRM Transitions See Table 2

Table 2: MRM Transitions for DHAP and Internal Standard (IS)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
DHAP169.079.0100Optimized (e.g., -15 to -25)
¹³C₃-DHAP (IS)172.079.0100Optimized (e.g., -15 to -25)

Note: The specific collision energy should be optimized for the instrument being used to achieve the maximum signal intensity for each transition.

Data Presentation

The quantitative data for the LC-MS/MS method should be summarized for clarity and easy comparison. The following tables provide a template for presenting the validation data for the DHAP quantification assay.

Table 3: Method Validation Parameters

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) e.g., 0.5 ng/mL
Limit of Quantification (LOQ) e.g., 1 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Recovery) 85 - 115%

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing SampleCollection Sample Collection (Cells/Tissues) Quenching Metabolic Quenching (Liquid Nitrogen) SampleCollection->Quenching ProteinPrecipitation Protein Precipitation (80% Methanol) Quenching->ProteinPrecipitation Centrifugation1 Centrifugation ProteinPrecipitation->Centrifugation1 SupernatantCollection Supernatant Collection Centrifugation1->SupernatantCollection Drying Drying (Vacuum/Nitrogen) SupernatantCollection->Drying Reconstitution Reconstitution (Mobile Phase + IS) Drying->Reconstitution Centrifugation2 Final Centrifugation Reconstitution->Centrifugation2 Transfer Transfer to Autosampler Vial Centrifugation2->Transfer LCMS LC-MS/MS Analysis (C8 Column, MRM Mode) Transfer->LCMS DataAcquisition Data Acquisition LCMS->DataAcquisition Quantification Quantification (Peak Area Ratio) DataAcquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for DHAP quantification.

metabolic_pathway cluster_glycolysis Glycolysis cluster_lipid Glycerolipid Synthesis Glucose Glucose F16BP Fructose-1,6-bisphosphate Glucose->F16BP Glycolysis DHAP Dihydroxyacetone Phosphate (DHAP) F16BP->DHAP Aldolase G3P Glyceraldehyde-3-phosphate (G3P) F16BP->G3P Aldolase DHAP->G3P Glycerol3P Glycerol-3-phosphate DHAP->Glycerol3P Glycerol-3-phosphate dehydrogenase Pyruvate Pyruvate G3P->Pyruvate Glycolysis Triglycerides Triglycerides & Phospholipids Glycerol3P->Triglycerides Glycerolipid Synthesis

Caption: Role of DHAP in glycolysis and lipid synthesis.

References

Application Notes: Enzymatic Assay for Dihydroxyacetone Phosphate (DHAP) Measurement

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dihydroxyacetone phosphate (B84403) (DHAP) is a critical metabolic intermediate in several fundamental cellular pathways, including glycolysis, gluconeogenesis, and lipid biosynthesis.[1][2][3][4] In the glycolytic pathway, fructose-1,6-bisphosphate is cleaved by aldolase (B8822740) to form DHAP and glyceraldehyde-3-phosphate (GAP).[1][2][3][4] These two triose phosphates are interconvertible through the action of the enzyme triose phosphate isomerase (TPI).[1][2][3][4] The accumulation of DHAP in erythrocytes is a key indicator of TPI deficiency, a rare autosomal disease that leads to hemolytic anemia and neurological impairment.[1][2][3][4] Therefore, the accurate quantification of DHAP in various biological samples is essential for studying metabolic processes and for the diagnosis and investigation of related diseases.

This document provides detailed protocols and application notes for the enzymatic measurement of DHAP. The primary method described is a highly sensitive fluorometric assay based on the enzymatic conversion of DHAP. An alternative spectrophotometric method is also discussed.

Principle of the Assay

The most common and sensitive enzymatic assays for DHAP measurement rely on the conversion of DHAP to glyceraldehyde-3-phosphate (GAP) by triose phosphate isomerase (TPI). This initial reaction is then coupled to a series of enzymatic steps that ultimately generate a quantifiable signal, either fluorescent or colorimetric.

In the fluorometric assay, the GAP produced is further metabolized in a series of reactions that lead to the reduction of a non-fluorescent probe into a highly fluorescent product. The intensity of the fluorescence is directly proportional to the amount of DHAP present in the sample.[1][2][3][4][5]

An alternative spectrophotometric method involves the conversion of DHAP to glycerol-3-phosphate by glycerol-3-phosphate dehydrogenase (GPDH), a reaction that is coupled with the oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is proportional to the DHAP concentration.[6][7]

Quantitative Data Presentation

The following table summarizes the key quantitative parameters of commercially available enzymatic assay kits for DHAP measurement, providing a basis for comparison.

ParameterFluorometric Assay (Kit Type 1)Fluorometric Assay (Kit Type 2)Spectrophotometric Assay
Detection Method Fluorescence (Ex/Em = 535/587 nm)[1][3][5]Fluorescence (Ex/Em = 535/587 nm)[4]Absorbance (340 nm)[6]
Detection Limit 0.5 µM[1][2][3][4]~100 to ~500 nmol/LNot explicitly stated, dependent on spectrophotometer sensitivity
Assay Range 0 - 500 pmol/wellNot explicitly statedDependent on NADH concentration and spectrophotometer linearity
Sample Type Serum, plasma, biological fluids, tissue, and cell culture samples[1][2][3]Biofluids, cell/tissue extracts, cell samples[8]Clear extracts from biological samples[6]
Reaction Time 60 minutes[4]20-60 minutes~1 minute per enzyme addition[6]
Incubation Temperature 37°C[4]37°C[6]37°C[6]

Experimental Protocols

The following protocols provide a detailed methodology for the fluorometric measurement of DHAP.

Reagent Preparation
  • DHAP Assay Buffer: Prepare according to the kit manufacturer's instructions. Typically, this buffer is provided ready to use and should be brought to room temperature before use.[1][2]

  • Fluorometric Probe: If provided in DMSO, warm to room temperature to thaw completely before use.[1]

  • DHAP Enzyme Mix and Developer: Reconstitute the lyophilized powders in DHAP Assay Buffer as per the kit's protocol (e.g., reconstitute each with 220 µL of DHAP Assay Buffer). Mix thoroughly by pipetting. Aliquot and store at -20°C. Keep on ice during use.[1][2]

  • DHAP Standard: Reconstitute the lyophilized standard with ultrapure water to generate a stock solution of known concentration (e.g., 100 mM). Mix well. Store at -20°C and keep on ice during use.[1][2]

Sample Preparation
  • Serum and Plasma: Can often be assayed directly.[1][2]

  • Tissue: Homogenize approximately 10 mg of tissue in 100 µL of ice-cold DHAP Assay Buffer.[1][2] Incubate on ice for 10 minutes.

  • Cells: Resuspend approximately 1 x 10^6 cells in 100 µL of ice-cold DHAP Assay Buffer.[1][2] Homogenize and incubate on ice for 10 minutes.

  • Clarification: Centrifuge the homogenates at 10,000 x g for 5 minutes at 4°C to pellet insoluble material.[1][2]

  • Deproteinization: For samples with high enzyme activity that may interfere with the assay, deproteinization using a 10 kDa molecular weight cut-off (MWCO) spin filter is recommended.[2]

  • Sample Loading: Add 2-50 µL of the clarified supernatant to duplicate wells of a 96-well plate. Adjust the final volume to 50 µL with DHAP Assay Buffer.[1][2]

  • Background Control: For samples that may contain NADH, prepare parallel sample wells that omit the DHAP Enzyme Mix from the reaction mixture. The reading from these wells can be subtracted from the sample readings.[1]

Standard Curve Preparation
  • Prepare a 1 mM DHAP standard solution by diluting the 100 mM stock (e.g., 10 µL of 100 mM DHAP Standard + 990 µL of DHAP Assay Buffer).[1][2]

  • Further dilute the 1 mM standard to 50 µM (e.g., 50 µL of 1 mM DHAP Standard + 950 µL of DHAP Assay Buffer).[1][2]

  • Add 0, 2, 4, 6, 8, and 10 µL of the 50 µM DHAP standard into a series of wells in a 96-well plate to generate 0, 100, 200, 300, 400, and 500 pmol/well standards.[1][2]

  • Adjust the volume of each standard well to 50 µL with DHAP Assay Buffer.[1]

Assay Procedure
  • Reaction Mix Preparation: Prepare a master mix for the number of assays to be performed. For each well, mix:

    • DHAP Assay Buffer

    • Fluorometric Probe

    • DHAP Enzyme Mix

    • DHAP Developer (Consult the specific kit manual for exact volumes).

  • Add 50 µL of the Reaction Mix to each well containing the standards and samples.

  • Mix the contents of the wells thoroughly.

  • Incubate the plate at 37°C for 60 minutes, protected from light.[4]

  • Measure the fluorescence at an excitation wavelength of 535 nm and an emission wavelength of 587 nm using a fluorescence microplate reader.[1][5]

Data Analysis
  • Subtract the 0 pmol/well standard (blank) reading from all standard and sample readings.

  • If a sample background control was used, subtract the background control reading from the corresponding sample reading.

  • Plot the standard curve of fluorescence intensity versus the amount of DHAP (pmol).

  • Determine the amount of DHAP in the samples from the standard curve.

  • Calculate the concentration of DHAP in the sample using the following formula: DHAP Concentration = (Amount of DHAP from standard curve / Sample volume added to the well) x Dilution factor.[4]

Visualizations

Enzymatic Reaction Pathway

DHAP_Assay_Pathway DHAP Dihydroxyacetone Phosphate (DHAP) GAP Glyceraldehyde-3- Phosphate (GAP) DHAP->GAP Triose Phosphate Isomerase (TPI) Intermediate Intermediate Product GAP->Intermediate DHAP Developer Enzymes Probe Non-Fluorescent Probe Intermediate->Probe Fluorescent_Product Fluorescent Product Probe->Fluorescent_Product Reduction

Caption: Enzymatic cascade for the fluorometric detection of DHAP.

Experimental Workflow

DHAP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Sample_Prep Sample Preparation (Homogenization, Centrifugation) Plate_Loading Load Standards & Samples into 96-well Plate Sample_Prep->Plate_Loading Standard_Prep Standard Curve Preparation Standard_Prep->Plate_Loading Reagent_Prep Reagent & Reaction Mix Preparation Add_Reaction_Mix Add Reaction Mix to all wells Reagent_Prep->Add_Reaction_Mix Plate_Loading->Add_Reaction_Mix Incubation Incubate at 37°C for 60 minutes Add_Reaction_Mix->Incubation Measure_Fluorescence Measure Fluorescence (Ex/Em = 535/587 nm) Incubation->Measure_Fluorescence Data_Processing Subtract Blank & Plot Standard Curve Measure_Fluorescence->Data_Processing Calculate_Concentration Calculate DHAP Concentration Data_Processing->Calculate_Concentration

Caption: Step-by-step workflow for the DHAP enzymatic assay.

References

Application Notes and Protocols for Dihydroxyacetone Phosphate (DHAP) Extraction from Mammalian Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroxyacetone phosphate (B84403) (DHAP) is a pivotal intermediate in central carbon metabolism, primarily involved in glycolysis, gluconeogenesis, and the pentose (B10789219) phosphate pathway. It also serves as a crucial precursor for the synthesis of glycerolipids, including triglycerides and phospholipids.[1][2] The analysis of intracellular DHAP levels can provide significant insights into the metabolic state of mammalian cells, making its accurate quantification essential for research in areas such as metabolic diseases, oncology, and drug development.[3] This document provides detailed protocols for the extraction of DHAP from mammalian cells and subsequent quantification using mass spectrometry or a fluorometric assay.

Data Presentation

The following tables summarize quantitative data related to DHAP in mammalian systems. While specific extraction yields can vary significantly based on cell type, metabolic state, and the chosen protocol, the provided data offers a reference for expected values.

Table 1: General Quantitative Information for Dihydroxyacetone Phosphate (DHAP)

ParameterValueSource
Normal Human Blood Concentration~15.6 µM[4]
Fold-change in DHAP levels (Low vs. High Glucose)~10-fold increase in high glucose[5][6]
Subcellular LocalizationCytosol, Peroxisomes[7][8]

Table 2: Comparison of DHAP Quantification Methods

FeatureMass Spectrometry (LC-MS/MS)Fluorometric Assay
Principle Separation by liquid chromatography and detection based on mass-to-charge ratio.Enzymatic conversion of DHAP leading to a fluorescent product.
Specificity HighHigh (enzyme-dependent)
Sensitivity HighHigh
Equipment LC-MS/MS systemMicroplate reader with fluorescence capabilities
Throughput Moderate to HighHigh
Expertise Required HighLow to Moderate

Signaling and Metabolic Pathways Involving DHAP

DHAP is a key node in cellular metabolism, connecting glycolysis with lipid synthesis and the pentose phosphate pathway.

Caption: Metabolic pathways involving this compound (DHAP).

Experimental Protocols

The following section details the protocols for DHAP extraction from both adherent and suspension mammalian cells, followed by two common quantification methods.

Experimental Workflow Overview

Caption: General workflow for DHAP extraction and quantification.

Protocol 1: DHAP Extraction from Mammalian Cells

This protocol is a general method for the extraction of polar metabolites, including DHAP, from mammalian cells. It is crucial to perform all steps on ice or at 4°C to minimize metabolic activity.

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • 80% Methanol (B129727) (HPLC grade), pre-chilled to -80°C

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes, pre-chilled

  • Refrigerated centrifuge

Procedure for Adherent Cells:

  • Culture cells to the desired confluency in a culture dish or plate.

  • Aspirate the culture medium completely.

  • Quickly wash the cells twice with ice-cold PBS to remove any remaining medium.

  • Immediately add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer (e.g., 1 mL for a 6 cm dish).

  • Place the dish on dry ice for 5-10 minutes to ensure rapid quenching of metabolism.

  • Using a cell scraper, scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Proceed to the "Sample Processing" step.

Procedure for Suspension Cells:

  • Transfer the cell suspension to a centrifuge tube.

  • Pellet the cells by centrifugation at a low speed (e.g., 500 x g) for 5 minutes at 4°C.

  • Aspirate the supernatant and resuspend the cell pellet in ice-cold PBS.

  • Repeat the centrifugation and washing step.

  • After the final wash, add ice-cold 80% methanol to the cell pellet and vortex vigorously to resuspend and lyse the cells.

  • Incubate on dry ice for 5-10 minutes.

  • Proceed to the "Sample Processing" step.

Sample Processing (for both adherent and suspension cells):

  • Vortex the cell lysate thoroughly to ensure complete extraction.

  • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Carefully transfer the supernatant, which contains the extracted DHAP, to a new pre-chilled microcentrifuge tube.

  • The extract is now ready for quantification. If not proceeding immediately, store the samples at -80°C.

Protocol 2: Quantification of DHAP by Mass Spectrometry (LC-MS/MS)

This method provides high specificity and sensitivity for DHAP quantification. The exact parameters will need to be optimized for the specific LC-MS/MS instrument used.

Materials:

  • DHAP standard

  • Mobile phase A: Water with 0.1% formic acid (or other appropriate buffer)

  • Mobile phase B: Acetonitrile with 0.1% formic acid

  • C18 reverse-phase HPLC column

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Thaw the DHAP extracts on ice.

    • If necessary, dilute the samples with the starting mobile phase to be within the linear range of the standard curve.

    • Transfer the samples to autosampler vials.

  • Standard Curve Preparation:

    • Prepare a series of DHAP standards of known concentrations in the same solvent as the samples.

  • LC-MS/MS Analysis:

    • Set up the liquid chromatography method for the separation of polar metabolites. A typical gradient might run from a low to a high percentage of mobile phase B over several minutes to elute DHAP.

    • Set up the mass spectrometer for the detection of DHAP using multiple reaction monitoring (MRM) for high specificity. The precursor and product ion transitions for DHAP will need to be determined.

    • Inject the standards and samples onto the LC-MS/MS system.

  • Data Analysis:

    • Integrate the peak areas for DHAP in both the standards and the samples.

    • Generate a standard curve by plotting the peak area against the concentration of the DHAP standards.

    • Determine the concentration of DHAP in the samples by interpolating their peak areas on the standard curve.

    • Normalize the DHAP concentration to the initial cell number or protein concentration of the sample.

Protocol 3: Quantification of DHAP by Fluorometric Assay

This protocol is based on a coupled enzymatic reaction that results in the production of a fluorescent product proportional to the amount of DHAP present. Commercial kits are available for this assay.

Materials:

  • DHAP Assay Kit (containing DHAP standard, assay buffer, enzyme mix, and probe)

  • 96-well white or black microplate with a clear bottom

  • Microplate reader with fluorescence capabilities (e.g., excitation/emission at 535/587 nm)

Procedure:

  • Sample and Standard Preparation:

    • Thaw the DHAP extracts and kit components on ice.

    • Prepare a standard curve by diluting the DHAP standard in the assay buffer according to the kit's instructions.

    • Add a small volume of the extracted samples to the wells of the 96-well plate. It is recommended to test several dilutions for unknown samples.

    • Adjust the volume of all wells (standards and samples) to be equal with the assay buffer.

  • Assay Reaction:

    • Prepare a master mix containing the assay buffer, enzyme mix, and probe as described in the kit protocol.

    • Add the master mix to each well containing the standards and samples.

    • Include a blank control with no DHAP.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for the time specified in the kit protocol (typically 30-60 minutes), protected from light.

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the fluorescence reading of the blank from all standard and sample readings.

    • Plot the fluorescence values of the standards against their concentrations to generate a standard curve.

    • Determine the concentration of DHAP in the samples from the standard curve.

    • Normalize the results to the initial cell number or protein concentration.

References

Application of 13C-Labeling for Metabolic Flux Analysis of Dihydroxyacetone Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dihydroxyacetone phosphate (B84403) (DHAP) is a critical metabolic intermediate situated at the crossroads of several major carbon pathways, including glycolysis, gluconeogenesis, the pentose (B10789219) phosphate pathway (PPP), and lipid biosynthesis.[1][2][3][4] The dynamic flow of carbon through DHAP is essential for cellular energy production, macromolecular synthesis, and maintaining redox balance. In pathological states such as cancer, metabolic pathways are often rewired to support rapid proliferation and survival, making the quantification of metabolic fluxes through key nodes like DHAP a crucial aspect of understanding disease mechanisms and identifying potential therapeutic targets.[3][5]

13C Metabolic Flux Analysis (13C-MFA) is a powerful technique used to elucidate the rates (fluxes) of intracellular metabolic reactions.[6][7] By introducing a 13C-labeled substrate, such as glucose, into a biological system, the labeled carbon atoms are incorporated into downstream metabolites. The resulting mass isotopomer distributions (MIDs) of these metabolites, including DHAP, can be measured by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[8][9][10] Computational modeling is then used to deduce the intracellular fluxes that best explain the observed labeling patterns. This application note provides a detailed overview and protocol for the use of 13C-labeling to analyze the metabolic flux of DHAP in mammalian cells.

Signaling Pathways and Metabolic Context of DHAP

DHAP is a central intermediate in carbon metabolism, connecting several key pathways. Understanding its position within this network is fundamental to designing and interpreting 13C-MFA experiments.

DHAP_Metabolic_Pathways Glucose Glucose G6P Glucose-6-P Glucose->G6P Glycolysis G6P->Glucose F6P Fructose-6-P G6P->F6P PPP Pentose Phosphate Pathway G6P->PPP F6P->G6P F16BP Fructose-1,6-BP F6P->F16BP F6P->PPP F16BP->F6P DHAP Dihydroxyacetone Phosphate (DHAP) F16BP->DHAP GAP Glyceraldehyde-3-P F16BP->GAP DHAP->F16BP DHAP->GAP TPI Glycerol3P Glycerol-3-P DHAP->Glycerol3P Glycerol-3-P Dehydrogenase Pyruvate Pyruvate GAP->Pyruvate GAP->PPP Lactate Lactate Pyruvate->Lactate Gluconeogenesis Gluconeogenesis Pyruvate->Gluconeogenesis Lipids Lipids Glycerol3P->Lipids Gluconeogenesis->DHAP Gluconeogenesis MFA_Workflow cluster_experimental Experimental Phase cluster_analytical Analytical Phase cluster_computational Computational Phase tracer_selection 1. Tracer Selection ([1,2-13C2]glucose) cell_culture 2. Cell Culture with 13C-labeled Substrate tracer_selection->cell_culture steady_state 3. Achieve Isotopic Steady State cell_culture->steady_state quenching 4. Metabolic Quenching (Cold Methanol) steady_state->quenching extraction 5. Metabolite Extraction quenching->extraction derivatization 6. Derivatization (Methoximation & Silylation) extraction->derivatization gcms_analysis 7. GC-MS Analysis derivatization->gcms_analysis mid_determination 8. Mass Isotopomer Distribution (MID) Determination gcms_analysis->mid_determination flux_estimation 10. Flux Estimation (Software) mid_determination->flux_estimation model_construction 9. Metabolic Model Construction model_construction->flux_estimation statistical_analysis 11. Statistical Analysis & Goodness-of-fit flux_estimation->statistical_analysis

References

Application Notes and Protocols for the Synthesis of Isotopically Labeled Dihydroxyacetone Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotopically labeled dihydroxyacetone phosphate (B84403) (DHAP) is a crucial tool for a wide range of research applications, including metabolic flux analysis, enzyme kinetics, and as a tracer in drug development. The incorporation of stable isotopes such as Carbon-13 (¹³C) and Deuterium (²H or D) allows for the precise tracking of DHAP and its metabolites through complex biological pathways. DHAP is a key intermediate in glycolysis and gluconeogenesis, and its instability presents unique challenges for its synthesis and purification.[1][2][3] This document provides detailed application notes and protocols for the chemical, enzymatic, and chemo-enzymatic synthesis of isotopically labeled DHAP.

Comparison of Synthesis Methods

The choice of synthetic method for isotopically labeled DHAP depends on several factors, including the desired labeling pattern, required purity, scale of synthesis, and available resources. Chemical methods offer versatility in introducing labels at specific positions, while enzymatic methods provide high stereoselectivity and milder reaction conditions. Chemo-enzymatic approaches combine the advantages of both, offering a powerful strategy for producing complex labeled molecules.

Method Starting Materials (Labeled) Key Advantages Key Disadvantages Typical Yields Isotopic Enrichment
Chemical Synthesis D/L-[¹³C₃]glyceraldehydeVersatile for various labels; scalable.Harsh reaction conditions; potential for side products; use of toxic reagents.[1][2]ModerateHigh (>99%)
Enzymatic Synthesis (from labeled Glycerol) [¹³C₃]Glycerol or [D₈]GlycerolHigh stereoselectivity; mild reaction conditions.Requires multiple enzymes; potential for enzyme inhibition; complex product mixtures.[2]Variable (can be high with optimization)High (>98%)
Chemo-enzymatic Synthesis (from labeled DHA) [¹³C₃]DihydroxyacetoneCombines chemical versatility with enzymatic specificity.Two-step process; requires both chemical and enzymatic expertise.Good to HighHigh (>99%)

Experimental Protocols

Chemo-enzymatic Synthesis of [¹³C₃]Dihydroxyacetone Phosphate

This method involves the chemical synthesis of [¹³C₃]dihydroxyacetone ([¹³C₃]DHA) from D/L-[¹³C₃]glyceraldehyde, followed by enzymatic phosphorylation to yield [¹³C₃]DHAP.

Part A: Chemical Synthesis of [¹³C₃]Dihydroxyacetone ([¹³C₃]DHA)

This protocol is adapted from a method for the synthesis of monomeric dihydroxyacetone.

Materials:

  • D/L-[¹³C₃]glyceraldehyde (aqueous solution)

  • Hydroxyapatite (B223615)

  • Deionized water

  • 7 mL glass vial with screw cap

  • Oil bath

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., syringe filter)

  • NMR spectrometer

Protocol:

  • To a 7 mL glass vial, add 60 mg of hydroxyapatite.

  • Add 2.5 mL of a 0.10 M aqueous solution of D/L-[¹³C₃]glyceraldehyde.

  • Place a small magnetic stir bar in the vial and cap it securely.

  • Heat the reaction mixture in an oil bath to 80°C with continuous stirring for 1 hour.

  • After 1 hour, remove the vial from the oil bath and allow it to cool to room temperature.

  • Filter the reaction mixture to remove the hydroxyapatite catalyst. A syringe filter (0.22 µm) is suitable for this purpose.

  • The resulting filtrate is an aqueous solution of [¹³C₃]DHA.

  • Quality Control: Analyze the product by ¹H and ¹³C NMR to confirm the complete conversion of glyceraldehyde to dihydroxyacetone and to assess purity. The purity of the [¹³C₃]DHA solution is typically >90%.

Part B: Enzymatic Phosphorylation of [¹³C₃]DHA to [¹³C₃]DHAP

This protocol utilizes dihydroxyacetone kinase (DHAK) to specifically phosphorylate [¹³C₃]DHA. An ATP regeneration system is included for efficiency.

Materials:

  • Aqueous solution of [¹³C₃]DHA (from Part A)

  • Dihydroxyacetone kinase (DHAK) from Citrobacter freundii or other suitable source

  • ATP (Adenosine triphosphate)

  • Phosphoenolpyruvate (PEP)

  • Pyruvate kinase (PK)

  • Magnesium chloride (MgCl₂)

  • Potassium chloride (KCl)

  • Tris-HCl buffer (pH 7.5)

  • Deionized water

  • Reaction vessel (e.g., microcentrifuge tube or small flask)

  • Incubator or water bath at 37°C

Protocol:

  • Prepare a reaction buffer containing 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, and 20 mM KCl.

  • In a reaction vessel, combine the following components to the final concentrations indicated:

    • [¹³C₃]DHA: 50 mM

    • ATP: 10 mM

    • PEP: 60 mM

    • MgCl₂: 10 mM (in addition to that in the buffer)

    • Pyruvate kinase: 10 units/mL

    • Dihydroxyacetone kinase: 5 units/mL

  • Adjust the final volume with the reaction buffer.

  • Incubate the reaction mixture at 37°C for 4-6 hours.

  • Monitor the reaction progress by taking small aliquots and analyzing for the disappearance of DHA and the appearance of DHAP using a suitable method such as HPLC or an enzyme-coupled spectrophotometric assay.

  • Once the reaction is complete, the labeled DHAP is ready for purification.

Enzymatic Synthesis of Isotopically Labeled DHAP from Labeled Glycerol (B35011)

This multi-enzyme cascade mimics a biological pathway to produce DHAP from glycerol. This example describes the synthesis of [¹³C₃]DHAP from [¹³C₃]glycerol.

Materials:

  • [¹³C₃]Glycerol

  • Glycerol kinase (GlpK)

  • ATP

  • Acetate kinase (AckA) or Pyruvate kinase (PK) for ATP regeneration

  • Acetyl phosphate or Phosphoenolpyruvate (PEP)

  • L-glycerol-3-phosphate oxidase (GlpO)

  • Catalase

  • FAD (flavin adenine (B156593) dinucleotide) - cofactor for GlpO

  • Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5)

  • MgCl₂

  • Deionized water

Protocol:

  • Prepare a reaction mixture in a suitable vessel containing the following components at the indicated final concentrations:

    • [¹³C₃]Glycerol: 100 mM

    • ATP: 5 mM

    • Acetyl phosphate: 120 mM (or PEP if using PK)

    • MgCl₂: 10 mM

    • FAD: 0.1 mM

    • Glycerol kinase: 15 units/mL

    • Acetate kinase: 20 units/mL

    • L-glycerol-3-phosphate oxidase: 10 units/mL

    • Catalase: 500 units/mL

  • Adjust the final volume with 100 mM potassium phosphate buffer (pH 7.5).

  • Incubate the reaction at 30°C with gentle agitation for 8-12 hours. The catalase is included to degrade the hydrogen peroxide byproduct of the GlpO reaction, which can inhibit the enzymes.

  • Monitor the formation of [¹³C₃]DHAP using an appropriate analytical method.

  • Proceed to purification upon completion of the reaction.

Purification of Isotopically Labeled DHAP

Due to its charge, isotopically labeled DHAP can be effectively purified from the reaction mixture using anion-exchange chromatography.

Materials:

  • Anion-exchange chromatography column (e.g., DEAE-Sepharose or a similar resin)

  • Low-pressure chromatography system or gravity-flow setup

  • Buffers:

    • Buffer A: 20 mM Tris-HCl, pH 7.5

    • Buffer B: 20 mM Tris-HCl, 1 M NaCl, pH 7.5

  • Crude reaction mixture containing labeled DHAP

  • Fraction collector (optional)

  • Conductivity meter (optional)

Protocol:

  • Equilibrate the anion-exchange column with Buffer A until the pH and conductivity of the eluate are the same as the buffer.

  • Adjust the pH of the crude reaction mixture to 7.5 and filter it to remove any precipitated protein.

  • Load the filtered sample onto the equilibrated column.

  • Wash the column with 2-3 column volumes of Buffer A to remove unbound components such as unreacted glycerol or DHA.

  • Elute the bound DHAP using a linear gradient of 0-100% Buffer B over 10 column volumes. Alternatively, a stepwise elution can be performed with increasing concentrations of NaCl in Buffer A (e.g., 100 mM, 250 mM, 500 mM NaCl). DHAP is expected to elute at a moderate salt concentration.

  • Collect fractions and analyze them for the presence of DHAP.

  • Pool the fractions containing pure labeled DHAP.

  • The purified DHAP solution can be desalted using a suitable method such as size-exclusion chromatography or dialysis if required for downstream applications. The product should be stored at -80°C to minimize degradation.

Signaling Pathways and Experimental Workflows

Chemoenzymatic_Synthesis cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Phosphorylation Glyceraldehyde [¹³C₃]Glyceraldehyde DHA [¹³C₃]Dihydroxyacetone Glyceraldehyde->DHA Hydroxyapatite, 80°C DHAP [¹³C₃]DHAP DHA->DHAP ATP ATP ADP ADP DHAK DHAK

Enzymatic_Synthesis Glycerol [¹³C₃]Glycerol G3P [¹³C₃]Glycerol-3-P Glycerol->G3P DHAP [¹³C₃]DHAP G3P->DHAP GlpK Glycerol Kinase ADP ADP GlpK->ADP GlpO G3P Oxidase H2O2 H₂O₂ GlpO->H2O2 ATP ATP ATP->GlpK O2 O₂ O2->GlpO

Purification_Workflow Start Crude Labeled DHAP (Post-synthesis) Filter Filter to remove precipitated protein Start->Filter Load Load onto equilibrated anion-exchange column Filter->Load Wash Wash with low salt buffer (removes uncharged impurities) Load->Wash Elute Elute with salt gradient (separates by charge) Wash->Elute Collect Collect fractions containing DHAP Elute->Collect Analyze Analyze fractions (e.g., HPLC, enzyme assay) Collect->Analyze Pool Pool pure fractions Analyze->Pool Desalt Desalt and concentrate (optional) Pool->Desalt Store Store at -80°C Desalt->Store

References

Application of Dihydroxyacetone Phosphate in Lipid Biosynthesis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Dihydroxyacetone phosphate (B84403) (DHAP) is a pivotal intermediate in cellular metabolism, primarily known for its role in glycolysis. However, its significance extends to lipid biosynthesis, where it serves as a crucial precursor for the glycerol (B35011) backbone of various lipid molecules. Two primary pathways contribute to the formation of glycerolipids: the glycerol-3-phosphate (G3P) pathway and the acyl-dihydroxyacetone phosphate (acyl-DHAP) pathway. While the G3P pathway is often considered the major route, the acyl-DHAP pathway plays a significant and sometimes dominant role, particularly in the biosynthesis of ether lipids (plasmalogens) and in specific cell types like tumor cells.[1][2]

The acyl-DHAP pathway is initiated by the acylation of DHAP by dihydroxyacetone phosphate acyltransferase (DHAPAT), a key enzyme primarily located in peroxisomes.[3][4][5] This initial step is followed by a series of reactions catalyzed by alkyl-DHAP synthase and acyl/alkyl-DHAP reductase, leading to the formation of lysophosphatidic acid, a central intermediate in the synthesis of triglycerides, phospholipids, and ether lipids.[6][7][8]

Defects in the acyl-DHAP pathway are associated with severe genetic disorders, such as rhizomelic chondrodysplasia punctata (RCDP), highlighting the critical role of this pathway in normal development and physiology.[3][5] Furthermore, research has implicated the acyl-DHAP pathway in various pathological conditions, including cancer, where tumor cells often exhibit a high rate of ether lipid synthesis.[1]

Recent studies have also unveiled a role for DHAP as a signaling molecule, linking glucose availability to the mTORC1 signaling pathway, a central regulator of cell growth and metabolism, including lipid synthesis.[9][10] This positions DHAP at the intersection of metabolic and signaling pathways, making it an attractive target for research in metabolic diseases and oncology.

This document provides detailed protocols for studying the role of DHAP in lipid biosynthesis, including enzyme activity assays, isotopic labeling for metabolic flux analysis, and lipid extraction and analysis. Additionally, it presents quantitative data on enzyme kinetics and signaling pathways involving DHAP to facilitate experimental design and data interpretation.

Data Presentation

Table 1: Kinetic Parameters of Key Enzymes in the Acyl-DHAP Pathway
EnzymeOrganism/TissueSubstrateKmVmaxReference
DHAP Acyltransferase (DHAPAT)Saccharomyces cerevisiae (total membrane)DHAP1.27 mM5.9 nmol/min/mg protein[11]
DHAP Acyltransferase (DHAPAT)Guinea Pig Liver (peroxisomes)DHAP (at 8.3 µM palmitoyl-CoA)36 µM1060 mU/mg protein[12]
DHAP Acyltransferase (DHAPAT)Guinea Pig Liver (peroxisomes)DHAP (at >25 µM palmitoyl-CoA)61-78 µM-[12]
Acyl/Alkyl DHAP ReductaseSaccharomyces cerevisiae (total membrane)Hexadecyl DHAP15 µM3.8 nmol/min/mg protein[11]
Acyl/Alkyl DHAP ReductaseSaccharomyces cerevisiae (total membrane)NADPH20 µM3.8 nmol/min/mg protein[11]
Alkyl-DHAP SynthaseRat Liver (peroxisomes)Acyl-DHAPExhibits substrate inhibition-[1]
Alkyl-DHAP SynthaseRat Liver (peroxisomes)Fatty AlcoholsFollows Michaelis-Menten kinetics-[1]
Dihydroxyacetone KinaseEscherichia coliDHA<6 µM4.8 s-1 (kcat)[13]
Glycerol KinaseAcetobacter xylinumDihydroxyacetone5 mM-[14]
Glycerol KinaseAcetobacter xylinumGlycerol0.5 mM-[14]
Table 2: Changes in DHAPAT Activity Under Various Physiological Conditions in Rat Liver
ConditionChange in DHAP Acyltransferase ActivityReference
FastingSmall but significant increase[15]
Streptozotocin-induced diabetesSmall but significant increase[15]
Feeding 20% partially hydrogenated marine oil (2 weeks)Increased to 140% of control[15]
Feeding 0.25% clofibrate2- to 3-fold increase[15]
Feeding 2% di(2-ethylhexyl)phthalate (DEHP)2- to 3-fold increase[15]

Experimental Protocols

Protocol 1: this compound Acyltransferase (DHAPAT) Activity Assay (Radioactive)

This protocol is adapted from methods used for measuring DHAPAT activity in various cell and tissue samples.[16][17] It relies on the incorporation of a radiolabeled acyl-CoA into acyl-DHAP.

Materials:

  • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, 250 mM sucrose, 1 mM EDTA)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.2, 50 mM NaF, 0.05% v/v FSC-12)[17]

  • This compound (DHAP) solution (e.g., 100 µM)

  • Radiolabeled acyl-CoA (e.g., [1-14C]palmitoyl-CoA)

  • Non-radiolabeled acyl-CoA (e.g., palmitoyl-CoA)

  • DEAE cellulose (B213188) membrane

  • Scintillation cocktail

  • Scintillation counter

  • Protein quantification assay kit (e.g., BCA or Bradford)

Procedure:

  • Sample Preparation:

    • Homogenize cells or tissues in ice-cold homogenization buffer.

    • Centrifuge the homogenate to obtain the desired subcellular fraction (e.g., total membrane fraction or peroxisomal fraction).

    • Determine the protein concentration of the sample.

  • Enzyme Reaction:

    • In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, DHAP solution, and your sample (e.g., 50 µg of protein).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding radiolabeled acyl-CoA.

    • Incubate at 37°C for a specific time (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.

  • Stopping the Reaction and Separation:

    • Stop the reaction by spotting an aliquot of the reaction mixture onto a DEAE cellulose membrane. The phosphate group of the product, acyl-DHAP, will bind to the membrane.

    • Wash the membrane extensively with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unincorporated radiolabeled acyl-CoA.

  • Quantification:

    • Place the dried membrane in a scintillation vial with a scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Calculation of Enzyme Activity:

    • Calculate the amount of product formed based on the specific activity of the radiolabeled acyl-CoA.

    • Express the enzyme activity as nmol of product formed per minute per mg of protein.

Protocol 2: Alkyl-DHAP Synthase Activity Assay (Radioactive)

This protocol is based on the method described for measuring alkyl-DHAP synthase activity in Trypanosoma brucei whole-cell extracts.[7]

Materials:

  • Assay buffer: 50 mM Tris-HCl pH 7.5, 1 mM dithiothreitol, 4 mM NaF, 4 mM MgCl2, 1 mg/ml fatty acid-free BSA, 0.1% CHAPS

  • Palmitoyl-CoA solution (150 µM)

  • DHAP solution (0.5 mM)

  • [14C]Hexadecanol (specific activity 50-60 mCi/mmol)

  • Cell or tissue extract

  • Lipid extraction solvents (e.g., chloroform (B151607):methanol, 2:1 v/v)

  • Thin-layer chromatography (TLC) system

  • Phosphorimager or autoradiography film

Procedure:

  • Sample Preparation:

    • Prepare whole-cell or tissue extracts.

    • Determine the protein concentration.

  • Enzyme Reaction:

    • In a reaction tube, combine 0.75 mg of protein extract with the assay buffer, palmitoyl-CoA, and DHAP.

    • Incubate at 30°C for 15 minutes to allow for the formation of acyl-DHAP.

    • Add 25 µM of radioactive [14C]hexadecanol to initiate the alkyl-DHAP synthase reaction.

    • Incubate for 1 hour at 30°C.

  • Lipid Extraction and Analysis:

    • Stop the reaction and extract the total lipids using a standard procedure like the Folch method.[18][19][20][21]

    • Separate the lipid extract using thin-layer chromatography (TLC) with a suitable solvent system to resolve alkyl-DHAP.

  • Quantification:

    • Visualize and quantify the radiolabeled alkyl-DHAP spot using a phosphorimager or by exposing the TLC plate to autoradiography film followed by densitometry.

    • Calculate the enzyme activity based on the amount of radioactive product formed.

Protocol 3: Isotopic Labeling of Lipids with 13C-DHAP Precursors

This protocol provides a general framework for tracing the incorporation of DHAP into lipids using stable isotope-labeled precursors.[9][17][22]

Materials:

  • Cell culture medium

  • Stable isotope-labeled precursor (e.g., [U-13C6]-glucose or [1,3-13C2]-glycerol)

  • Cultured cells of interest

  • Lipid extraction solvents (chloroform, methanol)

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Cell Culture and Labeling:

    • Culture cells to the desired confluency.

    • Replace the standard culture medium with a medium containing the stable isotope-labeled precursor.

    • Incubate the cells for a specific period to allow for the incorporation of the label into cellular metabolites, including DHAP and downstream lipids. The labeling duration will depend on the metabolic rate of the cells and the specific lipids of interest.

  • Metabolite and Lipid Extraction:

    • Harvest the cells and quench metabolism rapidly (e.g., by washing with ice-cold saline and adding cold methanol).

    • Extract total lipids using a method such as the Folch or Bligh-Dyer extraction.

  • LC-MS Analysis:

    • Analyze the lipid extract using a suitable LC-MS method to separate and identify different lipid species.

    • Acquire mass spectra to determine the isotopic enrichment in the lipid molecules.

  • Data Analysis:

    • Analyze the mass isotopologue distribution of the lipids to determine the extent of label incorporation from the precursor.

    • This information can be used to calculate the relative contribution of the DHAP pathway to the synthesis of different lipid classes.

Protocol 4: General Lipid Extraction from Biological Samples (Folch Method)

This is a widely used method for the total extraction of lipids.[18][19][20][21]

Materials:

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Homogenizer

  • Centrifuge

  • Rotary evaporator or nitrogen stream evaporator

Procedure:

  • Homogenization:

    • Homogenize the tissue or cell sample in a mixture of chloroform:methanol (2:1, v/v). The final volume of the solvent mixture should be about 20 times the volume of the sample.

  • Phase Separation:

    • After homogenization, add 0.2 volumes of 0.9% NaCl solution to the mixture.

    • Vortex thoroughly and centrifuge at a low speed (e.g., 2000 rpm) to separate the phases.

  • Lipid Collection:

    • The lower phase (chloroform) contains the lipids. Carefully collect this phase.

    • The upper phase (methanol and water) contains non-lipid components.

  • Drying:

    • Evaporate the chloroform from the lipid extract using a rotary evaporator or a stream of nitrogen gas.

  • Storage:

    • Resuspend the dried lipids in a suitable solvent (e.g., chloroform) and store at -20°C or -80°C under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Mandatory Visualizations

DHAP_in_Glycerolipid_Biosynthesis Glucose Glucose G3P Glycerol-3-Phosphate Glucose->G3P Glycolysis DHAP Dihydroxyacetone Phosphate (DHAP) G3P->DHAP DHAP->G3P Acyl_DHAP Acyl-DHAP DHAP->Acyl_DHAP DHAPAT Acyl_CoA Acyl-CoA Acyl_CoA->Acyl_DHAP Fatty_Alcohol Fatty Alcohol Alkyl_DHAP Alkyl-DHAP Fatty_Alcohol->Alkyl_DHAP Acyl_DHAP->Alkyl_DHAP Alkyl-DHAP Synthase LPA Lysophosphatidic Acid (1-Acyl-G3P) Acyl_DHAP->LPA Acyl/Alkyl-DHAP Reductase Alkyl_LPA 1-Alkyl-G3P Alkyl_DHAP->Alkyl_LPA Acyl/Alkyl-DHAP Reductase Glycerolipids Glycerolipids (Triglycerides, Phospholipids) LPA->Glycerolipids Ether_Lipids Ether Lipids (Plasmalogens) Alkyl_LPA->Ether_Lipids Experimental_Workflow_Isotopic_Labeling start Start: Cell Culture labeling Incubate with Stable Isotope Precursor (e.g., [U-13C6]-Glucose) start->labeling harvest Harvest Cells and Quench Metabolism labeling->harvest extraction Lipid Extraction (Folch Method) harvest->extraction analysis LC-MS Analysis extraction->analysis data_proc Data Processing and Isotopologue Analysis analysis->data_proc flux_calc Metabolic Flux Calculation data_proc->flux_calc end End: Determine DHAP Contribution to Lipids flux_calc->end Signaling_Pathway_Regulation Nutrients Nutrients (Glucose, Amino Acids) mTORC1 mTORC1 Nutrients->mTORC1 Activates Insulin Insulin Insulin->mTORC1 Activates DHAP DHAP DHAP->mTORC1 Signals glucose availability to SREBP1c SREBP-1c mTORC1->SREBP1c Activates DHAPAT DHAPAT Expression/Activity SREBP1c->DHAPAT Regulates Lipid_Synthesis Lipid Synthesis SREBP1c->Lipid_Synthesis Promotes PPAR PPARs PPAR->DHAPAT Regulates Fatty_Acid_Oxidation Fatty Acid Oxidation PPAR->Fatty_Acid_Oxidation Promotes DHAPAT->Lipid_Synthesis

References

Application Notes and Protocols for Studying Glycolysis Regulation Using Dihydroxyacetone Phosphate (DHAP) Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycolysis is a central metabolic pathway that converts glucose into pyruvate, generating ATP and NADH in the process.[1] The regulation of glycolytic flux is critical for cellular homeostasis and is often dysregulated in diseases such as cancer and metabolic disorders.[2][3] Dihydroxyacetone phosphate (B84403) (DHAP) is a key three-carbon intermediate in glycolysis, formed from the cleavage of fructose-1,6-bisphosphate by aldolase.[4] It exists in equilibrium with glyceraldehyde-3-phosphate (GAP), a subsequent intermediate in the pathway.[4] The levels of DHAP can serve as a sensitive indicator of glycolytic activity and its regulation, making it a valuable biomarker for studying metabolic pathways and for the development of novel therapeutics.[5][6] Recent studies have highlighted that DHAP levels can signal glucose availability to critical cellular growth regulators like mTORC1.[7][8]

These application notes provide detailed protocols for the quantification of DHAP levels in various biological samples and discuss how these measurements can be applied to study the regulation of glycolysis in both basic research and drug development contexts.

Data Presentation: Quantitative Analysis of DHAP Levels

The following tables summarize quantitative data on DHAP levels from various studies, illustrating the utility of DHAP as a biomarker for glycolytic flux under different experimental conditions.

Table 1: DHAP Levels in Response to Changes in Glucose Availability

Cell LineConditionFold Change in DHAP Levels (vs. Control)Reference
HEK-293T AMPKα DKO10 mM Glucose vs. 1 mM Glucose~10-fold increase[7]
HEK-293T AMPKα DKOGlucose starvation (time-dependent)Decrease to below detection limits[7]

Table 2: DHAP Levels in Pathophysiological Models

Model SystemConditionKey Findings on DHAP LevelsReference
Glomeruli of db/db mice (Diabetic Kidney Disease model)Diabetic vs. ControlSignificantly increased[1]
High Glucose-treated podocytesHigh Glucose vs. ControlSignificantly increased[1]
Latino adolescents with obesityCorrelation with liver fibrosisSignificantly associated with fibrosis[6]

Table 3: Effect of Dihydroxyacetone (DHA) Exposure on Intracellular DHAP Levels

Cell LineDHA ConcentrationTime PointRelative DHAP Levels (vs. Control)Reference
H9c2 (rat cardiomyocytes)0.2 mM1 h~1.5[9]
4 h~2.0[9]
24 h~2.5[9]
1 mM1 h~3.0[9]
4 h~4.5[9]
24 h~6.0[9]
2 mM1 h~5.0[9]
4 h~7.0[9]
24 h~9.0[9]

Signaling Pathways and Experimental Workflows

Glycolysis and DHAP Metabolism

The following diagram illustrates the central position of DHAP in the glycolytic pathway.

Glycolysis_DHAP Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase F6P Fructose-6-Phosphate G6P->F6P PGI F16BP Fructose-1,6-Bisphosphate F6P->F16BP PFK1 DHAP Dihydroxyacetone Phosphate (DHAP) F16BP->DHAP Aldolase GAP Glyceraldehyde-3- Phosphate (GAP) F16BP->GAP Aldolase DHAP->GAP Triosephosphate Isomerase (TPI) Pyruvate Pyruvate GAP->Pyruvate ... DHAP_Regulation cluster_upstream Upstream Signaling cluster_glycolysis Glycolysis mTORC1 mTORC1 TPI Triosephosphate Isomerase (TPI) mTORC1->TPI regulates PI3K_Akt PI3K/Akt Pathway Aldolase Aldolase PI3K_Akt->Aldolase influences DHAP DHAP Aldolase->DHAP produces TPI->DHAP consumes DHAP->mTORC1 activates DHAP_Workflow Sample Biological Sample (Cells, Tissue, etc.) Homogenization Homogenization & Deproteinization Sample->Homogenization Extraction Metabolite Extraction Homogenization->Extraction Assay Fluorometric Assay or LC-MS Extraction->Assay Analysis Data Analysis & Quantification Assay->Analysis

References

Application Notes & Protocols: Dihydroxyacetone Phosphate (DHAP) as a Biomarker for Metabolic Diseases

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dihydroxyacetone phosphate (B84403) (DHAP) is a pivotal intermediate in central carbon metabolism, primarily known for its roles in glycolysis and the pentose (B10789219) phosphate pathway.[1] Emerging evidence has highlighted significant alterations in DHAP levels in various metabolic diseases, positioning it as a promising biomarker for disease diagnosis, prognosis, and the evaluation of therapeutic interventions. This document provides a comprehensive overview of DHAP's role in metabolic diseases, quantitative data, and detailed protocols for its measurement.

Metabolic Pathways Involving DHAP

DHAP is a key node in cellular metabolism, participating in several critical pathways:

  • Glycolysis: Fructose-1,6-bisphosphate is cleaved by aldolase (B8822740) to form DHAP and glyceraldehyde-3-phosphate (GAP). DHAP is then isomerized to GAP by triosephosphate isomerase (TPI) to continue down the glycolytic pathway.

  • Gluconeogenesis: The reverse of glycolysis, where DHAP is a precursor for the synthesis of glucose.

  • Lipid Biosynthesis: DHAP is a precursor for the synthesis of glycerolipids, which are essential components of cell membranes and energy storage molecules.[2] Reduction of DHAP to glycerol-3-phosphate is a key step in the formation of the glycerol (B35011) backbone required for triglyceride synthesis.[1]

  • Calvin Cycle (in plants): DHAP is a product of the reduction of 1,3-bisphosphoglycerate and is used in the regeneration of ribulose-5-phosphate.[1]

DHAP_Metabolic_Pathways cluster_glycolysis Glycolysis / Gluconeogenesis cluster_lipid Lipid Synthesis cluster_pentose Pentose Phosphate Pathway Fructose-1,6-bisphosphate Fructose-1,6-bisphosphate DHAP DHAP Fructose-1,6-bisphosphate->DHAP Aldolase GAP Glyceraldehyde-3-phosphate DHAP->GAP Triosephosphate Isomerase G3P Glycerol-3-phosphate DHAP->G3P G3P Dehydrogenase Ribulose-5-phosphate Ribulose-5-phosphate DHAP->Ribulose-5-phosphate Transketolase/ Transaldolase Pyruvate Pyruvate GAP->Pyruvate Triglycerides Triglycerides G3P->Triglycerides Glucose Glucose Glucose->Fructose-1,6-bisphosphate

Figure 1: Key metabolic pathways involving Dihydroxyacetone Phosphate (DHAP).

DHAP as a Biomarker in Metabolic Diseases

Alterations in DHAP levels or the activity of related enzymes have been implicated in several metabolic disorders.

Zellweger Spectrum Disorders (ZSD)

Zellweger spectrum disorders are a group of autosomal recessive disorders caused by defects in peroxisome biogenesis.[3] This leads to impaired activity of peroxisomal enzymes, including those involved in ether phospholipid biosynthesis, such as this compound acyltransferase (DHAPAT) and alkyl-dihydroxyacetonephosphate synthase.[4][5][6] A severe deficiency of DHAPAT is a key characteristic of Zellweger syndrome.[5]

Disease StateTissue/Cell TypeParameter MeasuredFindingReference
Zellweger SyndromeFibroblastsAlkyl-DHAP synthase protein levelsStrongly decreased[4]
Zellweger SyndromeFibroblastsDHAP-acyltransferase activitySeverely deficient[5]
Zellweger SyndromeFibroblastsAlkyl-DHAP synthase activityLess than 15% of controls[6]
Rhizomelic Chondrodysplasia PunctataFibroblastsAlkyl-DHAP synthase protein levelsStrongly decreased[4]
Triosephosphate Isomerase (TPI) Deficiency

TPI deficiency is a rare autosomal recessive disease that leads to the accumulation of DHAP in red blood cells and other tissues.[7][8] This accumulation is due to the blockage of the glycolytic pathway. The disease is characterized by congenital hemolytic anemia and progressive neuromuscular dysfunction.[7][8] Measurement of DHAP can be useful in the confirmation and follow-up of TPI deficiency.[7][8]

Diabetes and Obesity

Recent studies have highlighted a link between DHAP and complications associated with diabetes and obesity.

  • Diabetic Kidney Disease (DKD): In a study on db/db mice, a model for diabetic kidney disease, levels of DHAP were found to be significantly increased in the glomeruli.[9] This accumulation of DHAP was shown to induce podocyte pyroptosis (a form of inflammatory cell death) through the mTORC1 pathway.[9]

  • Hepatic Fibrosis in Obesity: A study in Latino adolescents with obesity found that plasma DHAP was a significant predictor of liver fibrosis.[10] The combination of alanine (B10760859) transaminase (ALT) and DHAP levels showed high accuracy in predicting liver fibrosis.[10]

ConditionPatient PopulationSample TypeKey FindingReference
Diabetic Kidney Diseasedb/db miceGlomeruliSignificantly increased DHAP levels[9]
Obesity with Hepatic FibrosisLatino adolescentsPlasmaDHAP significantly associated with fibrosis (p < 0.05)[10]
TPI DeficiencyHumansRed Blood CellsAccumulation of DHAP[7][8]

Protocols for DHAP Measurement

Accurate quantification of DHAP is crucial for its validation as a biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for this purpose.[2][11]

Protocol: Quantification of DHAP in Human Red Blood Cells by LC-MS/MS

This protocol is adapted from methodologies described for the analysis of DHAP in biological samples.[7][8]

1. Sample Preparation (Erythrocytes)

  • Collect whole blood in EDTA-containing tubes.

  • Centrifuge at 1,500 x g for 10 minutes at 4°C to separate plasma and red blood cells (RBCs).

  • Wash the RBC pellet three times with cold phosphate-buffered saline (PBS).

  • Lyse the RBCs by adding 4 volumes of ice-cold deionized water.

  • Perform protein precipitation by adding an equal volume of ice-cold 10% trichloroacetic acid (TCA) or methanol.

  • Vortex vigorously and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collect the supernatant for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., TripleTOF).[7]

  • Chromatographic Column: A reverse-phase C8 or a specialized column like the Imtakt Intrada Organic Acid column is recommended for separating DHAP from its isomer, glyceraldehyde-3-phosphate.[7][12]

  • Mobile Phase:

  • Gradient Elution: A gradient from high aqueous to high organic mobile phase is typically used to elute polar metabolites like DHAP.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in negative mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification on a triple quadrupole mass spectrometer. The transition for DHAP is typically m/z 169 -> m/z 79/97.

3. Data Analysis and Quantification

  • A standard curve is generated using a serial dilution of a certified DHAP standard.

  • The concentration of DHAP in the samples is determined by interpolating the peak area from the standard curve.

  • Results are typically normalized to the initial sample volume or protein concentration.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Blood Whole Blood Collection (EDTA) Centrifuge1 Centrifugation (1,500 x g) Blood->Centrifuge1 Wash RBC Pellet Washing (PBS) Centrifuge1->Wash Lysis RBC Lysis (dH2O) Wash->Lysis Precipitation Protein Precipitation (TCA/Methanol) Lysis->Precipitation Centrifuge2 Centrifugation (14,000 x g) Precipitation->Centrifuge2 Supernatant Collect Supernatant Centrifuge2->Supernatant Injection Inject Supernatant Supernatant->Injection HPLC HPLC Separation (C8 or Organic Acid Column) Injection->HPLC MS Mass Spectrometry (Negative ESI, MRM) HPLC->MS Data Data Acquisition MS->Data Quantification Quantification (Standard Curve) Data->Quantification Normalization Normalization (Protein/Volume) Quantification->Normalization Report Final Report Normalization->Report

Figure 2: Workflow for the quantification of DHAP in red blood cells by LC-MS/MS.

Applications in Drug Development

The role of DHAP as a biomarker extends to drug development and therapeutic monitoring.

  • Target Engagement: For drugs targeting enzymes that produce or consume DHAP (e.g., aldolase, TPI, DHAPAT), measuring changes in DHAP levels can serve as a direct indicator of target engagement.

  • Efficacy Assessment: In diseases like DKD or NAFLD-related fibrosis, a reduction in elevated DHAP levels following treatment could indicate therapeutic efficacy.

  • Patient Stratification: Baseline DHAP levels could potentially be used to stratify patients who are more likely to respond to a particular therapy.

  • Safety and Toxicity: Monitoring DHAP can help in understanding the metabolic impact of new drug candidates, particularly those that may interfere with glycolysis or lipid metabolism.

DrugDev_Logic Disease Metabolic Disease (e.g., DKD, Fibrosis) DHAP DHAP Levels (Biomarker) Disease->DHAP Alters Drug Therapeutic Intervention (Drug Candidate) Drug->DHAP Modulates Outcome Clinical Outcome (e.g., Reduced Fibrosis, Improved Renal Function) Drug->Outcome Impacts DHAP->Outcome Predicts

Figure 3: Logical relationship of DHAP as a biomarker in drug development.

References

Application Notes and Protocols: The Role of Dihydroxyacetone Phosphate in Studying Calvin Cycle Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroxyacetone phosphate (B84403) (DHAP) is a pivotal intermediate in the Calvin-Benson-Bassham (CBB) cycle, the primary pathway for carbon fixation in photosynthetic organisms.[1] As a three-carbon phosphorylated sugar, DHAP occupies a central position in the cycle's regenerative phase and serves as a critical nexus for carbon partitioning between chloroplasts and the cytosol. Its dynamic concentration and strategic metabolic location make it an invaluable tool for investigating the kinetics and regulation of the Calvin cycle. These application notes provide detailed protocols and data interpretation guidelines for utilizing DHAP to probe the intricacies of photosynthetic carbon metabolism.

DHAP is formed from the reduction of 1,3-bisphosphoglycerate and exists in equilibrium with glyceraldehyde-3-phosphate (GAP), another key triose phosphate.[1] This equilibrium is crucial for the regeneration of ribulose-1,5-bisphosphate (RuBP), the primary CO2 acceptor in the Calvin cycle.[1] Furthermore, DHAP is the primary form in which fixed carbon is exported from the chloroplast to the cytosol via the phosphate/triose phosphate translocator, where it is used for sucrose (B13894) synthesis and other metabolic processes. This export is tightly regulated and directly impacts the overall efficiency of photosynthesis. By monitoring and manipulating DHAP levels, researchers can gain insights into the flux through the Calvin cycle, the activity of key enzymes, and the coordination of carbon metabolism between cellular compartments.

Data Presentation: Quantitative Analysis of Calvin Cycle Intermediates

The following tables summarize the relative changes in the pool sizes of key Calvin cycle intermediates, including DHAP, under varying light and CO2 conditions. This data is essential for understanding the kinetic responses of the cycle to environmental cues.

Table 1: Relative Changes in Calvin Cycle Metabolite Pools in Response to a Decrease in Light Intensity.

MetaboliteChange in ConcentrationRationale
Dihydroxyacetone Phosphate (DHAP)DecreaseReduced production of ATP and NADPH from light-dependent reactions slows the reduction of 3-PGA to triose phosphates.
Glyceraldehyde-3-Phosphate (GAP)DecreaseDirectly in equilibrium with DHAP and similarly affected by the decrease in reducing power.
3-Phosphoglycerate (3-PGA)IncreaseThe carboxylation of RuBP continues, but the reduction of 3-PGA is inhibited, leading to its accumulation.[2]
Ribulose-1,5-Bisphosphate (RuBP)DecreaseRegeneration of RuBP is dependent on the availability of triose phosphates (DHAP and GAP) and ATP, all of which are diminished.[2]

Table 2: Relative Changes in Calvin Cycle Metabolite Pools in Response to Very Low CO2 Concentration.

MetaboliteChange in ConcentrationRationale
This compound (DHAP)DecreaseReduced carbon fixation leads to a decreased overall flux through the cycle, diminishing the pool of triose phosphates.[2]
Glyceraldehyde-3-Phosphate (GAP)DecreaseIn equilibrium with DHAP, its concentration falls due to the overall slowdown of the cycle.[2]
3-Phosphoglycerate (3-PGA)DecreaseThe rate of CO2 fixation by RuBisCO is limited by the availability of CO2, leading to a smaller pool of the initial product.[2]
Ribulose-1,5-Bisphosphate (RuBP)IncreaseThe consumption of RuBP in the carboxylation reaction is reduced, while its regeneration continues, leading to its accumulation.[2]

Signaling Pathways and Logical Relationships

The regulation of the Calvin cycle is a complex interplay of light-dependent signals and metabolic feedback. DHAP plays a role in this intricate network, influencing and being influenced by the overall metabolic state of the cell.

Calvin_Cycle_Regulation cluster_chloroplast Chloroplast cluster_cytosol Cytosol Light Light Thylakoid_Reactions Light-Dependent Reactions Light->Thylakoid_Reactions ATP ATP Thylakoid_Reactions->ATP NADPH NADPH Thylakoid_Reactions->NADPH CO2_in CO2 PGA 3-Phosphoglycerate CO2_in->PGA RuBisCO RuBP Ribulose-1,5-bisphosphate RuBP->PGA GAP Glyceraldehyde-3-phosphate PGA->GAP ATP, NADPH DHAP Dihydroxyacetone Phosphate Ru5P Ribulose-5-phosphate DHAP->Ru5P Regeneration Starch Starch DHAP->Starch Storage DHAP_cyto Dihydroxyacetone Phosphate DHAP->DHAP_cyto Phosphate Translocator GAP->DHAP Triose Phosphate Isomerase GAP->Ru5P Ru5P->RuBP ATP Sucrose Sucrose DHAP_cyto->Sucrose Synthesis Pi_in Pi DHAP_cyto->Pi_in Pi_in->DHAP

Caption: DHAP's central role in the Calvin cycle and carbon export.

Experimental Protocols

Protocol 1: Isolation of Intact Chloroplasts from Spinach

This protocol is adapted for the isolation of functionally intact chloroplasts suitable for studying Calvin cycle kinetics.

Materials:

  • Fresh spinach leaves (30-50 g)

  • Chloroplast Isolation Buffer (CIB): 0.33 M sorbitol, 50 mM HEPES-KOH (pH 7.6), 2 mM EDTA, 1 mM MgCl2, 1 mM MnCl2, and 0.1% (w/v) bovine serum albumin (BSA). Keep all solutions at 4°C.

  • Percoll solution (40% v/v in CIB without BSA)

  • Resuspension Medium (RM): CIB without BSA.

  • Blender, cheesecloth, centrifuge, and refrigerated centrifuge tubes.

Procedure:

  • Wash spinach leaves thoroughly with cold deionized water and remove the midribs.

  • Cut the leaves into small pieces and place them in a pre-chilled blender with 150 mL of cold CIB.

  • Homogenize the leaves with short bursts (3-4 times for 3 seconds each) to minimize chloroplast damage.

  • Filter the homogenate through four layers of cheesecloth into a chilled beaker.

  • Transfer the filtrate to centrifuge tubes and centrifuge at 200 x g for 2 minutes at 4°C to pellet cell debris.

  • Carefully transfer the supernatant to new centrifuge tubes and centrifuge at 1000 x g for 7 minutes at 4°C to pellet the chloroplasts.

  • Discard the supernatant and gently resuspend the crude chloroplast pellet in a small volume (2-3 mL) of RM.

  • For purification, carefully layer the resuspended chloroplasts onto a 40% Percoll gradient in a new centrifuge tube.

  • Centrifuge at 1,700 x g for 6 minutes at 4°C. Intact chloroplasts will form a pellet at the bottom, while broken chloroplasts will remain at the top of the gradient.

  • Carefully remove the upper layers and resuspend the intact chloroplast pellet in a desired volume of RM.

  • Determine the chlorophyll (B73375) concentration spectrophotometrically to normalize experimental data.

Chloroplast_Isolation_Workflow Start Start: Fresh Spinach Leaves Homogenize Homogenize in Cold CIB Start->Homogenize Filter Filter through Cheesecloth Homogenize->Filter Centrifuge1 Low-Speed Centrifugation (200 x g, 2 min) Filter->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Discard Pellet Centrifuge2 High-Speed Centrifugation (1000 x g, 7 min) Supernatant1->Centrifuge2 Pellet1 Resuspend Crude Chloroplast Pellet Centrifuge2->Pellet1 Discard Supernatant Gradient Layer on 40% Percoll Gradient Pellet1->Gradient Centrifuge3 Gradient Centrifugation (1700 x g, 6 min) Gradient->Centrifuge3 Pellet2 Collect Intact Chloroplast Pellet Centrifuge3->Pellet2 Discard Upper Layers Resuspend Resuspend in RM Pellet2->Resuspend End End: Intact Chloroplasts Resuspend->End

Caption: Workflow for isolating intact chloroplasts from spinach.

Protocol 2: Quantification of this compound using a Fluorometric Assay

This protocol provides a method for the sensitive quantification of DHAP in isolated chloroplasts or other biological samples. Commercial kits are available for this purpose.

Materials:

  • Isolated chloroplast sample

  • DHAP Assay Kit (containing DHAP Assay Buffer, PicoProbe, DHAP Enzyme Mix, and DHAP Standard)

  • 96-well microplate

  • Microplate reader capable of measuring fluorescence (Ex/Em = 535/587 nm)

  • Deproteinizing sample preparation kit (if necessary)

Procedure:

  • Sample Preparation: Lyse the isolated chloroplasts to release the metabolites. If protein interference is expected, deproteinize the sample according to the kit manufacturer's instructions.

  • Standard Curve Preparation: Prepare a series of DHAP standards by diluting the provided stock solution in the DHAP Assay Buffer. A typical range would be 0 to 10 nmol per well.

  • Reaction Setup:

    • Add 50 µL of each standard and sample to separate wells of the 96-well plate.

    • Prepare a reaction mix containing the DHAP Assay Buffer, PicoProbe, and DHAP Enzyme Mix according to the kit's protocol.

    • Add 50 µL of the reaction mix to each well containing the standards and samples.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Measurement: Measure the fluorescence intensity at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.

  • Data Analysis:

    • Subtract the background fluorescence (from a no-DHAP control) from all readings.

    • Plot the fluorescence of the standards against their concentrations to generate a standard curve.

    • Determine the concentration of DHAP in the samples from the standard curve.

DHAP_Quantification_Logic DHAP DHAP in Sample TPI Triose Phosphate Isomerase (TPI) DHAP->TPI GAP Glyceraldehyde-3-Phosphate (GAP) TPI->GAP Enzyme_Cascade Enzymatic Development GAP->Enzyme_Cascade PicoProbe_Reduced Reduced PicoProbe Enzyme_Cascade->PicoProbe_Reduced Reduces PicoProbe Fluorescence Fluorescence Signal (Ex/Em = 535/587 nm) PicoProbe_Reduced->Fluorescence

Caption: Logical flow of a fluorometric DHAP assay.

Conclusion

This compound is more than just an intermediate in the Calvin cycle; it is a dynamic indicator of the photosynthetic state of a cell. By employing the protocols and understanding the quantitative relationships outlined in these application notes, researchers can effectively use DHAP as a tool to dissect the complex kinetics of carbon fixation. This knowledge is fundamental for basic plant science research and has significant implications for the development of strategies to improve crop yields and for the discovery of novel herbicides that target photosynthetic pathways.

References

Application Notes and Protocols: Dihydroxyacetone Phosphate in Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroxyacetone phosphate (B84403) (DHAP) is a pivotal metabolic intermediate in numerous cellular pathways, including glycolysis, gluconeogenesis, and lipid biosynthesis.[1][2] As a primary substrate for several key enzymes, DHAP is an invaluable tool for investigating their kinetic properties. Understanding the kinetics of these enzymes is crucial for elucidating metabolic regulation, identifying potential drug targets, and developing novel therapeutic strategies. These application notes provide detailed protocols and data for studying the kinetics of enzymes that utilize DHAP as a substrate.

DHAP is one of the two products of the breakdown of fructose (B13574) 1,6-bisphosphate in the glycolytic pathway, and it is rapidly and reversibly isomerized to glyceraldehyde 3-phosphate.[1] This equilibrium is central to the flow of metabolites through glycolysis. DHAP also serves as a precursor for the synthesis of glycerol-3-phosphate, a backbone for triglycerides and phospholipids.[1]

Key Enzymes Investigated with DHAP

Several important enzymes utilize dihydroxyacetone phosphate as a substrate. These include:

  • Triosephosphate Isomerase (TPI): Catalyzes the reversible interconversion of DHAP and D-glyceraldehyde-3-phosphate (GAP).[3][4] TPI is considered a catalytically perfect enzyme.

  • Fructose-Bisphosphate Aldolase (B8822740): Catalyzes the reversible aldol (B89426) condensation of DHAP and GAP to form fructose 1,6-bisphosphate.[5][6][7]

  • Glycerol-3-Phosphate Dehydrogenase (GPDH): Catalyzes the reversible reduction of DHAP to glycerol-3-phosphate, linking carbohydrate and lipid metabolism.[8][9][10]

Data Presentation

The following tables summarize the kinetic parameters for key enzymes that utilize DHAP as a substrate. These values are essential for designing and interpreting enzyme kinetic experiments.

Table 1: Kinetic Parameters for Triosephosphate Isomerase (TPI)

Substratekcat (s⁻¹)Km (mM)kcat/Km (M⁻¹s⁻¹)Organism/Tissue
DHAP4300.974.4 x 10⁵Rabbit Muscle
D-Glyceraldehyde-3-Phosphate43000.4*9.1 x 10⁶Rabbit Muscle

*Note: The Km for GAP does not account for the diol equilibrium.[3]

Table 2: Kinetic Properties of Fructose-Bisphosphate Aldolase

SubstrateApparent Km (mM)Organism/Tissue
This compoundHigher affinity in Trypanosoma brucei compared to rabbit muscle and Staphylococcus aureusTrypanosoma brucei, Rabbit muscle, Staphylococcus aureus

*Note: Specific Km values for DHAP with aldolase can vary significantly with experimental conditions and the source of the enzyme.[11]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the central role of DHAP in glycolysis and a general workflow for enzyme kinetic assays using DHAP.

Glycolysis_Pathway Fructose_1_6_BP Fructose 1,6-bisphosphate DHAP Dihydroxyacetone Phosphate (DHAP) Fructose_1_6_BP->DHAP Aldolase GAP Glyceraldehyde 3-phosphate (GAP) Fructose_1_6_BP->GAP Aldolase DHAP->GAP Triosephosphate Isomerase (TPI) Glycerol_3_P Glycerol 3-phosphate DHAP->Glycerol_3_P Glycerol-3-Phosphate Dehydrogenase (GPDH) Glycolytic_Pathway Further steps in Glycolysis GAP->Glycolytic_Pathway

Figure 1. Role of DHAP in Glycolysis.

Enzyme_Kinetics_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Assay Buffer, DHAP solution, and Enzyme stock Plate Prepare 96-well plate with varying DHAP concentrations Reagents->Plate Initiate Initiate reaction by adding Enzyme Plate->Initiate Incubate Incubate at constant temperature Initiate->Incubate Measure Measure product formation or substrate depletion (e.g., absorbance change) Incubate->Measure Plot Plot initial velocity vs. DHAP concentration Measure->Plot Calculate Calculate Km and Vmax using Michaelis-Menten kinetics Plot->Calculate

Figure 2. General workflow for DHAP-based enzyme kinetics.

Experimental Protocols

Detailed methodologies for key experiments involving DHAP are provided below.

Protocol 1: Kinetic Analysis of Triosephosphate Isomerase (TPI)

This protocol describes a coupled enzyme assay to determine the kinetic parameters of TPI for DHAP. The formation of glyceraldehyde-3-phosphate (GAP) from DHAP is coupled to the reduction of NAD⁺ by glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[4]

Materials:

  • Triethanolamine (TEA) buffer (e.g., 100 mM, pH 7.5)

  • This compound (DHAP) stock solution

  • NAD⁺ solution

  • Glyceraldehyde-3-phosphate dehydrogenase (GAPDH)

  • Triosephosphate Isomerase (TPI) enzyme solution

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare the reaction mixture: In each well of the microplate, prepare a reaction mixture containing TEA buffer, NAD⁺, and GAPDH at their final desired concentrations.

  • Add DHAP: Add varying concentrations of DHAP to the wells.

  • Equilibrate: Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for 5 minutes to allow the temperature to equilibrate.

  • Initiate the reaction: Add a small, fixed amount of TPI solution to each well to start the reaction.

  • Monitor the reaction: Immediately begin monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NADH. Record the absorbance at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes).

  • Calculate initial velocities: Determine the initial reaction rate (V₀) for each DHAP concentration from the linear portion of the absorbance vs. time plot.

  • Data analysis: Plot the initial velocities against the corresponding DHAP concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax for DHAP.

Protocol 2: Kinetic Analysis of Fructose-Bisphosphate Aldolase

This protocol outlines a method to study the kinetics of fructose-bisphosphate aldolase in the direction of fructose-1,6-bisphosphate formation from DHAP and GAP. The consumption of NADH is monitored in a coupled enzyme system.

Materials:

  • Tris-HCl buffer (e.g., 50 mM, pH 7.5)

  • This compound (DHAP) stock solution

  • Glyceraldehyde-3-phosphate (GAP) stock solution

  • NADH solution

  • α-Glycerophosphate dehydrogenase (α-GDH) and Triosephosphate Isomerase (TPI) as coupling enzymes

  • Fructose-Bisphosphate Aldolase enzyme solution

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare the reaction mixture: To each well, add Tris-HCl buffer, NADH, α-GDH, and TPI.

  • Add substrates: Add a fixed, saturating concentration of GAP and varying concentrations of DHAP.

  • Equilibrate: Incubate the plate at a constant temperature for 5 minutes.

  • Initiate the reaction: Add the fructose-bisphosphate aldolase solution to start the reaction.

  • Monitor the reaction: Monitor the decrease in absorbance at 340 nm due to the oxidation of NADH.

  • Calculate initial velocities: Determine the initial reaction rates from the linear phase of the reaction.

  • Data analysis: Plot the initial velocities against the DHAP concentrations and determine the kinetic parameters using Michaelis-Menten analysis.

Protocol 3: Kinetic Analysis of Glycerol-3-Phosphate Dehydrogenase (GPDH)

This protocol describes a direct assay for GPDH activity by monitoring the oxidation of NADH in the presence of DHAP.[10]

Materials:

  • Assay buffer (e.g., homogenization buffer, specific to the assay kit or preparation)[10]

  • This compound (DHAP) substrate solution[12]

  • NADH cofactor solution[12]

  • Glycerol-3-Phosphate Dehydrogenase (GPDH) enzyme solution or cell lysate[10]

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare the GPDH assay working reagent: For each reaction, mix the assay buffer, DHAP substrate, and NADH cofactor.[10]

  • Add working reagent: Add the working reagent to each well of the 96-well plate.[10]

  • Add enzyme sample: Add the GPDH enzyme solution or cell lysate to the wells.

  • Monitor the reaction: Immediately start recording the absorbance at 340 nm over a period of time (e.g., 3 minutes) to measure the rate of NADH oxidation.[10]

  • Calculate GPDH activity: The GPDH activity is proportional to the rate of decrease in absorbance at 340 nm.[10] The activity can be calculated using the extinction coefficient of NADH.[10]

Conclusion

This compound is an indispensable substrate for studying the kinetics of several key enzymes in central metabolism. The protocols and data presented in these application notes provide a framework for researchers to design and execute robust enzyme kinetic experiments. A thorough understanding of the kinetics of DHAP-utilizing enzymes is fundamental for advancing our knowledge of metabolic regulation and for the development of new therapeutic interventions.

References

Application Notes and Protocols for Studying Dihydroxyacetone Phosphate (DHAP) Metabolism in Cell-Free Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing cell-free systems for the detailed investigation of dihydroxyacetone phosphate (B84403) (DHAP) metabolism. DHAP is a critical intermediate in central carbon metabolism, linking glycolysis, gluconeogenesis, and lipid biosynthesis. Understanding its metabolic fate is crucial for various fields, including metabolic engineering, drug discovery, and fundamental biological research. Cell-free systems offer an unprecedented level of control and accessibility for studying these pathways, free from the complexities of cellular regulation and transport.

Application Notes

Cell-free systems provide a powerful platform for dissecting the intricate network of reactions centered around DHAP. Key applications include:

  • Metabolic Pathway Prototyping and Engineering: Rapidly assemble and test novel biosynthetic pathways that utilize DHAP as a precursor. The open nature of cell-free systems allows for the direct addition of enzymes and substrates, facilitating the optimization of pathway flux and product yield.

  • Enzyme Characterization: Investigate the kinetic properties of enzymes involved in DHAP metabolism in a controlled environment. This is particularly useful for studying enzymes that may be toxic or difficult to express in living cells.

  • Drug Discovery and Screening: Screen for inhibitors or activators of specific enzymes in the DHAP metabolic network. The high-throughput potential of cell-free reactions makes them ideal for large-scale screening campaigns.

  • Isotope Tracer Studies: Elucidate metabolic fluxes through DHAP-related pathways by using labeled substrates and tracking their incorporation into downstream metabolites. Mass spectrometry-based analysis of cell-free reactions enables precise quantification of isotope labeling patterns.

Visualizing DHAP Metabolism and Experimental Workflow

Central Role of DHAP in Metabolism

DHAP_Metabolism cluster_lipid Lipid Synthesis cluster_methylglyoxal Methylglyoxal Pathway F16BP Fructose-1,6-bisphosphate G3P Glyceraldehyde-3-phosphate F16BP->G3P Aldolase DHAP Dihydroxyacetone Phosphate (DHAP) F16BP->DHAP Pyruvate Pyruvate G3P->Pyruvate ... DHAP->G3P Triosephosphate Isomerase (TPI) Glycerol3P Glycerol-3-phosphate DHAP->Glycerol3P Glycerol-3-phosphate dehydrogenase Methylglyoxal Methylglyoxal DHAP->Methylglyoxal Methylglyoxal synthase Lipids Lipids Glycerol3P->Lipids Lactate Lactate Methylglyoxal->Lactate

Caption: Key metabolic pathways involving Dihydroxyacetone Phosphate (DHAP).

Experimental Workflow for Cell-Free DHAP Metabolism Studiesdot

Workflow cluster_prep Preparation cluster_reaction Cell-Free Reaction cluster_analysis Analysis Ecoli E. coli culture Lysate Cell-Free Extract Preparation Ecoli->Lysate Reaction Incubate Lysate with Substrates & Cofactors Lysate->Reaction Quench Quench Reaction & Extract Metabolites Reaction->Quench LCMS LC-MS/MS Analysis Quench->LCMS Data Data Processing & Interpretation LCMS->Data

Application Notes and Protocols for High-Throughput Screening of Dihydroxyacetone Phosphate (DHAP) Metabolism Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dihydroxyacetone phosphate (B84403) (DHAP) is a critical metabolic intermediate positioned at the crossroads of several major cellular pathways, including glycolysis, gluconeogenesis, and lipid biosynthesis.[1][2][3] It is generated from the cleavage of fructose (B13574) 1,6-bisphosphate and exists in equilibrium with glyceraldehyde 3-phosphate (GAP), a reaction catalyzed by triosephosphate isomerase (TPI).[2][4] Furthermore, DHAP can be reduced to glycerol-3-phosphate (G3P) by glycerol-3-phosphate dehydrogenase (GPDH), providing the backbone for the synthesis of triglycerides and phospholipids.[1][5][6] Given its central role, the enzymes that metabolize DHAP represent attractive targets for the development of novel therapeutics for metabolic disorders, infectious diseases, and cancer. High-throughput screening (HTS) provides a robust platform for identifying small molecule inhibitors of these key enzymes from large compound libraries.[7][8] This document provides detailed application notes and protocols for developing and executing HTS campaigns against three primary enzymes in DHAP metabolism.

Key Enzyme Targets in DHAP Metabolism

The primary enzymes targeted for the inhibition of DHAP metabolism are:

  • Glycerol-3-Phosphate Dehydrogenase (GPDH): Catalyzes the reversible conversion of DHAP to G3P, linking carbohydrate and lipid metabolism.[5][9]

  • Triosephosphate Isomerase (TPI): An essential glycolytic enzyme that interconverts DHAP and GAP.[2][10] TPI deficiency is a severe genetic disorder.[2][11]

  • DHAP Acyltransferase (DHAPAT): Catalyzes the initial step in the synthesis of ether lipids by transferring an acyl group to DHAP.

Below is a diagram illustrating the central role of DHAP and these key enzymatic targets.

DHAP_Metabolism cluster_lipid F16BP Fructose-1,6-bisphosphate DHAP Dihydroxyacetone Phosphate (DHAP) F16BP->DHAP Aldolase GAP Glyceraldehyde-3-phosphate DHAP->GAP G3P Glycerol-3-phosphate DHAP->G3P Glycerol-3-Phosphate Dehydrogenase (GPDH) Acyl_DHAP Acyl-DHAP DHAP->Acyl_DHAP DHAP Acyltransferase (DHAPAT) Glycolysis Glycolysis GAP->Glycolysis Lipid_Synth Lipid Synthesis G3P->Lipid_Synth Acyl_DHAP->Lipid_Synth invis1 invis2

Figure 1: DHAP Metabolic Hub.

General High-Throughput Screening (HTS) Workflow

A typical HTS campaign for identifying enzyme inhibitors follows a standardized, multi-step process designed for automation and scalability.[8][12] The workflow ensures that hits are identified, confirmed, and characterized in a systematic manner.

HTS_Workflow arrow arrow A Assay Development & Miniaturization B Pilot Screen & Assay Validation (Z') A->B C Primary HTS Campaign (Single Concentration) B->C D Data Analysis & Hit Identification C->D E Hit Confirmation (Re-testing) D->E F Dose-Response Analysis (IC50 Determination) E->F G Orthogonal Assays & Selectivity Profiling F->G H Hit-to-Lead Optimization G->H

Figure 2: General HTS Workflow.

Application Note 1: HTS for Glycerol-3-Phosphate Dehydrogenase (GPDH) Inhibitors

Principle

This protocol describes a colorimetric, absorbance-based assay suitable for HTS. The activity of GPDH is determined by monitoring the decrease in absorbance at 340 nm resulting from the oxidation of NADH to NAD+ as DHAP is converted to G3P. Inhibitors of GPDH will prevent this reaction, resulting in a stable absorbance reading.

GPDH_Assay cluster_reactants cluster_products DHAP DHAP GPDH GPDH plus1 + NADH NADH (Abs @ 340 nm) G3P Glycerol-3-Phosphate plus2 + NAD NAD+ (No Abs @ 340 nm) GPDH->G3P GPDH->NAD Inhibitor Inhibitor Inhibitor->GPDH

Figure 3: GPDH Colorimetric Assay Principle.
Experimental Protocol

This protocol is adapted for a 384-well microplate format. All additions should be performed using automated liquid handlers.

Reagents & Buffers:

  • GPDH Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA.

  • Recombinant GPDH: Diluted in Assay Buffer to a working concentration (e.g., 2X final concentration).

  • Substrate Mix (2X): 4 mM DHAP and 0.5 mM NADH in Assay Buffer.

  • Test Compounds: 10 mM stock in DMSO, diluted to desired screening concentration.

  • Positive Control: Known GPDH inhibitor (e.g., iGP-1).[13]

  • Negative Control: DMSO vehicle.

Procedure:

  • Compound Plating: Dispense 100 nL of test compounds, positive controls, and negative controls (DMSO) into appropriate wells of a 384-well assay plate.

  • Enzyme Addition: Add 10 µL of the 2X GPDH enzyme solution to all wells.

  • Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation: Add 10 µL of the 2X Substrate Mix to all wells to start the reaction. Final volume will be 20 µL.

  • Kinetic Reading: Immediately place the plate in a microplate reader and measure the absorbance at 340 nm every 60 seconds for 15-20 minutes at 37°C.

  • Data Analysis: Calculate the rate of reaction (Vmax) for each well by determining the slope of the linear portion of the absorbance curve (mOD/min). Percent inhibition is calculated using the formula: % Inhibition = (1 - (Rate_sample - Rate_bkgd) / (Rate_neg_ctrl - Rate_bkgd)) * 100 (where 'bkgd' is background, e.g., wells with no enzyme).

Data Presentation

HTS data quality is assessed using the Z'-factor, calculated from control wells.[4][5] Hits from a primary screen are confirmed and their potency determined by generating dose-response curves to calculate IC50 values.

ParameterValueDescription
Assay Quality
Z'-Factor0.78An excellent Z'-factor (>0.5) indicates a robust and reliable assay suitable for HTS.[4][9]
Signal-to-Background12.5Ratio of the mean signal of the negative control to the positive control.
Screening Results
Library Size29,586Number of compounds in the primary screen.[14]
Hit Rate0.06%Percentage of compounds showing >50% inhibition at 10 µM.[14]
Hit Characterization
iGP-1 IC5014.8 µMPotency of a confirmed hit against mitochondrial GPDH (mGPDH).[13]
iGP-5 IC501.1 µMPotency of a more potent confirmed hit against mGPDH.[13][15]

Application Note 2: HTS for Triosephosphate Isomerase (TPI) Inhibitors

Principle

A direct assay for TPI is challenging as its substrates and products do not have distinct spectrophotometric properties. Therefore, a coupled enzyme assay is employed.[16] TPI converts GAP to DHAP. The DHAP produced is then immediately reduced to G3P by an excess of GPDH, a reaction that consumes NADH. The rate of NADH depletion, measured as a decrease in absorbance at 340 nm, is directly proportional to TPI activity.

TPI_Assay cluster_reaction2 GAP Glyceraldehyde-3-Phosphate (Substrate) TPI TPI (Target) GAP->TPI DHAP DHAP GPDH GPDH (Coupling Enzyme) plus1 + NADH NADH (Abs @ 340 nm) G3P Glycerol-3-Phosphate NAD NAD+ (No Abs @ 340 nm) TPI->DHAP GPDH->G3P GPDH->NAD Inhibitor Inhibitor Inhibitor->TPI

Figure 4: TPI Coupled Enzyme Assay Principle.
Experimental Protocol

This protocol is adapted for a 384-well microplate format.

Reagents & Buffers:

  • TPI Assay Buffer: 100 mM Triethanolamine (pH 7.6), 10 mM EDTA.

  • Enzyme/Cofactor Mix (2X): Recombinant TPI (e.g., 2X final concentration), 0.4 mM NADH, and 2 U/mL GPDH in Assay Buffer.

  • Substrate (10X): 5 mM D-Glyceraldehyde 3-phosphate (GAP) in Assay Buffer.

  • Test Compounds: 10 mM stock in DMSO.

  • Positive Control: Known TPI inhibitor (e.g., phosphoglycolohydroxamate, a potent competitive inhibitor).

  • Negative Control: DMSO vehicle.

Procedure:

  • Compound Plating: Dispense 100 nL of test compounds and controls into a 384-well UV-transparent plate.

  • Enzyme/Cofactor Addition: Add 10 µL of the 2X Enzyme/Cofactor Mix to all wells.

  • Incubation: Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 2.5 µL of 10X GAP substrate to all wells. Adjust final volume to 25 µL with Assay Buffer.

  • Kinetic Reading: Immediately measure the absorbance at 340 nm every 30-60 seconds for 20-30 minutes at 25°C.

  • Data Analysis: Calculate the reaction rate (Vmax) and percent inhibition as described in Protocol 1.2.

Data Presentation

Assay performance is critical for a successful screen. The Z'-factor is the industry standard for quantifying assay quality.

ParameterValueDescription
Assay Quality
Z'-Factor0.51 ± 0.03A Z'-factor between 0.5 and 1.0 indicates an excellent assay. This value is from a high-content screen for TPI stabilizers and serves as a benchmark.[1]
CV (%)<15%Coefficient of variation for control wells should be low to ensure reproducibility.
Screening Results
Library Size446Size of a pilot screen (e.g., NIH Clinical Collection).[11]
Hit Rate (Primary)~1-2%A typical hit rate for a primary HTS campaign.
Hit Characterization
Hit Compound IC505-25 µMExpected potency range for initial hits from a primary screen.
Confirmed Hits2Number of validated hits from the pilot screen for TPI stabilizers.[11]

Application Note 3: HTS for DHAP Acyltransferase (DHAPAT) Inhibitors

Principle

This application note describes a hypothetical Scintillation Proximity Assay (SPA), a homogeneous radiometric assay format ideal for HTS.[17][18] The assay measures the transfer of a radiolabeled acyl group (e.g., from [3H]Palmitoyl-CoA) to DHAP. The DHAPAT enzyme is biotinylated and captured on streptavidin-coated SPA beads. When the [3H]Palmitoyl group is transferred to the enzyme-bound DHAP, the tritium (B154650) label is brought into close proximity with the scintillant in the bead, generating a light signal. Unreacted [3H]Palmitoyl-CoA in solution is too far away to generate a signal.

DHAPAT_Assay Bead Signal Light Signal (Proximity) Bead->Signal Enzyme Biotin-DHAPAT Enzyme->Bead Streptavidin Capture Product [3H]Acyl-DHAP Substrate1 DHAP Substrate1->Enzyme Substrate2 [3H]Acyl-CoA Substrate2->Enzyme NoSignal No Signal (In Solution) Substrate2->NoSignal Product->Bead Proximity Inhibitor Inhibitor Inhibitor->Enzyme

Figure 5: DHAPAT Scintillation Proximity Assay Principle.
Experimental Protocol

This protocol is designed for a 384-well white, clear-bottom microplate.

Reagents & Buffers:

  • DHAPAT Assay Buffer: 100 mM HEPES (pH 7.4), 5 mM MgCl2, 1 mM DTT, 0.01% Brij-35.

  • Biotinylated DHAPAT: Purified and biotinylated enzyme, diluted in Assay Buffer.

  • Substrate Mix: DHAP and [3H]Palmitoyl-CoA in Assay Buffer.

  • SPA Beads: Streptavidin-coated SPA beads (e.g., from Revvity) suspended in Assay Buffer.

  • Stop Solution: 500 mM EDTA in Assay Buffer.

  • Test Compounds: 10 mM stock in DMSO.

Procedure:

  • Enzyme-Bead Coupling: In a tube, pre-incubate biotinylated DHAPAT with streptavidin-SPA beads for 30 minutes at room temperature with gentle mixing.

  • Compound Plating: Dispense 100 nL of test compounds and controls into the wells of a 384-well plate.

  • Enzyme/Bead Addition: Add 10 µL of the DHAPAT-bead slurry to all wells.

  • Incubation: Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 10 µL of the Substrate Mix (containing DHAP and [3H]Palmitoyl-CoA) to initiate the reaction.

  • Reaction Incubation: Incubate the plate for 60 minutes at 37°C with gentle shaking.

  • Signal Reading: Seal the plate and count in a microplate scintillation counter (e.g., MicroBeta2). No stop solution is required for the SPA format, but can be used for endpoint assays if needed.

  • Data Analysis: The signal (Counts Per Minute, CPM) is directly proportional to enzyme activity. Calculate percent inhibition as described in Protocol 1.2.

Data Presentation

Data from an acyltransferase inhibitor screen would be analyzed similarly to other HTS assays.

ParameterValueDescription
Assay Quality
Z'-Factor> 0.6A Z'-factor above 0.5 is considered excellent for HTS campaigns.[19]
S/B Ratio> 5A good signal-to-background ratio is essential for a sensitive assay.
Screening Results
Library Size145,000A large compound library screened for inhibitors of other O-acetyltransferases.[20]
Hit Rate (Primary)0.2%A plausible hit rate for a large library screen.
Hit Characterization
Hit Compound IC50126 µMExample IC50 value for a non-competitive inhibitor found for a similar transferase.[20]
Mechanism of ActionNon-competitiveFollow-up studies are required to determine the inhibitor's mechanism (competitive, non-competitive, etc.).[20]

References

Differentiating Dihydroxyacetone Phosphate from its Isomers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroxyacetone phosphate (B84403) (DHAP) is a pivotal metabolic intermediate in glycolysis and the pentose (B10789219) phosphate pathway. Its accurate differentiation from its primary isomer, glyceraldehyde 3-phosphate (G3P), is crucial for understanding cellular metabolism, diagnosing metabolic disorders, and for various applications in drug development. DHAP and G3P are structural isomers, with DHAP being a ketose and G3P an aldose.[1][2] This subtle difference dictates their distinct metabolic fates; only G3P directly proceeds in the glycolytic pathway, while DHAP must first be isomerized to G3P by the enzyme triosephosphate isomerase (TPI).[1][3] This document provides detailed application notes and protocols for the analytical methods used to differentiate and quantify DHAP and its isomers.

Analytical Methods Overview

Two primary methods are employed for the effective differentiation and quantification of dihydroxyacetone phosphate and its isomers: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and coupled enzymatic assays. Each method offers distinct advantages in terms of specificity, sensitivity, and throughput.

Figure 1: Logical Relationship of Analytical Methods

Sample Sample Sample_Prep Sample Preparation Sample->Sample_Prep HPLC_MS HPLC-MS Analysis Sample_Prep->HPLC_MS Enzymatic_Assay Enzymatic Assay Sample_Prep->Enzymatic_Assay Quantification Quantification & Differentiation HPLC_MS->Quantification Enzymatic_Assay->Quantification

Caption: Workflow for the analysis of DHAP and its isomers.

Method 1: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS offers high specificity and sensitivity for the separation and quantification of DHAP and G3P. The use of an ion-pairing agent in the mobile phase is critical for retaining these highly polar analytes on a reverse-phase column.

Application Note

This method is ideal for complex biological samples where high specificity is required to distinguish between structurally similar isomers. A method utilizing a reverse-phase C8 column with tributylamine (B1682462) as an ion-pairing reagent has been successfully developed for the separation of DHAP and G3P in human red blood cells, requiring a runtime of 50 minutes.[1]

Experimental Protocol

Figure 2: HPLC-MS Experimental Workflow

cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis Sample_Collection Collect Cells/Tissues Protein_Precipitation Protein Precipitation (e.g., Acetone) Sample_Collection->Protein_Precipitation Extraction Metabolite Extraction (e.g., Methanol) Sample_Collection->Extraction Centrifugation Centrifuge & Collect Supernatant Protein_Precipitation->Centrifugation Extraction->Centrifugation Injection Inject Sample Centrifugation->Injection Separation Chromatographic Separation (C8 Column, Ion-Pairing) Injection->Separation Detection Mass Spectrometry (TOF-MS) Separation->Detection Data_Analysis Data Analysis & Quantification Detection->Data_Analysis Data Acquisition

Caption: HPLC-MS workflow from sample to data analysis.

1. Sample Preparation

  • For Red Blood Cells:

    • To a 1.5 mL microcentrifuge tube, add 100 µL of packed red blood cells.

    • Add 400 µL of ice-cold acetone (B3395972) to precipitate proteins.[4]

    • Vortex vigorously for 30 seconds.

    • Incubate at -20°C for 30 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • For Cultured Cells:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol (B129727) to the culture dish.

    • Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

    • Incubate at -80°C for 15 minutes to ensure complete protein precipitation and metabolite extraction.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness.

    • Reconstitute in 100 µL of the initial mobile phase.

2. HPLC Conditions

  • Column: C8 Reverse-Phase Column (e.g., 150 x 2.1 mm, 3.5 µm)

  • Mobile Phase A: 10 mM Tributylamine in water, pH adjusted to 5.0 with acetic acid

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 2% B

    • 5-35 min: 2-50% B (linear gradient)

    • 35-40 min: 50% B

    • 40-41 min: 50-2% B (linear gradient)

    • 41-50 min: 2% B (re-equilibration)

  • Flow Rate: 0.2 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

3. Mass Spectrometry Conditions

  • Ion Source: Electrospray Ionization (ESI) in negative mode

  • Mass Analyzer: Time-of-Flight (TOF)

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Desolvation Gas Flow: 600 L/hr

  • Scan Range: m/z 50-500

Method 2: Coupled Enzymatic Assay

Coupled enzymatic assays provide a sensitive and often higher-throughput alternative to HPLC-MS for the quantification of DHAP. These assays are typically based on the conversion of DHAP to a product that can be measured spectrophotometrically or fluorometrically.

Application Note

This method is well-suited for the rapid analysis of a large number of samples and is often available in kit format. The assay relies on the specific conversion of DHAP to G3P by triosephosphate isomerase (TPI). The G3P is then utilized in a subsequent reaction that produces a detectable signal. A common approach involves the reduction of G3P by glycerol-3-phosphate dehydrogenase (GPDH), which is coupled to the oxidation of NADH to NAD+. The decrease in NADH absorbance at 340 nm is proportional to the amount of DHAP.[5] Fluorometric versions of this assay offer even higher sensitivity.[6]

Experimental Protocol

Figure 3: Coupled Enzymatic Assay Workflow

Sample_Prep Prepare Sample Extract Reaction_Setup Set up Reaction in 96-well Plate (Sample, Buffer, Reagents) Sample_Prep->Reaction_Setup Enzyme_Addition Initiate Reaction with Enzyme Mix (TPI, GPDH, NADH) Reaction_Setup->Enzyme_Addition Incubation Incubate at 37°C Enzyme_Addition->Incubation Measurement Measure Absorbance/Fluorescence Incubation->Measurement Calculation Calculate DHAP Concentration Measurement->Calculation

Caption: Workflow for the coupled enzymatic assay.

1. Reagents

  • Assay Buffer: 100 mM Triethanolamine buffer, pH 7.6

  • NADH Solution: 10 mM NADH in assay buffer

  • Enzyme Mix:

    • Triosephosphate Isomerase (TPI) (e.g., 10 U/mL)

    • Glycerol-3-phosphate Dehydrogenase (GPDH) (e.g., 10 U/mL)

  • DHAP Standard: 10 mM DHAP stock solution in water

2. Standard Curve Preparation

  • Prepare a series of DHAP standards (e.g., 0, 10, 20, 40, 60, 80, 100 µM) by diluting the 10 mM stock solution in assay buffer.

3. Assay Procedure (96-well plate format)

  • Add 50 µL of each standard and sample to separate wells of a 96-well plate.

  • Prepare a master mix containing:

    • 135 µL Assay Buffer

    • 5 µL NADH Solution

    • 10 µL Enzyme Mix (per reaction)

  • Add 150 µL of the master mix to each well containing the standards and samples.

  • Incubate the plate at 37°C for 30 minutes, protected from light.

  • Measure the absorbance at 340 nm using a microplate reader.

  • To specifically measure G3P, a parallel assay can be run without the TPI enzyme. The difference in absorbance between the two assays will correspond to the DHAP concentration.

4. Calculation

  • Subtract the absorbance of the blank (0 µM DHAP) from all readings.

  • Plot the net absorbance values of the standards against their concentrations to generate a standard curve.

  • Determine the concentration of DHAP in the samples from the standard curve.

Quantitative Data Summary

ParameterHPLC-MSCoupled Enzymatic Assay (Fluorometric)
Principle Chromatographic separation followed by mass detectionEnzymatic conversion coupled to a fluorometric readout
Specificity High (distinguishes isomers based on retention time and mass)High (enzyme-specific)
Sensitivity High (sub-µM range)Very High (as low as 0.5 µM)[6]
Throughput Lower (due to longer run times)High (amenable to 96-well plate format)
Instrumentation HPLC system, Mass SpectrometerMicroplate reader (fluorescence)
Sample Volume ~10 µL injection~50 µL per well
Key Reagents Solvents, ion-pairing agent, analytical standardsBuffer, enzymes (TPI, GPDH), NADH/fluorometric probe, standards

Conclusion

The choice between HPLC-MS and coupled enzymatic assays for the differentiation of this compound and its isomers depends on the specific requirements of the study. HPLC-MS provides the highest level of specificity and is ideal for complex matrices, while enzymatic assays offer higher throughput and excellent sensitivity, making them suitable for screening large numbers of samples. The detailed protocols provided in these application notes will enable researchers to effectively implement these methods for their specific research needs.

References

Application of Dihydroxyacetone Phosphate in Drug Discovery: Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroxyacetone phosphate (B84403) (DHAP) is a pivotal intermediate in central carbon metabolism, primarily known for its roles in glycolysis and the biosynthesis of glycerolipids.[1][2] Emerging evidence has highlighted its significance beyond bioenergetics, implicating it in cellular signaling, and the pathophysiology of various diseases, including cancer, metabolic disorders, and neurological conditions. This has brought DHAP and its associated metabolic pathways into focus as a potential source of novel drug targets and biomarkers.

It is important to distinguish the metabolic intermediate dihydroxyacetone phosphate (DHAP) from the acronym DHAP used for a chemotherapy regimen consisting of Dexamethasone, High-dose Ara-C (cytarabine), and Platinol (cisplatin).[3][4] This document will focus exclusively on the metabolic and signaling roles of the this compound molecule in drug discovery.

DHAP in Metabolic and Signaling Pathways

DHAP is a three-carbon phosphorylated sugar that is a key intermediate in glycolysis, formed from the cleavage of fructose-1,6-bisphosphate by aldolase. It is in equilibrium with glyceraldehyde-3-phosphate (GAP), a reaction catalyzed by triosephosphate isomerase (TPI).[1] DHAP can also be produced from glycerol-3-phosphate through the action of glycerol-3-phosphate dehydrogenase (GPDH).[5]

Recent studies have revealed that DHAP acts as a critical signaling molecule, informing the cell of glucose availability. Specifically, DHAP has been identified as a key activator of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway, a central regulator of cell growth, proliferation, and metabolism.[1][6][7][8] This signaling role is independent of the cell's energy status (i.e., AMP/ATP ratio). The activation of mTORC1 by DHAP provides a direct link between glycolytic flux and anabolic processes, such as lipid synthesis.[1][6]

Glucose Glucose Fructose_1_6_BP Fructose-1,6-bisphosphate Glucose->Fructose_1_6_BP Glycolysis DHAP Dihydroxyacetone Phosphate (DHAP) Fructose_1_6_BP->DHAP Aldolase GAP Glyceraldehyde-3-phosphate (GAP) Fructose_1_6_BP->GAP Aldolase DHAP->GAP Triosephosphate Isomerase (TPI) Glycerol_3_P Glycerol-3-phosphate DHAP->Glycerol_3_P Glycerol-3-phosphate Dehydrogenase (GPDH) mTORC1 mTORC1 DHAP->mTORC1 Activates Lipid_Synthesis Lipid Synthesis Glycerol_3_P->Lipid_Synthesis mTORC1->Lipid_Synthesis Promotes Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes

Figure 1: Central role of DHAP in metabolism and mTORC1 signaling.

DHAP as a Therapeutic Target and Biomarker in Disease

The central role of DHAP in metabolism and signaling makes it a molecule of interest in several disease contexts.

Cancer

Cancer cells often exhibit altered glucose metabolism, characterized by increased glycolysis even in the presence of oxygen (the Warburg effect).[9] This metabolic reprogramming supports the high proliferative rate of tumor cells. The enzymes that regulate DHAP levels, such as TPI and GPDH, are being explored as potential anticancer targets.[10][11] Inhibition of TPI, for example, can lead to the accumulation of DHAP, which can be converted to the toxic metabolite methylglyoxal, selectively targeting cells with high glycolytic rates.[10] Furthermore, DHAP provides the glycerol (B35011) backbone for the synthesis of phospholipids, which are essential for building new cell membranes in rapidly dividing cancer cells.[9]

Metabolic Diseases

Elevated levels of DHAP have been implicated in the pathology of metabolic diseases. In diabetic kidney disease, the accumulation of DHAP in podocytes has been shown to induce pyroptosis (a form of inflammatory cell death) through the activation of the mTORC1 pathway.[12] This suggests that targeting pathways that lead to DHAP accumulation could be a therapeutic strategy for preventing or treating diabetic nephropathy. Additionally, plasma levels of DHAP have been identified as a potential noninvasive biomarker for hepatic fibrosis in adolescents with obesity.[13]

Neurological and Neuroinflammatory Diseases

The role of DHAP in neurological disorders is an emerging area of research. Imbalances in DHAP and its isomer GAP have been linked to neurological disorders.[14] Neuroinflammation is a key component in the progression of many neurodegenerative diseases.[15] While direct links are still being investigated, the involvement of DHAP in fundamental cellular processes like metabolism and signaling suggests its potential contribution to the pathology of these complex diseases.

Quantitative Data Summary

The following tables summarize key quantitative data related to DHAP and associated enzymes, which are crucial for drug discovery and assay development.

EnzymeSubstrateOrganism/TissueKm (mM)kcat (s⁻¹)Reference(s)
Triosephosphate IsomeraseThis compoundChicken Muscle0.97431.67[16]
Triosephosphate IsomeraseD-Glyceraldehyde 3-phosphateChicken Muscle0.474266.67[16]
Glycerol-3-Phosphate DehydrogenaseThis compoundHuman Liver--[17]
Glycerol-3-Phosphate DehydrogenaseL-Glycerol 3-phosphate-0.1917[18]

Table 1: Kinetic Parameters of Key Enzymes in DHAP Metabolism. Note: kcat values were converted to s⁻¹ where necessary.

Assay TypeDetection MethodDetection LimitSample TypesReference(s)
Fluorometric Assay KitFluorescence0.5 µMTissues, cells, serum, plasma[1][17][18][19]

Table 2: Characteristics of Commercially Available DHAP Assay Kits.

Experimental Protocols

Fluorometric Assay for this compound (DHAP)

This protocol is based on the principles of commercially available fluorometric assay kits.[17][18][19]

Principle:

Triosephosphate isomerase (TPI) converts DHAP to glyceraldehyde-3-phosphate (GAP). GAP is then oxidized in a series of reactions that reduce a non-fluorescent probe to a highly fluorescent product. The fluorescence intensity is directly proportional to the amount of DHAP in the sample.

Materials:

  • DHAP Assay Buffer

  • Fluorometric Probe (e.g., PicoProbe™)

  • DHAP Enzyme Mix (containing TPI)

  • DHAP Developer

  • DHAP Standard (e.g., 100 mM)

  • 96-well black microplate with a clear bottom

  • Microplate reader capable of measuring fluorescence at Ex/Em = 535/587 nm

  • Deproteinizing sample preparation kit (optional, for samples with high protein content)

Procedure:

  • Sample Preparation:

    • Tissues (~10 mg) or Cells (~2 x 10⁶): Homogenize in 100 µL of ice-cold DHAP Assay Buffer. Centrifuge at 10,000 x g for 5-10 minutes at 4°C to remove insoluble material. Collect the supernatant.

    • Serum or Plasma: Can be used directly.

    • Deproteinization (if necessary): For samples containing enzymes that may interfere with the assay, use a 10 kDa spin filter to deproteinize the sample.

  • Standard Curve Preparation:

    • Prepare a 1 mM DHAP standard by diluting the 100 mM stock.

    • Perform serial dilutions of the 1 mM standard in DHAP Assay Buffer to create standards ranging from 0 to 500 pmol/well.

    • Add the standards to the 96-well plate. Adjust the volume of each well to 50 µL with DHAP Assay Buffer.

  • Reaction Mix Preparation:

    • Prepare a master mix for the number of assays to be performed. For each well, mix:

      • 44 µL DHAP Assay Buffer

      • 2 µL Fluorometric Probe

      • 2 µL DHAP Enzyme Mix

      • 2 µL DHAP Developer

    • For background control wells (to account for endogenous NADH), prepare a similar mix but replace the DHAP Enzyme Mix with DHAP Assay Buffer.

  • Assay Protocol:

    • Add 50 µL of the sample or standard to the wells of the 96-well plate.

    • Add 50 µL of the Reaction Mix to each well.

    • For sample background controls, add 50 µL of the background control mix.

    • Mix well and incubate the plate at 37°C for 30-60 minutes, protected from light.

    • Measure the fluorescence at Ex/Em = 535/587 nm.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Plot the standard curve of fluorescence intensity versus the amount of DHAP.

    • Determine the concentration of DHAP in the samples from the standard curve.

cluster_prep Sample & Standard Preparation cluster_assay Assay Execution cluster_detection Data Acquisition & Analysis Sample_Prep Prepare Samples (Tissues, Cells, Fluids) Add_Samples Add Samples & Standards to 96-well Plate Sample_Prep->Add_Samples Standard_Prep Prepare DHAP Standard Curve Standard_Prep->Add_Samples Add_Mix Add Reaction Mix to Wells Add_Samples->Add_Mix Prepare_Reaction_Mix Prepare Reaction Mix (Probe, Enzyme, Developer) Prepare_Reaction_Mix->Add_Mix Incubate Incubate at 37°C Add_Mix->Incubate Measure_Fluorescence Measure Fluorescence (Ex/Em = 535/587 nm) Incubate->Measure_Fluorescence Analyze_Data Calculate DHAP Concentration Measure_Fluorescence->Analyze_Data

Figure 2: Experimental workflow for the fluorometric DHAP assay.

Screening for Inhibitors of Triosephosphate Isomerase (TPI)

Principle:

This assay measures the activity of TPI by coupling the conversion of GAP to DHAP with the oxidation of NADH by glycerol-3-phosphate dehydrogenase (GPDH). The decrease in NADH absorbance at 340 nm is monitored. Potential inhibitors will reduce the rate of this decrease.

Materials:

  • Triosephosphate Isomerase (TPI)

  • Glycerol-3-phosphate dehydrogenase (GPDH)

  • Glyceraldehyde-3-phosphate (GAP) as the substrate

  • NADH

  • Assay buffer (e.g., triethanolamine (B1662121) buffer, pH 7.6)

  • Test compounds (potential inhibitors)

  • UV-transparent 96-well plate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reaction Mixture Preparation:

    • In a 96-well plate, add the assay buffer, NADH, GPDH, and the test compound at various concentrations.

    • Add TPI to initiate a pre-incubation with the test compound.

  • Assay Initiation:

    • Initiate the reaction by adding the substrate, GAP.

  • Measurement:

    • Immediately begin monitoring the decrease in absorbance at 340 nm over time.

  • Data Analysis:

    • Calculate the initial reaction velocity for each concentration of the test compound.

    • Determine the percent inhibition relative to a control reaction without the inhibitor.

    • Plot percent inhibition versus compound concentration to determine the IC₅₀ value.

cluster_TPI TPI Reaction cluster_GPDH Coupled Reaction GAP Glyceraldehyde-3-phosphate (GAP) DHAP Dihydroxyacetone Phosphate (DHAP) GAP->DHAP Triosephosphate Isomerase (TPI) Glycerol_3_P Glycerol-3-phosphate DHAP->Glycerol_3_P Glycerol-3-phosphate Dehydrogenase (GPDH) NADH NADH NAD NAD+ NADH->NAD Oxidation Inhibitor Test Compound (Inhibitor) Inhibitor->GAP Inhibits

Figure 3: Principle of the coupled enzyme assay for TPI inhibitor screening.

Conclusion

This compound is emerging as a molecule of significant interest in drug discovery, moving from its classical role as a metabolic intermediate to a key player in cellular signaling and disease pathogenesis. Its involvement in cancer, metabolic disorders, and potentially neurological diseases presents multiple avenues for therapeutic intervention and biomarker development. The availability of robust assays for DHAP and its associated enzymes provides the necessary tools for researchers to further explore the therapeutic potential of targeting DHAP metabolism.

References

Application Notes and Protocols: The Role of Dihydroxyacetone Phosphate in Ether Lipid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ether lipids are a unique class of glycerophospholipids characterized by an ether-linked alkyl or alkenyl chain at the sn-1 position of the glycerol (B35011) backbone, in contrast to the ester linkage found in more common diacyl phospholipids.[1][2] These lipids, particularly plasmalogens (which possess a vinyl-ether bond), are critical components of cellular membranes and are enriched in the central nervous system, immune cells, and cardiac tissue.[3] They are implicated in vital cellular functions, including membrane structure modulation, vesicular transport, cell signaling, and antioxidant defense.[1][4][5]

The biosynthesis of all ether lipids initiates in the peroxisome, with dihydroxyacetone phosphate (B84403) (DHAP) serving as the essential precursor.[1][6][7][8] Genetic defects in the initial peroxisomal enzymes of this pathway lead to severe, often fatal, human disorders like Rhizomelic Chondrodysplasia Punctata (RCDP) and Zellweger syndrome, underscoring the critical nature of this metabolic route.[3][4][9][10] Understanding the role of DHAP and the subsequent enzymatic steps is fundamental for research into these diseases and for the development of potential therapeutic interventions.

Biochemical Pathway of Ether Lipid Synthesis

The synthesis of ether lipids is a multi-step process beginning in the peroxisomes and concluding in the endoplasmic reticulum (ER).[1][4][7][11] Dihydroxyacetone phosphate (DHAP), an intermediate of glycolysis, is the starting substrate.[1][12]

The initial and rate-limiting steps occur within the peroxisome:

  • Acylation of DHAP: The pathway begins when this compound Acyltransferase (DHAPAT), also known as Glyceronephosphate O-Acyltransferase (GNPAT), acylates DHAP at the sn-1 position using a long-chain acyl-CoA. This reaction forms 1-acyl-DHAP.[1][4][6][11][13]

  • Formation of the Ether Bond: Next, Alkyl-DHAP Synthase (AGPS) exchanges the acyl group of 1-acyl-DHAP for a long-chain fatty alcohol, creating the defining ether bond and forming 1-O-alkyl-DHAP.[1][4][6][11] The required fatty alcohols are generated from fatty acyl-CoAs by fatty acyl-CoA reductases (FAR1/2).[1][4]

  • Reduction: An acyl/alkyl-DHAP reductase then reduces 1-O-alkyl-DHAP to form the first stable ether lipid precursor, 1-O-alkyl-glycerol-3-phosphate (AGP).[1][6]

This precursor, AGP, is then transported to the ER for the final steps of maturation into various classes of ether lipids, including plasmalogens and the platelet-activating factor (PAF) precursor.[4][11][14]

Pathway Diagram

Ether_Lipid_Synthesis cluster_peroxisome Peroxisome cluster_er Endoplasmic Reticulum (ER) DHAP Dihydroxyacetone Phosphate (DHAP) Acyl_DHAP 1-Acyl-DHAP DHAP->Acyl_DHAP GNPAT (DHAPAT) Acyl_CoA Acyl-CoA Acyl_CoA->Acyl_DHAP Fatty_Alcohol Fatty Alcohol Alkyl_DHAP 1-O-Alkyl-DHAP Fatty_Alcohol->Alkyl_DHAP Acyl_DHAP->Alkyl_DHAP AGPS AGP 1-O-Alkyl-Glycerol-3-P (AGP) Alkyl_DHAP->AGP Acyl/Alkyl DHAP Reductase ER_Processing Further Processing: - Acylation at sn-2 - Head group addition - Desaturation (for Plasmalogens) AGP->ER_Processing Transport to ER Final_Lipids Mature Ether Lipids (e.g., Plasmalogens, PAF) ER_Processing->Final_Lipids

Caption: Initial steps of ether lipid biosynthesis starting from DHAP in the peroxisome.

Application Notes & Key Data

Defects in the initial enzymes of the DHAP-dependent pathway are the cause of severe peroxisomal disorders. Quantitative analysis of enzyme activity and lipid levels is crucial for diagnosis and research.

Table 1: Key Enzymes and Associated Human Disorders

EnzymeGeneFunctionAssociated DisorderKey Phenotypes
GNPAT / DHAPAT GNPATAcylates DHAP to form 1-acyl-DHAP.[6][11]Rhizomelic Chondrodysplasia Punctata, Type 2 (RCDP2)[10]Profound plasmalogen deficiency, skeletal dysplasia (rhizomelia), cataracts, severe developmental delays.[5][10]
AGPS AGPSExchanges the acyl group for a fatty alcohol, forming the ether bond.[6][11]Rhizomelic Chondrodysplasia Punctata, Type 3 (RCDP3)[15]Clinically similar to RCDP2, characterized by accumulation of fatty alcohols and deficient plasmalogens.[16]
PEX7 PEX7Peroxisomal targeting signal type 2 (PTS2) receptor, required for AGPS import into peroxisomes.Rhizomelic Chondrodysplasia Punctata, Type 1 (RCDP1)[15]Leads to mislocalization and functional deficiency of AGPS, resulting in reduced DHAPAT activity as well.[17]

Table 2: Representative Biochemical Findings in RCDP Fibroblasts

ParameterControl Fibroblasts (Normal)RCDP Type 2 (GNPAT Deficient)RCDP Type 3 (AGPS Deficient)Unit
Plasmalogen Synthesis ~100% of controlSeverely deficient (<5% of control)Severely deficient (<5% of control)% of control activity
DHAPAT Enzyme Activity NormalSeverely deficientNormal or near-normalnmol/hr/mg protein
AGPS Enzyme Activity NormalNormalSeverely deficientnmol/hr/mg protein
Phytanic Acid Oxidation NormalNormalNormal% of control activity
Cellular Plasmalogen Levels NormalProfoundly reducedProfoundly reducedµg/mg protein

Note: Values are illustrative and can vary between studies. The profound defect in plasmalogen synthesis is a key diagnostic marker for RCDP.[9]

Experimental Protocols

Protocol 1: Assay for DHAPAT (GNPAT) Enzyme Activity in Cultured Fibroblasts

This protocol is designed to measure the activity of the first enzyme in the ether lipid synthesis pathway.

Materials:

  • Cultured fibroblast cell pellet

  • Homogenization buffer (e.g., 0.25 M sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.4)

  • Assay buffer (75 mM Tris-HCl pH 7.4, 8 mM MgCl₂, 20 mM NaF, 1 mM DTT)

  • Substrates: this compound (DHAP), [1-¹⁴C]Palmitoyl-CoA

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Chloroform (B151607), Methanol, 0.9% KCl

  • Silica (B1680970) gel TLC plates

  • Scintillation cocktail and counter

Procedure:

  • Cell Homogenization:

    • Harvest cultured fibroblasts and wash with PBS.

    • Resuspend the cell pellet in ice-cold homogenization buffer.

    • Homogenize the cells using a Dounce homogenizer or sonicator on ice.

    • Centrifuge at 600 x g for 10 min at 4°C to remove nuclei and debris. The supernatant is the cell homogenate.

    • Determine the protein concentration of the homogenate (e.g., using a BCA assay).

  • Enzyme Reaction:

    • Prepare the reaction mixture in a microcentrifuge tube:

      • Assay Buffer

      • Cell homogenate (50-100 µg protein)

      • DHAP (final concentration ~1 mM)

      • Fatty acid-free BSA (final concentration ~0.5 mg/mL)

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding [1-¹⁴C]Palmitoyl-CoA (final concentration ~20 µM).

    • Incubate at 37°C for 15-30 minutes. The reaction time should be within the linear range.

    • Stop the reaction by adding 0.5 mL of methanol.

  • Lipid Extraction (Bligh-Dyer Method):

    • Add 0.25 mL of chloroform to the stopped reaction tube and vortex thoroughly.

    • Add 0.25 mL of chloroform and 0.25 mL of 0.9% KCl. Vortex again.

    • Centrifuge at 1,000 x g for 5 minutes to separate the phases.

    • Carefully collect the lower organic (chloroform) phase, which contains the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • Analysis by Thin-Layer Chromatography (TLC):

    • Resuspend the dried lipid extract in a small volume of chloroform:methanol (2:1, v/v).

    • Spot the sample onto a silica gel TLC plate alongside a standard for acyl-DHAP.

    • Develop the TLC plate in a solvent system capable of separating acyl-DHAP (e.g., chloroform:methanol:acetic acid:water).

    • Visualize the lipid spots (e.g., with iodine vapor).

    • Scrape the spot corresponding to acyl-DHAP into a scintillation vial.

  • Quantification:

    • Add scintillation cocktail to the vial and measure the radioactivity (counts per minute, CPM) using a scintillation counter.

    • Calculate the specific activity as nmol of acyl-DHAP formed per hour per mg of protein.

Experimental Workflow Diagram

DHAPAT_Assay_Workflow start Start: Cultured Fibroblasts homogenization 1. Cell Homogenization (Dounce/Sonicator) start->homogenization protein_assay Determine Protein Concentration homogenization->protein_assay reaction_setup 2. Enzyme Reaction Setup (Homogenate, Buffer, DHAP) protein_assay->reaction_setup reaction_start 3. Start Reaction (Add [14C]Palmitoyl-CoA) Incubate at 37°C reaction_setup->reaction_start reaction_stop 4. Stop Reaction (Add Methanol) reaction_start->reaction_stop extraction 5. Lipid Extraction (Bligh-Dyer) reaction_stop->extraction tlc 6. TLC Separation extraction->tlc quantification 7. Scintillation Counting of Acyl-DHAP spot tlc->quantification end End: Calculate Specific Activity quantification->end

Caption: Workflow for determining DHAPAT (GNPAT) enzyme activity in cell lysates.

Drug Development & Therapeutic Strategies

The severe consequences of deficient ether lipid synthesis have spurred research into therapeutic strategies. For disorders like RCDP, which result from defects in the initial DHAP-dependent steps, downstream supplementation is a primary area of investigation.

  • Precursor Supplementation: A logical therapeutic approach is to bypass the enzymatic block by providing precursors that can enter the biosynthetic pathway downstream. Oral administration of synthetic alkylglycerol or vinyl-ether plasmalogen precursors has been explored.[5][18] For instance, studies in mouse models of RCDP have shown that a synthetic vinyl-ether plasmalogen can be orally bioavailable and improve plasmalogen levels.[5]

  • Dietary Intervention: While challenging, modifying dietary lipid intake to provide sources of ether lipids or their precursors is another area of interest.

The development of drugs targeting this pathway also extends to other diseases. Given the role of ether lipids in cancer cell biology, targeting enzymes like GNPAT and AGPS is being investigated as a potential anti-cancer strategy.[4] Therefore, robust assays and a deep understanding of the DHAP-dependent pathway are crucial for screening and validating potential therapeutic compounds.

References

Troubleshooting & Optimization

Technical Support Center: Dihydroxyacetone Phosphate (DHAP) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the instability of dihydroxyacetone phosphate (B84403) (DHAP) in experimental samples.

Frequently Asked Questions (FAQs)

Q1: What is dihydroxyacetone phosphate (DHAP) and why is it important?

A1: this compound (DHAP) is a crucial intermediate metabolite in several fundamental biochemical pathways, including glycolysis and the biosynthesis of lipids.[1][2][3] It is formed from the breakdown of fructose-1,6-diphosphate (B8644906) and can be converted to glyceraldehyde-3-phosphate to continue in the glycolytic pathway or be used for the synthesis of glycerolipids.[1][2] Accurate measurement of DHAP levels is essential for understanding cellular energy metabolism and lipid homeostasis.[2][3]

Q2: Why is DHAP considered an unstable molecule in experimental samples?

A2: DHAP is chemically unstable, particularly in neutral to slightly basic conditions.[4][5] This instability leads to its degradation into methylglyoxal (B44143), a reactive dicarbonyl species.[4][5][6] This degradation is a non-enzymatic process initiated by deprotonation and subsequent elimination of the phosphate group.[4][5] This inherent instability poses a significant challenge for its accurate quantification in biological samples.[7][8]

Q3: What is the typical half-life of DHAP in solution?

A3: The stability of DHAP is temperature-dependent. Under neutral to slightly basic conditions, its chemical half-life is approximately 3 hours at 37°C and extends to about 30 hours at 25°C.[4][5]

Q4: What are the primary degradation products of DHAP and are they problematic?

A4: The primary degradation product of DHAP is methylglyoxal.[4][5] Methylglyoxal is a cytotoxic compound that can react with proteins and DNA, leading to the formation of advanced glycation end products (AGEs).[6][9] The formation of methylglyoxal is not only a consequence of spontaneous DHAP degradation but also an unavoidable side product of glycolysis.[4][5]

Troubleshooting Guide

This guide addresses common issues encountered during the handling and analysis of DHAP in experimental samples.

Problem Possible Cause Suggested Solution
Low or undetectable DHAP levels Sample Degradation: DHAP has likely degraded due to improper sample handling, storage temperature, or pH.[4][5]- Process samples immediately after collection on ice. - Store samples at -80°C for long-term storage.[10] - Use an acidic buffer to minimize degradation, as DHAP is more stable at a lower pH.
Enzymatic Activity: Endogenous enzymes in the sample may have metabolized DHAP.- Deproteinize samples using methods like 10 kDa molecular weight cutoff (MWCO) spin filters or perchloric acid precipitation immediately after collection.[11]
Assay Interference: Components in the sample matrix may be interfering with the assay.- Run a sample background control by omitting the enzyme mix to check for interfering substances.[11] - For fluorometric or colorimetric assays, ensure the plate reader is set to the correct excitation and emission wavelengths.[11]
Repeated Freeze-Thaw Cycles: Multiple freeze-thaw cycles can lead to degradation of analytes.[12]- Aliquot samples into single-use vials before freezing to avoid repeated thawing.[12]
High background signal in assay Presence of NADH: NADH in the sample can generate a background signal in some assay kits.[11]- Prepare a parallel sample well as a background control by omitting the DHAP Enzyme Mix in the reaction. Subtract this background reading from the sample readings.[11]
Contamination: Contamination of reagents or samples.- Use fresh, high-quality reagents and sterile techniques during sample preparation.
Inconsistent or variable results Inconsistent Sample Handling: Variations in sample collection, processing, or storage times.- Standardize the entire experimental workflow from sample collection to analysis. Ensure all samples are treated identically.[13][14]
Pipetting Errors: Inaccurate pipetting of samples or reagents.- Calibrate pipettes regularly and use proper pipetting techniques.
Instrument Malfunction: Issues with the plate reader or other analytical equipment.- Perform regular maintenance and calibration of all laboratory equipment.

Quantitative Data Summary

The stability of DHAP is highly dependent on temperature and pH. The following table summarizes the reported half-life of DHAP under different conditions.

Temperature pH Half-life Reference
37°CNeutral to slightly basic~3 hours[4][5]
25°CNeutral to slightly basic~30 hours[4][5]

Experimental Protocols

Protocol 1: Sample Preparation for DHAP Analysis

This protocol provides a general guideline for preparing biological samples to minimize DHAP degradation.

  • Sample Collection:

    • Collect tissues or cells and immediately place them on ice to inhibit enzymatic activity.

    • For liquid samples like biofluids, collect and immediately cool to 2-8°C.[15]

  • Homogenization (for tissues and cells):

    • Homogenize the sample in an ice-cold assay buffer.[11] A common buffer choice is a slightly acidic buffer (e.g., pH 6.0-6.5) to enhance DHAP stability.

    • Use a sufficient volume of buffer to ensure proper homogenization (e.g., 100 µL for 10 mg of tissue or 1 x 10^6 cells).[11]

  • Deproteinization:

    • To remove interfering enzymes, deproteinize the sample.[11]

    • Method A: Spin Filters: Use a 10 kDa MWCO spin filter and centrifuge according to the manufacturer's instructions.[11] Collect the filtrate for analysis.

    • Method B: Acid Precipitation: Add an equal volume of cold 1 M perchloric acid to the homogenate. Vortex and incubate on ice for 5 minutes. Centrifuge at 10,000 x g for 5 minutes. Neutralize the supernatant with cold 2 M KOH. Centrifuge to remove the KClO4 precipitate. The supernatant contains the DHAP.

  • Storage:

    • If not analyzing immediately, store the deproteinized samples at -80°C.[10] Avoid repeated freeze-thaw cycles by storing in single-use aliquots.[12]

Protocol 2: DHAP Quantification using a Fluorometric Assay Kit

This protocol is a generalized procedure based on commercially available kits. Always refer to the specific manufacturer's instructions.

  • Reagent Preparation:

    • Equilibrate all kit components to room temperature before use.[1]

    • Reconstitute lyophilized reagents as instructed in the kit manual.[1]

  • Standard Curve Preparation:

    • Prepare a series of DHAP standards by diluting the provided stock solution in the assay buffer. A typical range might be 0 to 10 nmol/well.

  • Assay Reaction:

    • Add samples and standards to a 96-well plate.

    • Prepare a master reaction mix containing the assay buffer, probe, and enzyme mix as per the kit's protocol.[11]

    • Add the master mix to each well.

    • For samples with potential background fluorescence, prepare a parallel well with a sample control mix (omitting the enzyme).[11]

  • Incubation:

    • Incubate the plate, protected from light, for the time and temperature specified in the protocol (e.g., 60 minutes at 37°C).[11]

  • Measurement:

    • Measure the fluorescence intensity at the specified excitation and emission wavelengths (e.g., λex = 535 nm / λem = 587 nm).[11]

  • Calculation:

    • Subtract the blank (0 standard) reading from all measurements.

    • If a sample background control was used, subtract its reading from the corresponding sample reading.

    • Plot the standard curve and determine the concentration of DHAP in the samples.

Visualizations

DHAP_Degradation_Pathway DHAP Dihydroxyacetone Phosphate (DHAP) Deprotonation Deprotonation DHAP->Deprotonation (Neutral to Basic pH) Enolate_Intermediate Enolate Intermediate Deprotonation->Enolate_Intermediate Phosphate_Elimination Phosphate Elimination Enolate_Intermediate->Phosphate_Elimination Methylglyoxal Methylglyoxal Phosphate_Elimination->Methylglyoxal

Caption: Degradation pathway of this compound (DHAP).

Experimental_Workflow_for_DHAP_Analysis cluster_Sample_Preparation Sample Preparation cluster_Assay_Procedure Assay Procedure cluster_Data_Analysis Data Analysis Sample_Collection 1. Sample Collection (On Ice) Homogenization 2. Homogenization (Ice-cold Acidic Buffer) Sample_Collection->Homogenization Deproteinization 3. Deproteinization (e.g., Spin Filter) Homogenization->Deproteinization Storage 4. Storage (-80°C, Single-use Aliquots) Deproteinization->Storage If not for immediate use Reaction_Setup 6. Set up Assay Reaction (Samples, Standards, Master Mix) Deproteinization->Reaction_Setup Storage->Reaction_Setup Standard_Curve 5. Prepare Standard Curve Standard_Curve->Reaction_Setup Incubation 7. Incubation (e.g., 37°C, 60 min) Measurement 8. Measure Signal (e.g., Fluorescence) Calculation 9. Calculate Concentration Measurement->Calculation

Caption: General experimental workflow for DHAP analysis.

References

Optimizing Dihydroxyacetone Phosphate Analysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize sample preparation for the analysis of dihydroxyacetone phosphate (B84403) (DHAP).

Troubleshooting Guide

This guide addresses specific issues that may arise during DHAP sample preparation and analysis, offering step-by-step solutions to common problems.

Problem Potential Cause Recommended Solution
Low DHAP Yield Inefficient cell lysis: The chosen method may not be effectively breaking open the cells to release intracellular metabolites.- For cultured cells, consider switching to a more rigorous lysis method such as bead beating or sonication.[1] - For tissue samples, ensure thorough homogenization on ice.[2] - The use of detergents can aid in solubilizing cell membranes.
Metabolite degradation: DHAP is unstable, particularly in neutral to basic conditions.- Ensure rapid quenching of metabolic activity immediately after sample collection.[3][4] - Use acidic extraction solvents (e.g., methanol (B129727) with 0.1 M formic acid) to improve the stability of phosphorylated intermediates.[3][5] - Keep samples on ice or at -80°C throughout the preparation process.[6]
Suboptimal extraction solvent: The solvent may not be efficiently extracting DHAP from the cellular matrix.- A common and effective extraction solvent for polar metabolites like DHAP is a cold mixture of methanol, acetonitrile, and water.[3] - For tissues, a two-phase extraction with a polar and a non-polar solvent can improve recovery.
High Variability Between Replicates Inconsistent sample handling: Minor variations in timing or temperature during sample processing can lead to significant differences.- Standardize all incubation times and temperatures. - Prepare a master mix for reagents to be added to all samples to minimize pipetting errors.
Incomplete quenching: If metabolic activity is not halted uniformly across all samples, DHAP levels can change.- For adherent cells, rapid removal of media followed by immediate addition of a cold quenching solution is crucial.[4] - For suspension cells, quick centrifugation and resuspension in a quenching buffer are necessary.
Precipitate formation: Incomplete removal of proteins and other macromolecules can interfere with analysis.- Ensure complete deproteinization of your sample, for example, by using a 10 kDa molecular weight cut-off spin filter.
Signal Instability or Drift in Analytical Instrument DHAP degradation in autosampler: Samples may be degrading while waiting for injection.- If possible, use a cooled autosampler. - Minimize the time samples spend in the autosampler before analysis.
Matrix effects: Other molecules in the sample extract may be interfering with the detection of DHAP.- Dilute the sample to reduce the concentration of interfering substances. - Consider a sample cleanup step like solid-phase extraction (SPE) to remove interfering compounds.
Low Signal in Fluorometric Assays Suboptimal reagent concentration: The concentration of enzymes or substrates in the assay kit may not be ideal for your sample.- Verify the integrity of the NADPH standard, as it can degrade over time.[7] - Perform a titration of the enzyme concentration to find the optimal level for a linear reaction rate.[7]
Inappropriate assay conditions: pH and temperature can significantly affect enzyme activity.- Ensure the assay buffer is at the optimal pH, typically around 7.5 for NADPH-dependent reactions.[7] - Maintain a consistent temperature as recommended by the assay protocol.
Instrument settings: Incorrect excitation or emission wavelengths will lead to a weak signal.- Double-check that the plate reader is set to the correct wavelengths for the fluorophore being used.[8]

Frequently Asked Questions (FAQs)

1. What is the first and most critical step in DHAP sample preparation?

The most critical step is the rapid and effective quenching of metabolic activity.[3][4] DHAP is an intermediate in glycolysis, a very active metabolic pathway. Failure to immediately stop all enzymatic reactions will lead to inaccurate measurements of the in vivo DHAP concentration.

2. What is the best method for quenching metabolism?

For cultured cells, rapid removal of the culture medium followed by immediate washing with ice-cold saline or buffer and then addition of a cold quenching solution (like liquid nitrogen or a cold solvent mixture) is recommended.[4] For tissue samples, snap-freezing in liquid nitrogen immediately after collection is the gold standard.

3. How should I lyse my cells for DHAP extraction?

The choice of lysis method depends on the cell type.

  • Mechanical methods like sonication and bead beating are effective for a wide range of cells, including those with tough cell walls.[1]

  • Chemical lysis using detergents is a gentler option for mammalian cells.

  • Freeze-thaw cycles can also be used but may be less efficient for some cell types.[2]

4. What is the best solvent for extracting DHAP?

A polar solvent system is required to efficiently extract the highly polar DHAP molecule. A commonly used and effective extraction solution is a cold mixture of methanol, acetonitrile, and water (e.g., 40:40:20 v/v/v).[3] The addition of a small amount of acid, such as formic acid, can help to maintain the stability of phosphorylated intermediates like DHAP.[3][5]

5. How should I store my samples before and after extraction?

  • Before extraction: If you cannot process your samples immediately after quenching, store them at -80°C.

  • After extraction: The stability of DHAP in the extract depends on the solvent and temperature. For short-term storage (a few hours), keep the extracts on ice. For longer-term storage, store them at -80°C. Avoid repeated freeze-thaw cycles.

6. Do I need to deproteinize my samples?

Yes, it is highly recommended to remove proteins from your sample extract. Proteins can interfere with downstream analytical methods, such as enzymatic assays and mass spectrometry. Using a 10 kDa molecular weight cut-off spin filter is a common and effective method for deproteinization.

7. My DHAP analysis is being done by GC-MS. Do I need to derivatize my samples?

Yes. DHAP is a phosphorylated sugar and is not volatile. Therefore, derivatization is necessary to make it suitable for GC-MS analysis.[9][10] A two-step derivatization process involving methoximation followed by silylation is a widely used method for analyzing polar metabolites like DHAP.[9]

Experimental Protocols

Protocol 1: DHAP Extraction from Adherent Mammalian Cells
  • Cell Culture: Grow cells to the desired confluency in a culture plate.

  • Quenching:

    • Aspirate the culture medium.

    • Immediately wash the cells once with 1 mL of ice-cold phosphate-buffered saline (PBS).

    • Aspirate the PBS.

    • Add 1 mL of liquid nitrogen directly to the plate to flash-freeze the cells.

  • Extraction:

    • Add 1 mL of pre-chilled (-80°C) extraction solvent (80% methanol/water with 0.1 M formic acid) to each well.[6]

    • Place the plate on dry ice and use a cell scraper to scrape the cells into the extraction solvent.

    • Transfer the cell lysate to a microcentrifuge tube.

  • Deproteinization:

    • Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

    • For further cleanup, pass the supernatant through a 10 kDa molecular weight cut-off spin filter.

  • Sample Storage: Store the clarified extract at -80°C until analysis.

Protocol 2: DHAP Extraction from Blood Samples
  • Blood Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).

  • Quenching and Red Blood Cell Lysis:

    • Transfer 1 mL of whole blood to a 15 mL conical tube.

    • Add 9 mL of ice-cold red blood cell lysis buffer (e.g., 0.15 M ammonium (B1175870) chloride).

    • Incubate on ice for 10 minutes with occasional gentle inversion.

  • Leukocyte Pellet Collection:

    • Centrifuge at 500 x g for 5 minutes at 4°C.

    • Carefully aspirate and discard the supernatant.

  • Extraction:

    • Resuspend the leukocyte pellet in 1 mL of pre-chilled (-80°C) extraction solvent (80% methanol/water).

    • Vortex vigorously for 1 minute.

  • Deproteinization and Storage:

    • Proceed with the deproteinization and storage steps as described in Protocol 1 (steps 4 and 5).

Visualizations

DHAP_Sample_Preparation_Workflow cluster_collection Sample Collection & Quenching cluster_extraction Extraction cluster_cleanup Sample Cleanup cluster_analysis Analysis start Start: Adherent Cells or Tissue quench Quench Metabolism (e.g., Liquid Nitrogen) start->quench add_solvent Add Cold Extraction Solvent quench->add_solvent homogenize Homogenize/Lyse Cells add_solvent->homogenize centrifuge Centrifuge to Pellet Debris homogenize->centrifuge deproteinize Deproteinize (e.g., Spin Filter) centrifuge->deproteinize analyze Analyze Extract (LC-MS, GC-MS, Enzymatic Assay) deproteinize->analyze end End analyze->end

Caption: Workflow for DHAP Sample Preparation.

DHAP_Troubleshooting_Tree cluster_extraction Extraction Issues cluster_stability Stability Issues cluster_assay Assay Issues start Problem: Low DHAP Signal check_extraction Is extraction efficient? start->check_extraction No check_stability Is DHAP stable? start->check_stability No check_assay Is the assay performing correctly? start->check_assay No lysis Optimize cell lysis method (sonication, bead beating) check_extraction->lysis solvent Use appropriate extraction solvent (e.g., cold methanol/acetonitrile/water) check_extraction->solvent quenching Ensure rapid and complete quenching of metabolism check_stability->quenching acidify Use acidic extraction buffer and keep samples cold check_stability->acidify reagents Check reagent integrity and concentrations check_assay->reagents conditions Verify assay pH, temperature, and instrument settings check_assay->conditions

Caption: Troubleshooting Decision Tree for Low DHAP Signal.

References

Technical Support Center: Dihydroxyacetone Phosphate (DHAP) Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for dihydroxyacetone phosphate (B84403) (DHAP) assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions regarding DHAP quantification.

I. Frequently Asked Questions (FAQs)

Q1: What is the principle of a typical fluorometric DHAP assay?

A1: Fluorometric DHAP assays are typically based on a coupled enzymatic reaction. In the presence of triosephosphate isomerase (TPI), DHAP is converted to glyceraldehyde-3-phosphate (GAP). GAP then undergoes a series of reactions that lead to the production of a fluorescent product. The intensity of the fluorescence is directly proportional to the amount of DHAP in the sample.[1][2]

Q2: What types of samples can be used with a DHAP assay kit?

A2: DHAP assay kits are generally compatible with a variety of biological samples, including:

  • Serum and plasma[1][2]

  • Tissue homogenates (e.g., liver, muscle)[2][3]

  • Cell lysates and cultured cells (adherent or suspension)[2][3]

  • Other biological fluids[2]

Q3: How should samples be prepared for a DHAP assay?

A3: Proper sample preparation is critical for accurate results. For tissue or cell samples, homogenization in ice-cold assay buffer is required, followed by centrifugation to remove insoluble material.[1][3] It is highly recommended to deproteinize samples, as endogenous enzymes can interfere with the assay. This can be achieved using a 10 kDa molecular weight cut-off (MWCO) spin filter.[3]

Q4: Why is a sample background control necessary?

A4: Some biological samples may contain endogenous NADH, which can generate a background fluorescent signal and lead to an overestimation of DHAP concentration.[1][3] A sample background control, which includes all reaction components except the DHAP enzyme mix, should be run in parallel with the samples. The fluorescence from the background control is then subtracted from the sample fluorescence to correct for this interference.[1][3]

Q5: How stable is DHAP in solution?

A5: Dihydroxyacetone phosphate is known to be unstable in solution.[4] Its stability is influenced by factors such as temperature and pH. It is recommended to prepare samples and standards fresh and keep them on ice during the experiment to minimize degradation. For longer-term storage, reconstituted standards and samples should be stored at -20°C.[1]

II. Troubleshooting Guide

This guide addresses common problems encountered during DHAP assays in a question-and-answer format.

Problem 1: No or very low signal.

Possible Cause Troubleshooting Step
Omission of a critical reagent Carefully review the protocol to ensure all reagents, including the enzyme mix and developer, were added in the correct order and volume.[5]
In-active enzyme or substrate Ensure that the enzyme mix and other reagents have been stored correctly at -20°C and have not undergone multiple freeze-thaw cycles.[1][6] Check the expiration date of the kit.
Incorrect plate reader settings Verify that the excitation and emission wavelengths on the plate reader are set correctly for the fluorophore used in the assay (typically around 535 nm for excitation and 587 nm for emission).[1]
Use of an incorrect microplate For fluorescence assays, it is crucial to use black plates with clear bottoms to minimize background fluorescence and well-to-well crosstalk.[6]
Assay buffer is too cold Allow the assay buffer to equilibrate to room temperature before use, as low temperatures can reduce enzyme activity.[6]

Problem 2: High background fluorescence.

Possible Cause Troubleshooting Step
Presence of endogenous NADH in the sample Prepare a parallel sample background control by omitting the DHAP enzyme mix. Subtract the background control reading from the sample reading.[1][3]
Contaminated reagents or buffer Use fresh, high-purity water and reagents. Ensure that buffers are not contaminated with fluorescent substances.[5]
Autofluorescence from the sample If the sample itself is fluorescent, try diluting the sample. If the issue persists, sample cleanup using methods like solid-phase extraction may be necessary.
Incorrect plate type Using clear or white plates for a fluorescence assay can lead to high background. Switch to black plates with clear bottoms.[6]

Problem 3: Inconsistent readings between replicate wells.

Possible Cause Troubleshooting Step
Pipetting errors Ensure accurate and consistent pipetting, especially for small volumes. Use calibrated pipettes and pre-wet the tips.[6]
Incomplete mixing of reagents in the wells After adding all reagents, mix the contents of the wells thoroughly by gently shaking the plate on a horizontal shaker or by carefully pipetting up and down.[1]
Presence of air bubbles in the wells Inspect the wells for air bubbles before reading the plate. Bubbles can interfere with the light path and should be removed by gently tapping the plate or using a clean pipette tip.
"Edge effect" in the microplate Evaporation from the outer wells of a microplate can lead to higher concentrations and altered readings. To mitigate this, avoid using the outermost wells or fill them with buffer/water to maintain a humid environment.

Problem 4: Non-linear standard curve.

Possible Cause Troubleshooting Step
Incorrect preparation of standards Carefully re-check the dilution calculations and ensure that the standards were prepared accurately. Prepare fresh standards for each assay.[1]
Substrate depletion or enzyme saturation If the standard curve plateaus at higher concentrations, the reaction may be reaching its maximum velocity. If the curve is non-linear at the lower end, you may be working below the detection limit of the assay. Ensure your standard concentrations are within the linear range specified in the kit protocol.
Pipetting errors Inaccurate pipetting during the preparation of the standard curve will lead to non-linearity.

III. Data Presentation: Common Interferences

The following table summarizes common substances that can interfere with fluorometric enzyme assays. While specific quantitative data for DHAP assays is limited in the literature, the provided information offers general guidance on concentrations to avoid.

Interfering Substance Class Examples Concentration to Avoid Potential Effect Mitigation Strategy
Reducing Agents Dithiothreitol (DTT), β-mercaptoethanol> 1 mMCan interfere with the redox-based reactions common in coupled enzymatic assays.Avoid in sample preparation or remove using dialysis or a desalting column.
Detergents Sodium dodecyl sulfate (B86663) (SDS), Triton™ X-100, Tween® 20> 0.01% for ionic detergents (SDS), > 0.1% for non-ionic detergentsCan denature enzymes in the assay, leading to a loss of signal. May also cause quenching of the fluorescent signal.[6]Use detergent-compatible reagents or remove detergents by dialysis or precipitation.
Chelating Agents Ethylenediaminetetraacetic acid (EDTA)> 0.5 mM[6]Can chelate metal ions that may be required as cofactors for the enzymes in the assay.[6]Avoid using buffers containing high concentrations of EDTA.
Triosephosphate Isomerase Inhibitors Phosphoenolpyruvate (PEP), 2-phosphoglycolate, sulfate, phosphate, arsenate ionsVariesDirectly inhibit the first enzyme in the coupled reaction, leading to an underestimation of DHAP.[7][8]If the presence of these inhibitors is suspected, sample dilution or purification may be necessary.
Autofluorescent Compounds NADH, FAD, some drugs and natural productsVariesIncrease the background fluorescence, leading to inaccurate results.[9]Use a sample background control.[1] Red-shifting the fluorophore can also help reduce interference.[10]

IV. Experimental Protocols

A. Standard Fluorometric DHAP Assay Protocol

This protocol is a generalized procedure based on commercially available kits.[1][3]

  • Reagent Preparation:

    • Allow all reagents to equilibrate to room temperature before use.

    • Reconstitute lyophilized components (e.g., enzyme mix, developer, standard) as per the kit instructions, typically with the provided assay buffer or ultrapure water. Keep reconstituted enzymes on ice.

  • Standard Curve Preparation:

    • Prepare a stock solution of the DHAP standard.

    • Perform serial dilutions of the DHAP standard in assay buffer to create a standard curve. The concentration range will depend on the specific kit but often spans from 0 to 10 nmol/well.

    • Add a fixed volume (e.g., 50 µL) of each standard dilution to duplicate wells of a black, clear-bottom 96-well plate.

  • Sample Preparation:

    • For liquid samples (serum, plasma), they can often be used directly.

    • For tissue or cell samples, homogenize in ice-cold assay buffer, centrifuge to pellet debris, and collect the supernatant.

    • Deproteinize the sample supernatant using a 10 kDa MWCO spin filter.

    • Add 2-50 µL of the prepared sample to duplicate wells. Adjust the final volume to 50 µL with assay buffer.

    • For each sample, prepare a parallel background control well containing the same volume of sample, brought to 50 µL with assay buffer.

  • Reaction Setup:

    • Prepare a Master Reaction Mix containing the assay buffer, enzyme mix, and developer according to the kit's protocol.

    • Prepare a Background Control Mix containing the assay buffer and developer, but omitting the enzyme mix.

    • Add 50 µL of the Master Reaction Mix to the standard and sample wells.

    • Add 50 µL of the Background Control Mix to the sample background control wells.

    • Mix the contents of the wells thoroughly.

  • Incubation:

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Measurement:

    • Measure the fluorescence intensity on a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).

  • Calculation:

    • Subtract the fluorescence reading of the 0 DHAP standard (blank) from all standard and sample readings.

    • For each sample, subtract the fluorescence reading of its corresponding background control.

    • Plot the standard curve of fluorescence intensity versus the amount of DHAP.

    • Determine the concentration of DHAP in the samples from the standard curve.

V. Visualizations

A. Signaling Pathway: Glycolysis

glycolysis Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P F6P Fructose-6-phosphate G6P->F6P F16BP Fructose-1,6-bisphosphate F6P->F16BP DHAP Dihydroxyacetone phosphate (DHAP) F16BP->DHAP Aldolase GAP Glyceraldehyde-3-phosphate F16BP->GAP Aldolase DHAP->GAP Triosephosphate Isomerase BPG 1,3-Bisphosphoglycerate GAP->BPG PEP Phosphoenolpyruvate BPG->PEP ... Pyruvate Pyruvate PEP->Pyruvate

Caption: Simplified glycolysis pathway highlighting the position of DHAP.

B. Experimental Workflow: DHAP Assay

DHAP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis SamplePrep Sample Preparation (Homogenization, Deproteinization) PlateLoading Load Samples & Standards into 96-well plate SamplePrep->PlateLoading StandardPrep Standard Curve Preparation StandardPrep->PlateLoading ReagentAdd Add Master Mix & Background Control Mix PlateLoading->ReagentAdd Incubation Incubate at 37°C (protected from light) ReagentAdd->Incubation ReadPlate Measure Fluorescence (Ex/Em = 535/587 nm) Incubation->ReadPlate Calculate Calculate DHAP Concentration ReadPlate->Calculate

Caption: General experimental workflow for a fluorometric DHAP assay.

C. Logical Relationship: Troubleshooting Workflow

Troubleshooting_Workflow Start Assay Problem Encountered CheckSignal Signal Issue? Start->CheckSignal CheckVariability High Variability? CheckSignal->CheckVariability No NoSignal No/Low Signal? CheckSignal->NoSignal Yes HighBg High Background? CheckSignal->HighBg Yes, High BG CheckCurve Non-linear Standard Curve? CheckVariability->CheckCurve No CheckPipetting Review Pipetting Technique CheckVariability->CheckPipetting Yes CheckMixing Ensure Thorough Mixing CheckVariability->CheckMixing Yes CheckBubbles Inspect for Bubbles CheckVariability->CheckBubbles Yes CheckStdPrep Verify Standard Preparation CheckCurve->CheckStdPrep Yes CheckLinearRange Assess Linear Range CheckCurve->CheckLinearRange Yes CheckReagents Check Reagent Addition & Activity NoSignal->CheckReagents CheckReader Check Plate Reader Settings & Plate Type NoSignal->CheckReader RunBgControl Run Sample Background Control HighBg->RunBgControl CheckContamination Check for Contamination & Autofluorescence HighBg->CheckContamination

Caption: A logical workflow for troubleshooting common DHAP assay issues.

References

Technical Support Center: Dihydroxyacetone Phosphate (DHAP) Detection by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of dihydroxyacetone phosphate (B84403) (DHAP) by mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the sensitivity and reliability of your DHAP detection experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common and sensitive method for DHAP quantification by mass spectrometry?

A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used method for sensitive and specific quantification of DHAP.[1] This technique separates DHAP from other cellular metabolites prior to detection, which is crucial for accurate measurement, especially in complex biological samples.

Q2: I am having trouble separating DHAP from its isomer, glyceraldehyde-3-phosphate (G3P). What chromatographic techniques can I use?

A2: Separating the isomers DHAP and G3P is a common challenge. Two effective approaches are:

  • Ion-Pairing Reversed-Phase Chromatography: This technique uses an ion-pairing agent, such as tributylamine (B1682462), in the mobile phase to increase the retention of negatively charged analytes like DHAP and G3P on a C8 or C18 column.[1][2] A long gradient is often required to achieve baseline separation.[1][2]

  • Hydrophilic Interaction Chromatography (HILIC): HILIC is well-suited for the separation of polar and charged molecules. It can effectively resolve phosphorylated sugars like DHAP and G3P. A hybrid column with both anion-exchange and HILIC ligands can provide enhanced selectivity.

Q3: My DHAP signal is very low. How can I improve the sensitivity of my assay?

A3: Low signal intensity is a frequent issue. Here are several strategies to boost sensitivity:

  • Optimize Sample Preparation: Ensure efficient extraction of DHAP from your sample matrix and minimize sample loss. Protein precipitation is a common first step for biological samples.[1][2]

  • Chemical Derivatization: Derivatizing the ketone group of DHAP can significantly enhance its ionization efficiency and, therefore, the sensitivity of detection. Girard's reagents (T or P) are particularly effective for this purpose as they introduce a permanently charged moiety.[3][4][5][6]

  • Enhance Ionization: In negative ion mode, ensure the mobile phase composition promotes efficient deprotonation. In positive ion mode (after derivatization), an acidic mobile phase is beneficial.

  • Mass Spectrometer Tuning: Regularly tune and calibrate your mass spectrometer to ensure optimal performance for the mass range of DHAP and its derivatives.

Q4: What are matrix effects and how can they affect my DHAP analysis?

A4: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix. This can lead to ion suppression (decreased signal) or enhancement (increased signal), affecting the accuracy and reproducibility of your results. Strategies to mitigate matrix effects include:

  • Effective Sample Cleanup: Use solid-phase extraction (SPE) to remove interfering compounds.

  • Chromatographic Separation: Optimize your LC method to separate DHAP from matrix components.

  • Use of an Internal Standard: A stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variations in sample processing.

Troubleshooting Guides

Guide 1: Poor Peak Shape (Tailing, Broadening, or Splitting)
Symptom Possible Cause(s) Suggested Solution(s)
Peak Tailing Secondary interactions with the column; Poor column condition; Inappropriate mobile phase pH.- For ion-pairing chromatography, ensure the concentration of the ion-pairing reagent is optimal. - Check the column's performance with a standard; it may need to be replaced. - Adjust the mobile phase pH to ensure DHAP is fully ionized.
Broad Peaks Low concentration of ion-pairing reagent; Suboptimal flow rate; Column contamination.- Increase the concentration of the ion-pairing reagent in the mobile phase. - Optimize the flow rate; slower flow rates can sometimes improve peak shape for challenging separations. - Flush the column with a strong solvent to remove contaminants.
Split Peaks Column void or damage; Sample solvent incompatible with the mobile phase.- Replace the column if a void is suspected. - Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase.
Guide 2: Low Signal Intensity or No Peak Detected
Symptom Possible Cause(s) Suggested Solution(s)
Low Signal Intensity Inefficient ionization; Ion suppression from matrix effects; Low analyte concentration; Suboptimal MS parameters.- Consider chemical derivatization with Girard's reagent T to improve ionization efficiency.[3][6] - Improve sample cleanup to reduce matrix effects. - Concentrate the sample if possible. - Optimize source parameters (e.g., spray voltage, gas flows, temperature) and collision energy.
No Peak Detected DHAP degradation; Incorrect MS method settings; LC plumbing issue.- DHAP can be unstable; ensure samples are processed quickly and kept cold.[7] - Verify the precursor and product ion masses in your MRM method. - Check for leaks or blockages in the LC system and ensure the column is properly connected.
Guide 3: Poor Separation of DHAP and G3P
Symptom Possible Cause(s) Suggested Solution(s)
Co-elution of Isomers Insufficient chromatographic resolution.- For Ion-Pairing RP-LC: Increase the gradient length and/or decrease the slope. Optimize the concentration of the ion-pairing reagent.[1][2] - For HILIC: Adjust the initial percentage of the organic solvent in the mobile phase. A higher starting concentration of acetonitrile (B52724) can improve the separation of triose phosphate isomers. - Consider using a column with a different selectivity.

Data Presentation

Table 1: Comparison of Chromatographic Methods for DHAP and G3P Separation

Chromatographic MethodStationary PhaseKey Mobile Phase ComponentsAdvantageDisadvantage
Ion-Pairing Reversed-Phase C8 or C18Tributylamine or other alkylamineGood retention for phosphorylated sugars.Can cause ion suppression and contaminate the MS system.
HILIC Amide or ZwitterionicHigh organic content (e.g., acetonitrile)Excellent separation of polar isomers.Can be sensitive to water content in the sample and mobile phase.

Table 2: Effect of Derivatization on DHAP Detection Sensitivity

AnalyteDerivatization ReagentFold Increase in Sensitivity (Approximate)Mass Spectrometry ModeReference
Ketone-containing molecules (general)Girard's Reagent T~20-foldPositive Ion ESI[3]
KetosteroidsGirard's Reagent PSignificant increase in ion currentPositive Ion ESI[8]
Aldehydes and KetonesModified Girard's Reagent (HTMOB)3.3 to 7.0-fold increase compared to Girard's TPositive Ion ESI[7]

Experimental Protocols

Protocol 1: Sample Preparation from Cultured Cells for LC-MS/MS Analysis
  • Cell Harvesting: Aspirate the culture medium and quickly wash the adherent cells (e.g., 2 x 10^6 cells) with ice-cold phosphate-buffered saline (PBS).

  • Metabolism Quenching: Immediately add 1 mL of ice-cold 80% methanol (B129727) to the cells.

  • Cell Lysis and Extraction: Scrape the cells and transfer the cell suspension to a microcentrifuge tube. Vortex vigorously for 1 minute.

  • Incubation: Incubate on ice for 20 minutes to allow for complete protein precipitation and metabolite extraction.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Drying: Dry the supernatant using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Derivatization of DHAP with Girard's Reagent T
  • Reagent Preparation: Prepare a fresh solution of Girard's Reagent T (e.g., 10 mg/mL) in 50% methanol containing 5% acetic acid.

  • Derivatization Reaction: To the dried sample extract, add 50 µL of the Girard's Reagent T solution.

  • Incubation: Vortex briefly and incubate at 60°C for 30 minutes.

  • Cooling and Dilution: Cool the reaction mixture to room temperature and dilute with the initial mobile phase as needed before injection into the LC-MS/MS system.

Protocol 3: Ion-Pairing LC-MS/MS for DHAP Analysis
  • LC Column: C8, 3.5 µm, 4.6 x 150 mm.

  • Mobile Phase A: 5 mM tributylamine and 5 mM acetic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 0% to 50% B over 40 minutes.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 10 µL.

  • MS Detection: Negative ion mode.

  • MRM Transition: Monitor the transition for DHAP (e.g., m/z 169 -> m/z 79).

Visualizations

glycolysis_glycerolipid_pathway cluster_glycolysis Glycolysis cluster_glycerolipid Glycerolipid Synthesis Glucose Glucose F16BP Fructose-1,6-bisphosphate Glucose->F16BP Multiple Steps DHAP Dihydroxyacetone Phosphate F16BP->DHAP Aldolase G3P Glyceraldehyde-3-phosphate F16BP->G3P Aldolase DHAP->G3P Triose Phosphate Isomerase Glycerol3P Glycerol-3-Phosphate DHAP->Glycerol3P Glycerol-3-phosphate dehydrogenase Pyruvate Pyruvate G3P->Pyruvate Multiple Steps LPA Lysophosphatidic Acid Glycerol3P->LPA PA Phosphatidic Acid LPA->PA DAG Diacylglycerol PA->DAG TAG Triacylglycerol DAG->TAG

Caption: DHAP's central role in glycolysis and glycerolipid synthesis.

troubleshooting_workflow cluster_sample Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Start Low DHAP Signal in Mass Spec CheckSamplePrep Review Sample Preparation Protocol Start->CheckSamplePrep CheckLC Evaluate LC Performance Start->CheckLC CheckMS Verify MS Parameters Start->CheckMS Derivatize Consider Chemical Derivatization Start->Derivatize Extraction Optimize Extraction Efficiency CheckSamplePrep->Extraction Cleanup Improve Sample Cleanup (SPE) CheckSamplePrep->Cleanup InternalStd Use Stable Isotope Internal Standard CheckSamplePrep->InternalStd PeakShape Assess Peak Shape (Tailing, Broadening) CheckLC->PeakShape Separation Optimize Isomer Separation (DHAP/G3P) CheckLC->Separation Tune Tune and Calibrate Instrument CheckMS->Tune IonSource Optimize Ion Source Parameters CheckMS->IonSource Girard Improved Ionization and Sensitivity Derivatize->Girard Girard's Reagent T or P

Caption: Troubleshooting workflow for low DHAP signal intensity.

References

Technical Support Center: Dihydroxyacetone Phosphate (DHAP) Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for dihydroxyacetone phosphate (B84403) (DHAP) quantification. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to matrix effects in DHAP analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect DHAP quantification?

A1: The "matrix" refers to all components in a sample other than the analyte of interest, DHAP.[1] In biological samples, this includes salts, lipids, proteins, and other endogenous molecules. Matrix effects occur when these co-eluting components interfere with the ionization of DHAP in the mass spectrometer source, leading to either ion suppression (decreased signal) or ion enhancement (increased signal).[2][3] This can significantly impact the accuracy, precision, and sensitivity of your quantitative results.[3][4]

Q2: What are the primary causes of matrix effects in biological samples for DHAP analysis?

A2: The primary causes of matrix effects in biological samples for DHAP analysis are co-eluting endogenous compounds that interfere with the ionization process.[1] Phospholipids (B1166683) are a major contributor to ion suppression in plasma and tissue samples.[2] Other interfering substances can include salts, proteins, and other small molecules present in the biological matrix.[4][5]

Q3: How can I assess the presence and magnitude of matrix effects in my DHAP assay?

A3: The most common method to quantitatively assess matrix effects is the post-extraction spike method.[6][7] This involves comparing the response of DHAP spiked into a blank matrix extract to the response of DHAP in a neat solvent at the same concentration. The matrix factor (MF) can then be calculated to quantify the extent of ion suppression or enhancement.[3][6] A qualitative assessment can be performed using the post-column infusion technique, which helps identify regions in the chromatogram where ion suppression or enhancement occurs.[8]

Q4: What is a suitable internal standard for DHAP quantification to compensate for matrix effects?

A4: The gold standard for an internal standard (IS) is a stable isotope-labeled (SIL) version of the analyte.[9] For DHAP, a 13C-labeled DHAP ([U-13C]DHAP) is an excellent choice.[9] A SIL-IS co-elutes with the unlabeled DHAP and experiences similar matrix effects, allowing for reliable correction and more accurate quantification.[9]

Troubleshooting Guide

This guide addresses common issues encountered during DHAP quantification, with a focus on overcoming matrix effects.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Question Possible Cause & Solution
Why are my DHAP peaks tailing? Secondary Interactions: DHAP, being a phosphate-containing molecule, can exhibit secondary interactions with active sites on the stationary phase (e.g., residual silanols). Solution: Use an end-capped column or a column with a more inert stationary phase. Adjusting the mobile phase pH might also help.[10] Column Contamination: Buildup of matrix components on the column can lead to peak tailing.[11] Solution: Implement a more rigorous sample cleanup procedure. Use a guard column and replace it regularly.[10] Flush the column with a strong solvent.[12]
Why am I observing peak fronting? Column Overload: Injecting too much sample can saturate the column, leading to fronting. Solution: Reduce the injection volume or dilute the sample.[10] Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion. Solution: Ensure the sample solvent is of similar or weaker strength than the initial mobile phase.[10][13]

Issue 2: Low Signal Intensity or High Signal Variability

Question Possible Cause & Solution
My DHAP signal is much lower than expected. What could be the cause? Ion Suppression: This is a classic sign of matrix effects, where co-eluting compounds from the sample matrix inhibit the ionization of DHAP.[1] Solution: 1. Improve Sample Preparation: Use a more effective sample cleanup method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[2] 2. Optimize Chromatography: Modify your LC method to better separate DHAP from the interfering compounds.[1] 3. Use a Stable Isotope-Labeled Internal Standard: A SIL-IS like 13C-DHAP can help compensate for signal loss due to ion suppression.[9]
The signal intensity for my DHAP samples is highly variable between injections. Why? Inconsistent Matrix Effects: The composition of the biological matrix can vary between samples, leading to different degrees of ion suppression or enhancement.[8] Solution: 1. Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples to account for consistent matrix effects. 2. Robust Sample Preparation: A highly efficient and reproducible sample preparation method is crucial to minimize variability in matrix effects. SPE is often more reproducible than LLE or protein precipitation. 3. Use of an Internal Standard: A suitable internal standard is essential to correct for injection-to-injection variations.[9]

Quantitative Data Summary

The choice of sample preparation is critical for minimizing matrix effects and ensuring accurate quantification of DHAP. The following table provides a summary of expected performance for different sample preparation techniques.

Sample Preparation Method Typical Analyte Recovery (%) Matrix Effect (%) Reproducibility (CV%) Notes
Protein Precipitation (PPT) 85 - 10540 - 70 (Suppression)< 15Simple and fast, but often results in significant matrix effects due to insufficient removal of phospholipids and other interferences.[2]
Liquid-Liquid Extraction (LLE) 70 - 9080 - 95 (Suppression)< 10Can provide cleaner extracts than PPT, but may have lower recovery for polar analytes like DHAP and can be less reproducible.
Solid-Phase Extraction (SPE) 90 - 11095 - 105 (Minimal Effect)< 5Generally provides the cleanest extracts and the most effective reduction of matrix effects, leading to higher accuracy and precision.[6]

Note: The values in this table are representative and can vary depending on the specific matrix, protocol, and analytical instrumentation.

Experimental Protocols

Protocol 1: Assessment of Matrix Effects and Recovery

This protocol describes how to quantitatively measure matrix effects and analyte recovery using a post-extraction spike approach.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and internal standard (IS) into the final reconstitution solvent.

    • Set B (Post-Extraction Spike): Process a blank matrix sample through the entire sample preparation procedure. Spike the analyte and IS into the final extract.

    • Set C (Pre-Extraction Spike): Spike the analyte and IS into the blank matrix sample before the sample preparation procedure.

  • Analyze Samples: Analyze all three sets of samples by LC-MS/MS.

  • Calculate Matrix Effect, Recovery, and Process Efficiency:

    • Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100 [3]

    • Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100

    • Process Efficiency (%) = (Peak Area of Set C / Peak Area of Set A) * 100

Protocol 2: Sample Preparation via Protein Precipitation (PPT)

  • Sample Collection: Collect 100 µL of biological sample (e.g., plasma, cell lysate).

  • Add Precipitation Solvent: Add 400 µL of ice-cold acetonitrile (B52724) containing the internal standard.

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge: Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase.

  • Analysis: The sample is now ready for LC-MS/MS analysis.

Protocol 3: Sample Preparation via Solid-Phase Extraction (SPE)

This is a general protocol for developing an SPE method for DHAP, a polar molecule, using a mixed-mode or hydrophilic interaction liquid chromatography (HILIC) sorbent.

  • Sorbent Selection: Choose a suitable SPE sorbent. For the polar and negatively charged DHAP, a mixed-mode anion exchange or a HILIC sorbent is recommended.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of the loading buffer (e.g., 95:5 acetonitrile:water for HILIC SPE).

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with a solvent that will remove interferences but retain DHAP (e.g., a high percentage of organic solvent for HILIC SPE).

  • Elution: Elute DHAP with a solvent that disrupts its interaction with the sorbent (e.g., a high percentage of aqueous solvent for HILIC SPE).

  • Evaporation and Reconstitution: Evaporate the eluate and reconstitute in the mobile phase for LC-MS/MS analysis.

Visualizations

DHAP_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add Internal Standard (¹³C-DHAP) Sample->Add_IS Extraction Extraction (PPT, LLE, or SPE) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for DHAP quantification.

Matrix_Effect_Troubleshooting Start Inaccurate or Imprecise DHAP Quantification Assess_ME Assess Matrix Effect (Post-Extraction Spike) Start->Assess_ME ME_Present Matrix Effect > 20%? Assess_ME->ME_Present Optimize_SP Optimize Sample Prep (e.g., switch to SPE) ME_Present->Optimize_SP Yes No_ME Matrix Effect Acceptable (<20%) ME_Present->No_ME No Optimize_LC Optimize Chromatography (Improve Separation) Optimize_SP->Optimize_LC Use_SIL_IS Use Stable Isotope-Labeled Internal Standard Optimize_LC->Use_SIL_IS Revalidate Re-validate Assay Use_SIL_IS->Revalidate Other_Issues Investigate Other Issues (e.g., instrument performance) No_ME->Other_Issues

Caption: Troubleshooting logic for matrix effects.

References

Technical Support Center: Triosephosphate Isomerase (TPI) Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing triosephosphate isomerase (TPI) activity assays.

Frequently Asked Questions (FAQs)

Q1: What is the principle of a typical colorimetric TPI activity assay?

A1: In a common colorimetric assay, triosephosphate isomerase (TPI) catalyzes the conversion of dihydroxyacetone phosphate (B84403) (DHAP) to glyceraldehyde-3-phosphate (GAP). The resulting GAP is then used in a coupled enzymatic reaction by a developer enzyme to produce a colored product. The absorbance of this colored product, typically measured at 450 nm, is directly proportional to the TPI activity in the sample.[1][2][3][4]

Q2: What are the expected TPI activity levels in common samples?

A2: TPI is a ubiquitous and highly active enzyme. The activity can vary significantly depending on the sample type and preparation. For instance, relative TPI activity has been observed to be high in muscle and various cell lines like MCF-7 and HeLa cells.[1] Commercially available assays can typically detect TPI activity as low as 40 mU/mL.[1][2][3][4]

Q3: How should I prepare my samples for a TPI activity assay?

A3: Sample preparation depends on the sample type:

  • Serum and Plasma: Can often be used directly after collection.[2]

  • Adherent or Suspension Cells: Cells should be washed and then homogenized in ice-cold TPI Assay Buffer. After a brief incubation on ice, the lysate should be centrifuged to pellet cellular debris, and the resulting supernatant is used for the assay.[2]

  • Tissues: Tissues should be rapidly homogenized in ice-cold TPI Assay Buffer, followed by centrifugation to clarify the lysate.[2]

It is crucial to keep samples on ice to prevent enzyme degradation.

Q4: What controls are necessary for a TPI activity assay?

A4: To ensure the reliability of your results, the following controls are recommended:

  • Blank/Background Control: Contains all reaction components except the TPI substrate. This control is used to subtract the background absorbance from your sample readings.

  • Positive Control: A sample with known TPI activity to confirm that the assay is working correctly.

  • Negative Control: A reaction mixture without the enzyme source (sample) to check for any non-enzymatic conversion of the substrate.

  • Sample Background Control: For samples with high intrinsic absorbance, a parallel reaction should be run without the TPI substrate to correct for this background.[2]

Troubleshooting Guide

This guide addresses common issues encountered during TPI activity assays in a question-and-answer format.

Q5: My assay is not working; I see no or very low signal. What could be the cause?

A5: Several factors could lead to a lack of signal. Consider the following:

  • Reagent Preparation and Storage: Ensure all lyophilized components were correctly reconstituted and stored at the recommended temperatures. Repeated freeze-thaw cycles of reagents, especially the enzyme mix and positive control, should be avoided.[5]

  • Assay Buffer Temperature: Using an ice-cold assay buffer can significantly reduce or inhibit enzyme activity. The assay buffer should be at room temperature before starting the experiment.[5][6]

  • Incorrect Wavelength: Verify that the plate reader is set to the correct wavelength for absorbance measurement (typically 450 nm for colorimetric assays).[5][6]

  • Omission of a Reagent: Carefully review the protocol to ensure all necessary reagents were added in the correct order and volumes.

  • Inactive Enzyme: The TPI in your sample may be inactive due to improper sample handling or storage. Use a fresh sample or a known active TPI source as a positive control to verify your assay setup.

Q6: My readings are erratic or not reproducible. What are the possible reasons?

A6: Inconsistent readings can stem from several sources:

  • Incomplete Homogenization: For cell and tissue lysates, incomplete homogenization can lead to variable enzyme concentrations in different aliquots. Ensure thorough homogenization and proper centrifugation to obtain a clear lysate.[5]

  • Pipetting Errors: Inaccurate pipetting, especially of small volumes, can introduce significant variability. Use calibrated pipettes and ensure proper technique. Preparing a master mix for the reaction components can help ensure consistency across wells.[5]

  • Air Bubbles in Wells: Air bubbles can interfere with the light path and lead to inaccurate absorbance readings. Be careful to avoid introducing bubbles when pipetting reagents into the plate.

  • Plate Effects: Evaporation from the wells at the edges of the microplate can concentrate the reactants and lead to higher readings. Using a plate sealer and ensuring a humidified environment can minimize this effect.[6]

  • Temperature Fluctuations: Maintaining a consistent temperature (e.g., 37°C) during the kinetic measurement is critical for reproducible enzyme activity.[2][3]

Q7: The background in my assay is too high. How can I reduce it?

A7: High background can obscure the true signal from TPI activity. Here are some potential causes and solutions:

  • Contaminated Reagents: Ensure that your buffers and water are free of contaminants.

  • High Sample Background: Some samples may have high intrinsic absorbance at the assay wavelength. To account for this, run a sample background control for each of these samples, which includes the sample and all reaction components except the TPI substrate. Subtract the absorbance of the sample background control from your sample reading.[2]

  • Non-specific Binding: If using an ELISA-based format, insufficient blocking can lead to high background. Ensure proper blocking steps are included.

Q8: The standard curve is not linear. What should I do?

A8: A non-linear standard curve can affect the accuracy of your results.

  • Improper Dilutions: Double-check the calculations and pipetting for your standard dilutions.

  • Reagent Instability: Ensure that the NADH standard or other components of the standard curve have been stored correctly and have not degraded.

  • Signal Saturation: At high concentrations, the signal may become saturated, leading to a plateau in the standard curve. If this occurs, you may need to adjust the concentration range of your standards.

Data Presentation

Table 1: Michaelis-Menten Constants (Km and kcat) for Triosephosphate Isomerase from Various Organisms.

OrganismSubstrateKm (mM)kcat (min⁻¹)
Trypanosoma brucei bruceiGlyceraldehyde 3-phosphate0.25 ± 0.053.7 x 10⁵
Dihydroxyacetone phosphate1.2 ± 0.16.5 x 10⁴
Chicken muscleD-glyceraldehyde 3-phosphate0.472.56 x 10⁵
This compound0.972.59 x 10⁴

Table 2: Inhibition of Human Triosephosphate Isomerase by Phosphoenolpyruvate (PEP).

EnzymeIC₅₀ (µM)Ki (µM)
Human wild-type TPI570230

Experimental Protocols

Detailed Protocol for a Spectrophotometric TPI Activity Assay (Non-Kit Based)

This protocol is adapted from a published research article and provides a method for measuring TPI activity in cell lysates.

1. Reagents:

  • Lysis Buffer: 100 mM Triethanolamine (TEA), pH 7.6, with protease inhibitors.

  • Assay Mixture:

    • 0.47 mM Glyceraldehyde 3-phosphate (GAP)

    • 0.42 mM NADH

    • 1 unit Glycerol-3-phosphate dehydrogenase

    • 100 mM TEA, pH 7.6

2. Sample Preparation:

  • Homogenize cells or tissues in ice-cold Lysis Buffer.

  • Sonicate the homogenate on an ice bath for 10 minutes.

  • Centrifuge at 5,000 x g for 5 minutes at 4°C to remove cellular debris.

  • Collect the supernatant and dilute to a final protein concentration of 1 µg/µL in Lysis Buffer.

3. Assay Procedure:

  • Prepare the Assay Mixture.

  • In a 96-well plate, add 30 µg of lysate protein to each well.

  • Initiate the reaction by adding the Assay Mixture to a final volume of 80 µL.

  • Immediately measure the decrease in absorbance at 340 nm in a microplate reader in kinetic mode at 25°C.

  • Record readings every minute for a period sufficient to determine the initial linear rate.

  • Normalize the enzyme activity to reactions performed without the GAP substrate to account for any background NADH oxidation.

4. Data Analysis:

  • Calculate the rate of NADH oxidation (ΔAbs/min) from the linear portion of the kinetic curve.

  • Use the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹) to convert the change in absorbance to the amount of NADH consumed per minute.

  • Express TPI activity as units per milligram of protein (U/mg), where one unit is defined as the amount of enzyme that catalyzes the conversion of one micromole of substrate per minute under the specified conditions.

Mandatory Visualizations

TPI_Metabolic_Hub Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P PPP_entry Pentose Phosphate Pathway G6P->PPP_entry F16BP Fructose-1,6-Bisphosphate F6P->F16BP F6P->PPP_entry DHAP Dihydroxyacetone Phosphate (DHAP) F16BP->DHAP GAP Glyceraldehyde-3- Phosphate (GAP) F16BP->GAP DHAP->GAP TPI Glycerol3P Glycerol-3-Phosphate DHAP->Glycerol3P Glycerol-3-P Dehydrogenase GAP->DHAP TPI Pyruvate Pyruvate GAP->Pyruvate Glycolysis Continues GAP->PPP_entry R5P Ribose-5-Phosphate PPP_entry->R5P Nucleotides Nucleotide Synthesis R5P->Nucleotides Lipid_entry Lipid Metabolism Triglycerides Triglycerides Glycerol3P->Triglycerides

Caption: TPI at the crossroads of major metabolic pathways.

TPI_Assay_Workflow start Start prep_samples 1. Prepare Samples (Lysates, Serum, etc.) start->prep_samples prep_reagents 2. Prepare Reagents (Assay Buffer, Substrate, Developer) prep_samples->prep_reagents setup_plate 3. Set up 96-well Plate (Samples, Standards, Controls) prep_reagents->setup_plate add_reaction_mix 4. Prepare and Add Reaction Mix setup_plate->add_reaction_mix measure_kinetic 5. Measure Absorbance (e.g., 450 nm) in Kinetic Mode add_reaction_mix->measure_kinetic analyze_data 6. Analyze Data (Calculate Rate, Use Standard Curve) measure_kinetic->analyze_data calculate_activity 7. Calculate TPI Activity (U/mg protein) analyze_data->calculate_activity end End calculate_activity->end

Caption: General experimental workflow for a TPI activity assay.

TPI_Troubleshooting_Flowchart start Problem: Unexpected Results no_signal No or Low Signal Check: - Reagent preparation & storage - Assay buffer temperature - Plate reader wavelength - Reagent addition order start->no_signal No Signal? erratic_readings Erratic/Irreproducible Readings Check: - Sample homogenization - Pipetting accuracy - Air bubbles in wells - Plate edge effects - Temperature consistency start->erratic_readings Erratic Readings? high_background High Background Check: - Reagent contamination - Run sample background control start->high_background High Background? nonlinear_std Non-linear Standard Curve Check: - Standard dilution accuracy - Reagent stability - Signal saturation start->nonlinear_std Non-linear Standard?

Caption: Logical troubleshooting workflow for TPI activity assays.

References

challenges in quantifying dihydroxyacetone phosphate in complex biological matrices

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Dihydroxyacetone Phosphate (B84403) (DHAP) Quantification

Welcome to the technical support center for the quantification of dihydroxyacetone phosphate (DHAP) in complex biological matrices. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges in DHAP analysis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues users may encounter during sample preparation, analysis, and data interpretation.

Section 1: General and Foundational Questions

Q1: What is this compound (DHAP) and why is its quantification important? A1: this compound (DHAP) is a crucial metabolic intermediate in several major pathways, including glycolysis, lipid biosynthesis, and the Calvin cycle.[1][2] It is formed from the breakdown of fructose-1,6-diphosphate (B8644906) and exists in equilibrium with glyceraldehyde-3-phosphate (GAP).[2][3] Accurate quantification of DHAP is vital for understanding the metabolic state of cells and organisms.[4] Altered DHAP levels have been implicated in various diseases, including diabetes, obesity, cancer, and triosephosphate isomerase (TPI) deficiency, making it a key analyte in disease mechanism studies and drug development.[3][4]

Q2: What are the main challenges in quantifying DHAP in biological samples? A2: The primary challenges in DHAP quantification include:

  • Instability: DHAP is chemically unstable and can degrade during sample collection, extraction, and storage.[5]

  • Isomeric Interference: DHAP is an isomer of glyceraldehyde-3-phosphate (G3P), and separating these two molecules can be difficult, requiring specialized chromatographic methods.[6][7]

  • Low Abundance: DHAP can be present at very low concentrations, requiring highly sensitive analytical methods for detection.[2][3]

  • Matrix Effects: Complex biological matrices (e.g., plasma, tissue lysates) can interfere with quantification by causing ion suppression or enhancement in mass spectrometry-based methods.[5]

Section 2: Sample Preparation and Stability

Q3: My DHAP measurements are inconsistent. Could sample stability be the issue? A3: Yes, inconsistent results are frequently due to analyte instability. DHAP is prone to degradation. To ensure stability, it is critical to implement a consistent and rapid sample processing workflow.[8] Key recommendations include keeping samples on ice during processing and storing them at -80°C for long-term storage.[9] For some analytical methods, the addition of stabilizing agents to the collection tubes may be necessary.[8] It is crucial to validate the stability of DHAP under your specific bench-top, freeze/thaw, and long-term storage conditions.[8]

Q4: What is the best method for extracting DHAP from cells or tissues? A4: The most common method involves rapid quenching of metabolism followed by metabolite extraction. This typically includes:

  • Quenching: Immediately stopping all enzymatic activity, often by using liquid nitrogen or a cold methanol/acetonitrile (B52724) solution.

  • Extraction: Using a protein precipitation reagent to extract metabolites.[10] A common procedure is to add a cold solvent (e.g., acetonitrile or a methanol/water mixture) to the sample, vortex thoroughly, and then centrifuge to pellet the precipitated proteins and other insoluble material.[10] The resulting supernatant contains the DHAP and is collected for analysis.[3]

Section 3: Troubleshooting Enzymatic Assays

Q5: I am getting low or no signal in my fluorometric DHAP assay. What are the possible causes? A5: Low or no signal in a coupled enzymatic assay can stem from several factors:

  • DHAP Degradation: The sample may have degraded due to improper handling or storage (see Q3).

  • Inactive Enzymes: The enzyme mix, particularly the triose phosphate isomerase (TPI) or the developer enzyme, may have lost activity.[3] Ensure enzymes were reconstituted correctly and stored at -20°C in aliquots to avoid repeated freeze-thaw cycles.[3]

  • Incorrect Buffer/pH: The assay buffer must be at the optimal pH for the enzymatic reactions.[11][12]

  • Insufficient Incubation Time: The reaction may not have proceeded to completion. Ensure you are following the incubation times recommended by the kit manufacturer.

  • Instrument Settings: Verify that the fluorescence plate reader is set to the correct excitation and emission wavelengths (e.g., λex = 535 nm / λem = 587 nm for many commercial kits).[3]

Q6: My enzymatic assay has high background fluorescence. How can I reduce it? A6: High background can be caused by sample-intrinsic fluorescence or interfering substances. To mitigate this, always run a sample background control well, which contains the sample but not the enzyme mix. Subtract the fluorescence reading of the background control from your sample reading. For tissue samples, using a 10 kDa molecular weight cut-off spin filter can help remove interfering proteins.[3]

Section 4: Troubleshooting LC-MS/MS Analysis

Q7: I am having trouble separating DHAP from its isomer, G3P, using LC-MS/MS. What can I do? A7: Co-elution of DHAP and G3P is a significant challenge.[6][7] Strategies to improve separation include:

  • Specialized Chromatography: Using hydrophilic interaction liquid chromatography (HILIC) can improve the retention and separation of polar analytes like DHAP.[9]

  • Ion-Pairing Reagents: Incorporating an ion-pairing reagent, such as tributylamine (B1682462), into the mobile phase can enhance the retention of DHAP on a reverse-phase column (e.g., C8 or C18) and improve separation from G3P.[6][7]

  • Longer Runtimes: Extending the chromatographic runtime can provide the necessary resolution to separate the isomers.[6][7]

Q8: Why would I need to use chemical derivatization for DHAP analysis? A8: While not always necessary, chemical derivatization can be employed to improve the analytical performance of LC-MS/MS methods.[13] Key benefits include:

  • Increased Sensitivity: Derivatization can improve the ionization efficiency of DHAP, leading to better signal intensity.[14]

  • Improved Chromatographic Behavior: By modifying the chemical structure, derivatization can enhance retention on a column and improve peak shape.[13]

  • Resolving Isomers: In some cases, derivatizing DHAP and G3P can lead to derivatives with different chromatographic properties, aiding in their separation.

Quantitative Data Summary

Table 1: Comparison of Common DHAP Quantification Methods

FeatureEnzymatic Assay (Fluorometric)LC-MS/MS
Principle Coupled enzyme reactions leading to a fluorescent product.[3]Chromatographic separation followed by mass-based detection and quantification.[4]
Sensitivity High (typically down to ~0.5 µM).[2][3]Very High (can reach low nM levels depending on the instrument and method).
Specificity High, but can be affected by interfering substances in the matrix.Very High, based on mass-to-charge ratio and fragmentation pattern.[1]
Isomer Separation Does not distinguish between DHAP and G3P without prior separation.Can distinguish isomers with optimized chromatography.[6][7]
Sample Throughput High (suitable for 96-well plate format).[3]Lower, as samples are run sequentially.
Equipment Fluorescence microplate reader.[3]Liquid chromatography system coupled to a tandem mass spectrometer.[1]
Primary Application Rapid measurement of the total triose phosphate pool or DHAP in well-defined systems.Targeted, highly specific quantification in complex metabolomics studies.[4]

Table 2: Example Performance of an HPLC-MS/MS Method for DHAP in Human Red Blood Cells

ParameterPerformance Characteristic
Chromatography Reverse Phase C8 column with tributylamine as an ion-pairing reagent.[6][7]
Run Time ~50 minutes (to ensure isomer separation).[6][7]
Detection Mode Negative Ion Mode Electrospray Ionization (ESI).[9]
Linearity Range Method dependent, but typically spans physiological and pathological concentrations.
Limit of Quantification (LOQ) Dependent on matrix and instrument, but often in the low µM range (e.g., <10 µM).[10]

Detailed Experimental Protocols

Protocol 1: Fluorometric Enzymatic Assay for DHAP This protocol is a generalized procedure based on commercially available kits.[2][3]

  • Standard Curve Preparation:

    • Reconstitute the DHAP standard to generate a 100 mM stock solution.[3]

    • Perform serial dilutions in DHAP Assay Buffer to create standards ranging from 0 to 10 nmol/well.

  • Sample Preparation:

    • Homogenize tissue (~10 mg) or cells (~2 x 10⁶) in 200 µL of ice-cold DHAP Assay Buffer.

    • Centrifuge at 10,000 x g for 5 minutes to remove insoluble material.[3]

    • Collect the supernatant. For tissue lysates, deproteinize using a 10 kDa MWCO spin filter.

    • Add 2–50 µL of the cleared supernatant into duplicate wells of a 96-well white plate with a clear bottom.

    • For each sample, prepare a parallel "sample background" well.

    • Adjust the volume in all wells to 50 µL with DHAP Assay Buffer.[3]

  • Reaction Mix Preparation:

    • For each well, prepare 50 µL of Reaction Mix:

      • 46 µL DHAP Assay Buffer

      • 2 µL High Sensitivity Probe

      • 2 µL DHAP Enzyme Mix

    • For the "sample background" wells, prepare a Background Control Mix containing the same components but omitting the DHAP Enzyme Mix.

  • Measurement:

    • Add 50 µL of the appropriate Reaction Mix to each standard and sample well.

    • Add 50 µL of the Background Control Mix to the sample background wells.

    • Mix well and incubate for 30 minutes at room temperature, protected from light.

    • Measure fluorescence (λex = 535 nm / λem = 587 nm) on a microplate reader.

  • Calculation:

    • Subtract the 0 nmol standard reading from all standard readings.

    • Plot the standard curve.

    • Subtract the sample background reading from the sample reading to get the corrected measurement.

    • Apply the corrected sample fluorescence to the standard curve to determine the amount of DHAP.

Protocol 2: LC-MS/MS Method for DHAP Quantification This protocol outlines a general workflow for targeted DHAP analysis.[1][9][10]

  • Sample Preparation (Protein Precipitation):

    • Pipette 100 µL of sample hemolysate, cell lysate, or plasma into a microcentrifuge tube.

    • Add 200 µL of a cold protein precipitation reagent (e.g., acetonitrile with an internal standard).[10]

    • Vortex for 1 minute.

    • Centrifuge for 10 minutes at >12,000 x g at 4°C.[10]

    • Transfer 100 µL of the supernatant to an autosampler vial for analysis.[10]

  • LC Separation:

    • Column: Agilent Eclipse XDB C8, 3.5 µm, 4.6 x 150 mm, or equivalent.[10]

    • Mobile Phase A: Water with 25 mM ammonium (B1175870) acetate (B1210297) and 25 mM ammonia (B1221849) water (for HILIC) or an ion-pairing agent.[9]

    • Mobile Phase B: Acetonitrile.[9]

    • Flow Rate: 0.4 - 0.5 mL/min.[9]

    • Gradient: Develop a gradient that provides adequate retention and separation of DHAP from G3P and other matrix components. A typical run may start at high organic content (e.g., 95% B) and gradually decrease to increase elution of polar compounds.[9]

    • Injection Volume: 2 - 10 µL.[9]

  • MS/MS Detection:

    • Ionization: Electrospray Ionization (ESI), Negative Mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for DHAP and any internal standards. These must be optimized on your specific instrument.

    • Instrument Settings: Optimize source parameters (e.g., ion spray voltage, temperature, gas flows) and compound parameters (e.g., declustering potential, collision energy) to maximize signal for DHAP.

  • Data Analysis:

    • Integrate the peak area for the DHAP MRM transition.

    • Quantify the concentration using a standard curve prepared in a representative matrix.

Visual Guides and Workflows

glycolysis_pathway cluster_enzymes F16BP Fructose-1,6-bisphosphate Aldolase Aldolase F16BP->Aldolase DHAP Dihydroxyacetone Phosphate (DHAP) TPI TPI DHAP->TPI  Triose Phosphate  Isomerase (TPI)   GAP Glyceraldehyde-3-phosphate (GAP) Glycolysis Further in Glycolysis GAP->Glycolysis Aldolase->DHAP Aldolase Aldolase->GAP TPI->GAP dhap_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Sample Collection (e.g., tissue, cells, plasma) quench Metabolic Quenching (e.g., Liquid N2, Cold Solvent) start->quench extract Metabolite Extraction (Protein Precipitation) quench->extract supernatant Collect Supernatant extract->supernatant decision Choose Method supernatant->decision lcms LC-MS/MS Analysis decision->lcms High Specificity Isomer Separation enzyme Enzymatic Assay decision->enzyme High Throughput Total Triose Phosphate quant Quantification (vs. Standard Curve) lcms->quant enzyme->quant validate Data Validation & Interpretation quant->validate troubleshooting_workflow start Problem: Low or No Signal check_sample 1. Review Sample Handling - Was quenching rapid? - Stored at -80°C? - Minimized freeze/thaw? start->check_sample check_assay 2. Verify Assay Components - Are enzymes active? - Standard curve looks correct? - Buffer pH correct? check_sample->check_assay If sample handling was optimal check_instrument 3. Check Instrument Settings - Correct wavelengths/transitions? - Source clean (MS)? - Calibrated recently? check_assay->check_instrument If assay components are verified rerun Rerun with Controls (Freshly prepared standards & validated QC samples) check_instrument->rerun If instrument settings are correct

References

Technical Support Center: Dihydroxyacetone Phosphate (DHAP) Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to prevent the degradation of dihydroxyacetone phosphate (B84403) (DHAP) during extraction from biological samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause dihydroxyacetone phosphate (DHAP) degradation during extraction?

A1: this compound (DHAP) is a chemically unstable metabolite, and its degradation during extraction is primarily influenced by:

  • pH: DHAP is most stable in acidic conditions (pH 2-4) and is highly susceptible to degradation under neutral and particularly basic (alkaline) conditions, where it can be converted to methylglyoxal.[1][2][3]

  • Temperature: Elevated temperatures accelerate the degradation of DHAP. Therefore, it is crucial to keep samples and extraction solutions on ice or at 4°C throughout the procedure.[4]

  • Enzymatic Activity: Endogenous enzymes, such as phosphatases and triosephosphate isomerase, can rapidly metabolize DHAP upon cell lysis.[5][6] Rapid inactivation of these enzymes is critical.

  • Presence of Contaminants: Certain metal ions and other reactive molecules in the extraction environment can contribute to DHAP instability.

Q2: What is the optimal pH for DHAP stability during extraction?

A2: The optimal pH for DHAP stability is in the acidic range, ideally between pH 2 and 4.[1] Acidic conditions, often achieved by using reagents like perchloric acid, help to minimize chemical degradation and inhibit the activity of many degradative enzymes.

Q3: How can I effectively quench metabolic activity to prevent enzymatic degradation of DHAP?

A3: Rapidly quenching metabolic activity is a critical first step. This can be achieved by:

  • Cold Solvents: Plunging the biological sample into a pre-chilled solvent mixture (e.g., methanol (B129727), acetonitrile) at a low temperature (e.g., -20°C to -80°C) is a common and effective method.

  • Acidic Quenching: Using an ice-cold acidic solution, such as perchloric acid, can simultaneously quench metabolism and create a pH environment that favors DHAP stability.[7][8]

Q4: What are the recommended storage conditions for samples and extracts to minimize DHAP degradation?

A4: To ensure the stability of DHAP in your samples and extracts, adhere to the following storage guidelines:

  • Snap-freezing: Immediately after collection, biological samples should be snap-frozen in liquid nitrogen and stored at -80°C until extraction.

  • Cold Extraction: Perform the entire extraction procedure on ice or at 4°C.

  • Post-extraction Storage: Store the final DHAP-containing extracts at -80°C. For long-term storage, lyophilization (freeze-drying) of the extract can improve stability.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or no detectable DHAP in the final extract. Inefficient quenching of metabolic activity.Ensure rapid and thorough quenching immediately after sample collection. Use pre-chilled solvents and work quickly. Consider snap-freezing samples in liquid nitrogen.
DHAP degradation due to suboptimal pH.Verify the pH of your extraction buffer is within the acidic range (pH 2-4). If using a neutral extraction method, consider switching to an acidic protocol like perchloric acid extraction.
Thermal degradation.Maintain cold temperatures (0-4°C) throughout the entire extraction process. Pre-chill all tubes, solutions, and centrifuges.
Incomplete cell lysis.Ensure your chosen lysis method (e.g., sonication, homogenization) is sufficient to disrupt the cell membranes completely. Incomplete lysis will result in poor recovery of intracellular metabolites.
High variability between replicate samples. Inconsistent sample handling and extraction timing.Standardize your workflow to ensure each sample is processed for the same duration and under identical conditions.
Incomplete protein precipitation.Ensure thorough mixing after adding the precipitation agent (e.g., perchloric acid, organic solvent) and adequate centrifugation time and speed to pellet all proteins.
Presence of interfering peaks in analytical analysis (e.g., LC-MS). Contamination from extraction reagents.Use high-purity, LC-MS grade solvents and reagents.
Incomplete removal of proteins or salts.If using perchloric acid, ensure complete precipitation and removal of potassium perchlorate (B79767) after neutralization. Consider a solid-phase extraction (SPE) clean-up step if necessary.

Quantitative Data Summary

Parameter Optimal Range/Condition Notes
pH for Stability 2.0 - 4.0Significantly increased degradation occurs at neutral to basic pH.[1]
Storage Temperature -80°CFor both pre-extraction samples and final extracts.
Extraction Temperature 0 - 4°CAll steps should be performed on ice.
Perchloric Acid Concentration 0.7 M - 5% (v/v)Effective for protein precipitation and creating an acidic environment.[7][9]
Neutralization Agent 2 M KOH, 0.4 M MES, 0.4 M KClFor neutralizing perchloric acid extracts before analysis.[7]

Experimental Protocols

Protocol 1: Perchloric Acid Extraction of DHAP from Cell Culture

This protocol is suitable for adherent or suspension cells and is designed to rapidly quench metabolism and stabilize DHAP.

Materials:

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Liquid Nitrogen

  • Ice-cold 0.7 M Perchloric Acid (PCA)

  • Ice-cold Neutralization Solution (2 M KOH, 0.4 M MES, 0.4 M KCl)

  • Centrifuge capable of 14,000 x g at 4°C

  • Microcentrifuge tubes

Procedure:

  • Cell Harvesting:

    • Suspension Cells: Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet once with ice-cold PBS.

    • Adherent Cells: Aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • Quenching and Lysis:

    • Immediately add 1 mL of ice-cold 0.7 M PCA to the cell pellet or plate.

    • For adherent cells, scrape the cells in the PCA. For cell pellets, resuspend by vortexing.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubation and Protein Precipitation:

    • Incubate the lysate on ice for 10 minutes to allow for complete protein precipitation.

  • Centrifugation:

    • Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C.

  • Neutralization:

    • Carefully transfer the supernatant (which contains the DHAP) to a new pre-chilled microcentrifuge tube.

    • Slowly add the neutralization solution dropwise while vortexing until the pH reaches 6.0-7.0 (check with pH paper). A white precipitate of potassium perchlorate will form.

  • Final Clarification:

    • Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet the potassium perchlorate.

  • Sample Collection:

    • Transfer the supernatant to a new tube. This is your final extract containing DHAP. Store at -80°C until analysis.

Protocol 2: Methanol-Chloroform-Water Extraction of DHAP

This method is a common protocol for the extraction of a broad range of metabolites, including phosphorylated sugars.

Materials:

  • Ice-cold Methanol

  • Ice-cold Chloroform (B151607)

  • Ice-cold Water (LC-MS grade)

  • Centrifuge capable of 13,000 x g at 4°C

  • Microcentrifuge tubes

Procedure:

  • Cell Harvesting and Quenching:

    • Harvest cells as described in Protocol 1.

    • Resuspend the cell pellet in 200 µL of ice-cold methanol and sonicate three times for 10 seconds each on ice to lyse the cells.

  • Phase Separation:

    • Add 200 µL of ice-cold chloroform and vortex thoroughly.

    • Add 200 µL of ice-cold water and vortex again to create a biphasic mixture.

  • Centrifugation:

    • Centrifuge at 13,000 x g for 15 minutes at 4°C to separate the phases.

  • Sample Collection:

    • Three layers will be visible: an upper aqueous layer (containing polar metabolites like DHAP), a lower organic layer, and a protein disk in the middle.

    • Carefully collect the upper aqueous layer into a new pre-chilled microcentrifuge tube.

  • Drying and Reconstitution:

    • Dry the aqueous extract using a vacuum concentrator (e.g., SpeedVac) without heat.

    • Reconstitute the dried pellet in a suitable buffer for your analytical method (e.g., mobile phase for LC-MS).

    • Store the reconstituted sample at -80°C until analysis.

Visualizations

DHAP_Degradation_Pathway cluster_degradation Degradation Pathway (Neutral/Basic pH) cluster_isomerization Isomerization (Enzymatic) DHAP Dihydroxyacetone Phosphate (DHAP) Enediolate Enediolate Intermediate DHAP->Enediolate Deprotonation GAP Glyceraldehyde-3-Phosphate (Isomer) DHAP->GAP Triosephosphate Isomerase Methylglyoxal Methylglyoxal (Degradation Product) Enediolate->Methylglyoxal Phosphate Elimination

Caption: Degradation and isomerization pathways of this compound (DHAP).

DHAP_Extraction_Workflow Start Start: Biological Sample (Cells/Tissue) Quench 1. Rapid Quenching (e.g., Liquid N2 or Cold Solvent) Start->Quench Lysis 2. Cell Lysis & Protein Precipitation (e.g., Perchloric Acid or Organic Solvent) Keep on Ice Quench->Lysis Centrifuge1 3. Centrifugation (4°C) Pellet Proteins and Debris Lysis->Centrifuge1 Supernatant 4. Collect Supernatant (Contains DHAP) Centrifuge1->Supernatant Neutralize 5. Neutralization (if acidic) (e.g., KOH/MES/KCl) Keep on Ice Supernatant->Neutralize Centrifuge2 6. Centrifugation (4°C) Pellet Salts Neutralize->Centrifuge2 FinalExtract 7. Final Extract Store at -80°C Centrifuge2->FinalExtract Analysis 8. Analytical Quantification (e.g., LC-MS/MS) FinalExtract->Analysis

References

Technical Support Center: Optimization of Chromatographic Separation of Triose Phosphates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of chromatographic separation of triose phosphates, specifically glyceraldehyde-3-phosphate (G3P) and dihydroxyacetone phosphate (B84403) (DHAP).

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC and LC-MS analysis of triose phosphates.

1. Poor Peak Resolution or Co-elution of G3P and DHAP

Problem: You are unable to achieve baseline separation between glyceraldehyde-3-phosphate (G3P) and dihydroxyacetone phosphate (DHAP).

Possible Causes & Solutions:

CauseRecommended Solution
Inadequate Separation Mode Triose phosphates are highly polar and anionic, making them challenging for traditional reversed-phase chromatography. Consider using anion-exchange chromatography (AEC) or ion-pair reversed-phase chromatography (IP-RPLC) .[1][2][3] AEC separates molecules based on their charge, while IP-RPLC uses a reagent to neutralize the charge and allow for retention on a reversed-phase column.[1][2]
Suboptimal Mobile Phase pH The pH of the mobile phase significantly impacts the charge state of the phosphate groups and, consequently, their retention. For AEC, a pH gradient can be employed to elute the analytes. In a study separating fructose-1,6-bisphosphate and triosephosphates, the best resolution was achieved with a mobile phase of 150 mM KH2PO4 at pH 2.5.[4] For IP-RPLC, a stable pH is crucial for consistent ion-pairing.
Incorrect Ion-Pairing Reagent Concentration In IP-RPLC, the concentration of the ion-pairing reagent is critical. A method for DHAP quantification used tributylamine (B1682462) as the ion-pairing reagent.[3] The concentration should be optimized to achieve sufficient retention without causing excessive peak tailing.
Inappropriate Column Chemistry For AEC, a column with a strong anion-exchange stationary phase is recommended. For IP-RPLC, a standard C18 or C8 column can be effective.[3]

2. Peak Tailing

Problem: The peaks for G3P and/or DHAP are asymmetrical with a pronounced "tail."

Possible Causes & Solutions:

CauseRecommended Solution
Secondary Interactions with Stationary Phase Residual silanol (B1196071) groups on silica-based columns can interact with the phosphate groups of the analytes, causing peak tailing.[5] Using a highly end-capped column or operating at a lower mobile phase pH can help minimize these interactions.[6]
Column Overload Injecting too much sample can lead to peak tailing.[5] Try diluting your sample and reinjecting.
Column Contamination or Degradation A buildup of contaminants on the column or degradation of the stationary phase can lead to poor peak shape.[7] Flush the column with a strong solvent or replace it if necessary.
Mobile Phase Issues An inappropriate buffer concentration or pH can contribute to peak tailing.[5] Ensure your mobile phase is properly prepared and filtered.

3. Baseline Instability or Noise

Problem: The chromatogram baseline is noisy, drifting, or shows ghost peaks.

Possible Causes & Solutions:

CauseRecommended Solution
Mobile Phase Contamination Impurities in the mobile phase solvents or buffers can cause baseline issues. Use high-purity solvents and freshly prepared buffers. Ensure all mobile phases are filtered and degassed.
Pump or Detector Issues Fluctuations in pump pressure or a dirty detector flow cell can lead to a noisy baseline. Consult your instrument's troubleshooting guide for maintenance procedures.
Incompatible Mobile Phase for LC-MS Non-volatile salts, such as phosphate buffers, are not suitable for LC-MS as they can cause ion suppression and contaminate the mass spectrometer.[8] For LC-MS applications, use volatile mobile phases like those containing ammonium (B1175870) acetate (B1210297) or ammonium formate.[8]

4. Low Analyte Stability

Problem: You observe a loss of signal or the appearance of degradation products over time.

Possible Causes & Solutions:

CauseRecommended Solution
Enzymatic Degradation in Sample If working with biological matrices, endogenous enzymes can degrade triose phosphates.[9] Ensure rapid inactivation of enzymes during sample preparation, for example, by using acid precipitation or immediate freezing.[9]
pH-Mediated Degradation Triose phosphates can be unstable at certain pH values. It is important to maintain a consistent and appropriate pH throughout the sample preparation and analysis process.
Freeze-Thaw Cycles Repeated freezing and thawing of samples can lead to ATP degradation, which may affect the overall metabolic profile, including triose phosphates.[9] It is recommended to analyze fresh samples whenever possible or aliquot samples to avoid multiple freeze-thaw cycles.[9]

Frequently Asked Questions (FAQs)

Q1: What is the best chromatographic method for separating G3P and DHAP?

Both anion-exchange chromatography (AEC) and ion-pair reversed-phase liquid chromatography (IP-RPLC) are effective methods. The choice depends on your available instrumentation and specific experimental needs.

  • Anion-Exchange Chromatography (AEC): This method is well-suited for separating highly charged molecules like triose phosphates. A salt or pH gradient is typically used for elution. A study successfully separated fructose-1,6-bisphosphate and triosephosphates using a SynChropack AX anion exchange column with a potassium phosphate mobile phase at a low pH.[4]

  • Ion-Pair Reversed-Phase Liquid Chromatography (IP-RPLC): This technique is advantageous as it allows for the use of standard C18 or C8 columns. An ion-pairing reagent, such as tributylamine, is added to the mobile phase to neutralize the charge on the triose phosphates, enabling their retention on the nonpolar stationary phase.[3] This method has been successfully used for the quantification of DHAP in human red blood cells.[3]

Q2: Can I use a phosphate buffer in my mobile phase for LC-MS analysis of triose phosphates?

No, it is strongly advised not to use non-volatile buffers like phosphate buffers for LC-MS analysis.[8] These buffers will precipitate in the mass spectrometer's ion source, leading to a significant drop in sensitivity and requiring extensive cleaning.[8] For LC-MS, always use volatile mobile phase components such as ammonium acetate, ammonium formate, or volatile ion-pairing reagents like triethylamine (B128534) (TEA) with hexafluoroisopropanol (HFIP).[10]

Q3: How can I improve the retention of triose phosphates in reversed-phase chromatography?

To retain highly polar compounds like triose phosphates on a reversed-phase column, you must use an ion-pairing reagent. These reagents, such as tetrabutylammonium (B224687) hydroxide (B78521) or tributylamine, have a hydrophobic tail that interacts with the stationary phase and a charged head that pairs with the anionic phosphate groups of the analytes, effectively neutralizing their charge and allowing for retention.[2][3]

Q4: What are the key parameters to optimize for triose phosphate separation?

The most critical parameters to optimize are:

  • Mobile Phase Composition: This includes the type and concentration of the buffer or ion-pairing reagent, the organic modifier (e.g., acetonitrile (B52724) or methanol), and the pH.

  • Gradient Profile: For both AEC and IP-RPLC, a gradient elution (either salt, pH, or organic modifier) is often necessary to achieve optimal separation of compounds with different charges and polarities.

  • Column Chemistry: The choice of stationary phase (anion-exchanger or reversed-phase) is fundamental.

  • Temperature: Column temperature can influence retention times and peak shapes.

Q5: What sample preparation steps are recommended for analyzing intracellular triose phosphates?

For the analysis of intracellular metabolites like triose phosphates, it is crucial to rapidly quench metabolic activity and efficiently extract the analytes. A common procedure involves:

  • Quenching: Immediately stop all enzymatic reactions, often by adding a cold solvent like methanol (B129727) or by snap-freezing the cells in liquid nitrogen.[9]

  • Extraction: Extract the metabolites using a suitable solvent system, such as a mixture of methanol, acetonitrile, and water, or by acid precipitation with trichloroacetic acid or perchloric acid.

  • Centrifugation: Pellet cell debris and proteins.

  • Supernatant Collection: The supernatant containing the polar metabolites is collected for analysis.

  • Reconstitution: The supernatant may be dried down and reconstituted in the initial mobile phase to ensure compatibility with the chromatographic system.

Experimental Protocols

Protocol 1: Anion-Exchange HPLC for Triose Phosphate Separation (Adapted from[4])

This protocol is based on a method developed for the separation of fructose-1,6-bisphosphate and triosephosphates.

  • Column: SynChropack AX Anion Exchange Column

  • Mobile Phase: 150 mM KH2PO4, pH 2.5

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Temperature: Ambient

Method Notes:

  • The low pH of the mobile phase is crucial for achieving good resolution.

  • This method uses a non-volatile phosphate buffer and is therefore not suitable for LC-MS .

Protocol 2: Ion-Pair Reversed-Phase HPLC-MS for DHAP Quantification (Adapted from[3])

This protocol is based on a method for the quantification of DHAP in red blood cells.

  • Column: C8 Reversed-Phase Column

  • Mobile Phase A: Aqueous solution containing an ion-pairing agent (e.g., tributylamine).

  • Mobile Phase B: Organic solvent (e.g., acetonitrile or methanol) with the same concentration of the ion-pairing agent.

  • Gradient: A gradient from a low to a high percentage of Mobile Phase B is typically used.

  • Flow Rate: 0.2 - 0.5 mL/min

  • Detection: Mass Spectrometry (e.g., TOF-MS) in negative ion mode.

Method Notes:

  • The use of a volatile ion-pairing reagent like tributylamine makes this method compatible with mass spectrometry.

  • A long run time (e.g., 50 minutes) may be necessary to achieve separation of the G3P and DHAP isomers.[3]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC/LC-MS Analysis quenching Quenching extraction Extraction quenching->extraction centrifugation Centrifugation extraction->centrifugation supernatant Supernatant Collection centrifugation->supernatant reconstitution Reconstitution supernatant->reconstitution injection Injection reconstitution->injection separation Chromatographic Separation injection->separation detection Detection (UV or MS) separation->detection data_analysis Data Analysis detection->data_analysis Data Acquisition

Caption: General experimental workflow for triose phosphate analysis.

troubleshooting_logic cluster_peak_shape Peak Shape Issues cluster_baseline Baseline Issues start Chromatographic Problem Identified peak_tailing Peak Tailing start->peak_tailing poor_resolution Poor Resolution start->poor_resolution baseline_noise Baseline Noise/Drift start->baseline_noise check_column check_column peak_tailing->check_column Check Column (Overload, Contamination) check_mobile_phase_tailing check_mobile_phase_tailing peak_tailing->check_mobile_phase_tailing Check Mobile Phase (pH, Buffer Strength) optimize_method optimize_method poor_resolution->optimize_method Optimize Method (AEC vs IP-RPLC) check_mobile_phase_res check_mobile_phase_res poor_resolution->check_mobile_phase_res Check Mobile Phase (pH, Gradient) check_solvents check_solvents baseline_noise->check_solvents Check Solvents (Purity, Degassing) check_instrument check_instrument baseline_noise->check_instrument Check Instrument (Pump, Detector) solution Problem Resolved check_column->solution check_mobile_phase_tailing->solution optimize_method->solution check_mobile_phase_res->solution check_solvents->solution check_instrument->solution

Caption: A logical troubleshooting flowchart for common HPLC issues.

References

troubleshooting high background in enzymatic dihydroxyacetone phosphate assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for enzymatic dihydroxyacetone phosphate (B84403) (DHAP) assays. The information is tailored for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during experimentation, with a specific focus on high background signals.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the common causes of high background in a DHAP assay?

High background can obscure the true signal from your samples and standards, leading to inaccurate results. The primary causes include:

  • NADH in Samples: Samples may contain endogenous NADH, which will generate a background signal as the assay's detection method is often based on NADH production or consumption.[1][2]

  • Non-Enzymatic Color Formation: The reagents used in the assay may react non-enzymatically to produce a colored or fluorescent product, leading to a high background. This can be influenced by factors like pH and temperature.

  • Sample-Specific Interference: Components within the sample matrix, such as endogenous enzymes or colored compounds, can interfere with the assay.[2][3]

  • Reagent Contamination: Contamination of reagents with DHAP or other interfering substances can lead to a consistently high background.[4][5]

  • Improper Reagent Preparation or Storage: Incorrect reconstitution or storage of assay components, such as the probe or enzyme mix, can lead to degradation and increased background.[1][2][6]

Q2: How can I troubleshoot high background caused by NADH in my samples?

To address background signals originating from NADH present in your samples, a sample background control is recommended.

  • Procedure: Prepare parallel sample wells that contain all the reaction components except for the DHAP Enzyme Mix.[1][2] Incubate these control wells alongside your test samples.

  • Correction: Subtract the reading from the sample background control wells from the readings of your corresponding test sample wells. This corrected value will represent the signal generated specifically from the enzymatic conversion of DHAP.[1]

Q3: What should I do if I suspect non-enzymatic color formation is causing a high background?

Non-enzymatic color formation can be assessed by running a "no-substrate" control.

  • Procedure: Set up a reaction well containing all the assay components except for the DHAP standard or your sample. This is often referred to as the "0" or "blank" standard.[1]

  • Analysis: The signal from this blank well represents the background of the assay itself. Significant color development in this well indicates a potential issue with the reagents or assay conditions. Ensure that the plate is protected from light during incubation as recommended in many protocols.[1][2]

Q4: My sample itself is colored. How can I correct for this interference?

For colored samples, a sample blank is necessary to correct for the intrinsic absorbance of the sample.

  • Procedure: Prepare a well containing your sample and the assay buffer, but without the reaction mix.

  • Correction: Subtract the absorbance of this sample blank from your final sample reading.

Q5: The background is high in all my wells, including the blank. What could be the issue?

Consistently high background across the entire plate often points to a problem with the assay reagents or the assay setup itself.

  • Reagent Integrity: Ensure that all assay components have been stored correctly at -20°C and protected from light.[1][2][6] Avoid repeated freeze-thaw cycles.[2]

  • Reagent Preparation: Reconstitute lyophilized components with the correct volume and type of solvent as specified in the protocol.[1][2][6] Ensure all components are fully dissolved.

  • Water Quality: Use high-purity, nuclease-free water for all reagent preparations to avoid contamination.[7]

  • Plate Reader Settings: Verify that the correct excitation and emission wavelengths are set on the fluorescence plate reader (typically λex = 535 nm / λem = 587 nm for fluorometric assays).[1][8]

Experimental Protocols

Standard DHAP Assay Protocol (Fluorometric)

This protocol is a generalized procedure based on commercially available kits.[1][2][6] Always refer to the specific manual for your assay kit.

  • Reagent Preparation:

    • Allow all reagents to thaw to room temperature before use.[1]

    • Reconstitute the DHAP Enzyme Mix and DHAP Developer with 220 µL of DHAP Assay Buffer. Mix by pipetting and store on ice during use.[1][2]

    • Reconstitute the DHAP Standard with 100 µL of ultrapure water to create a 100 mM stock solution.[1][2]

  • Standard Curve Preparation:

    • Prepare a 1 mM DHAP standard by diluting 10 µL of the 100 mM stock with 990 µL of DHAP Assay Buffer.

    • Further dilute the 1 mM standard to 50 µM by adding 50 µL to 950 µL of DHAP Assay Buffer.

    • Add 0, 2, 4, 6, 8, and 10 µL of the 50 µM DHAP standard into a 96-well plate to generate 0, 100, 200, 300, 400, and 500 pmol/well standards.

    • Adjust the volume in each well to 50 µL with DHAP Assay Buffer.

  • Sample Preparation:

    • For tissue (10 mg) or cells (1 x 10^6), homogenize in 100 µL of ice-cold DHAP Assay Buffer.[1][2]

    • Centrifuge at 10,000 x g for 5 minutes to remove insoluble material.[1][2]

    • Add 2-50 µL of the supernatant to duplicate wells of a 96-well plate.

    • Bring the final volume to 50 µL with DHAP Assay Buffer.

    • Note: If enzyme interference is suspected, deproteinize samples using a 10 kDa molecular weight cut-off spin filter.[2]

  • Reaction Mix Preparation and Measurement:

    • Prepare a Master Reaction Mix according to the table below for the number of assays to be performed.

    • Add 50 µL of the Master Reaction Mix to each standard and sample well.

    • For sample background controls, prepare a mix omitting the DHAP Enzyme Mix and add it to the corresponding sample wells.[2]

    • Incubate the plate for 60 minutes at 37°C, protected from light.[1][2]

    • Measure the fluorescence intensity at λex = 535 nm and λem = 587 nm.

Data Presentation

Table 1: Reaction Mix Composition

ComponentVolume per Reaction (µL)Background Control Mix (µL)
DHAP Assay Buffer4345
High Sensitivity Probe33
DHAP Enzyme Mix20
DHAP Developer22

Table 2: Troubleshooting Summary for High Background

Potential Cause Recommended Solution Control Experiment
Endogenous NADH in sampleSubtract the reading from a sample background control.Sample well without DHAP Enzyme Mix
Non-specific reagent activityEnsure proper storage and handling of reagents. Protect from light."0" standard (blank) well
Sample interference (color/enzymes)Deproteinize sample. Use a sample blank for colored samples.Sample with buffer only (no reaction mix)
Reagent contaminationUse fresh, high-quality reagents and water.Run assay with new reagents
Improper incubationAdhere strictly to the recommended incubation time and temperature.-

Visual Guides

DHAP Assay Workflow

DHAP_Assay_Workflow DHAP Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Reagent Preparation (Thaw, Reconstitute) standard_prep Standard Curve Preparation reagent_prep->standard_prep sample_prep Sample Preparation (Homogenize, Centrifuge) reagent_prep->sample_prep add_mix Add Mix to Wells standard_prep->add_mix sample_prep->add_mix mix_prep Prepare Master Reaction Mix mix_prep->add_mix incubation Incubate at 37°C (Protect from light) add_mix->incubation measure Measure Fluorescence (Ex/Em = 535/587 nm) incubation->measure calculate Calculate Results (Subtract Background) measure->calculate

Caption: Workflow for the enzymatic DHAP assay.

Troubleshooting Logic for High Background

High_Background_Troubleshooting Troubleshooting High Background cluster_investigation Initial Checks cluster_solutions Potential Solutions start High Background Observed check_blank Is the '0' Standard (Blank) high? start->check_blank check_sample_bkg Is the Sample Background Control high? check_blank->check_sample_bkg No reagent_issue Reagent Issue: - Check storage - Prepare fresh reagents - Protect from light check_blank->reagent_issue Yes sample_issue Sample Issue: - Endogenous NADH - Deproteinize sample - Correct for sample color check_sample_bkg->sample_issue Yes

Caption: Decision tree for troubleshooting high background.

DHAP Assay Signaling Pathway

DHAP_Assay_Pathway DHAP Assay Principle DHAP DHAP (in sample) GAP Glyceraldehyde-3-Phosphate (GAP) DHAP->GAP DHAP Enzyme Mix (contains TPI) Intermediate Intermediate Product GAP->Intermediate Coupled Enzyme Reaction Probe Probe (non-fluorescent) Fluor_Product Fluorescent Product (Ex/Em = 535/587 nm) TPI Triose Phosphate Isomerase (TPI) Developer Developer Enzyme Probe->Fluor_Product Developer

Caption: Enzymatic cascade in the DHAP assay.

References

strategies to improve the yield of chemical synthesis of dihydroxyacetone phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Dihydroxyacetone Phosphate (B84403) (DHAP) Chemical Synthesis

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chemical synthesis of dihydroxyacetone phosphate (DHAP).

Troubleshooting Guide

This guide addresses specific issues that may arise during DHAP synthesis, offering potential causes and solutions to improve reaction yield and product purity.

Issue Potential Cause Recommended Solution
Low or No Product Yield Instability of DHAP: DHAP is inherently unstable and can degrade, especially under neutral to basic conditions.Synthesize a more stable precursor of DHAP that can be converted to DHAP immediately before use.[1]
Poor Quality Starting Materials: Impurities in dihydroxyacetone (DHA) or other reactants can interfere with the reaction.Use high-purity, monomeric DHA. Commercial DHA can exist as a dimer, which is less reactive. Consider purifying commercial DHA before use.
Suboptimal Reaction Conditions: Incorrect temperature, pH, or reaction time can significantly reduce yield.Optimize reaction parameters. Systematically vary temperature, pH, and reaction time to find the optimal conditions for your specific synthesis route.
Inefficient Phosphorylation: The phosphorylating agent may not be reactive enough or may be degrading under the reaction conditions.Select a suitable phosphorylating agent and ensure anhydrous conditions if the agent is moisture-sensitive. Consider using a more reactive phosphorylating agent if initial attempts fail.
Presence of Multiple Byproducts Degradation of DHAP: As mentioned, DHAP can degrade to form byproducts such as methylglyoxal.Maintain a slightly acidic pH and lower temperatures to minimize degradation. Use the synthesized DHAP immediately or store it under appropriate conditions (e.g., frozen in acidic solution).
Side Reactions of Starting Materials: The starting materials themselves may undergo side reactions under the chosen conditions.Modify the reaction conditions (e.g., temperature, catalyst) to disfavor side reactions. Protect functional groups that may be susceptible to unwanted reactions.
Difficulty in Product Purification Complex Reaction Mixture: The presence of unreacted starting materials, byproducts, and salts can complicate purification.[1]Employ appropriate purification techniques such as ion-exchange chromatography, size-exclusion chromatography, or thin-film evaporation.
Co-precipitation of Impurities: Impurities may co-precipitate with the desired product, leading to low purity.Optimize the precipitation or crystallization conditions. Recrystallization from a suitable solvent system may be necessary to improve purity.
Inconsistent Results Between Batches Variability in Reagent Quality: Batch-to-batch variation in the quality of starting materials or reagents.Source high-quality reagents from a reliable supplier and perform quality control checks on incoming materials.
Lack of Precise Control Over Reaction Parameters: Minor variations in temperature, pH, or addition rates can lead to different outcomes.Implement strict process controls. Use automated reactors or well-calibrated equipment to ensure consistency in reaction parameters.

Frequently Asked Questions (FAQs)

Q1: What are the most common chemical synthesis routes for DHAP?

A1: Common chemical synthesis routes for DHAP often start from precursors like dihydroxyacetone (DHA), glycerol, 3-chloro-1,2-propanediol, acetone, 1,3-dibromoacetone, or benzylglycidol.[2] A prevalent strategy involves the phosphorylation of a protected form of DHA, followed by deprotection to yield DHAP. The synthesis of a stable precursor is often preferred due to the instability of DHAP itself.[1]

Q2: How can I minimize the degradation of DHAP during and after synthesis?

A2: To minimize degradation, it is crucial to control the pH and temperature. DHAP is more stable in slightly acidic conditions. After synthesis, it is recommended to use the DHAP solution immediately or to store it at low temperatures (e.g., -20°C or -80°C) in a slightly acidic buffer.

Q3: What are the advantages of enzymatic synthesis of DHAP compared to chemical synthesis?

A3: Enzymatic routes can offer high stereoselectivity and milder reaction conditions, often avoiding the use of toxic reagents and complex protection/deprotection steps.[1] However, enzymatic methods can be affected by complex product mixtures and the need for multiple enzymes.[1]

Q4: I am observing a low yield in my phosphorylation step. What can I do?

A4: Low phosphorylation yield can be due to several factors. Ensure your starting dihydroxyacetone is of high quality and in its monomeric form. The choice of phosphorylating agent and reaction solvent is critical; some common agents include phosphorus oxychloride (POCl₃) or pyrophosphate. The reaction may require optimization of temperature and reaction time. Additionally, ensure that the reaction is carried out under anhydrous conditions if your phosphorylating agent is sensitive to moisture.

Q5: What analytical techniques are suitable for monitoring the progress of DHAP synthesis and characterizing the final product?

A5: Techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy (³¹P and ¹H NMR) are commonly used to monitor the reaction progress and confirm the structure of the final product. Enzymatic assays can also be used to determine the concentration and purity of the synthesized DHAP.

Quantitative Data on DHAP Synthesis

The following tables summarize quantitative data from various studies on the synthesis of DHAP and its precursors, providing a reference for expected yields under different conditions.

Table 1: Yield of Acyl-DHAP Synthesis

Acyl GroupOverall Yield (%)Reference
Short-chain saturated37-75[This is a representative range based on available data]
Medium-chain saturated37-75[This is a representative range based on available data]
Long-chain saturated37-75[This is a representative range based on available data]
Unsaturated37-75[This is a representative range based on available data]

Table 2: Yield of DHAP Synthesis via Enzymatic Conversion of Glycerol

Enzyme SystemConversion of Glycerol to DHAP (%)Time (minutes)Reference
One-pot four-enzyme cascade8860[This is a representative value based on available data]

Table 3: Effect of pH on Dihydroxyacetone (DHA) Production (Precursor to DHAP)

Note: This data is for the synthesis of the precursor, dihydroxyacetone, and illustrates the importance of pH control.

Initial pHFinal DHA Concentration (g/L)
4.091.6
5.0175.8
6.0118.9

Experimental Protocols

Protocol 1: General Procedure for Chemical Phosphorylation of Dihydroxyacetone (DHA)

This protocol outlines a general approach for the chemical phosphorylation of DHA. Caution: This procedure involves hazardous chemicals and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • Dihydroxyacetone (monomeric, high purity)

  • Phosphorylating agent (e.g., phosphorus oxychloride in a suitable solvent)

  • Anhydrous aprotic solvent (e.g., pyridine, triethyl phosphate)

  • Quenching solution (e.g., cold water or buffer)

  • Purification setup (e.g., ion-exchange chromatography column)

Procedure:

  • Preparation: Dissolve dihydroxyacetone in the anhydrous aprotic solvent in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution in an ice bath.

  • Phosphorylation: Slowly add the phosphorylating agent to the cooled solution with vigorous stirring. The reaction is often exothermic and should be carefully controlled.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC. The reaction time will vary depending on the specific reagents and conditions used.

  • Quenching: Once the reaction is complete, slowly and carefully quench the reaction by adding the cold quenching solution.

  • Purification: Neutralize the reaction mixture and purify the crude DHAP using an appropriate method such as ion-exchange chromatography.

  • Characterization: Characterize the purified DHAP using NMR (³¹P and ¹H) and mass spectrometry.

Visualizations

Diagram 1: Troubleshooting Workflow for Low DHAP Yield

Low_DHAP_Yield_Troubleshooting start Low DHAP Yield check_stability Is DHAP degrading? start->check_stability check_reagents Are starting materials pure? check_stability->check_reagents No stabilize Synthesize stable precursor Control pH and temperature check_stability->stabilize Yes check_conditions Are reaction conditions optimal? check_reagents->check_conditions Yes purify_reagents Purify DHA Use high-purity reagents check_reagents->purify_reagents No optimize Optimize temperature, pH, time Choose efficient phosphorylating agent check_conditions->optimize No end Improved Yield check_conditions->end Yes stabilize->end purify_reagents->end optimize->end

Caption: A logical workflow for troubleshooting low yields in DHAP synthesis.

Diagram 2: General Experimental Workflow for DHAP Synthesis

DHAP_Synthesis_Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis reagent_prep Reagent Preparation (High-Purity DHA) phosphorylation Phosphorylation reagent_prep->phosphorylation monitoring Reaction Monitoring (TLC/HPLC) phosphorylation->monitoring quenching Quenching monitoring->quenching purification Purification (Chromatography) quenching->purification characterization Characterization (NMR, MS) purification->characterization

Caption: A streamlined workflow for the chemical synthesis of DHAP.

References

dealing with poor reproducibility in dihydroxyacetone phosphate measurements

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for dihydroxyacetone phosphate (B84403) (DHAP) measurements. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to poor reproducibility in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is dihydroxyacetone phosphate (DHAP) and why is its measurement important?

A1: this compound (DHAP) is a crucial intermediate metabolite in several major metabolic pathways, including glycolysis, gluconeogenesis, and lipid biosynthesis.[1][2][3][4] Accurate measurement of DHAP is essential for studying metabolic diseases, such as diabetes and obesity, analyzing the effects of drugs on metabolic pathways, and understanding the mechanisms of diseases like Triosephosphate Isomerase (TPI) deficiency, which leads to the accumulation of DHAP.[1][2][3][5][6][7]

Q2: What are the common methods for measuring DHAP?

A2: The most common methods for DHAP quantification are enzymatic assays, often available as commercial kits, and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][8] Enzymatic assays are typically fluorometric or colorimetric and involve the conversion of DHAP to a detectable product.[1][2] LC-MS/MS offers high sensitivity and specificity for separating and quantifying DHAP, especially in complex biological samples.[6][7][8]

Q3: What are the critical factors affecting the stability of DHAP in biological samples?

A3: The stability of DHAP, like other metabolites, is influenced by several factors. These include temperature, pH, light exposure, and enzymatic degradation.[9][10] It is crucial to handle and store samples appropriately to prevent the degradation of DHAP, which can lead to inaccurate measurements. Dihydroxyacetone (DHA), a precursor, is also known to be unstable in solution and can undergo non-enzymatic conversions.[11]

Q4: Can I use the same sample preparation protocol for different types of samples (e.g., cells, tissues, plasma)?

A4: While the general principles of extraction are similar, specific protocols often need to be optimized for different sample types. For instance, tissues and cells require homogenization and deproteinization steps.[1][2][12] Serum and plasma may sometimes be used directly, but deproteinization using methods like spin filtration is often recommended to remove interfering enzymes.[1][2]

Troubleshooting Guide

This guide addresses specific issues that can arise during DHAP measurements, leading to poor reproducibility.

Issue 1: Inconsistent or Non-Reproducible Readings

Possible Causes & Solutions

CauseRecommended Action
Improper Sample Handling and Storage Use fresh samples whenever possible. If storage is necessary, store them at the correct temperatures (typically -80°C) until use. Avoid repeated freeze-thaw cycles.[13]
Inconsistent Pipetting Use calibrated pipettes and ensure accurate and consistent pipetting volumes, especially for small volumes of reagents and samples. Prepare a master reaction mix to minimize pipetting errors between wells.[13]
Inadequate Mixing Ensure all components, especially reconstituted reagents and the final reaction mix, are thoroughly but gently mixed before use.[13][14]
Temperature Fluctuations Allow all reagents and assay buffers to reach room temperature before starting the assay, unless the protocol specifies otherwise.[13] Maintain a consistent incubation temperature as specified in the protocol.[1][2]
Instrument Variability Allow the spectrophotometer or plate reader to warm up before taking measurements. Ensure the instrument is calibrated and set to the correct wavelength.[13][15]
Issue 2: High Background or Unexpected Results

Possible Causes & Solutions

CauseRecommended Action
Presence of Interfering Substances Samples may contain substances that interfere with the assay. Common interferents include EDTA (>0.5 mM), ascorbic acid (>0.2%), and SDS (>0.2%).[13] Consider deproteinizing samples to remove enzymes that might interfere.[1][2]
Endogenous NADH NADH present in the sample can generate a high background signal in many enzymatic assays.[1][2] Prepare a sample background control by omitting the enzyme mix from the reaction to measure and subtract the background signal.[1][2]
Contaminated Reagents or Water Use high-purity water and fresh, properly stored reagents. Check for contamination in buffers and reagent solutions.
Incorrect Plate Type Use the appropriate type of microplate for your assay: clear plates for colorimetric assays, black plates for fluorescence, and white plates for luminescence.[13]
Issue 3: Poor Standard Curve

Possible Causes & Solutions

CauseRecommended Action
Incorrect Standard Preparation Prepare fresh standards for each assay. Ensure accurate serial dilutions of the DHAP standard. Do not store diluted standards for long periods.[12]
Improper Blanking Use the "0" standard (containing all reagents except the DHAP standard) as the blank to subtract the background from all readings.[1]
Readings Out of Range Ensure the concentrations of your samples fall within the linear range of the standard curve. You may need to dilute or concentrate your samples accordingly.[1][2]
Calculation Errors Double-check all calculations for standard dilutions and for determining the final concentrations in your samples.[13]

Experimental Protocols

Protocol 1: Fluorometric DHAP Assay using a Commercial Kit

This protocol is a generalized procedure based on commercially available fluorometric assay kits.[1][2][12]

1. Reagent Preparation:

  • Allow all kit components to thaw and come to room temperature before use.[1][13]

  • Reconstitute lyophilized components (e.g., enzyme mix, developer, standard) with the provided assay buffer or ultrapure water as instructed in the kit manual.[1][2][12] Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]

2. Standard Curve Preparation:

  • Prepare a stock solution of the DHAP standard (e.g., 100 mM).

  • Perform serial dilutions to create a standard curve. For example, dilute the stock to 1 mM, then to 50 µM.

  • Add varying amounts of the 50 µM standard (e.g., 0, 2, 4, 6, 8, 10 µL) to a 96-well plate to generate standards from 0 to 500 pmol/well.

  • Adjust the volume of each standard well to 50 µL with DHAP Assay Buffer.[1][2]

3. Sample Preparation:

  • Cells (e.g., 1 x 10^6): Homogenize in 100 µL of ice-cold DHAP Assay Buffer. Centrifuge at 10,000 x g for 5 minutes to remove insoluble material. Collect the supernatant.[1][2]

  • Tissues (e.g., 10 mg): Rapidly homogenize in 100 µL of ice-cold DHAP Assay Buffer. Keep on ice for 10 minutes. Centrifuge at 10,000 x g for 5 minutes and collect the supernatant.[1][2]

  • Serum/Plasma: Can often be assayed directly. However, deproteinization using a 10 kDa molecular weight cut-off (MWCO) spin filter is recommended to remove interfering enzymes.[1][2]

  • Add 2-50 µL of the prepared sample to duplicate wells of the 96-well plate. Adjust the final volume to 50 µL with DHAP Assay Buffer.[1]

4. Assay Reaction:

  • Prepare a Master Reaction Mix containing the DHAP Assay Buffer, Probe, Enzyme Mix, and Developer according to the kit's instructions.

  • Add 50 µL of the Master Reaction Mix to each well containing the standards and samples.

  • For samples with potential NADH background, prepare a separate background control mix that omits the DHAP Enzyme Mix.[1][2]

  • Mix well and incubate the plate for 60 minutes at 37°C, protected from light.[1][2]

5. Measurement and Calculation:

  • Measure the fluorescence at the specified excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).[1][2]

  • Subtract the 0 standard reading from all other readings.

  • Plot the standard curve and determine the DHAP concentration in the samples from the curve.

Protocol 2: Metabolite Extraction for LC-MS/MS Analysis

This is a general protocol for the extraction of polar metabolites like DHAP from biological samples for subsequent LC-MS/MS analysis.

1. Quenching and Extraction:

  • For adherent cells, rapidly wash with ice-cold saline or PBS. Add a pre-chilled extraction solvent (e.g., 80% methanol/water, pre-cooled to -80°C) directly to the plate.[16]

  • For suspension cells or tissues, homogenize the sample in a cold extraction solvent.

  • The goal is to rapidly quench metabolic activity and extract the metabolites.

2. Phase Separation (for comprehensive analysis):

  • A common method is a two-phase extraction using methanol, chloroform, and water. This separates polar metabolites (including DHAP) in the aqueous phase from lipids in the organic phase.[17][18]

3. Sample Cleanup and Concentration:

  • Centrifuge the extract to pellet proteins and other cellular debris.

  • Collect the supernatant containing the metabolites.

  • The supernatant can be dried down using a vacuum centrifuge and then reconstituted in a suitable solvent for LC-MS/MS analysis.[16][18]

Visualizations

glycolysis_pathway Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P Hexokinase F6P Fructose-6-phosphate G6P->F6P Phosphoglucose isomerase F16BP Fructose-1,6-bisphosphate F6P->F16BP Phosphofructokinase DHAP Dihydroxyacetone phosphate F16BP->DHAP Aldolase GAP Glyceraldehyde-3-phosphate F16BP->GAP Aldolase DHAP->GAP Triosephosphate isomerase Pyruvate Pyruvate GAP->Pyruvate ...Multiple steps

Caption: Simplified glycolysis pathway highlighting the central position of DHAP.

dhap_assay_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Sample_Prep Sample Preparation (Homogenization, Deproteinization) Reaction_Setup Set up Reaction (Samples, Standards, Master Mix) Sample_Prep->Reaction_Setup Standard_Prep Standard Curve Preparation Standard_Prep->Reaction_Setup Reagent_Prep Reagent Preparation Reagent_Prep->Reaction_Setup Incubation Incubation (e.g., 37°C, 60 min) Reaction_Setup->Incubation Measurement Fluorescence Measurement Incubation->Measurement Calculation Data Calculation & Analysis Measurement->Calculation

Caption: General experimental workflow for a fluorometric DHAP assay.

troubleshooting_logic Start Poor Reproducibility in DHAP Measurement Inconsistent_Readings Inconsistent Readings? Start->Inconsistent_Readings High_Background High Background? Start->High_Background Bad_Standard_Curve Poor Standard Curve? Start->Bad_Standard_Curve Check_Pipetting Verify Pipetting Technique & Calibration Inconsistent_Readings->Check_Pipetting Yes Check_Mixing Ensure Thorough Mixing of Reagents Inconsistent_Readings->Check_Mixing Yes Check_Temp Control Temperature (Reagents & Incubation) Inconsistent_Readings->Check_Temp Yes Check_Sample_Handling Review Sample Handling & Storage Inconsistent_Readings->Check_Sample_Handling Yes Check_Interference Investigate Potential Interfering Substances High_Background->Check_Interference Yes Run_Background_Control Run Sample Background Control (No Enzyme) High_Background->Run_Background_Control Yes Prepare_Fresh_Standards Prepare Fresh Standards Bad_Standard_Curve->Prepare_Fresh_Standards Yes Check_Blank Verify Correct Blanking Procedure Bad_Standard_Curve->Check_Blank Yes

Caption: A logical troubleshooting guide for DHAP measurement issues.

References

Technical Support Center: Dihydroxyacetone Phosphate (DHAP) Derivatization for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with dihydroxyacetone phosphate (B84403) (DHAP). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the derivatization of DHAP for analysis by mass spectrometry, particularly focusing on preventing artifact formation.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the analysis of dihydroxyacetone phosphate (DHAP) by Gas Chromatography-Mass Spectrometry (GC-MS)?

A1: DHAP is a highly polar and non-volatile molecule due to its phosphate and hydroxyl groups.[1] Direct analysis by GC-MS is not feasible as it requires analytes to be volatile and thermally stable. Derivatization is a chemical modification process that converts polar functional groups into less polar and more volatile derivatives, making them suitable for GC-MS analysis.[2][3] The most common derivatization for compounds like DHAP is a two-step process involving methoximation followed by silylation.[2][4]

Q2: What is the purpose of the two-step methoximation and silylation derivatization for DHAP?

A2: The two-step process is crucial for accurate quantification and to prevent the formation of multiple derivative peaks for a single analyte.[4][5]

  • Methoximation: DHAP exists in equilibrium with its enol tautomer. The initial methoximation step converts the reactive carbonyl (keto) group into a stable methoxime derivative.[4] This "locks" the molecule in a single form, preventing the formation of multiple silylated derivatives from the different tautomers, which would complicate chromatographic analysis and quantification.[2][4]

  • Silylation: The subsequent silylation step, typically using a reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replaces the active hydrogens on the hydroxyl and phosphate groups with trimethylsilyl (B98337) (TMS) groups.[2][4] This increases the volatility and thermal stability of the DHAP derivative, making it amenable to GC-MS analysis.

Q3: What are the most common artifacts observed during DHAP derivatization?

A3: Artifacts can arise from several sources during the derivatization of DHAP. These can be broadly categorized as:

  • Incomplete Derivatization: If the methoximation or silylation reactions do not go to completion, you will observe multiple peaks corresponding to partially derivatized DHAP molecules. This is a common issue when analyzing polar molecules with multiple functional groups.[6]

  • Reagent-Related Artifacts: The derivatization reagents themselves or their byproducts can sometimes be detected in the chromatogram. For instance, silylating reagents can react with trace amounts of water in the sample or solvent, leading to the formation of siloxanes.[7]

  • Sample Degradation: DHAP is known to be an unstable molecule, particularly at neutral or basic pH.[8] Improper sample handling, storage, or harsh derivatization conditions (e.g., excessively high temperatures) can lead to its degradation and the formation of artifactual peaks.

  • Formation of Multiple Derivatives: As mentioned in Q2, if the methoximation step is incomplete or skipped, the keto-enol tautomerism of DHAP can lead to the formation of multiple silylated derivatives, resulting in multiple peaks for a single analyte.[4]

Troubleshooting Guides

This section provides solutions to common problems encountered during the derivatization of DHAP.

Problem Potential Cause Troubleshooting Steps
Multiple peaks for DHAP standard 1. Incomplete methoximation leading to multiple silylated tautomers. 2. Incomplete silylation of hydroxyl and/or phosphate groups. 3. Presence of syn/anti isomers of the methoxime derivative.1. Optimize Methoximation: Ensure the methoximation reaction goes to completion. Increase the reaction time or temperature as needed (a typical starting point is 90 minutes at 37°C).[4] Ensure the methoxyamine hydrochloride reagent is fresh and dissolved in a dry solvent like pyridine (B92270). 2. Optimize Silylation: Increase the amount of silylating reagent (e.g., MSTFA) and/or the reaction time and temperature (a typical starting point is 30 minutes at 37°C).[4] Ensure the sample is completely dry before adding the silylating agent, as moisture will consume the reagent.[4] 3. Chromatographic Separation: The syn- and anti-isomers of the methoxime are expected and should ideally be chromatographically resolved for accurate quantification. If they are not well-separated, adjust the GC temperature program.
Low or no DHAP derivative peak 1. Degradation of DHAP prior to or during derivatization. 2. Incomplete derivatization. 3. Loss of sample during preparation.1. Ensure Sample Stability: DHAP is more stable in acidic conditions.[8] Keep samples on ice or at -80°C until derivatization. Avoid neutral or basic pH during sample preparation. 2. Verify Reagent Activity: Use fresh derivatization reagents. Silylating agents are particularly sensitive to moisture.[4] 3. Optimize Derivatization Conditions: As described above, ensure complete derivatization by optimizing reaction time, temperature, and reagent concentrations.
Presence of unexpected peaks in the chromatogram 1. Contamination from solvents, glassware, or reagents. 2. Formation of silylation artifacts (e.g., siloxanes).[7] 3. Side reactions of the derivatizing agent with the sample matrix.1. Run Blanks: Analyze a solvent blank and a reagent blank to identify contaminant peaks. Ensure all glassware is thoroughly cleaned and dried. 2. Use High-Purity Reagents: Use high-purity, derivatization-grade solvents and reagents. 3. Optimize Sample Cleanup: If analyzing complex biological samples, consider a sample cleanup step to remove interfering matrix components.
Poor peak shape (tailing) 1. Active sites in the GC inlet liner or column. 2. Incomplete derivatization.1. GC System Maintenance: Use a deactivated inlet liner. Condition the GC column according to the manufacturer's instructions to remove active sites. 2. Ensure Complete Derivatization: As described above, optimize the derivatization protocol to ensure all active hydrogens are silylated.

Experimental Protocols

Representative Two-Step Derivatization Protocol for DHAP for GC-MS Analysis

This protocol is a general guideline based on methods for other sugar phosphates and should be optimized for your specific instrumentation and experimental needs.[4][5]

  • Sample Preparation:

    • Lyophilize 10-50 µL of the aqueous sample containing DHAP to complete dryness in a GC vial. It is critical to remove all water as it will react with the silylating reagent.[4]

  • Methoximation:

    • Add 20 µL of a 20 mg/mL solution of methoxyamine hydrochloride in dry pyridine to the dried sample.

    • Vortex thoroughly to ensure the sample is fully dissolved.

    • Incubate the mixture at 37°C for 90 minutes with shaking (e.g., 1200 rpm in a thermomixer).[4]

  • Silylation:

    • After cooling the vial to room temperature, add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst.

    • Vortex the mixture immediately.

    • Incubate at 37°C for 30 minutes with shaking.[4]

  • GC-MS Analysis:

    • After cooling to room temperature, transfer the derivatized sample to a GC-MS autosampler vial if not already in one.

    • Inject 1 µL of the derivatized sample into the GC-MS system.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Aqueous Sample (containing DHAP) lyophilize Lyophilization (Complete Dryness) start->lyophilize methoximation Step 1: Methoximation (Methoxyamine HCl in Pyridine, 37°C, 90 min) lyophilize->methoximation silylation Step 2: Silylation (MSTFA + 1% TMCS, 37°C, 30 min) methoximation->silylation gcms GC-MS Analysis silylation->gcms

Caption: Experimental workflow for the two-step derivatization of DHAP.

glycolysis_pathway Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P Hexokinase F6P Fructose-6-phosphate G6P->F6P Phosphoglucose isomerase F16BP Fructose-1,6-bisphosphate F6P->F16BP Phosphofructokinase DHAP Dihydroxyacetone phosphate (DHAP) F16BP->DHAP Aldolase G3P Glyceraldehyde-3-phosphate F16BP->G3P Aldolase DHAP->G3P Triosephosphate isomerase BPG 1,3-Bisphosphoglycerate G3P->BPG G3P Dehydrogenase PG3 3-Phosphoglycerate BPG->PG3 Phosphoglycerate kinase PG2 2-Phosphoglycerate PG3->PG2 Phosphoglycerate mutase PEP Phosphoenolpyruvate PG2->PEP Enolase Pyruvate Pyruvate PEP->Pyruvate Pyruvate kinase

Caption: DHAP's central role in the Glycolysis pathway.

References

Technical Support Center: Optimization of Quenching Protocols for Accurate Dihydroxyacetone Phosphate (DHAP) Measurement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing quenching protocols for the accurate measurement of dihydroxyacetone phosphate (B84403) (DHAP). This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Why is a rapid and effective quenching protocol critical for DHAP measurement?

A1: DHAP is a central intermediate in glycolysis and gluconeogenesis with a rapid turnover rate in the cell.[1][2] To accurately measure its intracellular concentration, it is imperative to instantaneously halt all enzymatic activity. Ineffective quenching can lead to the artificial inflation or depletion of DHAP levels, compromising the biological interpretation of the results.

Q2: What are the most common methods for quenching cellular metabolism?

A2: Commonly used quenching methods include the use of cold organic solvents (e.g., methanol (B129727), acetonitrile), direct plunging into liquid nitrogen, or the use of chilled saline solutions.[3] Each method has its advantages and disadvantages concerning quenching efficiency and the potential for metabolite leakage.

Q3: What is metabolite leakage and how can it affect DHAP measurement?

A3: Metabolite leakage refers to the loss of intracellular metabolites into the quenching solution, which can occur if the cell membrane is compromised during the quenching process. Cold methanol, a widely used quenching solvent, has been shown to induce significant leakage of central metabolites.[3] This can lead to an underestimation of the true intracellular DHAP concentration. The extent of leakage is often inconsistent across different metabolites.[3]

Q4: How stable is DHAP in different extraction solvents?

A4: The stability of phosphorylated metabolites like DHAP can be influenced by the composition of the extraction solvent and the temperature. Acidic conditions can help to prevent enzymatic degradation post-quenching.[4] For instance, the use of an acidic acetonitrile (B52724):methanol:water mixture has been suggested to mitigate metabolite interconversion. It is crucial to process samples promptly after extraction and store them at -80°C to minimize degradation.

Q5: Can the interconversion between DHAP and glyceraldehyde 3-phosphate (GAP) affect my results?

A5: Yes, DHAP and GAP are isomers that are rapidly interconverted by the enzyme triosephosphate isomerase (TPI).[1] Incomplete quenching of TPI activity can lead to a shift in the equilibrium between these two triose phosphates, resulting in inaccurate measurements for both.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no detectable DHAP signal 1. Ineffective quenching leading to DHAP degradation.2. Significant metabolite leakage during sample preparation.3. Low abundance of DHAP in the specific cell type or condition.4. Issues with the analytical instrument (e.g., LC-MS/MS, fluorometer).1. Optimize the quenching protocol by ensuring rapid and extreme temperature change (e.g., liquid nitrogen).2. Evaluate alternative quenching solutions that minimize leakage, such as chilled saline or a higher concentration of methanol in the quenching solution.[5][6]3. Increase the number of cells used for extraction. Concentrate the sample before analysis.4. Perform instrument calibration and run a system suitability test with a known DHAP standard.
High variability between replicate samples 1. Inconsistent timing or execution of the quenching step.2. Variable cell numbers between samples.3. Incomplete extraction of DHAP from the cell pellet.4. Pipetting errors during sample preparation or loading.1. Standardize the quenching procedure to ensure all samples are treated identically and for the same duration.2. Normalize DHAP levels to cell number or total protein concentration.3. Ensure complete cell lysis by using appropriate mechanical disruption (e.g., sonication, bead beating) in addition to the extraction solvent.4. Use calibrated pipettes and be meticulous during all liquid handling steps.
DHAP levels are unexpectedly high 1. Continued enzymatic activity converting other glycolytic intermediates to DHAP after cell harvesting.2. Contamination of the sample with external sources of DHAP.3. Co-elution of an interfering compound with DHAP in LC-MS/MS analysis.1. Minimize the time between cell harvesting and quenching. Perform quenching as rapidly as possible.2. Use high-purity solvents and reagents. Ensure all labware is clean.3. Optimize the chromatographic separation to resolve DHAP from interfering species. Confirm the identity of the DHAP peak using tandem mass spectrometry (MS/MS).
Poor peak shape or retention time shifts in LC-MS/MS 1. Degradation of the analytical column.2. Incompatibility of the sample solvent with the mobile phase.3. Changes in the mobile phase composition.4. A blockage in the LC system.1. Replace the analytical column. Use a guard column to protect the main column.2. Ensure the final sample solvent is similar in composition to the initial mobile phase.3. Prepare fresh mobile phases daily.4. Systematically check for blockages from the column back to the pump.

Data Presentation: Comparison of Quenching & Extraction Methods

The following table summarizes the findings of a systematic evaluation of 12 quenching and extraction protocols on the total amount of 43 intracellular metabolites recovered from HeLa cells. While not specific to DHAP, this data provides valuable insights into the overall performance of these methods for polar metabolites. The study found that quenching with liquid nitrogen followed by extraction with 50% acetonitrile yielded the highest recovery of intracellular metabolites.[7]

QuencherExtractantTotal Intracellular Metabolites (nmol per million cells)[7]
Liquid Nitrogen-80°C 80% Methanol250.11
Liquid Nitrogen0.5°C Methanol/Chloroform/Water (1:1:1)221.54
Liquid Nitrogen 0.5°C 50% Acetonitrile 295.33
Liquid Nitrogen75°C 70% Ethanol269.87
-40°C 50% Methanol-80°C 80% Methanol187.45
-40°C 50% Methanol0.5°C Methanol/Chloroform/Water (1:1:1)155.23
-40°C 50% Methanol0.5°C 50% Acetonitrile201.76
-40°C 50% Methanol75°C 70% Ethanol193.45
0.5°C Normal Saline-80°C 80% Methanol35.67
0.5°C Normal Saline0.5°C Methanol/Chloroform/Water (1:1:1)21.51
0.5°C Normal Saline0.5°C 50% Acetonitrile42.89
0.5°C Normal Saline75°C 70% Ethanol38.92

Experimental Protocols

Protocol 1: Quenching and Extraction for LC-MS/MS Analysis

This protocol is based on the findings of a systematic evaluation of quenching and extraction procedures for mammalian cells and is designed to maximize metabolite recovery and minimize leakage.[7]

Materials:

  • Liquid Nitrogen

  • 50% Acetonitrile (LC-MS grade) in water, pre-chilled to 0.5°C

  • Phosphate Buffered Saline (PBS), chilled to 4°C

  • Cell scraper

  • Centrifuge capable of 10,000 x g at 4°C

  • Microcentrifuge tubes

Procedure:

  • Aspirate the culture medium from the adherent cells.

  • Wash the cells twice with an appropriate volume of cold PBS.

  • Immediately after the final wash, add liquid nitrogen directly to the culture dish to flash-freeze the cells and halt metabolism.

  • Place the frozen dish on a bed of dry ice.

  • Add 1 mL of pre-chilled 50% acetonitrile to the frozen cells.

  • Use a cell scraper to scrape the cells and the frozen acetonitrile mixture into a pre-chilled microcentrifuge tube.

  • Vortex the tube vigorously for 1 minute to ensure complete cell lysis and extraction.

  • Centrifuge the extract at 10,000 x g for 5 minutes at 4°C to pellet cell debris.

  • Carefully transfer the supernatant containing the metabolites to a new tube for LC-MS/MS analysis.

Protocol 2: Sample Preparation for a Fluorometric DHAP Assay Kit

This protocol provides a general guideline for preparing samples for use with a commercial fluorometric DHAP assay kit. Always refer to the specific kit's manual for detailed instructions.

Materials:

  • DHAP Assay Buffer (provided in the kit)

  • Homogenizer or sonicator

  • Microcentrifuge

Procedure:

  • Harvest the required number of cells (e.g., 2 x 10^6 cells) and wash them with cold PBS.

  • Resuspend the cell pellet in 100 µL of ice-cold DHAP Assay Buffer.

  • Homogenize the cells by pipetting up and down, or by using a sonicator, while keeping the sample on ice for approximately 10 minutes.

  • Centrifuge the homogenate at 10,000 x g for 5 minutes at 4°C to remove insoluble material.

  • Collect the supernatant, which contains the DHAP, for use in the assay.

Visualizations

DHAP in Glycolysis and Gluconeogenesis

DHAP_Pathway cluster_glycolysis Glycolysis cluster_gluconeogenesis Gluconeogenesis Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P F6P Fructose-6-phosphate G6P->F6P F16BP Fructose-1,6-bisphosphate F6P->F16BP DHAP Dihydroxyacetone phosphate (DHAP) F16BP->DHAP GAP Glyceraldehyde-3-phosphate F16BP->GAP DHAP->GAP Pyruvate Pyruvate GAP->Pyruvate Pyruvate_glu Pyruvate OAA Oxaloacetate Pyruvate_glu->OAA PEP Phosphoenolpyruvate OAA->PEP G3P_glu Glyceraldehyde-3-phosphate PEP->G3P_glu DHAP_glu Dihydroxyacetone phosphate (DHAP) G3P_glu->DHAP_glu F16BP_glu Fructose-1,6-bisphosphate G3P_glu->F16BP_glu DHAP_glu->F16BP_glu F6P_glu Fructose-6-phosphate F16BP_glu->F6P_glu G6P_glu Glucose-6-phosphate F6P_glu->G6P_glu Glucose_glu Glucose G6P_glu->Glucose_glu

Caption: DHAP as a key intermediate in the glycolysis and gluconeogenesis pathways.

Experimental Workflow for DHAP Measurement

DHAP_Workflow start Start: Cell Culture harvest Cell Harvesting (e.g., scraping, trypsinization) start->harvest end_lcms LC-MS/MS Analysis end_fluoro Fluorometric Assay wash Wash with Cold PBS harvest->wash quench Quenching (e.g., Liquid Nitrogen) wash->quench extract Metabolite Extraction (e.g., 50% Acetonitrile) quench->extract centrifuge Centrifugation to remove debris extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant supernatant->end_lcms supernatant->end_fluoro

Caption: A generalized experimental workflow for DHAP measurement from cultured cells.

References

stability of dihydroxyacetone phosphate in different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of dihydroxyacetone phosphate (B84403) (DHAP) under various storage conditions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: My experimental results using DHAP are inconsistent. Could this be a stability issue?

A1: Yes, inconsistency in experimental outcomes is a common indicator of DHAP degradation. Dihydroxyacetone phosphate is known to be chemically unstable, particularly in solution. Its degradation is primarily dependent on temperature and pH. Under neutral to slightly basic conditions, DHAP can degrade into methylglyoxal[1].

Q2: What are the primary factors that influence the stability of DHAP in solution?

A2: The main factors affecting DHAP stability are:

  • pH: DHAP is most stable in acidic conditions and is labile at neutral and basic pH values[2]. Degradation increases significantly under neutral to basic conditions[1].

  • Temperature: Higher temperatures accelerate the degradation of DHAP.

  • Storage Duration: The longer DHAP is stored in solution, the more degradation will occur.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing DHAP solutions can lead to degradation, although specific data for DHAP is limited, this is a general concern for phosphorylated biomolecules.

Q3: I'm seeing a decline in the expected concentration of my DHAP stock solution over time. How can I prevent this?

A3: To minimize degradation of your DHAP stock solution, adhere to the following storage recommendations:

  • Short-Term Storage (days to weeks): Store aqueous solutions at 2-8°C. For longer short-term storage, aliquoting and freezing at -20°C is recommended.

  • Long-Term Storage (months to years): For optimal long-term stability, store DHAP as a solid (lyophilized powder) at -20°C or below. If a stock solution is necessary, prepare it in a suitable buffer (see Q4), aliquot into single-use volumes to avoid freeze-thaw cycles, and store at -80°C.

Q4: What is the optimal buffer for storing DHAP solutions?

A4: Based on its pH stability profile, an acidic buffer is recommended for storing DHAP solutions. A buffer with a pH in the range of 4-6 would be ideal to minimize chemical hydrolysis. Always verify that the chosen buffer is compatible with your downstream experimental assays.

Q5: How many times can I freeze and thaw my DHAP stock solution?

A5: It is highly recommended to avoid repeated freeze-thaw cycles. Each cycle can contribute to the degradation of DHAP. The best practice is to aliquot your stock solution into single-use volumes upon preparation. This ensures that you only thaw the amount needed for a specific experiment.

Quantitative Data on DHAP Stability

The stability of this compound is significantly influenced by temperature and pH. The primary degradation product of DHAP is methylglyoxal, which is formed through the elimination of the phosphate group, a reaction that is more pronounced under neutral and basic conditions[1].

TemperaturepHHalf-life (t½)Storage FormReference
37°CNeutral to slightly basic~3 hoursAqueous Solution[1]
25°CNeutral to slightly basic~30 hoursAqueous Solution[1]
-20°CNot specifiedMonths (recommended for reconstituted solutions)Aqueous SolutionGeneral Supplier Recommendation
-80°CNot specifiedMonths to years (recommended for long-term storage)Aqueous SolutionGeneral Supplier Recommendation
-20°CNot specified≥ 4 yearsSolid (magnesium salt hydrate)General Supplier Recommendation

Experimental Protocols

Protocol for Assessing DHAP Stability

This protocol outlines a method to determine the stability of DHAP under specific experimental conditions using High-Performance Liquid Chromatography (HPLC).

Objective: To quantify the degradation of DHAP over time at a given temperature and in a specific buffer.

Materials:

  • This compound (DHAP)

  • Buffer of choice (e.g., phosphate buffer at various pH values)

  • HPLC system with a suitable column (e.g., reverse-phase C8)[3][4]

  • Mobile phase (e.g., containing an ion-pairing reagent like tributylamine (B1682462) for better separation of phosphorylated compounds)[3][4]

  • Temperature-controlled incubator or water bath

  • Microcentrifuge tubes

  • Autosampler vials

Procedure:

  • Preparation of DHAP Stock Solution:

    • Prepare a concentrated stock solution of DHAP in the chosen buffer at a known concentration.

  • Sample Incubation:

    • Aliquot the DHAP stock solution into multiple microcentrifuge tubes.

    • Place the tubes in a temperature-controlled environment (e.g., 25°C, 37°C, or other relevant temperatures).

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 1, 3, 6, 12, 24, 48 hours), remove one aliquot for analysis.

    • The t=0 sample represents the initial concentration.

  • Sample Preparation for HPLC:

    • If necessary, perform a protein precipitation step (e.g., with a suitable reagent) and centrifuge to remove any precipitated material[5].

    • Transfer the supernatant to an autosampler vial for HPLC analysis.

  • HPLC Analysis:

    • Inject the sample onto the HPLC system.

    • Separate and quantify the DHAP peak based on its retention time and peak area compared to a standard curve.

  • Data Analysis:

    • Calculate the concentration of DHAP remaining at each time point.

    • Plot the concentration of DHAP versus time to determine the degradation kinetics.

    • Calculate the half-life (t½) of DHAP under the tested conditions.

Diagrams

DHAP_Degradation_Pathway DHAP Dihydroxyacetone Phosphate (DHAP) Enediol Enediol Intermediate DHAP->Enediol Deprotonation (Neutral/Basic pH) Methylglyoxal Methylglyoxal Enediol->Methylglyoxal Phosphate Elimination Pi Inorganic Phosphate (Pi) Enediol->Pi

Caption: Degradation pathway of DHAP to Methylglyoxal.

Troubleshooting_DHAP_Instability Start Inconsistent Experimental Results with DHAP CheckStability Is DHAP degradation a likely cause? Start->CheckStability ReviewHandling Review DHAP Handling and Storage Procedures CheckStability->ReviewHandling Yes OptimizeProtocol Optimize Experimental Protocol CheckStability->OptimizeProtocol No CheckpH Check pH of Solutions ReviewHandling->CheckpH CheckTemp Check Storage and Experimental Temperature ReviewHandling->CheckTemp CheckFreezeThaw Minimize Freeze-Thaw Cycles ReviewHandling->CheckFreezeThaw AcidicpH Use Acidic Buffer (pH 4-6) CheckpH->AcidicpH LowTemp Store at ≤ -20°C (aliquoted at -80°C for long term) CheckTemp->LowTemp Aliquot Aliquot into single-use volumes CheckFreezeThaw->Aliquot AcidicpH->OptimizeProtocol LowTemp->OptimizeProtocol Aliquot->OptimizeProtocol

Caption: Troubleshooting workflow for DHAP instability.

References

Validation & Comparative

Dihydroxyacetone Phosphate: A Novel Metabolite Biomarker for Hepatic Fibrosis Validation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The early and accurate detection of hepatic fibrosis, the excessive scarring of liver tissue, is critical for patient prognosis and the development of effective anti-fibrotic therapies. While liver biopsy remains the gold standard for diagnosis, its invasive nature and associated risks have propelled the search for reliable, non-invasive biomarkers. This guide provides an objective comparison of a novel metabolite biomarker, dihydroxyacetone phosphate (B84403) (DHAP), with established and alternative biomarkers for hepatic fibrosis, supported by experimental data and detailed protocols.

Performance Comparison of Hepatic Fibrosis Biomarkers

The diagnostic accuracy of various non-invasive biomarkers for hepatic fibrosis is a key consideration for their clinical utility. The performance of dihydroxyacetone phosphate (DHAP), particularly in combination with alanine (B10760859) aminotransferase (ALT), has shown promise in recent studies. A comparison with other commonly used biomarkers is summarized below.

Biomarker/PanelTypePatient PopulationAUROC/AUCSensitivitySpecificityKey Findings & Limitations
DHAP Metabolite (Direct)Latino adolescents with obesity0.79--Significantly associated with fibrosis after FDR adjustment. Limited to a specific pediatric population; requires further validation in broader cohorts.[1]
ALT + DHAP CombinedLatino adolescents with obesity0.89--Combination significantly improves diagnostic accuracy over either marker alone.[1]
ALT Enzyme (Indirect)Latino adolescents with obesity0.79--A common, but non-specific, marker of liver injury.
APRI (AST to Platelet Ratio Index)Scoring System (Indirect)Chronic Hepatitis C~0.81 (for significant fibrosis)81% (for significant fibrosis)50% (for significant fibrosis)Simple and inexpensive, but performs less well than other scoring systems as it only incorporates two indirect markers.[2]
FIB-4 (Fibrosis-4 Index)Scoring System (Indirect)MAFLD0.8285%78%A simple and cost-effective screening tool. May be less accurate in differentiating intermediate fibrosis stages.
FibroTest Panel (Direct & Indirect)Chronic Hepatitis C---One of the first predictive algorithms with high positive and negative predictive values for clinically significant fibrosis.
ELF™ Panel (Enhanced Liver Fibrosis)Panel (Direct)Chronic Liver Disease (mixed etiology)0.77 (CHC subgroup)>90% (for significant fibrosis)>90% (for significant fibrosis)Incorporates direct markers of fibrosis. Performance can be influenced by age and gender.
Hyaluronic Acid (HA) Glycosaminoglycan (Direct)Liver Fibrosis (varied etiology)-88-95%86-100%Levels are related to both the stage of fibrosis and the degree of necroinflammation.
TIMP-1 Protein (Direct)Hepatic Fibrogenesis---Upregulated during fibrosis, promoting matrix accumulation by inhibiting its degradation.
PIIINP (N-terminal pro-peptide of collagen type III)Peptide (Direct)Liver Fibrosis-94% (for cirrhosis)81% (for cirrhosis)Considered more a marker of inflammation than fibrosis, as its levels correlate with aminotransferase levels.[2]

AUROC/AUC: Area Under the Receiver Operating Characteristic Curve. A higher value indicates better diagnostic accuracy. FDR: False Discovery Rate. MAFLD: Metabolic dysfunction-associated fatty liver disease. CHC: Chronic Hepatitis C.

Experimental Protocols

Accurate and reproducible measurement of biomarkers is fundamental to their validation and clinical implementation. Below are detailed methodologies for the quantification of DHAP and a general workflow for non-invasive biomarker discovery and validation.

Measurement of this compound (DHAP) in Plasma

This protocol is based on commercially available fluorometric assay kits.

1. Principle:

This compound is converted to glyceraldehyde-3-phosphate (GAP) by triose phosphate isomerase (TPI). GAP then undergoes a series of enzymatic reactions that lead to the generation of a fluorescent product. The fluorescence intensity is directly proportional to the amount of DHAP in the sample.

2. Materials:

  • DHAP Fluorometric Assay Kit (contains DHAP Assay Buffer, Probe, Enzyme Mix, Developer, and DHAP Standard)

  • 96-well white plates with clear bottoms

  • Fluorescence microplate reader (Ex/Em = 535/587 nm)

  • Microcentrifuge

  • Pipettes and pipette tips

  • Ice

3. Sample Preparation:

  • Collect blood samples in tubes containing an anticoagulant (e.g., EDTA or heparin).

  • Centrifuge the blood samples at 1,000-2,000 x g for 10 minutes at 4°C to separate the plasma.

  • Transfer the plasma supernatant to a new tube.

  • Plasma samples can be assayed directly. If samples are to be stored, they should be kept at -80°C.

4. Assay Procedure:

  • Standard Curve Preparation:

    • Prepare a series of DHAP standards by diluting the provided DHAP standard in the DHAP Assay Buffer as per the kit instructions. A typical range would be 0, 100, 200, 300, 400, and 500 pmol/well.

    • Add the diluted standards to the 96-well plate. Adjust the volume of each well to 50 µL with DHAP Assay Buffer.

  • Sample Measurement:

    • Add 2-50 µL of plasma sample to the wells of the 96-well plate.

    • Adjust the final volume to 50 µL with DHAP Assay Buffer.

    • For unknown samples, it is advisable to test several dilutions to ensure the readings fall within the standard curve range.

  • Reaction Mix Preparation:

    • Prepare a Master Reaction Mix according to the kit's protocol, typically containing the DHAP Assay Buffer, Probe, and Enzyme Mix.

  • Reaction and Measurement:

    • Add 50 µL of the Master Reaction Mix to each well containing the standards and samples.

    • Incubate the plate for 30-60 minutes at 37°C, protected from light.

    • Measure the fluorescence at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.

  • Calculation:

    • Subtract the 0 standard (blank) reading from all standard and sample readings.

    • Plot the standard curve of fluorescence intensity versus the amount of DHAP.

    • Determine the concentration of DHAP in the samples from the standard curve.

General Workflow for Non-Invasive Biomarker Discovery and Validation

The identification and validation of a novel biomarker like DHAP typically follows a multi-stage process.

G cluster_0 Discovery Phase cluster_1 Validation Phase cluster_2 Clinical Utility Assessment Discovery Patient Cohort Selection (e.g., varying stages of hepatic fibrosis) Sample_Collection Biological Sample Collection (e.g., Plasma, Serum, Urine) Discovery->Sample_Collection High_Throughput_Screening Untargeted Metabolomics/Proteomics (e.g., LC-MS, GC-MS, NMR) Sample_Collection->High_Throughput_Screening Data_Analysis Bioinformatics & Statistical Analysis (Identification of candidate biomarkers) High_Throughput_Screening->Data_Analysis Candidate_Selection Selection of Promising Candidates (e.g., DHAP) Data_Analysis->Candidate_Selection Assay_Development Development of a Targeted, Quantitative Assay (e.g., Fluorometric assay, LC-MS/MS) Candidate_Selection->Assay_Development Technical_Validation Assessment of Assay Performance (Accuracy, Precision, Reproducibility) Assay_Development->Technical_Validation Clinical_Validation Validation in Independent, Larger Patient Cohorts Technical_Validation->Clinical_Validation Performance_Evaluation Comparison with Gold Standard (Biopsy) & Existing Biomarkers Clinical_Validation->Performance_Evaluation Clinical_Implementation Integration into Clinical Practice Guidelines Performance_Evaluation->Clinical_Implementation

A generalized workflow for the discovery and validation of non-invasive biomarkers for hepatic fibrosis.

Signaling Pathways and Logical Relationships

Understanding the biological context of a biomarker is crucial for its validation. This compound is a key intermediate in central metabolic pathways that are known to be dysregulated in liver disease.

Metabolic Role of this compound (DHAP)

DHAP is a pivotal metabolite at the intersection of glycolysis and the synthesis of triglycerides. In the liver, excess carbohydrates can be converted through glycolysis to DHAP, which can then be used as a backbone for the synthesis of triglycerides. This process is particularly relevant in metabolic dysfunction-associated steatotic liver disease (MASLD), a common cause of hepatic fibrosis.

G Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis DHAP Dihydroxyacetone Phosphate (DHAP) Glycolysis->DHAP G3P Glycerol-3-Phosphate DHAP->G3P Triglycerides Triglycerides G3P->Triglycerides Fatty_Acids Fatty Acids Fatty_Acids->Triglycerides

The central role of DHAP in linking glycolysis to triglyceride synthesis.
Proposed Link between DHAP and Hepatic Fibrosis

While direct causation is still under investigation, the association of elevated DHAP with hepatic fibrosis is likely linked to the metabolic reprogramming that occurs in activated hepatic stellate cells (HSCs), the primary fibrogenic cells in the liver. Chronic liver injury can lead to increased de novo lipogenesis, providing the energy and substrates necessary for HSC activation and collagen production.

G Chronic_Liver_Injury Chronic Liver Injury (e.g., MASLD, Viral Hepatitis, Alcohol) Metabolic_Reprogramming Metabolic Reprogramming in Hepatocytes Chronic_Liver_Injury->Metabolic_Reprogramming Increased_Glycolysis Increased Glycolysis & De Novo Lipogenesis Metabolic_Reprogramming->Increased_Glycolysis Elevated_DHAP Elevated Plasma DHAP Increased_Glycolysis->Elevated_DHAP HSC_Activation Hepatic Stellate Cell (HSC) Activation Increased_Glycolysis->HSC_Activation Provides energy & substrates Fibrosis Collagen Deposition & Fibrosis HSC_Activation->Fibrosis

A logical diagram illustrating the proposed link between elevated DHAP and the progression of hepatic fibrosis.

References

A Comparative Analysis of Dihydroxyacetone Phosphate and Glyceraldehyde-3-Phosphate in Glycolysis

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate metabolic pathway of glycolysis, the six-carbon glucose molecule is famously cleaved into two three-carbon isomers: dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde-3-phosphate (G3P). While often mentioned in the same breath, these two triose phosphates have distinct structural properties, metabolic fates, and enzymatic interactions that are critical for cellular energy production and biosynthesis. This guide provides a detailed comparative analysis of DHAP and G3P, offering quantitative data, experimental methodologies, and pathway visualizations for researchers, scientists, and drug development professionals.

Structural and Functional Divergence

DHAP and G3P are both phosphorylated three-carbon sugars, yet they differ in the placement of their carbonyl group. DHAP is a ketose, with the carbonyl group on the second carbon, while G3P is an aldose, with the carbonyl group on the first carbon. This seemingly subtle structural difference has profound functional consequences. Only G3P can directly proceed down the glycolytic pathway to the energy-yielding "payoff phase". DHAP, on the other hand, must first be isomerized to G3P by the enzyme triosephosphate isomerase (TPI) to be utilized in glycolysis for ATP generation.[1]

Beyond glycolysis, DHAP serves as a crucial link to lipid metabolism. It can be reduced to glycerol-3-phosphate, which forms the backbone of triglycerides and phospholipids.[2] This positions DHAP at a critical metabolic crossroads, channeling glucose-derived carbons into either energy production or lipid synthesis.

Quantitative Analysis: A Comparative Overview

To provide a clear quantitative comparison, the following tables summarize key thermodynamic, kinetic, and physiological parameters for DHAP, G3P, and the enzyme that interconverts them, triosephosphate isomerase (TPI).

Table 1: Thermodynamic Properties of the Triosephosphate Isomerase Reaction

ParameterValueReference
Standard Gibbs Free Energy (ΔG°')+7.1 to +7.6 kJ/mol[2][3]
Equilibrium Constant (Keq)~0.05[4]
Equilibrium Ratio (DHAP:G3P)~20:1[1][2]

The positive ΔG°' and the equilibrium ratio indicate that the formation of DHAP is thermodynamically favored at standard conditions. However, the continuous consumption of G3P in the subsequent steps of glycolysis drives the reaction forward.

Table 2: Kinetic Parameters of Triosephosphate Isomerase (TPI) from Various Organisms

OrganismSubstrateKm (mM)kcat (s-1)kcat/Km (M-1s-1)Reference
Trypanosoma brucei bruceiDHAP1.210839.0 x 105[5]
G3P0.2561672.5 x 107[5]
Rabbit MuscleDHAP---[5]
G3P---[5]
YeastDHAP---[5]
G3P---[5]
Helicobacter pyloriG3P3.4614674.2 x 105[6]
Drosophila melanogaster (Wild Type)G3P0.4565001.4 x 107[7]
Drosophila melanogaster (M80T mutant)G3P0.605709.5 x 105[7]

TPI is considered a "perfectly evolved" enzyme, with its catalytic efficiency being near the diffusion-controlled limit.[1]

Table 3: Intracellular Concentrations of DHAP and G3P

Cell Type/OrganismConditionDHAP Concentration (µM)G3P Concentration (µM)Reference
Budding Yeast (Saccharomyces cerevisiae)-330-[8]
Human Red Blood CellsNormal<10-[9]
Human Red Blood CellsTPI DeficiencyElevated-[10]

Intracellular concentrations can vary significantly depending on the metabolic state of the cell.

Signaling Pathways and Experimental Workflows

The interconversion of DHAP and G3P is a pivotal step in glycolysis, ensuring a continuous flow of three-carbon units towards ATP production.

Glycolysis_DHAP_G3P F16BP Fructose-1,6-bisphosphate DHAP Dihydroxyacetone Phosphate (DHAP) F16BP->DHAP Aldolase G3P Glyceraldehyde-3- Phosphate (G3P) F16BP->G3P Aldolase DHAP->G3P Triosephosphate Isomerase (TPI) Lipid Lipid Synthesis DHAP->Lipid Glycerol-3-phosphate dehydrogenase Glycolysis Payoff Phase of Glycolysis G3P->Glycolysis

References

A Head-to-Head Comparison: LC-MS and Enzymatic Methods for Dihydroxyacetone Phosphate (DHAP) Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the crucial choice of analytical methods for dihydroxyacetone phosphate (B84403) (DHAP), this guide provides a comprehensive cross-validation of Liquid Chromatography-Mass Spectrometry (LC-MS) and enzymatic assays. We delve into the experimental protocols, present comparative performance data, and visualize the underlying biochemical and analytical workflows.

Dihydroxyacetone phosphate (DHAP) is a pivotal intermediate in several metabolic pathways, most notably glycolysis and the pentose (B10789219) phosphate pathway.[1] Its accurate quantification is critical for understanding cellular energy metabolism, investigating metabolic disorders, and in the development of therapeutic agents targeting these pathways. The two most common analytical techniques for DHAP measurement are LC-MS and enzymatic assays. Each method offers a distinct set of advantages and limitations in terms of sensitivity, specificity, throughput, and cost.

Comparative Analysis of Method Performance

The choice between LC-MS and enzymatic assays for DHAP quantification hinges on the specific requirements of the study. LC-MS offers superior specificity and sensitivity, making it the gold standard for complex biological matrices. Enzymatic assays, on the other hand, provide a more accessible, higher-throughput, and cost-effective solution, particularly for rapid screening of a large number of samples. A summary of the key performance characteristics for each method is presented below.

ParameterLC-MS/MSEnzymatic Assay
Linearity 0.5 µM - 100 µM1 µM - 50 µM
Limit of Detection (LOD) ~0.1 µM~0.5 µM
Limit of Quantification (LOQ) ~0.5 µM~1 µM
Precision (CV%) < 10%< 15%
Accuracy (Recovery %) 90-110%85-115%
Specificity High (based on mass-to-charge ratio)Moderate (potential for enzyme inhibitors/activators interference)
Throughput Lower (longer run times)Higher (plate-based format)
Cost per Sample HigherLower
Instrumentation Specialized (LC-MS/MS system)Common (plate reader)

Signaling Pathway: The Central Role of DHAP in Glycolysis

DHAP is a key intermediate in the glycolytic pathway, formed from the cleavage of fructose-1,6-bisphosphate. It is in equilibrium with glyceraldehyde-3-phosphate, another three-carbon sugar phosphate, a reaction catalyzed by the enzyme triosephosphate isomerase. Understanding this pathway is essential for interpreting DHAP quantification data in the context of cellular metabolism.

DHAP in the Glycolytic Pathway F16BP Fructose-1,6-bisphosphate DHAP Dihydroxyacetone Phosphate (DHAP) F16BP->DHAP Aldolase G3P Glyceraldehyde-3-phosphate F16BP->G3P Aldolase DHAP->G3P Triosephosphate Isomerase Glycolysis Further Glycolysis G3P->Glycolysis

Figure 1: DHAP's position in the glycolytic pathway.

Experimental Protocols

Detailed and robust experimental protocols are fundamental for obtaining accurate and reproducible results. Below are representative methodologies for both LC-MS and enzymatic quantification of DHAP.

LC-MS/MS Method for DHAP Quantification

This method is adapted from established protocols for the analysis of phosphorylated metabolites in biological matrices.[2] It utilizes ion-pair reversed-phase liquid chromatography coupled with tandem mass spectrometry for high selectivity and sensitivity.

1. Sample Preparation (from cell culture):

  • Quench metabolism by rapidly cooling cells to 4°C.
  • Extract metabolites with a cold solvent mixture (e.g., 80% methanol).
  • Centrifuge to pellet cellular debris.
  • Collect the supernatant and dry under a stream of nitrogen.
  • Reconstitute the dried extract in the initial mobile phase.

2. Liquid Chromatography:

  • Column: C8 reversed-phase column.
  • Mobile Phase A: Aqueous solution with an ion-pairing agent (e.g., 10 mM tributylamine) and an acid (e.g., 15 mM acetic acid).
  • Mobile Phase B: Acetonitrile.
  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a specified time to elute DHAP.
  • Flow Rate: A constant flow rate suitable for the column dimensions.

3. Mass Spectrometry:

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.
  • Detection: Multiple Reaction Monitoring (MRM) of the transition from the precursor ion (DHAP) to a specific product ion.

Sample [label="Sample\n(e.g., Cell Lysate)", fillcolor="#F1F3F4"]; Extraction [label="Metabolite Extraction\n(e.g., 80% Methanol)", fillcolor="#F1F3F4"]; LC [label="Liquid Chromatography\n(C8 Column, Ion-Pair)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MS [label="Mass Spectrometry\n(ESI-, MRM)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Data [label="Data Analysis\n(Quantification)", fillcolor="#34A853", fontcolor="#FFFFFF"];

Sample -> Extraction [color="#5F6368"]; Extraction -> LC [color="#5F6368"]; LC -> MS [color="#5F6368"]; MS -> Data [color="#5F6368"]; }

Figure 2: LC-MS/MS experimental workflow.

Enzymatic Assay for DHAP Quantification

This protocol is based on the principle of a coupled enzyme reaction, where the conversion of DHAP is linked to the production of a fluorescent or colorimetric signal.[1] This method is commonly available in kit format.

1. Sample Preparation:

  • Homogenize tissue or cells in the provided assay buffer.
  • Centrifuge to remove insoluble material.
  • Use the supernatant for the assay. For serum and plasma, they can often be used directly.

2. Assay Procedure (96-well plate format):

  • Prepare a standard curve using a DHAP standard of known concentration.
  • Add samples and standards to the wells of the microplate.
  • Prepare a reaction mix containing triosephosphate isomerase (TPI), a developer enzyme, and a probe (fluorometric or colorimetric).
  • Add the reaction mix to all wells.
  • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.
  • Measure the fluorescence (e.g., at Ex/Em = 535/587 nm) or absorbance at the appropriate wavelength using a microplate reader.

3. Data Analysis:

  • Subtract the blank reading from all standard and sample readings.
  • Plot the standard curve and determine the concentration of DHAP in the samples.

DHAP [label="DHAP in Sample", fillcolor="#F1F3F4"]; G3P [label="Glyceraldehyde-3-Phosphate", fillcolor="#F1F3F4"]; Intermediate [label="Intermediate Product", fillcolor="#F1F3F4"]; Signal [label="Fluorescent/Colorimetric\nSignal", fillcolor="#FBBC05", fontcolor="#202124"];

DHAP -> G3P [label="TPI", color="#4285F4"]; G3P -> Intermediate [label="Developer\nEnzyme", color="#34A853"]; Intermediate -> Signal [label="Probe", color="#EA4335"]; }

Figure 3: Principle of the coupled enzymatic assay for DHAP.

Conclusion

Both LC-MS and enzymatic assays are powerful tools for the quantification of this compound. The selection of the most appropriate method should be guided by the specific research question, the nature of the samples, the required sensitivity and specificity, and the available resources. For targeted, hypothesis-driven research requiring high accuracy and specificity, LC-MS is the method of choice. For high-throughput screening and routine analysis where cost and speed are major considerations, enzymatic assays offer a robust and reliable alternative. This guide provides the foundational information to make an informed decision and to implement these methods effectively in your research.

References

A Comparative Guide to Dihydroxyacetone Phosphate and Glycerol-3-Phosphate in Lipid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of cellular metabolism, the synthesis of lipids is a fundamental process essential for energy storage, membrane structure, and signaling. Central to the formation of the glycerolipid backbone are two key precursors: dihydroxyacetone phosphate (B84403) (DHAP) and glycerol-3-phosphate (G3P). While closely related, these molecules originate from distinct points in glycolysis and feed into parallel, yet functionally diverse, pathways for lipid assembly. This guide provides an objective comparison of their roles, supported by experimental data and detailed methodologies, to illuminate the nuances of their contributions to lipid biosynthesis.

At a Glance: Key Differences Between DHAP and G3P Pathways

FeatureDihydroxyacetone Phosphate (DHAP) PathwayGlycerol-3-Phosphate (G3P) Pathway
Starting Substrate This compound (DHAP)Glycerol-3-Phosphate (G3P)
First Acylation Enzyme DHAP acyltransferase (DHAPAT)Glycerol-3-phosphate acyltransferase (GPAT)
Initial Product Acyl-DHAPLysophosphatidic acid (LPA)
Key Biological Role Essential for ether lipid synthesis; significant in certain tissues and cancer cells.The major pathway for the synthesis of triglycerides and phospholipids (B1166683) in most tissues.
Tissue-Specific Importance Dominant in Ehrlich ascites tumor cells; important in tissues with high ether lipid content.Predominant in liver and adipose tissue for triglyceride synthesis.

Metabolic Pathways: Two Roads to Lipid Assembly

The synthesis of the glycerol (B35011) backbone of lipids can be initiated from either DHAP or G3P, both of which are derived from glycolysis.

The Glycerol-3-Phosphate (G3P) Pathway , often considered the primary route, begins with the acylation of G3P at the sn-1 position by glycerol-3-phosphate acyltransferase (GPAT) to form lysophosphatidic acid (LPA). A subsequent acylation at the sn-2 position yields phosphatidic acid (PA), a central intermediate in the synthesis of triglycerides and various phospholipids.

The This compound (DHAP) Pathway provides an alternative route. It commences with the acylation of DHAP by DHAP acyltransferase (DHAPAT) to produce acyl-DHAP. This intermediate is then reduced by acyl-DHAP reductase to form the same LPA found in the G3P pathway. From this point, the synthesis of downstream lipids converges with the G3P pathway. A critical and unique role of the DHAP pathway is its indispensability for the biosynthesis of ether lipids, where the acyl group at the sn-1 position is replaced by an alkyl or alkenyl group.

cluster_glycolysis Glycolysis cluster_lipid_synthesis Lipid Synthesis Glucose Glucose Fructose_1_6_BP Fructose-1,6-bisphosphate Glucose->Fructose_1_6_BP DHAP Dihydroxyacetone Phosphate (DHAP) Fructose_1_6_BP->DHAP G3P_glycolysis Glyceraldehyde-3-phosphate Fructose_1_6_BP->G3P_glycolysis DHAP->G3P_glycolysis Triosephosphate Isomerase G3P Glycerol-3-Phosphate (G3P) DHAP->G3P Glycerol-3-phosphate Dehydrogenase (GPDH) Acyl_DHAP Acyl-DHAP DHAP->Acyl_DHAP DHAP Acyltransferase (DHAPAT) G3P_glycolysis->DHAP LPA Lysophosphatidic Acid (LPA) G3P->LPA Glycerol-3-phosphate Acyltransferase (GPAT) Acyl_CoA Acyl-CoA PA Phosphatidic Acid (PA) LPA->PA 1-acylglycerol-3-phosphate O-acyltransferase (AGPAT) Triglycerides Triglycerides PA->Triglycerides Phospholipids Phospholipids PA->Phospholipids Acyl_DHAP->LPA Acyl-DHAP Reductase Ether_Lipids Ether Lipids Acyl_DHAP->Ether_Lipids

Figure 1. Overview of the DHAP and G3P pathways in lipid synthesis.

Quantitative Comparison of Pathway Contributions

The relative contribution of the DHAP and G3P pathways to overall glycerolipid synthesis varies significantly depending on the tissue type and metabolic state. While the G3P pathway is generally considered the major contributor, the DHAP pathway plays a crucial role in specific contexts.

A study on 3T3-L1 preadipocyte differentiation into adipocytes revealed dramatic and selective increases in the enzyme activities of both pathways.[1] This highlights the coordinated upregulation of both routes to accommodate the high demand for triglyceride synthesis during adipogenesis.

Enzyme ActivityFold Increase During Adipocyte Differentiation
Total Particulate Glycerol-3-Phosphate Acyltransferase (GPAT)70-fold
Total Particulate this compound Acyltransferase (DHAPAT)30-fold
Microsomal GPAT and DHAPAT (N-ethylmaleimide-sensitive)> 70-fold
N-ethylmaleimide-resistant DHAPAT10-fold
Acyl-DHAP Oxidoreductase3- to 5-fold
Data from Coleman, R. A., & Bell, R. M. (1980). Selective changes in enzymes of the sn-glycerol 3-phosphate and dihydroxyacetone-phosphate pathways of triacylglycerol biosynthesis during differentiation of 3T3-L1 preadipocytes. Journal of Biological Chemistry, 255(16), 7681-7687.

In rat liver, under near-physiological conditions, the G3P pathway is estimated to contribute approximately 93% to overall glycerolipid synthesis, with the DHAP pathway accounting for the remaining 7%.[2] This suggests that in the liver, the primary function of the DHAP pathway may be geared towards the synthesis of ether lipids rather than bulk triglyceride production.[2]

However, in Ehrlich ascites tumor cells, the DHAP pathway is the dominant route for glycerolipid synthesis.[3][4] This shift is partly attributed to a reported deficiency in glycerol-3-phosphate dehydrogenase in these cells, which would limit the conversion of DHAP to G3P, thereby funneling DHAP into its own acylation pathway.[3][4]

Regulatory Signaling Pathways

The flux through the DHAP and G3P pathways is tightly regulated by hormonal and nutrient signals to match the cell's metabolic needs.

Insulin and SREBP-1c: Insulin, a key anabolic hormone, promotes lipid synthesis by activating the transcription factor Sterol Regulatory Element-Binding Protein-1c (SREBP-1c).[5][6][7] SREBP-1c, in turn, upregulates the expression of a suite of lipogenic genes, including those encoding enzymes in both the G3P and DHAP pathways.[5][6]

mTORC1 and DHAP Sensing: The mechanistic target of rapamycin (B549165) complex 1 (mTORC1) is a central regulator of cell growth and metabolism that is activated by nutrient availability.[3][8][9] Recent evidence has shown that mTORC1 can sense glucose availability through the levels of DHAP.[3][8][9][10] When glucose levels are high, the resulting increase in DHAP signals to activate mTORC1, which then promotes anabolic processes, including lipid synthesis.[3][8][9][10] This provides a direct link between carbohydrate metabolism and the regulation of lipid synthesis, ensuring that lipids are synthesized only when the necessary precursors are abundant.[3]

cluster_regulation Regulation of Lipid Synthesis Insulin Insulin SREBP_1c SREBP-1c Insulin->SREBP_1c activates Glucose Glucose DHAP DHAP Glucose->DHAP Glycolysis Lipogenic_Enzymes Lipogenic Enzymes (GPAT, DHAPAT, etc.) SREBP_1c->Lipogenic_Enzymes upregulates transcription mTORC1 mTORC1 Lipid_Synthesis Lipid Synthesis mTORC1->Lipid_Synthesis promotes DHAP->mTORC1 activates Lipogenic_Enzymes->Lipid_Synthesis catalyze

Figure 2. Key regulatory pathways influencing lipid synthesis.

Experimental Protocols

1. Assay for Glycerol-3-Phosphate Acyltransferase (GPAT) Activity

This protocol is adapted from a method used to measure GPAT initial rates in isolated membranes.

  • Principle: This assay measures the incorporation of radiolabeled glycerol-3-phosphate into lipids.

  • Materials:

    • Isolated total cell or tissue membranes

    • [³H]glycerol 3-phosphate

    • Palmitoyl-CoA

    • Reaction buffer (e.g., 250 mM sucrose, 10 mM Tris, pH 7.4, 1 mM EDTA, 1 mM dithiothreitol)

    • N-ethylmaleimide (NEM) solution (optional, to differentiate mitochondrial and microsomal isoforms)

    • Chloroform (B151607) (CHCl₃)

    • Scintillation cocktail (e.g., Cytoscint)

    • Scintillation counter

  • Procedure:

    • Homogenize tissue or cells in ice-cold reaction buffer and isolate total membranes by ultracentrifugation (e.g., 100,000 x g for 1 hour).

    • Resuspend the membrane pellet in a known volume of reaction buffer and determine the protein concentration.

    • (Optional) To differentiate isoforms, pre-incubate a portion of the membrane protein with 2 mM NEM on ice for 15 minutes. NEM inactivates GPAT isoforms 2, 3, and 4.

    • Prepare a reaction mixture containing 800 µM [³H]glycerol 3-phosphate and 82.5 µM palmitoyl-CoA in the reaction buffer.

    • Initiate the reaction by adding 5-50 µg of membrane protein to the reaction mixture.

    • Incubate at 37°C for a predetermined time, ensuring the reaction is in the linear range.

    • Stop the reaction by adding an organic solvent like chloroform to extract the lipids.

    • Separate the organic phase, dry it under a stream of nitrogen gas.

    • Resuspend the dried lipids in a scintillation cocktail.

    • Quantify the incorporated radioactivity using a scintillation counter.

2. Assay for this compound Acyltransferase (DHAPAT) Activity

Several commercial kits are available for the colorimetric or fluorometric measurement of DHAPAT activity. The following is a general protocol for a colorimetric assay.

  • Principle: This assay typically involves a coupled enzyme reaction where the product of the DHAPAT reaction is used in a subsequent reaction that generates a colored product, which can be measured spectrophotometrically.

  • Materials:

    • Cell or tissue homogenates

    • DHAPAT assay buffer

    • DHAP substrate

    • Acyl-CoA substrate (e.g., Palmitoyl-CoA)

    • Coupling enzymes and detection reagents (as provided in a commercial kit)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare cell or tissue lysates according to the kit manufacturer's instructions. This usually involves homogenization in the provided assay buffer followed by centrifugation to remove insoluble material.

    • Prepare a standard curve using the provided standard.

    • Add samples and standards to the wells of a 96-well plate.

    • Prepare a reaction mix containing the necessary substrates (DHAP, Acyl-CoA) and enzyme mix as per the kit's protocol.

    • Add the reaction mix to each well to start the reaction.

    • Incubate the plate at the recommended temperature (e.g., 37°C) for the specified time.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the DHAPAT activity based on the standard curve.

3. Stable Isotope Tracing for Flux Analysis

Stable isotope tracing is a powerful technique to quantify the relative flux through different metabolic pathways.

  • Principle: Cells or organisms are cultured in the presence of a stable isotope-labeled substrate (e.g., ¹³C-glucose). The incorporation of the isotope into downstream metabolites, including the glycerol backbone of lipids, is then measured by mass spectrometry. By analyzing the mass isotopologue distribution, the relative contribution of different pathways can be determined.

  • General Workflow:

    • Culture cells or perfuse tissue with medium containing a stable isotope-labeled precursor (e.g., [U-¹³C]-glucose).

    • After a defined period, quench the metabolism and extract the lipids.

    • Hydrolyze the lipids to release the glycerol backbone.

    • Derivatize the glycerol for analysis by gas chromatography-mass spectrometry (GC-MS) or analyze the intact lipids by liquid chromatography-mass spectrometry (LC-MS).

    • Analyze the mass isotopologue distribution of the glycerol moiety or the intact lipid to determine the extent of labeling from the tracer.

    • Use metabolic flux analysis (MFA) software to model the data and calculate the relative flux through the DHAP and G3P pathways.

cluster_workflow Stable Isotope Tracing Workflow Start Culture cells with ¹³C-labeled glucose Quench Quench metabolism and extract lipids Start->Quench Hydrolyze Hydrolyze lipids to release glycerol Quench->Hydrolyze Analyze Analyze ¹³C incorporation by Mass Spectrometry Hydrolyze->Analyze Model Metabolic Flux Analysis (MFA) modeling Analyze->Model Result Quantify relative flux through DHAP and G3P pathways Model->Result

Figure 3. General workflow for stable isotope tracing in lipid synthesis.

Conclusion

This compound and glycerol-3-phosphate represent two crucial entry points into the synthesis of glycerolipids. While the G3P pathway is the workhorse for bulk triglyceride and phospholipid production in many tissues, the DHAP pathway holds a unique and indispensable role in the synthesis of ether lipids and can become a major contributor to glycerolipid synthesis in specific cellular contexts, such as in certain cancer cells. The intricate regulation of these pathways by hormonal and nutrient signals underscores their importance in maintaining metabolic homeostasis. A thorough understanding of the distinct and overlapping roles of DHAP and G3P is critical for researchers in metabolism and for the development of therapeutic strategies targeting lipid-related disorders. The experimental approaches outlined in this guide provide a framework for further dissecting the quantitative contributions and regulatory mechanisms of these fundamental metabolic pathways.

References

Validating Metabolic Fluxes at the Dihydroxyacetone Phosphate Node: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate quantification of metabolic fluxes is crucial for understanding cellular physiology and developing effective therapeutics. 13C Metabolic Flux Analysis (13C-MFA) is a cornerstone technique for these measurements. This guide provides an objective comparison of methodologies for validating 13C-MFA results, with a specific focus on the dihydroxyacetone phosphate (B84403) (DHAP) node, a critical branch point in central carbon metabolism.

The DHAP node connects glycolysis, the pentose (B10789219) phosphate pathway (PPP), gluconeogenesis, and lipid biosynthesis. Consequently, the accuracy of flux estimations at this juncture is paramount for a reliable understanding of cellular metabolic status. Validation of these flux estimations is, therefore, a critical step in any 13C-MFA study. This guide compares two main approaches for this validation: the use of different 13C-labeled isotopic tracers within a 13C-MFA framework and the use of independent enzyme activity assays.

Comparison of 13C Isotopic Tracers for DHAP Node Flux Validation

The choice of 13C-labeled substrate (tracer) significantly impacts the precision of flux estimations around the DHAP node. Different tracers generate distinct labeling patterns in downstream metabolites, which can be used to better resolve fluxes through converging and diverging pathways. A computational study by Metallo et al. (2009) evaluated the effectiveness of various 13C-labeled glucose and glutamine tracers in determining fluxes in central carbon metabolism in a cancer cell line. The precision of each tracer for estimating fluxes in glycolysis and the pentose phosphate pathway, the two major pathways intersecting at the DHAP node, was quantified.[1]

Data Presentation: Performance of Isotopic Tracers

The following table summarizes the precision scores for various tracers in determining fluxes in glycolysis and the pentose phosphate pathway. A higher score indicates a more precise flux estimation. The data is derived from a computational analysis based on an experimentally determined flux map.[1]

Isotopic TracerGlycolysis Precision ScorePentose Phosphate Pathway Precision ScoreOverall Network Precision Score
[1,2-¹³C₂]glucose 28.5 14.2 55.1
[2-¹³C]glucose25.110.542.3
[3-¹³C]glucose22.89.838.7
[1-¹³C]glucose20.78.534.9
[U-¹³C₆]glucose15.45.239.8
[U-¹³C₅]glutamine1.20.825.7

Key Findings:

  • [1,2-¹³C₂]glucose emerges as the most effective single tracer for precisely estimating fluxes in both glycolysis and the pentose phosphate pathway, and consequently for resolving fluxes around the DHAP node.[1]

  • Tracers like [2-¹³C]glucose and [3-¹³C]glucose also outperform the more commonly used [1-¹³C]glucose.[1]

  • [U-¹³C₆]glucose, while providing broad labeling, is less precise for resolving the specific fluxes of glycolysis and the PPP compared to strategically labeled glucose tracers.[1]

  • Glutamine tracers provide minimal information for glycolysis and the PPP.[1]

The use of specific tracers, such as [1,2-¹³C₂]glucose, can also help in determining the reversibility of reactions around the DHAP node, such as the reaction catalyzed by triosephosphate isomerase (TPI). The appearance of unlabeled DHAP when using [1,2-¹³C₂]glucose is a direct indicator of reverse flux from glyceraldehyde-3-phosphate (GAP).

Independent Validation Method: Enzyme Activity Assays

An alternative and independent method to validate flux estimations from 13C-MFA is to measure the in vitro activity of the key enzymes at the node of interest. For the DHAP node, the activity of triosephosphate isomerase (TPI) is a critical parameter. Commercially available colorimetric assay kits can be used to determine TPI activity in cell or tissue lysates.

Experimental Protocol: Triosephosphate Isomerase (TPI) Activity Assay

This protocol is a generalized procedure based on commercially available kits.

I. Introduction: Triosephosphate Isomerase (TPI) catalyzes the reversible conversion of dihydroxyacetone phosphate (DHAP) to glyceraldehyde-3-phosphate (GAP). In this assay, TPI converts DHAP to GAP. The GAP is then utilized by a developer enzyme mix to produce a colored product, and the rate of color formation is proportional to the TPI activity.

II. Sample Preparation:

  • Cell Lysate: Homogenize 1 x 10⁶ cells in 100 µl of ice-cold TPI Assay Buffer.

  • Incubate on ice for 10 minutes.

  • Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Collect the supernatant for the assay.

III. Assay Protocol:

  • Prepare a reaction mix containing TPI Assay Buffer, TPI Enzyme Mix, TPI Developer, and TPI Substrate according to the kit instructions.

  • Add the reaction mix to wells of a 96-well plate containing the sample supernatant.

  • Measure the absorbance at 450 nm in kinetic mode at 37°C for 20-40 minutes.

  • Calculate the TPI activity from the rate of change in absorbance, using a standard curve.

Comparison of Approaches:

Feature13C-MFA with Optimal TracersEnzyme Activity Assays
Principle Measures in vivo flux by tracing the fate of stable isotopes through metabolic pathways.Measures the maximum catalytic rate (Vmax) of an isolated enzyme in vitro.
Data Output Quantitative flux values (e.g., mmol/gDW/hr) for multiple reactions simultaneously.Enzyme activity (e.g., U/mg protein).
Physiological Relevance High. Reflects the actual metabolic activity in a living cell under specific conditions.Moderate. In vitro conditions may not fully recapitulate the in vivo cellular environment (e.g., substrate/product concentrations, allosteric regulation).
Information Provided Net and exchange fluxes, pathway splitting ratios, and reaction reversibility.Maximum potential activity of a single enzyme.
Strengths Provides a systems-level view of metabolism. Can resolve complex network fluxes.Provides a direct, independent measure of a specific enzymatic step. Can be used to identify potential enzymatic bottlenecks.
Limitations Computationally intensive. Requires specialized equipment (mass spectrometer). Precision is highly dependent on the choice of tracer.Does not directly measure in vivo flux. Activity can be influenced by assay conditions.

Mandatory Visualizations

DHAP_Metabolic_Pathways cluster_gluconeogenesis Gluconeogenesis G6P Glucose-6-Phosphate F6P Fructose-6-Phosphate G6P->F6P PPP Pentose Phosphate Pathway G6P->PPP F16BP Fructose-1,6-Bisphosphate F6P->F16BP DHAP Dihydroxyacetone Phosphate F16BP->DHAP GAP Glyceraldehyde-3-Phosphate F16BP->GAP DHAP->F16BP DHAP->GAP TPI G3P Glycerol-3-Phosphate DHAP->G3P GAP->F16BP PYR Pyruvate GAP->PYR Glycolysis PYR->GAP LIPID Lipid Biosynthesis G3P->LIPID GLUCONEO Gluconeogenesis

Caption: Metabolic pathways intersecting at the DHAP node.

MFA_Validation_Workflow cluster_13C_MFA 13C Metabolic Flux Analysis cluster_validation Validation cluster_output Outcome exp_design Experimental Design (Tracer Selection, e.g., [1,2-¹³C₂]glucose) labeling_exp 13C Labeling Experiment exp_design->labeling_exp ms_analysis Mass Spectrometry (Metabolite Labeling Patterns) labeling_exp->ms_analysis flux_estimation Computational Flux Estimation ms_analysis->flux_estimation tracer_comparison Alternative Tracer Experiment (e.g., [U-¹³C₆]glucose) flux_estimation->tracer_comparison Compare Flux Maps enzyme_assay Independent Enzyme Assay (e.g., TPI Activity) flux_estimation->enzyme_assay Compare Flux with Enzyme Activity validated_fluxes Validated Flux Map of DHAP Node tracer_comparison->validated_fluxes enzyme_assay->validated_fluxes

Caption: Experimental workflow for validating 13C-MFA at the DHAP node.

References

Assessing the Specificity of Aldolase for Dihydroxyacetone Phosphate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the substrate specificity of aldolase (B8822740), with a particular focus on dihydroxyacetone phosphate (B84403) (DHAP). Understanding the kinetic preferences of different aldolase isozymes for DHAP is crucial for various research applications, including metabolic pathway analysis, enzyme inhibitor screening, and the design of novel therapeutic strategies. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biochemical processes.

Executive Summary

Aldolase is a critical enzyme in central carbon metabolism, catalyzing a reversible aldol (B89426) condensation/cleavage reaction. In glycolysis, it cleaves fructose-1,6-bisphosphate (FBP) into DHAP and glyceraldehyde-3-phosphate (G3P). In gluconeogenesis, it catalyzes the reverse reaction, the condensation of DHAP and G3P to form FBP. While FBP is the primary substrate in the glycolytic direction, DHAP is a key substrate in the gluconeogenic and other anabolic pathways. Different isozymes of aldolase (A, B, and C) exhibit varying affinities for their substrates. This guide delves into the specificity of these isozymes for DHAP, providing a basis for selecting the appropriate enzyme for specific research and developmental needs.

Comparative Kinetic Data

The specificity of an enzyme for its substrate is quantitatively described by the Michaelis-Menten constant (Km) and the maximal velocity (Vmax). A lower Km value indicates a higher affinity of the enzyme for the substrate. The catalytic efficiency is often represented by the kcat/Km ratio. Below is a summary of available kinetic parameters for different aldolase isozymes with their respective substrates. It is important to note that direct kinetic data for DHAP as a substrate in the condensation reaction is less commonly reported than for the FBP cleavage reaction due to the equilibrium favoring FBP formation.

Enzyme SourceIsozymeSubstrateKm (µM)Vmax (U/mg)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
Human ErythrocyteAldolase AFructose-1,6-bisphosphate7.116--[1]
Human BrainAldolase CFructose-1,6-bisphosphate10.7-5.24.9 x 10⁵[2]
Human BrainAldolase CFructose-1-phosphate16,000-2.81.75 x 10²[2]
Human (Recombinant)Wild-Type Aldolase BFructose-1,6-bisphosphate44.8--[3][4]
Human (Recombinant)Wild-Type Aldolase BFructose-1-phosphate2,4004.5--[3][4]
Human (Recombinant)Mutant Aldolase B (A337V)Fructose-1,6-bisphosphate224.2--[3][4]
Human (Recombinant)Mutant Aldolase B (A337V)Fructose-1-phosphate24,0002.6--[3][4]
Trypanosoma bruceiAldolaseDihydroxyacetone phosphateHigher affinity than rabbit muscle aldolase---[5]

Note: A direct comparison of specificity for DHAP across all isozymes is challenging due to the limited availability of complete kinetic data for the condensation reaction. The data from Trypanosoma brucei suggests that aldolase specificity for DHAP is species-dependent.[5] The human aldolase B mutant (A337V) shows a decreased affinity for both FBP and F-1-P, highlighting the role of specific residues in substrate binding.[3][4]

Signaling Pathways and Experimental Workflows

To visually represent the context of aldolase function and the methods for its characterization, the following diagrams are provided.

Aldolase in Glycolysis and Gluconeogenesis

The following diagram illustrates the reversible reaction catalyzed by aldolase within the glycolysis and gluconeogenesis pathways.

Aldolase_Pathway cluster_glycolysis Glycolysis cluster_gluconeogenesis Gluconeogenesis F6P Fructose-6-Phosphate FBP Fructose-1,6-bisphosphate F6P->FBP PFK-1 DHAP Dihydroxyacetone Phosphate (DHAP) FBP->DHAP Aldolase G3P Glyceraldehyde-3-Phosphate (G3P) FBP->G3P Aldolase DHAP->G3P TPI Pyruvate Pyruvate G3P->Pyruvate ... Pyruvate_gluco Pyruvate G3P_gluco Glyceraldehyde-3-Phosphate (G3P) Pyruvate_gluco->G3P_gluco ... DHAP_gluco Dihydroxyacetone Phosphate (DHAP) G3P_gluco->DHAP_gluco TPI FBP_gluco Fructose-1,6-bisphosphate G3P_gluco->FBP_gluco Aldolase DHAP_gluco->FBP_gluco Aldolase F6P_gluco Fructose-6-Phosphate FBP_gluco->F6P_gluco FBPase-1

Caption: Aldolase catalyzes a reversible step in glycolysis and gluconeogenesis.

Experimental Workflow for Aldolase Activity Assay

The activity of aldolase, particularly its specificity for DHAP in the condensation reaction, can be determined using a coupled enzyme assay. The workflow for a typical spectrophotometric assay is depicted below.

Aldolase_Assay_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Setup cluster_measurement 3. Data Acquisition cluster_analysis 4. Data Analysis Buffer Assay Buffer (e.g., Tris-HCl) Mix Prepare Reaction Mixture: Buffer, DHAP, G3P, NADH, Coupling Enzymes Buffer->Mix DHAP DHAP Solution DHAP->Mix G3P G3P Solution G3P->Mix NADH NADH Solution NADH->Mix CouplingEnzymes Coupling Enzymes (e.g., α-Glycerophosphate Dehydrogenase) CouplingEnzymes->Mix Aldolase Aldolase Sample (various concentrations) Initiate Initiate Reaction by adding Aldolase Aldolase->Initiate Mix->Initiate Spectrophotometer Measure Absorbance at 340 nm (kinetic mode) Initiate->Spectrophotometer Rate Calculate Initial Velocity (v₀) from the rate of NADH oxidation Spectrophotometer->Rate Plot Plot v₀ vs. [DHAP] Rate->Plot Kinetics Determine Kₘ and Vₘₐₓ using non-linear regression (Michaelis-Menten) Plot->Kinetics

Caption: Workflow for determining aldolase kinetic parameters for DHAP.

Experimental Protocols

Coupled Spectrophotometric Assay for Aldolase Activity (Condensation Reaction)

This protocol is adapted from established methods for measuring aldolase activity by monitoring the consumption of NADH in a coupled enzyme reaction.[6][7][8]

Principle:

The aldol condensation of DHAP and G3P to form FBP is difficult to monitor directly. Therefore, the consumption of one of the substrates, DHAP, is coupled to the oxidation of NADH by α-glycerophosphate dehydrogenase (α-GDH). The rate of decrease in absorbance at 340 nm, due to NADH oxidation, is directly proportional to the rate of the aldolase-catalyzed reaction.

Reagents:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 10 mM EDTA.

  • This compound (DHAP): Prepare a stock solution (e.g., 10 mM) in the assay buffer. The final concentration in the assay will be varied.

  • Glyceraldehyde-3-Phosphate (G3P): Prepare a stock solution (e.g., 10 mM) in the assay buffer. The final concentration should be saturating.

  • NADH: Prepare a fresh stock solution (e.g., 10 mM) in the assay buffer. The final concentration in the assay is typically 0.15-0.2 mM.

  • α-Glycerophosphate Dehydrogenase (α-GDH): A commercial preparation of high purity (e.g., from rabbit muscle).

  • Aldolase: Purified aldolase isozyme (A, B, or C) of known concentration.

Procedure:

  • Prepare the Reaction Mixture: In a 1 mL cuvette, combine the following reagents to the indicated final concentrations:

    • Assay Buffer

    • NADH (0.15 mM)

    • G3P (e.g., 1 mM - should be saturating)

    • α-GDH (sufficient activity to ensure it is not rate-limiting, e.g., 1-2 units)

    • Varying concentrations of DHAP (e.g., from 0.01 mM to 1 mM).

  • Equilibration: Incubate the reaction mixture at a constant temperature (e.g., 25°C or 37°C) for 5 minutes to allow the temperature to equilibrate and to record any background rate of NADH oxidation.

  • Initiate the Reaction: Add a small volume of the aldolase enzyme solution to the cuvette to initiate the reaction. The final concentration of aldolase should be chosen to give a linear rate of absorbance change for at least 3-5 minutes.

  • Monitor Absorbance: Immediately start monitoring the decrease in absorbance at 340 nm using a spectrophotometer in kinetic mode. Record the absorbance at regular intervals (e.g., every 15-30 seconds) for 5-10 minutes.

  • Data Analysis:

    • Calculate the initial velocity (v₀) of the reaction from the linear portion of the absorbance versus time plot. The rate of NADH oxidation is calculated using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

    • Plot the initial velocity (v₀) against the corresponding DHAP concentration.

    • Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation using non-linear regression software.

Conclusion

References

Comparison of Control Experiments for Studying Altered Dihydroxyacetone Phosphate (DHAP) Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of essential control experiments for accurately studying the effects of altered dihydroxyacetone phosphate (B84403) (DHAP) levels. DHAP is a critical metabolic intermediate at the intersection of glycolysis and glycerolipid synthesis, and its dysregulation is implicated in various diseases, including metabolic disorders and cancer.[1][2] Rigorous experimental design with appropriate controls is paramount to generating reliable and interpretable data.

Introduction to DHAP and Its Metabolic Roles

Dihydroxyacetone phosphate (DHAP) is a three-carbon phosphorylated sugar that serves as a central node in cellular metabolism.[3] It is primarily produced from the cleavage of fructose (B13574) 1,6-bisphosphate by the enzyme aldolase (B8822740) in the glycolytic pathway.[3] From this point, DHAP has two main fates: it can be isomerized to glyceraldehyde 3-phosphate (GAP) to continue through glycolysis, or it can be reduced to glycerol-3-phosphate, providing the backbone for the synthesis of glycerolipids, including triglycerides and phospholipids.[3][4] Given its pivotal position, alterations in DHAP levels can have profound impacts on cellular energy production, lipid homeostasis, and signaling pathways.[1][5]

Experimental Strategies to Alter DHAP Levels

Several approaches can be employed to experimentally manipulate intracellular DHAP concentrations. The choice of method depends on the specific research question, the model system, and the desired magnitude and duration of the alteration.

  • Genetic Manipulation: This involves the overexpression or suppression of enzymes that directly produce or consume DHAP.

    • Triosephosphate Isomerase (TPI) Knockdown/Knockout: TPI catalyzes the reversible conversion of DHAP to GAP.[2] Inhibiting TPI leads to an accumulation of DHAP.[5]

    • Aldolase (ALDO) Knockdown/Knockout: ALDO produces DHAP and GAP from fructose-1,6-bisphosphate. Suppressing ALDO reduces the endogenous production of DHAP.[5]

    • Glycerol-3-Phosphate Dehydrogenase (GPDH) Overexpression: GPDH converts DHAP to glycerol-3-phosphate. Overexpression can lower DHAP levels by shunting it towards lipid synthesis.[3][6]

  • Substrate Provision: This method involves supplying cells with membrane-permeable precursors that can be converted intracellularly to DHAP.

    • Dihydroxyacetone (DHA) Supplementation: DHA is a membrane-permeable triose that is rapidly phosphorylated by triokinase (TKFC) to form DHAP.[5][7] This is an effective method to acutely increase intracellular DHAP levels.

    • Glycerol (B35011) Supplementation: In cells expressing glycerol kinase (GK), glycerol can be phosphorylated to glycerol-3-phosphate, which can then be oxidized to DHAP.[6]

  • Pharmacological Inhibition: Using small molecule inhibitors to target enzymes in the DHAP metabolic network.

    • GAPDH Inhibitors (e.g., Koningic Acid): Inhibiting glyceraldehyde 3-phosphate dehydrogenase (GAPDH), the enzyme downstream of TPI, can lead to an accumulation of both GAP and its equilibrium partner, DHAP.[5]

Essential Control Experiments

The validity of findings from studies on altered DHAP levels hinges on the implementation of appropriate controls. The following table outlines the critical controls for each experimental strategy.

Experimental Strategy Primary Goal Essential Control Experiments Rationale for Controls
Genetic Manipulation (e.g., CRISPR/Cas9, shRNA) To specifically alter the expression of a target enzyme to modulate DHAP levels.Parental/Wild-Type Cells: Untransfected cells to establish a baseline phenotype and metabolic state.Provides a reference for normal physiology and ensures observed effects are not artifacts of cell culture.
Vector-Only Control: Cells transfected with an empty plasmid (lacking the gene of interest or guide RNA).Accounts for any cellular stress or off-target effects caused by the transfection reagent or the vector itself.
Non-Targeting Control: Cells transfected with a scrambled shRNA or a non-targeting guide RNA.Ensures that the observed phenotype is due to the specific gene knockdown/knockout and not the activation of cellular machinery by foreign RNA/DNA.
Rescue Experiment: Re-expression of the wild-type enzyme in the knockout/knockdown cells.Confirms that the observed phenotype is specifically due to the loss of the target enzyme's function.
Substrate Provision (e.g., DHA, Glycerol) To acutely increase intracellular DHAP or related metabolites.Vehicle Control: Cells treated with the same solvent (e.g., PBS, DMSO) used to dissolve the substrate.Accounts for any effects the solvent may have on cell metabolism or viability.
Untreated Control: Cells grown in standard culture medium without any additions.Establishes the baseline for the experiment.
Osmotic Control (e.g., Mannitol): Treatment with a metabolically inert sugar at the same concentration as the substrate.Distinguishes metabolic effects from non-specific osmotic stress caused by high substrate concentrations.
Pharmacological Inhibition (e.g., Enzyme Inhibitors) To acutely inhibit enzyme activity and alter DHAP flux.Vehicle Control: Cells treated with the solvent (e.g., DMSO) used to dissolve the inhibitor.Essential for ruling out solvent-induced artifacts, as many inhibitors are dissolved in organic solvents.
Inactive Analogue Control: Treatment with a structurally similar molecule that does not inhibit the target enzyme.Helps to confirm that the observed effect is due to the specific enzymatic inhibition and not off-target effects of the chemical scaffold.
Dose-Response Analysis: Using a range of inhibitor concentrations.Establishes the potency of the inhibitor and helps to identify a specific working concentration while minimizing off-target effects.

Quantitative Data Summary

The following tables present example data from studies that have successfully altered and measured DHAP levels, providing a reference for expected outcomes.

Table 1: Relative Changes in DHAP Levels Following Experimental Manipulation

Cell Line Experimental Manipulation Fold Change in DHAP (vs. Control) Reference
HEK-293TGlucose Starvation (3 hours)Below Level of Detection[5]
HEK-293T10 mM Glucose Restimulation~10-fold increase (vs. 1 mM Glucose)[5][6]
HEK-293T (TKFC expressing)5 mM DHA Treatment (15 min)~80-fold increase[6]
ChlamydomonasExposure to Light (15 min)~20-fold increase[8]
Chlamydomonas2 mM DHA Treatment (in dark)~15-fold increase[8]

Table 2: Comparison of Methods for Altering DHAP Levels

Method Pros Cons Typical Use Case
Genetic Manipulation High specificity; suitable for long-term studies.Time-consuming; potential for compensatory metabolic rewiring.Investigating the chronic effects of DHAP dysregulation in stable cell lines or model organisms.
Substrate Provision (DHA) Rapid and potent increase in DHAP; easy to implement.Can have off-target effects; DHA itself can be cytotoxic at high concentrations.[7]Acute studies on the immediate downstream effects of elevated DHAP (e.g., signaling pathway activation).
Pharmacological Inhibition Temporally controlled; reversible.Potential for off-target effects; inhibitor specificity can be a concern.Probing the role of specific enzymes in DHAP metabolism in a time-dependent manner.

Experimental Protocols

Protocol 1: Altering DHAP Levels via DHA Supplementation and Western Blot Analysis of mTORC1 Signaling

This protocol describes how to acutely raise intracellular DHAP levels using dihydroxyacetone (DHA) and assess the downstream impact on mTORC1 signaling, a key regulator of cell growth that is sensitive to DHAP levels.[5]

Materials:

  • HEK-293T cells

  • Complete DMEM medium

  • Glucose-free DMEM medium

  • Dihydroxyacetone (DHA) stock solution (e.g., 1 M in water, sterile filtered)

  • PBS, RIPA Lysis Buffer, Protease/Phosphatase inhibitors

  • Primary antibodies (p-S6K (T389), Total S6K, Actin)

  • Secondary HRP-conjugated antibody

  • Chemiluminescence substrate

Procedure:

  • Cell Seeding: Seed HEK-293T cells in 6-well plates to reach 80-90% confluency on the day of the experiment.

  • Glucose Starvation (Control Condition):

    • Aspirate the complete medium.

    • Wash cells once with glucose-free DMEM.

    • Incubate cells in glucose-free DMEM for 3 hours. This serves as the baseline low-DHAP condition.

  • DHA Treatment:

    • Following the 3-hour starvation, add DHA stock solution directly to the glucose-free medium to a final concentration of 5 mM.

    • For the vehicle control, add an equivalent volume of sterile water.

    • Incubate for 15-30 minutes.

  • Cell Lysis:

    • Place plates on ice and aspirate the medium.

    • Wash cells once with ice-cold PBS.

    • Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.

    • Scrape cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 20 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification and Western Blotting:

    • Collect the supernatant and determine the protein concentration using a BCA assay.

    • Perform SDS-PAGE, protein transfer, and immunoblotting according to standard protocols, probing for p-S6K, total S6K, and a loading control like Actin.

Protocol 2: Sample Preparation for DHAP Quantification via LC-MS

This protocol provides a method for extracting metabolites from cultured cells for accurate DHAP measurement using Liquid Chromatography-Mass Spectrometry (LC-MS).[1][5]

Materials:

  • Adherent cells in 6-well plates

  • Ice-cold PBS

  • 80% Methanol (B129727) (LC-MS grade), pre-chilled to -80°C

  • Cell scraper

  • Microcentrifuge tubes

Procedure:

  • Metabolism Quenching:

    • Aspirate the culture medium rapidly.

    • Immediately wash the cells twice with 1 mL of ice-cold PBS to remove extracellular metabolites.

  • Metabolite Extraction:

    • Add 1 mL of -80°C 80% methanol to each well.

    • Incubate the plates at -80°C for at least 15 minutes to ensure complete protein precipitation and cell lysis.

  • Cell Harvesting:

    • Scrape the cells in the methanol solution using a cell scraper.

    • Transfer the cell slurry to a pre-chilled microcentrifuge tube.

  • Lysate Clarification:

    • Vortex the tubes briefly.

    • Centrifuge at maximum speed (e.g., >14,000 x g) for 15 minutes at 4°C to pellet cell debris and precipitated protein.

  • Sample Collection:

    • Carefully transfer the supernatant, which contains the metabolites, to a new clean, pre-chilled tube.

    • Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac).

    • Store the dried pellet at -80°C until analysis.

  • Reconstitution:

    • Just prior to LC-MS analysis, reconstitute the dried pellet in a suitable volume (e.g., 50-100 µL) of an appropriate solvent (e.g., 50% methanol or as specified by the LC-MS facility).

Mandatory Visualizations

DHAP_Metabolic_Pathways cluster_glycolysis Glycolysis cluster_lipid Glycerolipid Synthesis FBP Fructose-1,6-bisphosphate DHAP Dihydroxyacetone Phosphate (DHAP) FBP->DHAP Aldolase GAP Glyceraldehyde-3-phosphate FBP->GAP Aldolase DHAP->GAP TPI G3P Glycerol-3-phosphate DHAP->G3P GPDH Glycolysis_End ...Pyruvate GAP->Glycolysis_End GAPDH etc. Lipids Triglycerides, Phospholipids G3P->Lipids

Caption: Central metabolic pathways involving DHAP.

Experimental_Workflow cluster_manipulation Step 1: Alter DHAP Levels cluster_controls Step 2: Apply Controls cluster_analysis Step 3: Analyze Outcomes M1 Genetic Manipulation (e.g., TPI knockout) C1 Wild-Type, Vector-Only M1->C1 A1 Quantify DHAP (LC-MS, Assay Kit) M1->A1 M2 Substrate Provision (e.g., Add DHA) C2 Vehicle, Osmotic Control M2->C2 M2->A1 M3 Pharmacological Inhibition (e.g., GAPDH inhibitor) C3 Vehicle, Inactive Analogue M3->C3 M3->A1 A2 Measure Downstream Effects (Metabolomics, Western Blot, etc.) A1->A2

Caption: Workflow for studying altered DHAP levels.

Logical_Relationship cluster_exp Experiment cluster_met Metabolic Change cluster_pheno Phenotypic Effect TPI_KO TPI Gene Knockout DHAP_Up DHAP Accumulates TPI_KO->DHAP_Up WT_Control Wild-Type Control DHAP_Normal Normal DHAP Level WT_Control->DHAP_Normal Lipid_Up Increased Lipid Synthesis DHAP_Up->Lipid_Up Lipid_Normal Normal Lipid Synthesis DHAP_Normal->Lipid_Normal

Caption: Logic of a TPI knockout experiment.

References

Comparative Metabolomics of Dihydroxyacetone Phosphate in Diverse Cell Types: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced roles of key metabolites across different cellular landscapes is paramount. Dihydroxyacetone phosphate (B84403) (DHAP), a central intermediate in glycolysis and a precursor for lipid synthesis, exhibits significant variability in its intracellular concentrations and pathway engagement depending on the cell type and metabolic state. This guide provides a comparative overview of DHAP metabolomics, presenting quantitative data, detailed experimental protocols, and pathway visualizations to support further investigation and therapeutic development.

Quantitative Comparison of Intracellular DHAP Levels

The intracellular concentration of dihydroxyacetone phosphate can vary significantly across different cell types, reflecting their distinct metabolic phenotypes. The following table summarizes available quantitative data from metabolomic studies, providing a comparative snapshot of DHAP levels in prokaryotic and eukaryotic model organisms, as well as in different mammalian cell states.

Cell Type/OrganismConditionIntracellular DHAP Concentration (mM)Reference
Escherichia coliGlucose minimal medium~0.1 - 0.5[1]
Bacillus subtilisGlucose minimal medium~0.1 - 0.3[1]
Saccharomyces cerevisiaeGlucose minimal medium~0.2 - 0.8[1]
Saccharomyces cerevisiaeEthanol (B145695) stressLevels vary depending on ploidy and stress level[2]
Human Red Blood CellsNormalUndetected to low levels[3][4]
Human Red Blood CellsTriosephosphate Isomerase DeficiencyAccumulated to detectable levels[3][4][5]
HEK-29T Cells1 mM Glucose~1-fold (baseline)
HEK-29T Cells10 mM Glucose~10-fold increase from baseline
AS-30D Cancer CellsModeledDependent on enzyme activities[6]
Hypoglycemic HeLa CellsModeledDependent on enzyme activities[6]
Clear Cell-Renal Cell Carcinoma-Elevated G6PDH activity suggests altered PPP flux[7]

Key Metabolic Pathways Involving DHAP

This compound is a critical node in central carbon metabolism, participating in several key pathways. Understanding the flow of DHAP through these pathways is essential for interpreting metabolomic data.

Glycolysis and Gluconeogenesis

In glycolysis, fructose-1,6-bisphosphate is cleaved by aldolase (B8822740) to produce DHAP and glyceraldehyde-3-phosphate (G3P).[8] Triosephosphate isomerase then rapidly interconverts these two molecules, ensuring both can proceed through the glycolytic pathway.[9] Conversely, in gluconeogenesis, DHAP is a precursor for the synthesis of glucose.[10]

Glycolysis_Gluconeogenesis cluster_gluconeogenesis Gluconeogenesis F16BP Fructose-1,6-bisphosphate DHAP Dihydroxyacetone Phosphate (DHAP) F16BP->DHAP Aldolase G3P Glyceraldehyde-3-phosphate (G3P) F16BP->G3P Aldolase DHAP->G3P Triosephosphate Isomerase Glycolysis_End Glycolysis Products G3P->Glycolysis_End

Caption: Role of DHAP in Glycolysis and Gluconeogenesis.

Pentose (B10789219) Phosphate Pathway (PPP)

The non-oxidative branch of the pentose phosphate pathway is interconnected with glycolysis through the intermediates G3P and fructose-6-phosphate. Transaldolase and transketolase reactions can utilize these intermediates, indirectly linking DHAP levels to the production of NADPH and precursors for nucleotide synthesis.

Pentose_Phosphate_Pathway G6P Glucose-6-Phosphate PPP_Oxidative Oxidative PPP (NADPH production) G6P->PPP_Oxidative Ru5P Ribulose-5-Phosphate PPP_Oxidative->Ru5P Nucleotide_Precursors Nucleotide Precursors Ru5P->Nucleotide_Precursors F6P Fructose-6-Phosphate Ru5P->F6P Transketolase/ Transaldolase G3P Glyceraldehyde-3-phosphate Ru5P->G3P Transketolase/ Transaldolase F6P->G3P DHAP Dihydroxyacetone Phosphate (DHAP) G3P->DHAP Triosephosphate Isomerase

Caption: Interconnection of DHAP with the Pentose Phosphate Pathway.

Glycerolipid Synthesis

DHAP is a crucial precursor for the synthesis of glycerolipids, including triglycerides and phospholipids. DHAP is first reduced to glycerol-3-phosphate by glycerol-3-phosphate dehydrogenase. Glycerol-3-phosphate then serves as the backbone for the acylation reactions that form various lipids.[8][10]

Lipid_Synthesis DHAP Dihydroxyacetone Phosphate (DHAP) G3P Glycerol-3-Phosphate DHAP->G3P Glycerol-3-phosphate dehydrogenase LPA Lysophosphatidic Acid G3P->LPA Acyltransferase TAG_PL Triglycerides & Phospholipids LPA->TAG_PL Further Acylations

Caption: DHAP as a precursor for glycerolipid synthesis.

Experimental Protocols for DHAP Quantification

Accurate quantification of intracellular DHAP is critical for comparative metabolomics. Below are generalized protocols for sample preparation and analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which can be adapted for various cell types.

General Experimental Workflow

The overall workflow for DHAP quantification involves several key steps from sample collection to data analysis.

Experimental_Workflow start Cell Culture/ Tissue Collection quenching Metabolism Quenching (e.g., cold methanol) start->quenching extraction Metabolite Extraction (e.g., solvent precipitation) quenching->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Analysis (Quantification & Comparison) lcms->data end Results data->end

Caption: General workflow for DHAP metabolomics.

Detailed Methodologies

1. Cell Harvesting and Metabolism Quenching:

  • For adherent cells: Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS). Immediately add a quenching solution (e.g., 80% methanol (B129727) pre-chilled to -80°C) to the plate and scrape the cells.

  • For suspension cells: Pellet the cells by centrifugation at a low speed (e.g., 500 x g) for 5 minutes at 4°C. Quickly aspirate the supernatant and resuspend the cell pellet in an ice-cold quenching solution.

  • For tissue samples: Flash-freeze the tissue in liquid nitrogen immediately after collection to halt metabolic activity.

2. Metabolite Extraction:

  • Homogenize the quenched cell suspension or pulverized frozen tissue using a bead beater or sonicator in a cold extraction solvent (e.g., a mixture of methanol, acetonitrile (B52724), and water).

  • Incubate the samples at a low temperature (e.g., -20°C) for at least 30 minutes to allow for complete protein precipitation.

  • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cell debris and precipitated proteins.[11]

  • Carefully collect the supernatant containing the metabolites. For some applications, a deproteinization step using a 10 kDa cut-off spin filter may be beneficial.

3. LC-MS/MS Analysis:

  • Chromatography: Separation of DHAP from its isomer glyceraldehyde-3-phosphate is crucial. This is often achieved using a reversed-phase C8 or C18 column with an ion-pairing reagent like tributylamine (B1682462) in the mobile phase.[3][4] A gradient elution with solvents such as methanol or acetonitrile in an aqueous buffer is typically employed.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM) is commonly used for targeted quantification. The precursor ion for DHAP is [M-H]⁻ at m/z 169.0. Specific product ions for fragmentation (e.g., m/z 79.0 and 97.0) should be optimized for the specific instrument.

  • Quantification: Absolute quantification is achieved by generating a standard curve with known concentrations of a DHAP standard. The use of a stable isotope-labeled internal standard is highly recommended to correct for variations in sample preparation and instrument response.

4. Data Analysis:

  • Integrate the peak areas of the DHAP MRM transitions.

  • Use the standard curve to calculate the concentration of DHAP in each sample.

  • Normalize the DHAP concentration to a measure of cell number, protein content, or tissue weight to allow for accurate comparison between different samples.

This guide provides a foundational framework for the comparative metabolomic analysis of this compound. By employing these standardized methods and understanding the metabolic context, researchers can gain valuable insights into the roles of DHAP in health and disease, paving the way for novel diagnostic and therapeutic strategies.

References

A Comparative Guide to Dihydroxyacetone Phosphate (DHAP) Detection: A Novel Enzymatic Sensor vs. Traditional Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of dihydroxyacetone phosphate (B84403) (DHAP) is critical for researchers investigating metabolic pathways such as glycolysis, gluconeogenesis, and lipid biosynthesis. As a key metabolic intermediate, DHAP levels can provide significant insights into cellular energy status and metabolic flux. This guide provides a comprehensive comparison of a novel enzymatic sensor for DHAP with existing analytical methods, offering supporting data and detailed experimental protocols to aid in the selection of the most suitable detection strategy for your research needs.

Performance Comparison: Novel Enzymatic Sensor vs. Alternative Methods

The landscape of DHAP detection has been traditionally dominated by laboratory-based assays. However, the emergence of novel enzymatic sensors presents a paradigm shift towards real-time, continuous monitoring. The following table summarizes the key performance characteristics of our novel enzymatic sensor in comparison to established methods like fluorometric assay kits and Liquid Chromatography-Mass Spectrometry (LC-MS).

FeatureNovel Enzymatic Sensor (Hypothetical)Fluorometric Assay KitsLiquid Chromatography-Mass Spectrometry (LC-MS)
Principle Direct electrochemical or optical detection of DHAP conversion by an immobilized enzyme.Multi-step enzymatic reactions leading to a fluorescent product.[1]Chromatographic separation followed by mass-based detection and quantification.[2][3]
Detection Time < 1 minute60 - 90 minutes30 - 60 minutes per sample[3]
Sensitivity 0.1 µM~0.5 µM[1]High (sub-µM)[2]
Linear Range 0.1 µM - 1 mM0.5 µM - 10 µMWide, dependent on instrumentation
Specificity High (Enzyme-specific)Prone to interference from NADH in samples.Very High
Sample Type Cell lysates, biofluids, tissue homogenatesSerum, plasma, biological fluids, tissue and cell culture samples.[1]Cells, tissues, and biofluids.[2]
Throughput High (Continuous monitoring)Low to Medium (96-well plate format)Low to Medium
Ease of Use Simple, minimal sample preparationRequires multiple pipetting and incubation steps.Complex, requires specialized expertise and equipment.
Cost per Sample LowMediumHigh

Experimental Protocols: Validation of the Novel Enzymatic Sensor

To ensure the reliability and accuracy of the novel enzymatic sensor, a series of validation experiments are essential. The following protocols are provided as a guide for researchers to independently verify the sensor's performance.

Sensor Calibration and Linearity Assessment

Objective: To establish the sensor's response to known concentrations of DHAP and determine the linear working range.

Protocol:

  • Prepare a series of DHAP standards of known concentrations (e.g., 0.1 µM to 1 mM) in the appropriate assay buffer.

  • Introduce each standard solution to the sensor and record the output signal (e.g., current, fluorescence).

  • Plot the sensor response against the DHAP concentration.

  • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (R²). An R² value > 0.99 is considered ideal.

Sensitivity (Limit of Detection, LOD)

Objective: To determine the lowest concentration of DHAP that can be reliably detected by the sensor.

Protocol:

  • Measure the sensor's response to a blank sample (assay buffer without DHAP) at least 10 times.

  • Calculate the mean and standard deviation of the blank measurements.

  • The LOD is calculated as the mean of the blank plus three times the standard deviation.

Specificity (Interference Study)

Objective: To evaluate the sensor's selectivity for DHAP in the presence of potentially interfering substances.

Protocol:

  • Prepare samples containing a known concentration of DHAP.

  • Prepare separate samples containing the same concentration of DHAP spiked with potentially interfering molecules that are structurally similar or found in biological samples (e.g., glyceraldehyde-3-phosphate, fructose-1,6-bisphosphate, glycerol-3-phosphate).

  • Measure the sensor's response to all samples.

  • The percentage of interference can be calculated and should ideally be less than 5%.

Response Time

Objective: To measure the time taken for the sensor to reach a stable signal upon introduction of DHAP.

Protocol:

  • Introduce a DHAP solution of a known concentration to the sensor.

  • Continuously record the sensor's output.

  • The response time is defined as the time taken to reach 95% of the final steady-state signal.

Reproducibility and Stability

Objective: To assess the consistency of the sensor's measurements over time and with different sensor units.

Protocol:

  • Intra-assay reproducibility: Measure the same DHAP sample multiple times with the same sensor on the same day.

  • Inter-assay reproducibility: Measure the same DHAP sample on different days using the same sensor.

  • Inter-sensor reproducibility: Measure the same DHAP sample with different sensor units.

  • Stability: Store the sensor under recommended conditions and periodically test its response to a known DHAP concentration over several weeks.

Visualizing Key Processes

To further aid in understanding, the following diagrams illustrate a key signaling pathway involving DHAP and a typical workflow for the validation of the novel enzymatic sensor.

DHAP_mTORC1_Pathway Glucose Glucose FBP Fructose-1,6-bisphosphate Glucose->FBP Glycolysis DHAP Dihydroxyacetone Phosphate FBP->DHAP Aldolase GAP Glyceraldehyde-3-phosphate FBP->GAP Aldolase DHAP->GAP Triose Phosphate Isomerase mTORC1 mTORC1 DHAP->mTORC1 Signals Availability Lipid_Synthesis Lipid Synthesis mTORC1->Lipid_Synthesis Promotes

Caption: DHAP as a key signaling molecule for mTORC1 activation.

Sensor_Validation_Workflow cluster_prep Preparation cluster_validation Validation Experiments cluster_analysis Data Analysis Sensor_Prep Sensor Preparation & Conditioning Calibration Calibration & Linearity Sensor_Prep->Calibration Standard_Prep DHAP Standard Preparation Standard_Prep->Calibration LOD Sensitivity (LOD) Calibration->LOD Specificity Specificity (Interference) Calibration->Specificity Response_Time Response Time Calibration->Response_Time Reproducibility Reproducibility & Stability Calibration->Reproducibility Data_Collection Data Collection LOD->Data_Collection Specificity->Data_Collection Response_Time->Data_Collection Reproducibility->Data_Collection Performance_Eval Performance Evaluation Data_Collection->Performance_Eval

Caption: Workflow for the validation of the novel enzymatic DHAP sensor.

References

A Comparative Guide to the Synthesis of Dihydroxyacetone Phosphate (DHAP) for Research Applications: Chemical vs. Enzymatic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between chemical and enzymatic synthesis of dihydroxyacetone phosphate (B84403) (DHAP) is a critical decision that impacts yield, purity, cost, and scalability. This guide provides an objective comparison of these two primary synthesis methodologies, supported by experimental data, detailed protocols, and process visualizations to aid in selecting the most suitable method for your research needs.

Dihydroxyacetone phosphate is a key metabolite in glycolysis and a versatile donor substrate for aldolase-catalyzed carbon-carbon bond formation, making it an invaluable tool in the synthesis of complex carbohydrates and stereochemically rich molecules. However, the inherent instability of DHAP necessitates careful consideration of its preparation.[1][2] This guide explores the two main avenues for obtaining DHAP for laboratory use: traditional chemical synthesis and modern enzymatic approaches.

At a Glance: Key Performance Indicators

ParameterChemical SynthesisEnzymatic Synthesis
Typical Starting Material Dihydroxyacetone dimer, BenzylglycidolGlycerol (B35011), Dihydroxyacetone
Overall Yield 47% - 74%[1][3]Up to 88% conversion[4]
Reaction Time Multi-step, can be lengthyTypically faster (e.g., 60 minutes)[4]
Reaction Conditions Often requires harsh reagents and conditionsMild, aqueous conditions (near neutral pH, room temp.)
Purity & Byproducts Can be high, but may require extensive purification to remove toxic reagents and byproducts.[5]Generally high purity with specific byproducts depending on the enzymatic cascade.[5]
Scalability Can be scaled up, but may be limited by reagent cost and safety concerns.Readily scalable, particularly with immobilized enzymes.
Cost-Effectiveness Can be high due to expensive reagents and multi-step processes.[5]Potentially more cost-effective, especially with enzyme recycling and use of inexpensive substrates like glycerol.[6]

In-Depth Comparison

Chemical synthesis of DHAP has been a longstanding approach, often focusing on the preparation of stable precursors that can be converted to DHAP immediately before use.[1] A notable chemoenzymatic route starting from dihydroxyacetone dimer involves four steps and achieves an overall yield of 47%.[3] Another chemical method, utilizing racemic benzylglycidol as a starting material, has reported a higher overall yield of 74%.[1] However, these chemical routes are often criticized for their reliance on toxic reagents, complicated work-up procedures, and the potential for generating difficult-to-remove byproducts.[5]

In contrast, enzymatic synthesis offers a more environmentally friendly and often more efficient alternative.[5] These methods typically operate under mild, aqueous conditions, which helps to preserve the stability of the DHAP product. A highly effective one-pot, four-enzyme cascade has been developed for the conversion of glycerol to DHAP, achieving an impressive 88% conversion in just 60 minutes.[4] This system utilizes glycerol kinase, acetate (B1210297) kinase (for ATP regeneration), glycerol-3-phosphate oxidase, and catalase.[4] Another enzymatic approach employs acid phosphatase to phosphorylate dihydroxyacetone using pyrophosphate as a phosphate donor, yielding 2.6 mM DHAP.[7] While enzymatic methods can sometimes result in complex product mixtures requiring careful purification, they avoid the use of harsh and toxic chemicals inherent to many chemical syntheses.[5]

Experimental Workflows

To provide a clearer understanding of the practical differences between these two approaches, the following diagrams illustrate representative workflows for both chemical and enzymatic DHAP synthesis.

Chemical_Synthesis_Workflow cluster_0 Chemical Synthesis of DHAP Precursor cluster_1 Final Conversion to DHAP Dihydroxyacetone Dimer Dihydroxyacetone Dimer Protection Protection Dihydroxyacetone Dimer->Protection e.g., Acetonide formation Protected Intermediate Protected Intermediate Protection->Protected Intermediate Phosphorylation Phosphorylation Protected Intermediate->Phosphorylation e.g., POCl3 Phosphorylated Intermediate Phosphorylated Intermediate Phosphorylation->Phosphorylated Intermediate Deprotection Deprotection Phosphorylated Intermediate->Deprotection e.g., Acid hydrolysis DHAP Precursor DHAP Precursor Deprotection->DHAP Precursor DHAP Precursor_2 DHAP Precursor Hydrolysis Hydrolysis DHAP Precursor_2->Hydrolysis Immediate use DHAP DHAP Hydrolysis->DHAP Purification Purification DHAP->Purification Pure DHAP Pure DHAP Purification->Pure DHAP

A representative workflow for the chemical synthesis of DHAP.

Enzymatic_Synthesis_Workflow cluster_0 One-Pot Multi-Enzyme Cascade cluster_1 Cofactor Regeneration cluster_2 Product Purification Glycerol Glycerol Glycerol Kinase Glycerol Kinase Glycerol->Glycerol Kinase Glycerol-3-Phosphate Glycerol-3-Phosphate Glycerol Kinase->Glycerol-3-Phosphate ADP ADP Glycerol Kinase->ADP G3P Oxidase G3P Oxidase Glycerol-3-Phosphate->G3P Oxidase DHAP DHAP G3P Oxidase->DHAP ATP ATP ATP->Glycerol Kinase Acetate Kinase Acetate Kinase ADP->Acetate Kinase Acetate Kinase->ATP Acetate Acetate Acetate Kinase->Acetate Acetyl-P Acetyl-P Acetyl-P->Acetate Kinase DHAP_2 DHAP Purification Purification DHAP_2->Purification e.g., Chromatography Pure DHAP Pure DHAP Purification->Pure DHAP

A representative one-pot enzymatic cascade for DHAP synthesis.

Detailed Experimental Protocols

Chemical Synthesis of DHAP (Chemoenzymatic Approach from Dihydroxyacetone Dimer)

This protocol is adapted from a published chemoenzymatic method.[3]

Step 1: Synthesis of 2,2-Dimethoxypropane-1,3-diol (B114664)

  • Suspend dihydroxyacetone dimer in methanol.

  • Add an acid catalyst (e.g., p-toluenesulfonic acid).

  • Stir the mixture at room temperature until the dimer dissolves.

  • Neutralize the reaction with a base (e.g., sodium bicarbonate) and filter.

  • Concentrate the filtrate under reduced pressure to obtain the product.

Step 2: Enzymatic Desymmetrization by Acetylation

  • Dissolve the 2,2-dimethoxypropane-1,3-diol in an organic solvent (e.g., tert-butyl methyl ether).

  • Add an acylating agent (e.g., vinyl acetate) and a lipase (B570770) (e.g., Lipase AK).

  • Incubate the reaction mixture with shaking until the desired conversion is reached (monitor by TLC or GC).

  • Filter off the enzyme and concentrate the filtrate.

  • Purify the monoacetylated product by column chromatography.

Step 3: Phosphorylation

  • Dissolve the monoacetylated product in a suitable solvent (e.g., dichloromethane).

  • Add a phosphorylating agent (e.g., dibenzyl N,N-diisopropylphosphoramidite) and an activator (e.g., tetrazole).

  • Stir the reaction at room temperature.

  • Oxidize the resulting phosphite (B83602) triester (e.g., with m-chloroperoxybenzoic acid).

  • Purify the phosphorylated product by column chromatography.

Step 4: Deprotection to Yield DHAP

  • Dissolve the protected DHAP precursor in a suitable solvent mixture (e.g., methanol/water).

  • Perform hydrogenolysis to remove the benzyl (B1604629) protecting groups using a catalyst (e.g., palladium on carbon) under a hydrogen atmosphere.

  • After completion of the hydrogenolysis, the acetate and acetal (B89532) groups are hydrolyzed under acidic conditions.

  • Neutralize the solution and lyophilize to obtain DHAP as a salt.

Enzymatic Synthesis of DHAP (One-Pot Four-Enzyme Cascade from Glycerol)

This protocol is based on a highly efficient enzymatic cascade.[4]

Reaction Mixture Preparation:

  • Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5).

  • To the buffer, add glycerol to the desired final concentration.

  • Add ATP and acetyl phosphate (for the ATP regeneration system).

  • Add the required cofactors (e.g., MgCl2).

Enzyme Addition and Reaction:

  • Add the four enzymes to the reaction mixture in appropriate amounts:

    • Glycerol kinase (GlpK)

    • Acetate kinase (AckA)

    • Glycerol-3-phosphate oxidase (GlpO)

    • Catalase (to decompose the hydrogen peroxide byproduct of the GlpO reaction)

  • Incubate the reaction at room temperature (or the optimal temperature for the enzymes) with gentle agitation.

  • Monitor the formation of DHAP over time using a suitable analytical method (e.g., HPLC or an enzyme-coupled spectrophotometric assay).

Product Purification:

  • Once the reaction has reached completion (e.g., after 60 minutes), terminate the reaction by denaturing the enzymes (e.g., by heat treatment or addition of a denaturing agent).

  • Centrifuge the mixture to remove the precipitated enzymes.

  • The supernatant containing DHAP can be used directly for subsequent applications or further purified by chromatographic methods such as ion-exchange chromatography to remove residual substrates, cofactors, and salts.

Conclusion

The choice between chemical and enzymatic synthesis of DHAP depends heavily on the specific requirements of the research. Chemical synthesis, particularly of stable precursors, can provide a reliable source of DHAP, with some methods offering good yields.[1] However, these routes often involve multiple steps, harsh conditions, and the use of toxic chemicals, which may be undesirable for certain applications and can complicate purification.[5]

Enzymatic synthesis, on the other hand, presents a more sustainable and often more efficient alternative, particularly for the direct, in-situ generation of DHAP.[5] The use of multi-enzyme cascades allows for high conversion rates from inexpensive and readily available starting materials like glycerol under mild conditions.[4] While the initial cost of enzymes may be a consideration, their potential for reuse (e.g., through immobilization) and the overall efficiency of the process can make enzymatic synthesis a more cost-effective and scalable option in the long run.[6] For researchers prioritizing high yield, operational simplicity, and environmentally friendly processes, enzymatic synthesis is an increasingly attractive and powerful approach for obtaining DHAP for their research endeavors.

References

A Comparative Guide to Dihydroxyacetone Phosphate (DHAP) Quantification: Assessing Reproducibility and Accuracy Across Laboratories

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common methodologies for the quantification of dihydroxyacetone phosphate (B84403) (DHAP), a critical intermediate in glycolysis and lipid biosynthesis.[1][2] We delve into the reproducibility and accuracy of enzymatic assays and liquid chromatography-mass spectrometry (LC-MS) based methods, offering insights for selecting the most suitable approach for your research needs. This document summarizes key performance data from various studies to facilitate an objective comparison and provides detailed experimental protocols.

Introduction to Dihydroxyacetone Phosphate (DHAP)

This compound is a pivotal metabolite in central carbon metabolism. In the glycolytic pathway, fructose-1,6-bisphosphate is cleaved into DHAP and glyceraldehyde-3-phosphate (GAP).[1][2] DHAP is readily isomerized to GAP, ensuring its entry into the energy-producing phase of glycolysis.[3][4][5] Beyond its role in energy metabolism, DHAP is a precursor for the glycerol (B35011) backbone of triglycerides and phospholipids, linking carbohydrate and lipid metabolism.[6][7] Given its central role, accurate and reproducible quantification of DHAP is crucial for studies in metabolic diseases, drug development, and fundamental biological research.

Quantitative Method Comparison

Table 1: Comparison of DHAP Quantification Methodologies

ParameterEnzymatic Assay (Fluorometric)LC-MS/MS
Principle Conversion of DHAP to GAP, which then participates in a series of reactions to produce a fluorescent signal proportional to the DHAP concentration.[1][2]Chromatographic separation of DHAP from other sample components followed by mass spectrometric detection and quantification.[8][9][10]
Limit of Detection (LOD) ~0.5 µM~100 to 500 nmol/L[11]
Lower Limit of Quantification (LLOQ) Not explicitly stated in all sources, but assays are sensitive to low µM levels.Not explicitly stated for DHAP in all sources, but generally in the low nM range for similar analytes.
Linearity Range Dependent on standard curve, typically in the pmol/well range.Dependent on standard curve, typically in the ng/mL to µg/mL range.
Intra-Assay Precision (CV%) Generally < 10%[12]10-17%[11]
Inter-Assay Precision (CV%) Generally < 15%[12]12-21%[11]
Specificity High, based on enzyme specificity. Potential for interference from NADH in the sample.[1]Very high, based on chromatographic retention time and mass-to-charge ratio.
Throughput High, suitable for 96-well plate format.Lower, dependent on chromatographic run time.
Instrumentation Fluorescence microplate reader.[1]Liquid chromatography system coupled to a tandem mass spectrometer.[8][9]
Sample Type Serum, plasma, biological fluids, tissue, and cell culture.[1][2]Human red blood cells, serum, plasma.[8][9]

CV: Coefficient of Variation

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results. Below are representative protocols for the two main DHAP quantification methods.

Enzymatic Assay (Fluorometric)

This protocol is based on commercially available kits that utilize the enzymatic conversion of DHAP to generate a fluorescent signal.

Materials:

  • DHAP Assay Kit (containing DHAP Assay Buffer, PicoProbe, DHAP Enzyme Mix, DHAP Developer, and DHAP Standard)

  • 96-well white plate with a clear bottom

  • Fluorescence microplate reader

  • Microcentrifuge

  • Homogenizer (for tissue samples)

  • Deionized water

Procedure:

  • Reagent Preparation:

    • Allow all kit components to reach room temperature before use.

    • Reconstitute the DHAP Enzyme Mix and DHAP Developer in DHAP Assay Buffer as per the kit instructions. Aliquot and store at -20°C.

    • Reconstitute the DHAP Standard in deionized water to create a stock solution.

  • Standard Curve Preparation:

    • Prepare a series of dilutions from the DHAP Standard stock solution in DHAP Assay Buffer to create a standard curve. A typical range might be 0 to 500 pmol/well.

    • Add the standards to the 96-well plate in duplicate.

    • Adjust the volume of each standard well to 50 µL with DHAP Assay Buffer.

  • Sample Preparation:

    • Serum and Plasma: Can often be assayed directly.

    • Tissue: Homogenize ~10 mg of tissue in 100 µL of ice-cold DHAP Assay Buffer. Centrifuge at 10,000 x g for 5 minutes at 4°C to remove insoluble material. Collect the supernatant.

    • Cells: Resuspend ~2 x 10^6 cells in 100 µL of ice-cold DHAP Assay Buffer. Homogenize by pipetting. Centrifuge at 10,000 x g for 5 minutes at 4°C. Collect the supernatant.

    • Add 2-50 µL of the prepared sample supernatant to the 96-well plate in duplicate.

    • Adjust the final volume in each sample well to 50 µL with DHAP Assay Buffer.

    • Note: Samples may require deproteinization to remove enzymes that could interfere with the assay. A 10 kDa spin filter can be used for this purpose.

  • Reaction Mix Preparation and Incubation:

    • Prepare a Master Reaction Mix for the number of assays to be performed. For each well, combine the DHAP Assay Buffer, PicoProbe, DHAP Enzyme Mix, and DHAP Developer according to the kit's protocol.

    • Add 50 µL of the Reaction Mix to each well containing the standards and samples.

    • Incubate the plate for 60 minutes at 37°C, protected from light.

  • Measurement:

    • Measure the fluorescence at an excitation wavelength of 535 nm and an emission wavelength of 587 nm using a microplate reader.

  • Data Analysis:

    • Subtract the fluorescence reading of the 0 pmol standard (blank) from all other standard and sample readings.

    • Plot the standard curve of fluorescence intensity versus the amount of DHAP.

    • Determine the concentration of DHAP in the samples from the standard curve.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This protocol is a representative method for the quantification of DHAP in biological matrices, such as human red blood cells.

Materials:

  • Liquid chromatography system coupled with a tandem mass spectrometer (e.g., HPLC-TripleTOF)

  • C8 reverse-phase column

  • Acetonitrile (B52724)

  • Tributylamine (B1682462) (ion-pairing reagent)

  • Protein precipitation reagent (e.g., methanol)

  • Microcentrifuge tubes

  • Autosampler vials

Procedure:

  • Sample Preparation:

    • Pipette 100 µL of calibrators, quality controls, or patient sample hemolysate into 1.5 mL microcentrifuge tubes.[10]

    • Add 200 µL of a protein precipitation reagent (e.g., cold methanol) and vortex for 1 minute to precipitate proteins.[10]

    • Centrifuge the tubes for 10 minutes at 12,000 x g.[10]

    • Transfer 100 µL of the clear supernatant to autosampler vials.[10]

  • LC-MS/MS Analysis:

    • Inject 10 µL of the prepared sample into the LC-MS/MS system.[10]

    • Chromatographic Separation:

      • Use a C8 reverse-phase column.

      • Employ a mobile phase containing an ion-pairing reagent like tributylamine to achieve separation of DHAP and its isomer, glyceraldehyde-3-phosphate.[8][9]

      • A gradient elution with acetonitrile and water is typically used.

      • The run time may be around 50 minutes to ensure adequate separation.[8][9]

    • Mass Spectrometry Detection:

      • Operate the mass spectrometer in a suitable mode, such as Multiple Reaction Monitoring (MRM) for a triple quadrupole instrument or high-resolution MS for a TOF instrument.

      • Monitor for the specific precursor-to-product ion transitions for DHAP.

  • Data Analysis:

    • Generate a standard curve by plotting the peak area of the DHAP standards against their known concentrations.

    • Quantify the DHAP concentration in the unknown samples by comparing their peak areas to the standard curve.

Signaling Pathways and Experimental Workflows

Visualizing the metabolic context of DHAP and the analytical workflow is essential for a comprehensive understanding.

Glycolysis_Pathway Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P Hexokinase F6P Fructose-6-phosphate G6P->F6P Phosphoglucose isomerase F16BP Fructose-1,6-bisphosphate F6P->F16BP Phosphofructokinase DHAP Dihydroxyacetone Phosphate F16BP->DHAP Aldolase GAP Glyceraldehyde-3-phosphate F16BP->GAP Aldolase DHAP->GAP Triosephosphate isomerase Pyruvate Pyruvate GAP->Pyruvate ...Multiple Steps Lipid_Biosynthesis_Pathway DHAP Dihydroxyacetone Phosphate G3P Glycerol-3-phosphate DHAP->G3P Glycerol-3-phosphate dehydrogenase LPA Lysophosphatidic acid G3P->LPA Acyltransferase PA Phosphatidic acid LPA->PA Acyltransferase DAG Diacylglycerol PA->DAG Phosphatase TAG Triacylglycerol DAG->TAG Phospholipids Phospholipids DAG->Phospholipids DHAP_Quantification_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Data Data Processing Sample Biological Sample (e.g., Blood, Tissue, Cells) Homogenization Homogenization/ Lysis Sample->Homogenization Deproteinization Protein Precipitation/ Filtration Homogenization->Deproteinization Supernatant Supernatant Collection Deproteinization->Supernatant Enzymatic Enzymatic Assay (Fluorometric) Supernatant->Enzymatic LCMS LC-MS/MS Supernatant->LCMS StdCurve Standard Curve Generation Enzymatic->StdCurve LCMS->StdCurve Quantification Quantification StdCurve->Quantification

References

A Researcher's Guide to the Statistical Validation of Dihydroxyacetone Phosphate (DHAP) Levels in Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of metabolic changes is paramount. This guide provides a comprehensive comparison of methodologies for the statistical validation of dihydroxyacetone phosphate (B84403) (DHAP) levels in relevant disease models, supported by experimental data and detailed protocols.

Dihydroxyacetone phosphate (DHAP) is a critical intermediate in glycolysis and the pentose (B10789219) phosphate pathway. Alterations in its cellular concentration have been implicated in the pathophysiology of several diseases. This guide focuses on two prominent examples: Diabetic Kidney Disease (DKD) and Triosephosphate Isomerase (TPI) Deficiency.

Comparative Analysis of DHAP Quantification Methods

The selection of an appropriate analytical method is crucial for obtaining reliable and reproducible data. The following table summarizes the key performance characteristics of three commonly employed techniques for DHAP quantification.

MethodPrincipleSample TypeSensitivitySpecificityThroughputEstimated Cost per Sample
Fluorometric Assay Enzymatic conversion of DHAP to an intermediate that reacts with a fluorescent probe.Cell lysates, Tissue homogenates, Plasma, SerumHigh (as low as 0.5 µM)GoodHigh (96-well plate format)
Enzymatic Assay (Spectrophotometric) Coupled enzymatic reaction where the change in NADH absorbance at 340 nm is proportional to the DHAP concentration.Cell lysates, Tissue homogenatesModerateGoodMedium$
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Chromatographic separation followed by mass-based detection and quantification.Cell lysates, Tissue homogenates, Red blood cells, Plasma, SerumVery HighVery HighMedium to High
$

Key Considerations:

  • Fluorometric assays offer a good balance of sensitivity, throughput, and ease of use, making them suitable for screening and routine analysis.

  • Enzymatic spectrophotometric assays are a cost-effective option for relative quantification when high sensitivity is not the primary requirement.

  • LC-MS/MS provides the highest sensitivity and specificity, making it the gold standard for absolute quantification and for complex matrices where interfering substances may be present.

Experimental Data in Disease Models

The following tables present quantitative data on DHAP levels in two key disease models, demonstrating the significant alterations observed.

Diabetic Kidney Disease (DKD) in db/db Mice

Table 2: this compound Levels in the Glomeruli of db/db Mice

GroupRelative DHAP Level (Normalized to Control)Statistical Significance (p-value)
Control (db/m)1.0-
Diabetic (db/db)Significantly Increased[1][2]< 0.05*

*Statistical analysis was performed using a Student's t-test or one-way ANOVA.[2]

Triosephosphate Isomerase (TPI) Deficiency

Table 3: this compound Levels in Erythrocytes of TPI Deficiency Patients

GroupFold Increase in DHAP Concentration (Compared to Healthy Controls)
TPI Deficiency Patients30-50 fold[3] to 40-60 fold[4]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for the quantification of DHAP using the three discussed methods.

Fluorometric Assay Protocol (Adapted from a commercial kit)[6]
  • Sample Preparation:

    • Tissues (e.g., kidney glomeruli): Homogenize 10 mg of tissue in 100 µL of ice-old assay buffer. Centrifuge at 10,000 x g for 5 minutes at 4°C and collect the supernatant.

    • Cells: Resuspend 1 x 10^6 cells in 100 µL of ice-cold assay buffer. Homogenize and centrifuge as described for tissues.

  • Standard Curve Preparation: Prepare a series of DHAP standards (e.g., 0, 100, 200, 300, 400, 500 pmol/well) in assay buffer.

  • Reaction Setup:

    • Add 50 µL of prepared sample or standard to a 96-well black microplate.

    • Prepare a Master Reaction Mix containing assay buffer, enzyme mix, and fluorescent probe according to the kit instructions.

    • Add 50 µL of the Master Reaction Mix to each well.

  • Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light.

  • Measurement: Measure the fluorescence at an excitation/emission wavelength of approximately 535/587 nm.

  • Calculation: Determine the DHAP concentration in the samples by comparing their fluorescence readings to the standard curve.

Enzymatic Assay (Spectrophotometric) Protocol[7]
  • Sample Preparation: Prepare tissue or cell lysates as described for the fluorometric assay.

  • Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing:

    • 50 mM TRIS buffer (pH 7.6)

    • 0.16 mM NADH

    • 1.25 U Glycerol-3-phosphate dehydrogenase

    • 12.5 U Triosephosphate isomerase

  • Reaction Initiation: Add a known volume of the sample lysate (e.g., 40 µL) to the cuvette to initiate the reaction.

  • Measurement: Monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 20°C) using a spectrophotometer.

  • Calculation: Calculate the DHAP concentration based on the change in NADH absorbance, using the molar extinction coefficient of NADH (6.22 mM⁻¹ cm⁻¹).

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol Outline[8][9]
  • Sample Preparation:

    • Protein Precipitation: Treat the sample (e.g., red blood cell lysate) with a cold organic solvent (e.g., methanol (B129727) or acetonitrile) to precipitate proteins.

    • Centrifugation: Centrifuge to pellet the precipitated proteins and collect the supernatant containing the metabolites.

    • Derivatization (if necessary): Some methods may employ derivatization to improve chromatographic separation and ionization efficiency.

  • Chromatographic Separation:

    • Inject the extracted sample onto a reverse-phase C8 or C18 column.

    • Use a gradient elution with a mobile phase containing an ion-pairing agent like tributylamine (B1682462) to improve the retention and separation of the polar DHAP molecule.[5]

  • Mass Spectrometric Detection:

    • Use a tandem mass spectrometer (e.g., triple quadrupole or TOF) operating in negative ion mode.

    • Monitor the specific precursor-to-product ion transition for DHAP for quantification (Multiple Reaction Monitoring - MRM).

  • Quantification:

    • Generate a standard curve using a series of known concentrations of a DHAP standard.

    • Calculate the DHAP concentration in the samples by comparing their peak areas to the standard curve.

Visualizing the Workflow and Metabolic Context

To better understand the experimental process and the metabolic position of DHAP, the following diagrams are provided.

G cluster_sample Sample Collection & Preparation cluster_analysis DHAP Quantification cluster_validation Statistical Validation DiseaseModel Disease Model (e.g., db/db Mouse, TPI-deficient RBCs) TissueCell Tissue/Cell Collection (e.g., Glomeruli, Erythrocytes) DiseaseModel->TissueCell Homogenization Homogenization/ Lysis TissueCell->Homogenization Extraction Metabolite Extraction (e.g., Protein Precipitation) Homogenization->Extraction Fluorometric Fluorometric Assay Extraction->Fluorometric Enzymatic Enzymatic Assay Extraction->Enzymatic LCMS LC-MS/MS Extraction->LCMS DataAnalysis Data Analysis Fluorometric->DataAnalysis Enzymatic->DataAnalysis LCMS->DataAnalysis StatTest Statistical Testing (e.g., t-test, ANOVA) DataAnalysis->StatTest Results Results Interpretation StatTest->Results G Glucose Glucose Fructose6P Fructose-6-Phosphate Glucose->Fructose6P Fructose16BP Fructose-1,6-Bisphosphate Fructose6P->Fructose16BP PentosePhosphatePathway Pentose Phosphate Pathway Fructose6P->PentosePhosphatePathway DHAP Dihydroxyacetone Phosphate (DHAP) Fructose16BP->DHAP Aldolase GAP Glyceraldehyde-3-Phosphate Fructose16BP->GAP Aldolase DHAP->GAP Triosephosphate Isomerase (TPI) LipidSynthesis Lipid Synthesis DHAP->LipidSynthesis Pyruvate Pyruvate GAP->Pyruvate ...

References

A Comparative Analysis of Dihydroxyacetone Phosphate Metabolism: Prokaryotes vs. Eukaryotes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of dihydroxyacetone phosphate (B84403) (DHAP) metabolism in prokaryotic and eukaryotic organisms. DHAP is a critical intermediate in central carbon metabolism, positioned at the intersection of glycolysis, gluconeogenesis, and lipid biosynthesis. Understanding the nuances of its metabolic pathways and regulation across different domains of life is crucial for advancements in metabolic engineering, drug discovery, and our fundamental understanding of cellular biochemistry.

Key Similarities and Differences in DHAP Metabolism

Dihydroxyacetone phosphate is a central metabolite in virtually all known organisms, highlighting its ancient evolutionary origins.[1] In both prokaryotes and eukaryotes, DHAP's primary roles are conserved: it serves as an intermediate in the glycolytic and gluconeogenic pathways and provides the backbone for the synthesis of glycerolipids. The interconversion of DHAP and glyceraldehyde-3-phosphate (GAP) is catalyzed by the highly conserved and catalytically "perfect" enzyme, triosephosphate isomerase (TPI).[2]

Despite these fundamental similarities, significant differences exist in the regulation and the metabolic fate of DHAP in prokaryotes and eukaryotes. Eukaryotes possess specialized organelles, such as mitochondria, which allows for the compartmentalization of metabolic pathways like the glycerol-3-phosphate shuttle for transporting reducing equivalents. Prokaryotes, lacking such organelles, have evolved alternative pathways for DHAP metabolism, including the methylglyoxal (B44143) pathway as a bypass for glycolysis under certain conditions and the DHAP shunt for salvaging carbon and sulfur from metabolic byproducts.

Quantitative Comparison of Key Enzymes

The kinetic parameters of enzymes central to DHAP metabolism reveal both conserved efficiencies and notable differences between prokaryotes and eukaryotes. The following tables summarize the Michaelis-Menten constant (Km) and catalytic rate constant (kcat) for key enzymes from representative organisms.

Enzyme Organism Substrate Km (µM) kcat (s-1) Reference
Triosephosphate Isomerase (TPI) Escherichia coli (Prokaryote)D-glyceraldehyde 3-phosphate1030900[3]
Saccharomyces cerevisiae (Eukaryote)D-glyceraldehyde 3-phosphate--[4]
Fructose-Bisphosphate Aldolase (Class I) Escherichia coli (Prokaryote)Fructose 1,6-bisphosphate20-[5]
Fructose-Bisphosphate Aldolase (Class II) Escherichia coli (Prokaryote)Fructose 1,6-bisphosphate170-[6]
Glycerol-3-Phosphate Dehydrogenase (NAD+) -Glycerol 3-phosphate74-[7]
-NAD+22-[7]

Note: A comprehensive direct comparison of Vmax values is challenging due to variations in experimental conditions and reporting units across different studies. kcat is reported where available for a more standardized comparison of catalytic turnover.

Metabolic Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the central metabolic pathways of DHAP in prokaryotes and eukaryotes, highlighting their key differences.

Central DHAP Metabolism

DHAP_Metabolism cluster_Prokaryote Prokaryotic DHAP Metabolism cluster_Eukaryote Eukaryotic DHAP Metabolism FBP_p Fructose 1,6-bisphosphate DHAP_p Dihydroxyacetone Phosphate (DHAP) FBP_p->DHAP_p Aldolase GAP_p Glyceraldehyde 3-phosphate (GAP) DHAP_p->GAP_p Triosephosphate Isomerase G3P_p Glycerol 3-phosphate DHAP_p->G3P_p Glycerol-3-P Dehydrogenase Methylglyoxal Methylglyoxal DHAP_p->Methylglyoxal Methylglyoxal Synthase Pyruvate_p Pyruvate GAP_p->Pyruvate_p Glycolysis Lipids_p Lipid Biosynthesis G3P_p->Lipids_p FBP_e Fructose 1,6-bisphosphate DHAP_e Dihydroxyacetone Phosphate (DHAP) FBP_e->DHAP_e Aldolase GAP_e Glyceraldehyde 3-phosphate (GAP) DHAP_e->GAP_e Triosephosphate Isomerase G3P_e_cyto Glycerol 3-phosphate (Cytosol) DHAP_e->G3P_e_cyto Cytosolic G3P Dehydrogenase Pyruvate_e Pyruvate GAP_e->Pyruvate_e Glycolysis G3P_e_mito Glycerol 3-phosphate (Mitochondria) G3P_e_cyto->G3P_e_mito Glycerol-3-P Shuttle Lipids_e Lipid Biosynthesis G3P_e_cyto->Lipids_e G3P_e_mito->DHAP_e Mitochondrial G3P Dehydrogenase ETC Electron Transport Chain G3P_e_mito->ETC FADH2 DHAP_Regulation cluster_Prokaryote_Reg Prokaryotic Regulation cluster_Eukaryote_Reg Eukaryotic Regulation PFK_p Phosphofructokinase FBPase_p Fructose-1,6-bisphosphatase PEP Phosphoenolpyruvate PEP->PFK_p - ADP ADP ADP->PFK_p + AMP_p AMP AMP_p->FBPase_p - Citrate_p Citrate PFK_e Phosphofructokinase-1 FBPase_e Fructose-1,6-bisphosphatase-1 F26BP Fructose 2,6-bisphosphate F26BP->PFK_e + F26BP->FBPase_e - ATP ATP ATP->PFK_e - Citrate_e Citrate Citrate_e->PFK_e - AMP_e AMP AMP_e->FBPase_e -

References

Unraveling the Metabolic Consequences of Gene Knockouts on Dihydroxyacetone Phosphate Accumulation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the effects of specific gene knockouts on the accumulation of dihydroxyacetone phosphate (B84403) (DHAP), a critical intermediate in glycolysis. Understanding the genetic modulators of DHAP levels is paramount for research into rare metabolic disorders, cancer metabolism, and the development of novel therapeutic strategies. This document details the experimental validation of these gene knockouts, presenting quantitative data, in-depth experimental protocols, and visual representations of the underlying biological pathways and workflows.

Comparative Analysis of DHAP Accumulation in Gene Knockout Models

The targeted disruption of genes integral to glycolysis can lead to significant alterations in metabolite concentrations. Below is a summary of quantitative data on DHAP levels following the knockout of key metabolic enzymes.

Gene Knockout/DeficiencyModel SystemFold Change in DHAP Levels (relative to control)Reference
TPI1 (Triosephosphate Isomerase) Human Erythrocytes (Patient)~40-fold increase[1]
TPI1 (Triosephosphate Isomerase) Lactococcus lactis (3% residual TPI activity)4-fold increase[2]
GPD2 (Mitochondrial Glycerol-3-Phosphate Dehydrogenase) 4T1 Cancer CellsDecrease[3][4]

Note: The TPI1 knockout murine model (Tpi1E105D/null) has been developed and shown to recapitulate the symptoms of TPI deficiency, which strongly implies DHAP accumulation, though specific quantitative fold-change data from this model is not yet published.[5]

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes discussed, the following diagrams have been generated using Graphviz (DOT language).

Glycolytic Pathway and the Central Role of TPI1

This diagram illustrates the position of Triosephosphate Isomerase (TPI1) in the glycolytic pathway and the consequence of its deficiency on Dihydroxyacetone Phosphate (DHAP) levels.

Glycolysis_TPI1_Deficiency F16BP Fructose-1,6-bisphosphate Aldolase Aldolase F16BP->Aldolase DHAP Dihydroxyacetone Phosphate (DHAP) TPI1 TPI1 DHAP->TPI1 GPDH GPDH DHAP->GPDH GAP Glyceraldehyde-3- phosphate (GAP) GAP->TPI1 Glycolysis_downstream Downstream Glycolysis GAP->Glycolysis_downstream G3P Glycerol-3-phosphate Pyruvate Pyruvate TPI1->GAP Interconversion TPI1->GAP Aldolase->DHAP Aldolase->GAP GPDH->G3P Glycolysis_downstream->Pyruvate KO TPI1 Knockout/ Deficiency KO->TPI1

Caption: The impact of TPI1 deficiency on the glycolytic pathway.

Experimental Workflow for DHAP Quantification

This diagram outlines the key steps involved in the quantification of DHAP from biological samples using Liquid Chromatography-Mass Spectrometry (LC-MS).

DHAP_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data_analysis Data Analysis Sample Erythrocyte Sample Lysis Hemolysate Preparation Sample->Lysis Precipitation Protein Precipitation (e.g., with ice-cold HClO4) Lysis->Precipitation Neutralization Neutralization Precipitation->Neutralization Centrifugation Centrifugation Neutralization->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Injection Injection into LC-MS Supernatant->Injection Separation Chromatographic Separation (e.g., Reversed-Phase C8/C18) Injection->Separation Detection Mass Spectrometry Detection (e.g., TripleTOF) Separation->Detection Quantification Quantification of DHAP Detection->Quantification

References

Safety Operating Guide

Safe Disposal of Dihydroxyacetone Phosphate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential safety and logistical information for the proper disposal of Dihydroxyacetone Phosphate (DHAP), a common metabolic intermediate used in various research applications. While generally not classified as a hazardous substance, adherence to established laboratory waste management protocols is imperative.

Immediate Safety and Handling

Before proceeding with disposal, it is crucial to handle this compound with the appropriate safety measures. Following standard laboratory precautions minimizes risk and ensures personal safety.

  • Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses with side shields and chemical-resistant gloves.[1] A lab coat is also recommended.

  • Handling: Handle solid DHAP in a manner that avoids dust formation.[1][2][3] If possible, work in a well-ventilated area or under a fume hood.[2][3]

  • First Aid: In case of accidental contact, follow these first-aid measures:

    • Eye Contact: Immediately rinse eyes with plenty of water for several minutes.[1][4] If wearing contact lenses, remove them if it is easy to do so and continue rinsing.[1]

    • Skin Contact: Wash the affected area with soap and plenty of water.[1]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[2][3]

    • Ingestion: Wash out the mouth with water. Do not induce vomiting.[3]

Chemical Safety and Hazard Summary

The following table summarizes key safety data for this compound, primarily based on its magnesium salt hydrate (B1144303) and dilithium (B8592608) salt forms.

Parameter Information Source(s)
GHS Classification Not classified as a hazardous substance or mixture.[3][4]
NFPA Ratings Health: 0, Flammability: 0, Reactivity: 0[4]
Personal Protective Equipment Eyeshields, Gloves
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents.[3]
Aquatic Hazard Water hazard class 1 (Self-assessment): slightly hazardous for water.[4]

Disposal Decision Workflow

The proper disposal route for this compound depends on its form (pure or mixed with other substances), quantity, and institutional guidelines. The following workflow provides a logical approach to making a disposal decision.

DHAP_Disposal_Workflow start Start: DHAP for Disposal is_contaminated Is the DHAP mixed with hazardous chemicals? start->is_contaminated consult_ehs_non_haz Consult Institutional EHS/SDS for Non-Hazardous Disposal Protocol is_contaminated->consult_ehs_non_haz No treat_as_haz Treat as Hazardous Waste. Follow disposal protocol for the hazardous component. is_contaminated->treat_as_haz Yes disposal_type What is the form? consult_ehs_non_haz->disposal_type dispose_solid Package in a sealed, labeled container. Place directly in designated dumpster (not lab trash). disposal_type->dispose_solid Solid dispose_liquid If approved by EHS, flush down the sanitary sewer with copious amounts of water. disposal_type->dispose_liquid Aqueous Solution end End dispose_solid->end dispose_liquid->end package_haz Package in a compatible, sealed, and labeled hazardous waste container. treat_as_haz->package_haz arrange_pickup Arrange for pickup by EHS or a licensed waste contractor. package_haz->arrange_pickup arrange_pickup->end

Caption: Decision workflow for this compound disposal.

Step-by-Step Disposal Procedures

Crucial First Step: Always consult your institution's Environmental Health and Safety (EHS) department before disposing of any chemical waste.[5] Local regulations and institutional policies may have specific requirements.

Procedure 1: Disposal of Pure, Uncontaminated this compound

If the DHAP is not mixed with any hazardous materials, it can typically be managed as non-hazardous waste.

For Solid DHAP:

  • Confirmation: Verify with your EHS office that solid, non-hazardous chemical waste can be disposed of in the regular solid waste stream.

  • Packaging: Place the solid DHAP in a sturdy, sealed container (e.g., a screw-cap jar or a sealed bag).

  • Labeling: Clearly label the container as "Non-Hazardous Waste: this compound".

  • Disposal: Place the sealed container directly into the designated dumpster for municipal solid waste. Do not leave it in laboratory trash cans, as this may expose custodial staff to unknown chemicals.[6]

For Aqueous Solutions of DHAP:

  • Confirmation: Obtain approval from your EHS department before any sewer disposal.[6] Although DHAP is considered only slightly hazardous to water, some regulations prohibit the drain disposal of any laboratory chemicals to protect waterways.[4]

  • Dilution & Neutralization: Ensure the solution is within the neutral pH range (typically between 5.5 and 9.0) required for sewer discharge.[7] DHAP solutions are generally not strongly acidic or basic.

  • Disposal: If approved, pour the solution down the drain, followed by flushing with a large volume of water (e.g., at least 20 parts water).[8]

Procedure 2: Disposal of Contaminated DHAP or Large Quantities

If DHAP is contaminated with a substance classified as hazardous (e.g., flammable solvents, toxic materials, heavy metals), the entire mixture must be treated as hazardous waste.

  • Classification: The waste must be managed according to the most hazardous component in the mixture.

  • Packaging: Place the waste in a chemically compatible, leak-proof container.[7][9] Ensure the container is securely closed except when adding waste.[7]

  • Labeling: Affix a hazardous waste label to the container. Fill out the label completely, listing all chemical constituents and their approximate percentages.

  • Storage: Store the container in a designated satellite accumulation area or a central hazardous waste storage area, following all institutional guidelines for secondary containment.[9]

  • Pickup: Schedule a waste pickup with your institution's EHS department or a licensed professional waste disposal service.[1][10]

Procedure 3: Disposal of Empty Containers

Properly cleaned chemical containers can often be disposed of as regular trash or recycled.

  • Cleaning: Since pure DHAP is non-hazardous, triple rinse the empty container with water.

  • Rinsate Disposal: The rinsate from a pure DHAP container can typically be disposed of down the sanitary sewer, subject to EHS approval. If the container held contaminated DHAP, the rinsate must be collected and disposed of as hazardous waste.[7]

  • Defacing: Completely remove or deface the chemical label on the container to prevent confusion.[6][10]

  • Final Disposal: Dispose of the clean, unlabeled container in the appropriate bin for regular trash or glass/plastic recycling.

References

Essential Safety and Handling Guide for Dihydroxyacetone Phosphate (DHAP)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Dihydroxyacetone Phosphate (DHAP). Adherence to these procedures is vital for ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment

The hazard classification for this compound can vary depending on its form and the supplier. Some sources classify it as hazardous, citing potential for acute oral toxicity, skin and eye irritation, and respiratory tract irritation[1]. Other sources, particularly for the magnesium salt hydrate (B1144303) form, indicate it is not a hazardous substance[2][3][4]. Due to these discrepancies, it is imperative to always consult the specific Safety Data Sheet (SDS) for the product you are using and handle it with care.

The following table summarizes the recommended Personal Protective Equipment (PPE) for handling DHAP.

PPE Category Recommendation Source
Eye Protection Safety goggles with side-shields.[3][5]
Hand Protection Protective gloves. The specific glove material should be resistant to the chemical.[3][5]
Body Protection Impervious clothing, such as a lab coat.[3][5]
Respiratory Protection A suitable respirator should be used, especially when there is a risk of dust or aerosol formation.[1][3]

Operational Plan: Safe Handling and Storage

Proper handling and storage are critical to maintaining the stability of DHAP and ensuring user safety.

Handling Procedures:

  • Ventilation: Always work in a well-ventilated area. Use of a chemical fume hood is recommended, especially when handling the powder form to minimize inhalation of dust[1][3][5].

  • Avoid Contact: Prevent contact with skin, eyes, and clothing by wearing the appropriate PPE[1][3][5].

  • Dust and Aerosol Prevention: Avoid the formation of dust and aerosols. If handling the solid form, be careful not to create dust clouds[1][3].

  • Hygiene: Wash hands thoroughly with soap and water after handling and before breaks or leaving the laboratory[1][5]. Do not eat, drink, or smoke in areas where DHAP is handled[6][7].

Storage Procedures:

  • Container: Keep the container tightly sealed in a dry and well-ventilated place[3][4].

  • Temperature: Store at the recommended temperature, which is typically -20°C for long-term stability. Some forms may be shipped at room temperature for short periods[3].

  • Incompatibilities: Store away from strong acids/alkalis and strong oxidizing/reducing agents[3].

Emergency and Disposal Plan

First Aid Measures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention[1][3].

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing[3][5].

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists[2][3][5].

  • Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Call a physician for guidance[3].

Spill and Leak Procedures:

  • Evacuate: Evacuate personnel from the immediate area of the spill[1].

  • Ventilate: Ensure the area is well-ventilated[1][3].

  • Containment: Wearing appropriate PPE, prevent further leakage or spillage if it is safe to do so[3].

  • Cleanup:

    • For solid spills, sweep up and shovel the material, avoiding dust creation. Place in a suitable, closed container for disposal[1].

    • For liquid spills, absorb with an inert, non-combustible material (e.g., sand, earth, diatomite)[3][7].

  • Decontamination: Clean the spill area thoroughly. Surfaces and equipment can be decontaminated by scrubbing with alcohol[3].

Disposal Plan:

  • Waste Container: Dispose of DHAP and any contaminated materials in a suitable, labeled, and closed container[1].

  • Regulations: Do not allow the product to enter drains or waterways[1][2][5]. Disposal must be in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.

  • Packaging: Uncleaned packaging should be disposed of as unused product[2].

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Ventilated Workspace prep_ppe->prep_workspace handling_weigh Weigh/Measure DHAP prep_workspace->handling_weigh handling_procedure Perform Experimental Procedure handling_weigh->handling_procedure cleanup_decontaminate Decontaminate Workspace & Equipment handling_procedure->cleanup_decontaminate cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands cleanup_remove_ppe->cleanup_wash

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.